molecular formula C11H9NO B1198061 1-Naphthamide CAS No. 2243-81-4

1-Naphthamide

Cat. No.: B1198061
CAS No.: 2243-81-4
M. Wt: 171.19 g/mol
InChI Key: RMHJJUOPOWPRBP-UHFFFAOYSA-N
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Description

1-Naphthamide (CAS 2243-81-4) is a white to off-white crystalline powder with a melting point of 181-184 °C . This high-purity compound serves as a versatile building block and privileged scaffold in organic synthesis and drug discovery . It is a valuable intermediate in medicinal chemistry, particularly in the development of compounds for neurodegenerative disease research. Derivatives of this compound have been synthesized and investigated as potent anticholinesterase agents for potential application against Alzheimer's disease, with molecular docking studies confirming their affinity for key enzymatic targets . Furthermore, the naphthalene core is a recognized platform in anticancer research, with related compounds demonstrating potent cytotoxic activity and aromatase inhibitory effects in studies against cell lines such as MCF-7 . In supramolecular chemistry, the this compound structure facilitates the study of crystal engineering and noncovalent interactions, stabilized by hydrogen bonding and halogen bonding, which can be analyzed using Hirshfeld surface analysis and DFT calculations . Its physical properties, including limited water solubility and stability under standard conditions, make it suitable for various experimental procedures . This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalene-1-carboxamide
Source PubChem
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InChI

InChI=1S/C11H9NO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,12,13)
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

RMHJJUOPOWPRBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90176960
Record name 1-Naphthalenecarboxamide
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Molecular Weight

171.19 g/mol
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Solubility

>25.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831469
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URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2243-81-4
Record name 1-Naphthalenecarboxamide
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Record name 1-Naphthamide
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Foundational & Exploratory

1-Naphthamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-Naphthamide: Properties, Synthesis, and Applications

Abstract

This compound (naphthalene-1-carboxamide) is an aromatic amide built upon a naphthalene scaffold. While a seemingly simple molecule, it serves as a crucial building block and a subject of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. This guide provides a comprehensive overview of its fundamental physicochemical properties, common synthetic methodologies, and key applications, with a particular focus on its role in drug discovery and development. We will delve into its structural characteristics, reactivity, and the causality behind its utility in creating more complex, high-value molecules.

Core Molecular and Physicochemical Profile

This compound is a solid crystalline compound at standard conditions, typically appearing as a white to off-white powder[1]. Its core structure consists of a bicyclic aromatic naphthalene system with a carboxamide substituent at the 1-position (alpha position)[1]. This planar aromatic framework, combined with the hydrogen-bonding capability of the amide group, contributes to its crystalline nature and thermal stability[1].

Molecular Formula and Weight

The definitive molecular identity of this compound is established by its chemical formula and molecular weight.

  • Molecular Formula: C₁₁H₉NO[1][2][3][4][5][6]

  • Molecular Weight: The calculated molecular weight is approximately 171.20 g/mol [3][6]. High-resolution measurements provide a more precise value of 171.1953 g/mol [2][4][5].

  • Monoisotopic Mass: 171.068413911 Da[1][7]

Physicochemical Properties

A summary of key quantitative data for this compound is presented below. These properties are critical for designing experimental conditions, including solvent selection for reactions, purification, and analytical characterization.

PropertyValueSource
IUPAC Name naphthalene-1-carboxamide[1][2][7]
CAS Number 2243-81-4[1][2][4]
Appearance White to off-white crystalline solid[1]
Melting Point (Tfus) 418.56 K (145.41 °C)[6]
Boiling Point (Tboil) 628.12 K (354.97 °C) (Joback Calculated)[6]
Water Solubility >25.7 µg/mL (at pH 7.4)[1][7]
Octanol/Water Partition Coeff. (logP) 1.939 (Crippen Calculated)[6]
Solubility Profile

The solubility of this compound is a key consideration for its application in synthesis and biological assays. Its structure, featuring a large non-polar naphthalene ring and a polar amide group, results in varied solubility across different solvents.

  • Polar Protic Solvents: It demonstrates moderate solubility in ethanol. The hydroxyl group of ethanol can form hydrogen bonds with the amide group of this compound, facilitating dissolution, though this is counteracted by the large, non-polar aromatic system[8].

  • Aprotic and Non-polar Solvents: Solubility is relatively high in dichloromethane, where van der Waals forces between the solvent and the naphthalene ring are favorable[8]. In toluene, π-π stacking interactions between the aromatic solvent and the naphthalene ring contribute to moderate solubility[8].

Molecular Structure and Isomerism

The chemical behavior of this compound is dictated by its structure. The naphthalene core is a planar, electron-rich aromatic system. The amide group (-CONH₂) at the C1 position is a powerful functional group that can act as both a hydrogen bond donor and acceptor.

A key structural relative is its positional isomer, 2-Naphthamide (naphthalene-2-carboxamide, CAS: 2243-82-5). While sharing the same molecular formula and weight, the placement of the carboxamide group at the 2-position (beta position) results in distinct physical and chemical properties due to different electronic and steric environments[1].

Synthesis and Chemical Reactivity

The synthesis of this compound is foundational to its use as a chemical intermediate. Several reliable methods exist, chosen based on scale, required purity, and available starting materials.

Common Synthetic Pathways
  • Direct Amidation of Carboxylic Acid: The most straightforward approach involves the reaction of naphthalene-1-carboxylic acid with ammonia. This transformation typically requires a coupling agent, such as dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid for nucleophilic attack by ammonia[1].

  • From Acyl Chloride: An alternative high-yield method involves converting naphthalene-1-carboxylic acid to its more reactive acyl chloride derivative (1-naphthoyl chloride) using a chlorinating agent like thionyl chloride (SOCl₂). The subsequent reaction of the acyl chloride with ammonia or ammonium hydroxide readily forms the amide.

  • Advanced Methods: For more specialized applications, palladium-catalyzed reactions can be employed to introduce the carboxamide group onto a functionalized naphthalene ring[1]. Additionally, modern photochemical methods, such as the dehydrogenative 6π photocyclization of N-substituted naphthalene carboxamides, offer novel routes to complex derivatives[9].

Synthesis Workflow Diagram

The following diagram illustrates a common and reliable two-step synthesis of this compound from 1-Naphthoic Acid. This workflow is chosen for its high reactivity and amenability to standard laboratory conditions.

G Start 1-Naphthoic Acid (Starting Material) Step1 Reaction with Thionyl Chloride (SOCl₂) Start->Step1 Step 1: Acyl Chloride Formation Intermediate 1-Naphthoyl Chloride (Reactive Intermediate) Step1->Intermediate Step2 Reaction with Aqueous Ammonia (NH₄OH) Intermediate->Step2 Step 2: Amidation Product This compound (Final Product) Step2->Product Purification Purification (Recrystallization) Product->Purification Post-Synthesis

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The true value of this compound lies in its role as a versatile scaffold for constructing molecules with significant biological activity. The naphthalene ring provides a rigid, lipophilic core that can be functionalized, while the amide group offers a key point for interaction with biological targets or for further chemical modification.

Scaffold for Bioactive Molecules

Naphthamide and its related structures, naphthylimides, are considered "privileged structures" in medicinal chemistry. They serve as foundational frameworks for drugs targeting a wide range of diseases[10][11][12]. The planar aromatic system is adept at intercalating into DNA or fitting into the active sites of enzymes through π-π stacking interactions[11][12].

  • Anticancer Agents: N-substituted naphthamides have been successfully developed as potent, orally active inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase[13]. By blocking this receptor, these compounds can inhibit angiogenesis, the process by which tumors form new blood vessels, thereby starving the tumor of nutrients. Studies have shown that specific N-alkyl naphthamides lead to significant inhibition of colon and lung cancer xenografts in preclinical models[13].

  • Anti-Infective Agents: The broader class of naphthylimides has demonstrated promising antibacterial, antifungal, and antiviral activities[10][11].

  • CNS-Active Compounds: The synthesis of chiral 1-tetrahydronaphthamides, derived from the enantioselective reduction of 1-naphthamides, is crucial for creating core structures found in many bioactive molecules that may target the central nervous system[14].

Experimental Protocol: Determination of Solubility in Ethanol

This protocol provides a step-by-step method for quantifying the solubility of this compound in ethanol at room temperature, a critical parameter for its use in synthesis and formulation.

Objective: To determine the equilibrium solubility of this compound in 200-proof ethanol at 25°C.

Materials:

  • This compound (≥98% purity)

  • 200-proof ethanol

  • 20 mL glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Thermostatic water bath or incubator set to 25°C

  • Analytical balance

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • 0.22 µm syringe filters

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound (e.g., 200 mg) to a 20 mL vial. The key is to ensure solid remains undissolved at equilibrium.

    • Add 10.0 mL of ethanol to the vial.

    • Add a magnetic stir bar, cap the vial tightly, and place it on a magnetic stirrer inside a 25°C incubator.

    • Stir the suspension for 24 hours to ensure equilibrium is reached.

  • Sample Preparation and Analysis:

    • After 24 hours, stop stirring and allow the suspension to settle for at least 2 hours within the incubator to let undissolved solid precipitate.

    • Carefully withdraw a 1.0 mL aliquot of the supernatant using a pipette.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles. This step is critical to avoid artificially high readings.

    • Perform a serial dilution of the filtered supernatant with ethanol to bring the concentration into the linear range of the UV-Vis spectrophotometer (a pre-determined calibration curve is required). A 1:100 dilution is a reasonable starting point.

    • Measure the absorbance of the diluted sample at the wavelength of maximum absorbance (λ_max) for this compound.

  • Calculation:

    • Using a previously established calibration curve (Absorbance vs. Concentration), determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor.

    • Express the final solubility in units such as mg/mL or mol/L.

Self-Validation: The protocol's integrity is maintained by ensuring the initial solution is visibly saturated, allowing sufficient time to reach equilibrium, and meticulously filtering the supernatant before analysis. Repeating the experiment in triplicate will ensure the reproducibility of the results.

Safety and Handling

While extensive safety data is limited, this compound should be handled with the standard precautions for laboratory chemicals[1].

  • GHS Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[7].

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat[1].

  • Handling: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust[1]. Avoid creating dust.

  • Storage: Store in a tightly closed container in a cool, dry place.

  • Disposal: Dispose of waste according to local, state, and federal regulations.

Conclusion

This compound is more than a simple catalog chemical; it is a versatile and powerful building block in modern chemistry. Its rigid aromatic core and reactive amide handle provide a reliable platform for the synthesis of complex molecules. With a well-understood physicochemical profile and established synthetic routes, its primary value lies in its application as a scaffold in drug discovery, particularly in the development of targeted therapies for cancer. As synthetic methodologies advance, the utility of this compound and its derivatives will undoubtedly continue to expand, enabling the creation of novel compounds for scientific and therapeutic advancement.

References

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  • Safety Data Sheet: 1-Naphthylamine - Carl ROTH. (URL: [Link])
  • Enantioselective Reduction of 1-Naphthamides by Electrochemical Reduction and Catalytic Asymmetric Hydrogenation in Tandem | Journal of the American Chemical Society. (URL: [Link])
  • What is the solubility of this compound Cas 2243-81-4 in organic solvents? - BIOSYNCE. (URL: [Link])
  • 1-Naphthalenecarboxamide | C11H9NO | CID 75244 - PubChem. (URL: [Link])
  • An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - MDPI. (URL: [Link])
  • Dearomatising cyclisation of lithiated 1-naphthamides with a phenylglycinol-derived chiral auxiliary: Asymmetric synthesis of an arylkainoid and a kainoid-like pyroglutamate | Request PDF - ResearchG
  • General method for preparation of N-substituted 1-hydroxy-2-naphthamides | Journal of Chemical & Engineering D
  • One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst - Chemical Review and Letters. (URL: [Link])
  • Intramolecular Dehydrogenative Photocyclization of N-Phenyl-1-naphthamides | Organic Letters - ACS Public
  • Evaluation of a series of naphthamides as potent, orally active vascular endothelial growth factor receptor-2 tyrosine kinase inhibitors - PubMed. (URL: [Link])
  • An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery - PubMed. (URL: [Link])
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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 1-Naphthamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (naphthalene-1-carboxamide) is an aromatic carboxamide compound built upon a naphthalene bicyclic system.[1] Its unique structural arrangement, combining a rigid, planar aromatic core with a polar carboxamide functional group, imparts a distinct set of physical and chemical properties that make it a molecule of significant interest in synthetic chemistry, materials science, and pharmacology.[1][2] Derivatives of the closely related naphthalimide scaffold, in particular, have shown considerable promise as DNA intercalating agents, anticancer therapeutics, and fluorescent cellular probes, highlighting the pharmacological potential of this structural class.[3][4][5][6] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, details validated experimental protocols for its characterization, and explores its reactivity and relevance in modern research and development.

Core Molecular Identity and Structure

Precise identification is the cornerstone of all chemical research. This compound is unambiguously defined by a set of standardized identifiers that ensure universal recognition across databases and regulatory frameworks.

The molecule consists of a naphthalene ring substituted at the 1-position (alpha-position) with a carboxamide group.[1] This planar aromatic structure is fundamental to its properties, influencing crystal packing, intermolecular interactions, and reactivity.[1]

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers for this compound

Identifier Type Value Source(s)
IUPAC Name naphthalene-1-carboxamide [1][7][8]
CAS Number 2243-81-4 [1][2][7][9]
Molecular Formula C₁₁H₉NO [1][7][9]
Molecular Weight 171.19 g/mol [1][8]
InChI InChI=1S/C11H9NO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H2,12,13) [1][7][9]
InChIKey RMHJJUOPOWPRBP-UHFFFAOYSA-N [1][7][9]
SMILES C1=CC=C2C(=C1)C=CC=C2C(=O)N [1][2]

| Synonyms | alpha-Naphthamide, 1-Naphthalenecarboxamide, 1-Naphthylamide |[2][7][8][10] |

Physical and Thermal Properties

The physical state and thermal behavior of a compound are critical for its handling, storage, formulation, and application. This compound exists as a white to off-white crystalline solid at ambient temperature.[1][2] Its high melting point is a direct consequence of the strong intermolecular forces within its crystal lattice, namely hydrogen bonding between the amide groups and π-π stacking interactions between the planar naphthalene rings.[1][11]

Table 2: Core Physical and Thermal Properties of this compound

Property Value Unit Notes and Source(s)
Physical State Crystalline Solid - At 25°C.[1]
Melting Point 200 - 204 °C A relatively high melting point reflecting strong intermolecular forces.[1][12] Some sources report a range of 181-184°C.[11]
Boiling Point ~301.18 °C Estimated value; the compound may decompose at elevated temperatures.[1][12]
Density ~1.124 g/cm³ Estimated value.[1][12]
pKa ~16.00 - Predicted value.[2][12]
Enthalpy of Fusion (ΔfusH°) 21.71 kJ/mol Calculated property.[10]

| Enthalpy of Vaporization (ΔvapH°) | 62.05 | kJ/mol | Calculated property.[10] |

Solubility Profile

The solubility of this compound is dictated by the dual nature of its structure. The polar amide group allows for hydrogen bonding with polar solvents, while the large, nonpolar naphthalene ring facilitates van der Waals and π-π interactions with nonpolar and aromatic solvents.[13] This amphiphilic character results in a varied solubility profile, which is crucial for selecting appropriate solvents for synthesis, purification, and formulation.

Expert Insight: The choice of solvent is paramount in synthetic applications. For reactions involving this compound, a solvent like dichloromethane can provide a homogeneous medium, enhancing contact between reactants and potentially improving reaction yields and rates.[13] For purification by recrystallization, a solvent system where the compound has moderate solubility at room temperature and high solubility when heated, such as ethanol or a mixed solvent system, would be ideal.

Table 3: Solubility of this compound in Various Solvents

Solvent Type Solubility Rationale and Source(s)
Water Polar Protic Slightly Soluble / Limited Aqueous solubility is experimentally determined to be 1510 mg/L. The polar amide group contributes to some water solubility, but the large hydrophobic naphthalene core limits it.[1][11]
Ethanol Polar Protic Moderately Soluble The hydroxyl group of ethanol forms hydrogen bonds with the amide group, while its ethyl chain solvates the naphthalene ring.[1][11][13]
Dichloromethane (DCM) Moderately Polar Good Solubility Effectively solvates both the polar and nonpolar portions of the molecule, making it a suitable solvent for reactions and extractions.[1][13]
Toluene Nonpolar Aromatic Good Solubility Favorable π-π stacking interactions occur between the aromatic ring of toluene and the naphthalene system.[1][13]

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly to Moderately Soluble | A versatile solvent capable of dissolving a wide range of compounds; effective for preparing stock solutions for biological assays.[1][12] |

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by its two primary functional components: the amide group and the naphthalene aromatic system.

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield naphthalene-1-carboxylic acid and ammonia (or an amine).[1] This reaction is a common pathway for modifying or degrading the molecule.

  • Substitution Reactions: The naphthalene ring can undergo electrophilic substitution reactions, although the amide group is a deactivating substituent. The precise conditions and regioselectivity would require specific experimental determination. Nucleophilic substitution can also occur under appropriate conditions.[1]

  • Reduction: The amide group can be reduced to the corresponding amine, 1-(aminomethyl)naphthalene, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

  • N-Functionalization: The hydrogen atoms on the amide nitrogen are acidic and can be deprotonated by a strong base, allowing for subsequent N-alkylation or N-acylation, though this is less common than for imides like phthalimide.[14]

A This compound B Naphthalene-1-carboxylic Acid + Ammonia A->B  Hydrolysis (Acid/Base) C Substituted This compound A->C  Electrophilic Substitution D 1-(Aminomethyl)naphthalene A->D  Reduction (e.g., LiAlH₄)

Caption: Key chemical reactions of this compound.

Stability

This compound is a relatively stable compound under standard storage conditions (ambient temperature, protected from light and moisture).[11] However, it is susceptible to degradation under harsh conditions. Thermal decomposition can occur at temperatures significantly above its melting point.[1][11] It is also incompatible with strong oxidizing agents, strong acids, and strong bases, which can promote hydrolysis or other degradation pathways.[11]

Role in Research and Drug Development

While this compound itself is primarily used as a research chemical or a synthetic intermediate, its core structure is a key pharmacophore.[2][9][11] The related 1,8-naphthalimide scaffold is found in numerous compounds with potent biological activity.

  • Anticancer Agents: Naphthalimide derivatives are known to function as DNA intercalators. Their planar structure allows them to slip between the base pairs of the DNA double helix, disrupting replication and transcription processes, which is a key mechanism for killing rapidly dividing cancer cells.[5][6][15] Compounds like Amonafide and Mitonafide have progressed to clinical trials.[5]

  • Protein Kinase Inhibition: Research has indicated that this compound and its derivatives can act as multi-target protein kinase inhibitors, which are crucial regulators of cell signaling pathways.[1]

  • Fluorescent Probes: The naphthalene moiety is inherently fluorescent. This property is exploited in designing fluorescent imaging agents to monitor biological processes and cellular uptake without the need for co-staining.[3]

  • Ligand for Biological Targets: Studies have suggested that this compound may interact with biological targets such as the estrogen receptor, indicating its potential as a scaffold for developing receptor modulators.[1]

Experimental Methodologies

Synthesis Workflow

The most common laboratory synthesis of this compound involves the amidation of naphthalene-1-carboxylic acid. This provides a reliable and straightforward route to the target compound.

cluster_synthesis General Synthesis Workflow A Naphthalene-1-carboxylic Acid + Thionyl Chloride (SOCl₂) B Naphthalene-1-carbonyl chloride (Acyl Chloride Intermediate) A->B  Activation   D Crude this compound B->D C Ammonia (aq.) or Ammonium Hydroxide C->D  Amination   E Purification (Recrystallization) D->E F Pure this compound E->F

Caption: General workflow for the synthesis of this compound.

Protocol 1: Synthesis via Acyl Chloride Intermediate

  • Objective: To synthesize this compound from naphthalene-1-carboxylic acid.

  • Causality: The carboxylic acid is first converted to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate readily reacts with ammonia in a nucleophilic acyl substitution reaction to form the stable amide bond.

  • Procedure:

    • Activation: In a fume hood, suspend naphthalene-1-carboxylic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (1.2 - 1.5 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and then gently reflux for 1-2 hours until gas evolution (SO₂ and HCl) ceases.

    • Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting material.

    • Workup (Intermediate): Remove the excess solvent and SOCl₂ under reduced pressure to obtain the crude naphthalene-1-carbonyl chloride.

    • Amination: Carefully and slowly add the crude acyl chloride to a cooled (0°C), stirred solution of concentrated aqueous ammonia or ammonium hydroxide.

    • Precipitation: Stir the mixture vigorously. A precipitate of this compound will form. Continue stirring for 30-60 minutes.

    • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove ammonium salts, followed by a small amount of cold ethanol or ether to aid in drying.

    • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of techniques should be employed.

Protocol 2: Identity and Purity Confirmation

  • Objective: To verify the structure and purity of a this compound sample.

  • Methodology:

    • Melting Point Determination:

      • Use a calibrated melting point apparatus.

      • A sharp melting point within the literature range (e.g., 200-204°C) indicates high purity.[1] A broad or depressed melting range suggests the presence of impurities.

    • Infrared (IR) Spectroscopy:

      • Prepare a sample (e.g., KBr pellet).

      • Confirm the presence of key functional groups. Look for N-H stretching bands (two bands for a primary amide, ~3350 and 3180 cm⁻¹), a strong C=O (amide I) stretching band (~1650 cm⁻¹), and C=C stretching bands for the aromatic ring (~1600-1450 cm⁻¹). The NIST database provides reference spectra.[16]

    • Mass Spectrometry (MS):

      • Analyze the sample to confirm its molecular weight.

      • Expect to see a molecular ion peak [M]⁺ at m/z ≈ 171.2. The fragmentation pattern can provide further structural confirmation.[7]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

      • ¹H NMR will show characteristic signals for the aromatic protons on the naphthalene ring and broad signals for the -NH₂ protons.

      • ¹³C NMR will show distinct signals for the carbonyl carbon (~170 ppm) and the aromatic carbons.

Safety and Handling

As a research chemical with limited extensive safety data, this compound should be handled with appropriate precautions in a controlled laboratory environment.[1]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.[1]

  • Engineering Controls: Handle the solid powder in a well-ventilated fume hood to avoid inhalation of dust.[1]

  • Hazards: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8][12] It may also be harmful if swallowed (H302).[12]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2][12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[1][17]

References

  • BIOSYNCE. (2026, January 7). What is the solubility of this compound Cas 2243-81-4 in organic solvents?.
  • NIST. (n.d.). This compound. NIST WebBook.
  • Cheméo. (n.d.). This compound (CAS 2243-81-4) - Chemical & Physical Properties.
  • BIOSYNCE. (2025, August 1). What are the physical properties of this compound Cas 2243-81-4?.
  • PubChem. (n.d.). 1-Naphthanilide.
  • PubChem. (n.d.). 1-Naphthalenecarboxamide.
  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Naphthylamine.
  • Royal Society of Chemistry. (2013). Recent advances in the development of 1,8-naphthalimide based DNA targeting binders, anticancer and fluorescent cellular imaging agents. Chemical Society Reviews.
  • MDPI. (n.d.). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery.
  • Google Patents. (n.d.). US6372910B1 - Process for the manufacture of 1,8-naphthalimide.
  • PMC - NIH. (n.d.). The Synthesis and Antitumor Activity of 1,8-Naphthalimide Derivatives Linked 1,2,3-Triazole.
  • OUCI. (n.d.). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery.
  • Solubility of Things. (n.d.). Naphthalene-1-carboxamide, N-methyl-.
  • MDPI. (n.d.). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines.
  • PubMed. (2024, September 24). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery.
  • ACS Publications. (2024, June 14). Intramolecular Dehydrogenative Photocyclization of N-Phenyl-1-naphthamides. Organic Letters.
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  • Wikipedia. (n.d.). Phthalimide.

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The Uncharted Waters of Solubility: A Technical Guide to 1-Naphthamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of a Seemingly Simple Parameter

1-Naphthamide (C₁₁H₉NO), a stable, white crystalline solid, serves as a vital building block in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] Its molecular architecture, featuring a bulky, nonpolar naphthalene ring system fused to a polar amide functional group, bestows upon it a unique amphiphilic character.[2][3] This duality governs its behavior in solution and makes understanding its solubility an indispensable prerequisite for any scientist working with this compound.

For the synthetic chemist, solubility dictates the choice of reaction medium, influencing kinetics and yield. For the process chemist, it is the cornerstone of developing efficient crystallization and purification protocols. For the drug development professional, solubility is a critical determinant of a compound's potential bioavailability and the feasibility of formulation strategies.[2]

Despite its importance, precise quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented in readily available literature. This guide, therefore, serves a dual purpose: first, to synthesize the existing qualitative data and theoretical principles that govern the solubility of this compound, and second, to provide a robust, field-proven experimental protocol for researchers to determine these critical values with precision in their own laboratories.

Theoretical Framework: Predicting Solubility from Molecular Structure

The venerable principle of "like dissolves like" provides the foundational logic for solubility prediction.[4] The solubility of this compound is a nuanced interplay between the solute's structural features and the physicochemical properties of the solvent, driven by intermolecular forces.

This compound's Molecular Profile:

  • Nonpolar Character: The large, aromatic naphthalene component is hydrophobic and engages in weak van der Waals forces. This part of the molecule favors interaction with nonpolar solvents.[3]

  • Polar Character: The primary amide group (-CONH₂) is highly polar. It can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen). This functionality is the key to its interaction with polar solvents.[2]

Solvent Interaction Dynamics:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess hydroxyl groups capable of hydrogen bonding. They can effectively solvate the amide group of this compound.[2] However, the large nonpolar naphthalene ring limits overall solubility. Consequently, this compound exhibits slight to moderate solubility in these solvents, which can often be significantly increased with heating.[2][3]

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have significant dipole moments but lack O-H or N-H bonds. Dimethyl sulfoxide (DMSO) is a particularly effective solvent due to its high polarity and ability to solvate both the polar amide group and, to some extent, the nonpolar aromatic system.[3] This results in slight to moderate solubility.[3]

  • Nonpolar Solvents (e.g., Toluene, Hexane): These solvents interact primarily with the naphthalene ring through van der Waals forces and potential π-π stacking interactions in the case of aromatic solvents like toluene.[2][3] The highly polar amide group is poorly solvated, yet these solvents can demonstrate good solubility for this compound, indicating the significant contribution of the nonpolar interactions.[3]

  • Chlorinated Solvents (e.g., Dichloromethane): Dichloromethane strikes a balance, being moderately polar. It effectively solvates the large naphthalene ring while still interacting favorably with the amide group, leading to relatively high solubility.[2]

Qualitative Solubility Profile of this compound

While exact numerical values are scarce, a qualitative understanding is invaluable for initial solvent screening. The following table summarizes the observed solubility of this compound across various common organic solvents based on available technical literature.

SolventSolvent ClassObserved SolubilitySource(s)
MethanolPolar Protic AlcoholSlightly soluble, increases with heat[3]
EthanolPolar Protic AlcoholModerately soluble[2]
Dimethyl Sulfoxide (DMSO)Polar AproticSlightly to moderately soluble[3]
Dichloromethane (DCM)ChlorinatedHigh solubility / Effective[2][3]
TolueneNonpolar AromaticGood solubility[2][3]
HexaneNonpolar AliphaticGood solubility[3]

Experimental Determination of Equilibrium Solubility: A Validated Protocol

To generate precise, quantitative data, the saturation shake-flask method is the gold standard, endorsed by international guidelines such as those from the OECD.[5][6] This method establishes a thermodynamic equilibrium between the undissolved solid and the saturated solution, ensuring the result is a true representation of the compound's solubility at a given temperature.

Workflow for Equilibrium Solubility Determination

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Sampling & Analysis cluster_calc Phase 4: Calculation A Add excess this compound to solvent in a sealed vial B Place vial in a thermostatic shaker at constant temperature (e.g., 25°C) A->B C Agitate for 24-48 hours to ensure thermodynamic equilibrium B->C D Cease agitation and allow solid to settle (e.g., 4 hours) C->D E Withdraw supernatant using a syringe with a PTFE filter (e.g., 0.22 µm) D->E F Accurately dilute the saturated filtrate with fresh solvent E->F G Quantify concentration using a validated analytical method (e.g., HPLC-UV) F->G H Calculate solubility from the concentration and dilution factor G->H

Caption: Standard workflow for the shake-flask equilibrium solubility method.

Step-by-Step Methodology

1. Materials and Reagents:

  • This compound (purity >99%)

  • Selected organic solvent (HPLC grade or equivalent)

  • Scintillation vials or flasks with screw caps

  • Volumetric flasks and pipettes

  • Syringes

  • Syringe filters (0.22 µm, chemically resistant, e.g., PTFE)

  • Analytical balance

2. Equipment:

  • Thermostatic orbital shaker or water bath

  • Validated analytical instrument (e.g., HPLC with UV detector, UV-Vis spectrophotometer)

  • Centrifuge (optional)

3. Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial. "Excess" is critical; undissolved solid must be clearly visible throughout the experiment to ensure saturation.[7] A starting point is ~50-100 mg in 5 mL of solvent.

    • Add a precisely known volume or weight of the chosen solvent to the vial.

    • Securely seal the vial to prevent solvent evaporation, a major source of error.

  • Equilibration:

    • Place the sealed vial into the thermostatic shaker set to the desired constant temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the mixture for a sufficient duration to reach equilibrium. A minimum of 24 hours is recommended, with 48 hours being preferable for compounds that are slow to dissolve.[7][8] The system is at equilibrium when the concentration of the solute in solution does not change over time.

  • Sample Withdrawal and Preparation:

    • After equilibration, stop the agitation and let the vials stand in the thermostatic bath for at least 4 hours to allow the excess solid to sediment.[7]

    • Carefully withdraw a sample of the clear supernatant using a syringe. Causality: It is imperative not to disturb the solid at the bottom.

    • Immediately attach a 0.22 µm PTFE syringe filter and dispense the solution into a clean vial. Trustworthiness: Filtration removes any microscopic particulate matter that would otherwise artificially inflate the measured concentration. The filter material must be validated to ensure it does not adsorb the solute.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Accurately dilute a known volume or weight of the filtered saturated solution with fresh solvent to bring its concentration into the linear range of the calibration curve.

    • Analyze the diluted sample using the calibrated analytical method (e.g., HPLC-UV at the λmax of this compound).

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

    • Express the final solubility in desired units, such as mg/mL, g/100 mL, or mol/L.

Practical Applications and Field Insights

  • For Chemical Synthesis: A solvent with high solubility, such as dichloromethane, is ideal for ensuring a homogeneous reaction medium, which can lead to faster reaction rates and higher yields.[2] For purification by crystallization, a solvent with moderate solubility at room temperature and high solubility when heated (like methanol or ethanol) is an excellent choice. A nonpolar solvent like hexane could then be used as an anti-solvent to induce precipitation.

  • For Formulation Science: In drug development, understanding solubility is paramount. If this compound were an active pharmaceutical ingredient (API), its poor aqueous solubility (1.51 g/L) would present a challenge.[3] Knowledge of its solubility in organic solvents would be the first step in developing advanced formulations, such as creating solutions in biocompatible co-solvents (e.g., DMSO, PEG 400) for preclinical studies.

Conclusion

References

  • BIOSYNCE. (2026, January 7). What is the solubility of this compound Cas 2243-81-4 in organic solvents?
  • Smolecule. Buy this compound | 2243-81-4.
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  • Cheméo. This compound (CAS 2243-81-4) - Chemical & Physical Properties.
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  • CymitQuimica. This compound.
  • ChemicalBook. NAPHTHALENE-1-CARBOXAMIDE | 2243-81-4.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Benchchem. General Experimental Protocol for Determining Solubility.
  • European Commission. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1).
  • YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
  • KREATiS. High-accuracy water solubility determination using logK.
  • Regulations.gov. (2014, May 7). Water Solubility (Flask Method).
  • ResearchGate. How to determine the solubility of a substance in an organic solvent? (2024, May 28).
  • PubMed. (2008, January 22). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.
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An In-depth Technical Guide to the Solubility of 1-Naphthamide in Water and Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-Naphthamide (C₁₁H₉NO), a key intermediate in organic synthesis and potential pharmaceutical building block, in two critical solvents: water and dimethyl sulfoxide (DMSO). This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the physicochemical principles governing this compound's solubility, quantitative and qualitative data, and robust, field-proven experimental protocols for solubility determination. The guide emphasizes the causality behind experimental choices and provides self-validating methodologies to ensure scientific integrity.

Introduction: The Physicochemical Landscape of this compound

This compound, with a molecular weight of 171.19 g/mol , is a crystalline solid at standard conditions.[1] Its structure, featuring a bicyclic aromatic naphthalene core and a primary amide functional group, imparts an amphiphilic character that dictates its solubility profile. The large, nonpolar naphthalene ring system contributes to hydrophobicity, while the amide group (-CONH₂) offers a site for hydrogen bonding, enhancing its interaction with polar solvents.[1][2] Understanding the solubility of this compound in both a protic polar solvent like water and a polar aprotic solvent like DMSO is paramount for its application in synthetic chemistry, pharmacology, and materials science.

PropertyValueSource
Molecular Formula C₁₁H₉NO[1]
Molecular Weight 171.19 g/mol [1]
Physical State Crystalline Solid[1]
CAS Number 2243-81-4[1]

Aqueous Solubility of this compound: A Balance of Forces

The solubility of this compound in water is a classic example of the interplay between hydrophobic and hydrophilic interactions. While the extensive aromatic system of the naphthalene moiety inherently limits aqueous solubility, the presence of the amide group significantly enhances it compared to the parent naphthalene molecule.[1] The amide's ability to both donate and accept hydrogen bonds with water molecules facilitates its dissolution.[1]

Quantitative Aqueous Solubility Data

Experimental determination has placed the aqueous solubility of this compound at 1510 mg/L (1.51 g/L) at 25°C .[1] Other sources describe its water solubility as "slightly soluble," which is consistent with this value, and another reports it as >25.7 µg/mL.[1]

SolventTemperature (°C)Solubility
Water251510 mg/L

The causality behind this moderate solubility lies in the energetic balance between the disruption of the stable crystal lattice of this compound and the favorable solvation of the amide group by water molecules. The energy gained from the hydrogen bonding between the -CONH₂ group and water partially offsets the energy required to overcome the hydrophobic effect of the naphthalene ring.

Solubility of this compound in Dimethyl Sulfoxide (DMSO): A Polar Aprotic Haven

DMSO is a powerful, polar aprotic solvent widely used in drug discovery and biological assays due to its ability to dissolve a broad range of compounds.[3] For this compound, DMSO serves as an effective solvent, with its solubility described as "slight to moderate".[1]

The efficacy of DMSO in dissolving this compound stems from its molecular structure and properties. DMSO possesses a highly polar S=O bond, making it an excellent hydrogen bond acceptor.[4] While it lacks a proton to donate in hydrogen bonding, it can effectively solvate the polar amide group of this compound. Furthermore, the two methyl groups of DMSO provide a nonpolar character that can interact favorably with the hydrophobic naphthalene ring through van der Waals forces.[4][5] This dual solvating ability for both polar and nonpolar regions makes DMSO a suitable solvent for this compound.[1]

Qualitative Solubility in DMSO
SolventTemperature (°C)Solubility
DMSO~25Slight to Moderate

The dissolution of amides in DMSO is a complex process involving a hierarchy of weak interactions, including C-H···O hydrogen bonds between the methyl groups of DMSO and the amide's oxygen, as well as interactions with the amide's π-backbone.[4][5] These interactions collectively contribute to the favorable solvation of this compound in DMSO.

Experimental Protocols for Solubility Determination

To ensure the generation of reliable and reproducible solubility data, the following detailed experimental protocols are provided. These methods are designed as self-validating systems.

Gravimetric Method for Solubility Determination

This method is a robust and direct approach for determining the equilibrium solubility of a compound.

Step-by-Step Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to the chosen solvent (water or DMSO) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

  • Equilibration: Place the container in a constant temperature bath (e.g., 25°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is crucial.

  • Phase Separation: Allow the container to rest in the constant temperature bath without agitation for at least 4 hours to allow the excess solid to settle.

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) glass syringe. Immediately attach a chemically compatible syringe filter (e.g., 0.22 µm PTFE for DMSO, or PVDF for aqueous solutions) and filter the solution into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved particulates.

  • Mass Determination: Accurately weigh the collection vial containing the filtered saturated solution.

  • Solvent Evaporation: Remove the solvent under appropriate conditions. For water, a drying oven at a temperature below 100°C can be used. For DMSO, a vacuum oven at a moderate temperature is recommended due to its high boiling point.

  • Final Weighing: Once the solvent is completely evaporated, cool the vial in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation: The solubility (S) is calculated using the following formula:

    S (g/L) = [(Mass of vial + solute) - (Mass of vial)] / [Volume of filtered solution (L)]

Diagram of Gravimetric Solubility Determination Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Equilibrate at constant T (24-48h with agitation) prep1->prep2 prep3 Settle undissolved solid (≥4h) prep2->prep3 analysis1 Withdraw known volume of supernatant with pre-warmed syringe prep3->analysis1 analysis2 Filter into pre-weighed vial analysis1->analysis2 analysis3 Weigh vial with solution analysis2->analysis3 analysis4 Evaporate solvent to dryness analysis3->analysis4 analysis5 Weigh vial with dried solute (to constant mass) analysis4->analysis5 calc1 Calculate solubility (g/L) analysis5->calc1

Caption: Workflow for gravimetric solubility determination.

Spectroscopic Method (UV-Vis) for Solubility Determination

This method is suitable for compounds with a chromophore, such as this compound, and is particularly useful for determining lower solubilities.

Step-by-Step Protocol:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

  • Determination of λmax: Scan one of the standard solutions using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Generation of Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear (R² > 0.99) in the chosen concentration range.

  • Preparation of Saturated Solution: Follow steps 1-3 from the gravimetric method to prepare a saturated solution and allow it to equilibrate and settle.

  • Sample Preparation for Analysis: Withdraw a sample of the supernatant and filter it as described in the gravimetric method (step 4).

  • Dilution: Accurately dilute the filtered saturated solution with the solvent to ensure the absorbance falls within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at λmax.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.

Diagram of Spectroscopic Solubility Determination Workflow

G cluster_calib Calibration cluster_sample Sample Analysis cluster_calc Calculation calib1 Prepare standard solutions of known concentrations calib2 Determine λmax calib1->calib2 calib3 Measure absorbance of standards at λmax calib2->calib3 calib4 Generate calibration curve (Absorbance vs. Concentration) calib3->calib4 calc1 Determine concentration from calibration curve calib4->calc1 sample1 Prepare saturated solution (as in gravimetric method) sample2 Filter supernatant sample1->sample2 sample3 Dilute filtered solution accurately sample2->sample3 sample4 Measure absorbance of diluted sample at λmax sample3->sample4 sample4->calc1 calc2 Calculate original solubility using dilution factor calc1->calc2

Caption: Workflow for spectroscopic solubility determination.

Conclusion

The solubility of this compound is a critical parameter that is dictated by its amphiphilic nature. It exhibits moderate, experimentally determined solubility in water (1.51 g/L at 25°C) due to the hydrogen bonding capabilities of its amide group, which partially counteracts the hydrophobicity of its naphthalene core. In DMSO, it displays slight to moderate solubility, a consequence of DMSO's ability to effectively solvate both the polar amide and nonpolar aromatic portions of the molecule. For precise quantification of its solubility in any solvent system, the detailed gravimetric and spectroscopic protocols provided in this guide offer robust and reliable methodologies for researchers and scientists.

References

  • BIOSYNCE. (2026, January 7). What is the solubility of this compound Cas 2243-81-4 in organic solvents?
  • Perkin, M. W., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B, 127(7), 1639–1653.
  • Gaylord Chemical Company, LLC. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • National Center for Biotechnology Information. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [https://www.researchgate.
  • Caballero, M., et al. (2023). Weak Interactions in Dimethyl Sulfoxide (DMSO)–Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. The Journal of Physical Chemistry B, 127(7), 1639–1653.
  • ResearchGate. (2022, December 16). Weak Interactions in Dimethyl Sulfoxide (DMSO) -- Tertiary Amide Solutions: the Versatility of DMSO as a Solvent.
  • Mary Ann Liebert, Inc., publishers. (2025, November 11). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
  • Scribd. (n.d.). Solubility Data of DMSO.

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An In-depth Technical Guide to the Physicochemical Properties of 1-Naphthamide: Melting and Boiling Point Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the melting and boiling points of 1-Naphthamide (C₁₁H₉NO), a key intermediate in organic synthesis and a structural motif in medicinal chemistry. We delve into the theoretical underpinnings of these phase transitions, present validated experimental data, and provide detailed, field-proven protocols for their determination. This guide is structured to offer not just data, but a causal understanding of the experimental choices and the inherent physicochemical challenges, such as thermal decomposition, that are critical for researchers in drug development and materials science.

Introduction: The Significance of this compound in Chemical R&D

This compound, a crystalline solid at standard conditions, is a derivative of naphthalene featuring a carboxamide group at the 1-position. This bifunctional nature—a rigid, aromatic naphthyl core and a hydrogen-bonding-capable amide group—imparts specific physicochemical properties that are of profound interest. In drug development, the naphthyl group serves as a versatile scaffold for interacting with biological targets, while the amide linkage is a common feature in pharmacologically active molecules. A precise understanding of its melting and boiling points is fundamental for its synthesis, purification, formulation, and application in high-temperature processes.

Physicochemical & Structural Characteristics

A foundational understanding of this compound's molecular properties is essential to contextualize its thermal behavior.

PropertyValueSource(s)
Molecular Formula C₁₁H₉NO[1]
Molecular Weight 171.20 g/mol [1]
Appearance White to off-white crystalline solid[1]
Solubility Slightly soluble in DMSO and Methanol (with heating).[1]

The planarity of the naphthalene ring system and the presence of the polar amide group facilitate strong intermolecular forces, including hydrogen bonding and π-π stacking. These interactions are the primary determinants of its relatively high melting point and its crystalline nature.

Synthesis and Purification of this compound: A Self-Validating Workflow

The purity of a compound is the most critical factor influencing its melting point. Therefore, a reliable synthesis and purification protocol is the bedrock of accurate characterization. A common and robust laboratory-scale synthesis of this compound proceeds via a two-step process from 1-naphthoic acid.

Diagrammatic Representation of the Synthesis Workflow

Synthesis_Workflow Start 1-Naphthoic Acid Step1 Step 1: Acyl Chloride Formation (Thionyl Chloride or Oxalyl Chloride) Start->Step1 Intermediate 1-Naphthoyl Chloride Step1->Intermediate Step2 Step 2: Amidation (Ammonia or Amine) Intermediate->Step2 Crude Crude this compound Step2->Crude Purification Purification: Recrystallization Crude->Purification Final Pure this compound Purification->Final

Caption: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol: Synthesis and Purification

Part A: Synthesis of 1-Naphthoyl Chloride from 1-Naphthoic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-naphthoic acid (1.0 eq) in a minimal amount of dry toluene.

  • Reagent Addition: Carefully add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the solution at room temperature.[2]

  • Reaction: Heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).

  • Work-up: After cooling to room temperature, remove the solvent and excess chlorinating agent under reduced pressure using a rotary evaporator. The resulting 1-naphthoyl chloride is often used in the next step without further purification.

Part B: Synthesis of this compound from 1-Naphthoyl Chloride

  • Reaction Setup: Dissolve the crude 1-naphthoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or THF in a round-bottom flask.

  • Amidation: Cool the solution in an ice bath and bubble ammonia gas through the solution or add a solution of an appropriate amine (1.1 eq) dropwise. If using an amine salt, a base such as triethylamine (1.5 eq) should be added to neutralize the resulting acid.[2]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. If the product precipitates, it can be collected by vacuum filtration. Otherwise, separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude this compound.

Part C: Purification by Recrystallization

  • Solvent Selection: Determine a suitable solvent for recrystallization. Ethanol or a mixture of ethanol and water is commonly effective. The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of the hot recrystallization solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven to remove any residual solvent.

Melting Point of this compound: A Key Indicator of Purity

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. For this compound, the experimentally determined melting point is a crucial parameter for identification and purity assessment.

Reported Melting Point Data

Multiple authoritative sources report a consistent melting point range for this compound.

Data SourceReported Melting Point (°C)
ChemicalBook201-204
Smolecule200-202

Consensus Melting Point Range: 200-204 °C

The relatively narrow range of the reported values underscores the compound's stability in its crystalline form. The high melting point is a direct consequence of the significant energy required to overcome the strong intermolecular forces (hydrogen bonding and π-π stacking) in the crystal lattice. Impurities will typically cause a depression and broadening of the melting point range.

Diagrammatic Representation of Melting Point Determination

Melting_Point_Determination Start Pure this compound Sample Step1 Sample Preparation: Finely powder the sample Start->Step1 Step2 Capillary Loading: Pack into a capillary tube Step1->Step2 Step3 Apparatus Setup: Place in melting point apparatus Step2->Step3 Step4 Heating: Heat slowly (1-2 °C/min) near melting point Step3->Step4 Observation Observation: Record temperature range from first liquid to complete melting Step4->Observation Result Melting Point Range Observation->Result

Caption: Workflow for melting point determination.

Step-by-Step Experimental Protocol: Melting Point Determination

This protocol is based on the widely used capillary method.

  • Sample Preparation: Ensure the purified this compound is completely dry. Finely powder a small amount of the sample.

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This will inform the temperature range for a more precise measurement.

  • Accurate Determination: Using a fresh sample, heat the apparatus to a temperature about 10-15 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

  • Validation: Repeat the measurement at least once to ensure reproducibility.

Boiling Point of this compound: A Complex Determination

The determination of the boiling point of this compound is significantly more challenging than that of its melting point due to its high molecular weight and thermal instability.

Estimated Boiling Point and Thermal Decomposition

The boiling point of this compound is generally reported as an estimated value.

Data SourceEstimated Boiling Point (°C)
ChemicalBook301.18 (rough estimate)
Smolecule~301.18 (computational prediction)

Key Challenge: Thermal Decomposition

Direct experimental determination of the boiling point at atmospheric pressure is impractical because this compound undergoes thermal decomposition at temperatures below its estimated boiling point. Studies suggest that decomposition begins at temperatures around 250-300 °C.[1] This decomposition involves the breakdown of the amide functional group and the naphthalene ring system.

Diagrammatic Representation of Boiling Point vs. Decomposition

Boiling_vs_Decomposition Temp Temperature (°C) Decomp Thermal Decomposition Onset (~250-300 °C) Boiling Estimated Boiling Point (~301 °C) Overlap Overlap Zone: Decomposition interferes with boiling Decomp->Overlap precedes or coincides with Boiling->Overlap boiling

Caption: The challenge of this compound's boiling point determination.

Considerations for Experimental Determination

While a standard boiling point determination at atmospheric pressure is not feasible, an approximation could be attempted under significantly reduced pressure (vacuum distillation). This would lower the boiling temperature, potentially to a point below the onset of significant decomposition. However, this would require specialized equipment and careful monitoring for any signs of decomposition.

Conclusion

This technical guide has provided a detailed and authoritative overview of the melting and boiling points of this compound. The melting point is a robust and reliable parameter for identification and purity assessment, with a consensus range of 200-204 °C. In contrast, the boiling point is complicated by thermal decomposition, with an estimated value of approximately 301 °C. The provided protocols for synthesis, purification, and characterization offer a comprehensive framework for researchers working with this important chemical entity. A thorough understanding of these properties is essential for the successful application of this compound in research and development.

References

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An In-Depth Technical Guide to the Synthesis of 1-Naphthamide from Naphthalene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-naphthamide, a valuable chemical intermediate, starting from naphthalene. The document is tailored for researchers, scientists, and professionals in drug development, offering a detailed exploration of the core chemical transformations involved. Emphasis is placed on the practical and mechanistic aspects of a robust and widely applicable multi-step synthesis. This guide delves into the Friedel-Crafts acylation of naphthalene, the subsequent haloform reaction to yield 1-naphthoic acid, and the final amidation step. Each stage is presented with detailed experimental protocols, mechanistic insights, and comparative data to inform methodological choices.

Introduction: The Significance of this compound

This compound and its derivatives are crucial structural motifs in medicinal chemistry and materials science. The rigid naphthalene scaffold is frequently employed in the design of bioactive molecules to effectively interact with biological targets.[1] The amide functionality provides a key hydrogen bonding donor and acceptor, contributing to the pharmacokinetic and pharmacodynamic properties of drug candidates. Given its importance, a reliable and scalable synthesis of this compound from a readily available starting material like naphthalene is of significant interest to the scientific community.

Strategic Overview of the Synthetic Approach

The transformation of naphthalene into this compound necessitates the introduction of a carbonyl group and a nitrogen-containing functional group at the 1-position of the naphthalene ring. While several theoretical routes could be envisioned, a practical and well-established pathway involves a three-step sequence:

  • Friedel-Crafts Acylation: Introduction of an acetyl group at the 1-position of naphthalene to form 1-acetylnaphthalene.

  • Oxidation: Conversion of the acetyl group of 1-acetylnaphthalene into a carboxylic acid to yield 1-naphthoic acid.

  • Amidation: Transformation of 1-naphthoic acid into the target molecule, this compound.

This strategy is favored due to the high yields, reliable reaction conditions, and the commercial availability of the required reagents.

Step-by-Step Synthesis and Mechanistic Discussion

Step 1: Friedel-Crafts Acylation of Naphthalene to 1-Acetylnaphthalene

The Friedel-Crafts acylation is a classic and effective method for introducing an acyl group onto an aromatic ring. In the case of naphthalene, the acylation with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), predominantly yields the 1-substituted product.[2]

3.1.1. Mechanistic Rationale for 1-Position Selectivity

Naphthalene is more reactive than benzene towards electrophilic aromatic substitution. The preferential substitution at the α-position (C-1) over the β-position (C-2) is a result of the greater stability of the carbocation intermediate (σ-complex) formed during the reaction. The σ-complex at the C-1 position allows for the delocalization of the positive charge over two rings, resulting in more resonance structures and a lower energy transition state, which governs the kinetic control of the reaction.[2]

3.1.2. Influence of Reaction Conditions on Isomer Distribution

The ratio of 1-acetylnaphthalene to 2-acetylnaphthalene is sensitive to the reaction solvent and other conditions.[3] Non-polar solvents like dichloromethane, carbon disulfide, or 1,2-dichloroethane favor the formation of the kinetically controlled product, 1-acetylnaphthalene.[3][4] In contrast, polar solvents such as nitrobenzene can lead to the formation of the thermodynamically more stable 2-acetylnaphthalene.[3] This is because the 1-acetylnaphthalene-AlCl₃ complex is less soluble in non-polar solvents and may precipitate, preventing equilibration to the more stable isomer. In polar solvents, the complex remains dissolved, allowing for a reversible reaction that leads to the thermodynamic product.[3]

3.1.3. Experimental Protocol: Friedel-Crafts Acylation

  • Materials: Naphthalene, acetyl chloride, anhydrous aluminum chloride, 1,2-dichloroethane, hydrochloric acid, water.

  • Procedure:

    • In a flask equipped with a stirrer and a reflux condenser, dissolve naphthalene in 1,2-dichloroethane.

    • Cool the solution in an ice bath and slowly add anhydrous aluminum chloride.

    • Gradually add acetyl chloride to the stirred mixture, maintaining a low temperature.

    • After the addition is complete, allow the reaction to proceed at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by pouring the mixture into a beaker of ice and concentrated hydrochloric acid.

    • Separate the organic layer, wash it with water and a dilute sodium bicarbonate solution, and then dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain crude 1-acetylnaphthalene, which can be purified by distillation or recrystallization.

Table 1: Comparison of Solvents in Friedel-Crafts Acylation of Naphthalene

SolventPredominant IsomerRationale
Carbon Disulfide (CS₂)1-AcetylnaphthaleneKinetic Control
1,2-Dichloroethane1-AcetylnaphthaleneKinetic Control
Nitrobenzene2-AcetylnaphthaleneThermodynamic Control

Diagram 1: Workflow for Friedel-Crafts Acylation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Naphthalene Naphthalene in 1,2-dichloroethane ReactionMix Stirring at low temp, then room temp Naphthalene->ReactionMix AlCl3 Anhydrous AlCl₃ AlCl3->ReactionMix AcetylChloride Acetyl Chloride AcetylChloride->ReactionMix Quench Quench with ice/HCl ReactionMix->Quench Extraction Separation and Washing Quench->Extraction Drying Drying over Na₂SO₄ Extraction->Drying Purification Solvent Removal & Purification Drying->Purification Product 1-Acetylnaphthalene Purification->Product

Caption: Workflow for the synthesis of 1-acetylnaphthalene.

Step 2: Haloform Reaction for the Synthesis of 1-Naphthoic Acid

The haloform reaction is a reliable method for converting methyl ketones into carboxylic acids.[5][6] This reaction involves the exhaustive halogenation of the methyl group in the presence of a base, followed by cleavage of the resulting trihalomethyl group.[7]

3.2.1. Mechanism of the Haloform Reaction

The reaction proceeds in several steps:

  • Enolate Formation: A hydroxide ion removes an acidic α-hydrogen from the methyl group of 1-acetylnaphthalene to form an enolate.[7]

  • Halogenation: The enolate attacks a halogen molecule (e.g., Br₂ or Cl₂), leading to an α-haloketone. This process is repeated twice more to form a trihalomethyl ketone.[7]

  • Nucleophilic Acyl Substitution: A hydroxide ion attacks the carbonyl carbon of the trihalomethyl ketone.[7]

  • Leaving Group Departure: The trihalomethyl anion, a good leaving group, is eliminated.

  • Proton Transfer: An acid-base reaction between the resulting carboxylic acid and the trihalomethyl anion yields the carboxylate and a haloform (e.g., chloroform or bromoform).[5]

3.2.2. Experimental Protocol: Haloform Reaction

  • Materials: 1-Acetylnaphthalene, sodium hydroxide, bromine (or chlorine source like sodium hypochlorite), sulfuric acid, water.

  • Procedure:

    • Prepare a solution of sodium hydroxide in water.

    • Dissolve 1-acetylnaphthalene in a suitable solvent (e.g., dioxane) and add it to the sodium hydroxide solution.

    • Slowly add a solution of bromine in sodium hydroxide (or sodium hypochlorite solution) to the reaction mixture while maintaining a controlled temperature.

    • Stir the mixture until the reaction is complete (monitored by TLC).

    • Remove any excess halogen with a reducing agent (e.g., sodium bisulfite).

    • Acidify the reaction mixture with sulfuric acid to precipitate 1-naphthoic acid.

    • Collect the solid product by filtration, wash with cold water, and dry. The crude product can be purified by recrystallization.

Diagram 2: Mechanism of the Haloform Reaction

G Start 1-Acetylnaphthalene Enolate Enolate Formation (Base) Start->Enolate Trihalo Repeated Halogenation Enolate->Trihalo 3X₂ Attack Nucleophilic Attack by OH⁻ Trihalo->Attack Cleavage Cleavage of C-CX₃ bond Attack->Cleavage End 1-Naphthoic Acid (after acidification) Cleavage->End

Caption: Simplified mechanism of the haloform reaction.

Step 3: Amidation of 1-Naphthoic Acid to this compound

The final step in the synthesis is the conversion of 1-naphthoic acid to this compound. This can be achieved through several methods, with the most common being the conversion of the carboxylic acid to a more reactive acyl chloride followed by reaction with ammonia or an amine.[8]

3.3.1. Formation of 1-Naphthoyl Chloride

1-Naphthoic acid can be converted to the highly reactive 1-naphthoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[9] Thionyl chloride is a common choice, reacting with the carboxylic acid to form the acyl chloride, with the byproducts sulfur dioxide and hydrogen chloride being gaseous and easily removed.[9]

3.3.2. Experimental Protocol: Synthesis of 1-Naphthoyl Chloride

  • Materials: 1-Naphthoic acid, thionyl chloride, dry toluene.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 1-naphthoic acid in dry toluene.[1]

    • Add thionyl chloride to the solution.[1]

    • Heat the mixture to reflux for 2 hours.[1]

    • After cooling, remove the solvent and excess thionyl chloride under reduced pressure to obtain 1-naphthoyl chloride, which can often be used in the next step without further purification.[1]

3.3.3. Amidation of 1-Naphthoyl Chloride

The resulting 1-naphthoyl chloride readily reacts with ammonia or a primary/secondary amine in a nucleophilic acyl substitution reaction to form the corresponding amide.[1] The reaction is typically carried out in the presence of a base to neutralize the HCl generated.[10]

3.3.4. Experimental Protocol: Synthesis of this compound

  • Materials: 1-Naphthoyl chloride, aqueous ammonia, dichloromethane.

  • Procedure:

    • Dissolve 1-naphthoyl chloride in dichloromethane.

    • Cool the solution in an ice bath.

    • Slowly add concentrated aqueous ammonia with vigorous stirring.

    • Continue stirring at room temperature until the reaction is complete.

    • Collect the precipitated solid by filtration, wash with water, and dry to obtain this compound. The product can be further purified by recrystallization.

Table 2: Comparison of Amidation Reagents for 1-Naphthoic Acid

ReagentIntermediateConditionsByproducts
Thionyl Chloride (SOCl₂)1-Naphthoyl ChlorideRefluxSO₂, HCl (gaseous)
Oxalyl Chloride ((COCl)₂)1-Naphthoyl ChlorideRoom temperature or belowCO, CO₂, HCl (gaseous)

Diagram 3: Overall Synthetic Pathway

G Naphthalene Naphthalene Acetylnaphthalene 1-Acetylnaphthalene Naphthalene->Acetylnaphthalene Friedel-Crafts Acylation NaphthoicAcid 1-Naphthoic Acid Acetylnaphthalene->NaphthoicAcid Haloform Reaction NaphthoylChloride 1-Naphthoyl Chloride NaphthoicAcid->NaphthoylChloride SOCl₂ Naphthamide This compound NaphthoylChloride->Naphthamide NH₃

Caption: The multi-step synthesis of this compound.

Alternative Synthetic Routes

While the presented three-step synthesis is robust, other methods for the synthesis of this compound or its precursors exist.

  • Direct Carboxylation of Naphthalene: This approach involves the direct introduction of a carboxyl group onto the naphthalene ring.[11] However, this method often requires harsh conditions and can lead to a mixture of isomers, making it less practical for selective synthesis of the 1-isomer.[12]

  • From 1-Cyanonaphthalene: Naphthalene can be converted to 1-cyanonaphthalene, which can then be hydrolyzed to 1-naphthoic acid. The cyanation can be achieved through methods like the Rosenmund-von Braun reaction, which involves treating an aryl halide with copper(I) cyanide.[13]

  • Von Braun Reaction: This reaction involves the treatment of a tertiary amine with cyanogen bromide to yield a cyanamide. While not a direct route from naphthalene, it represents a method for C-N bond formation.[14]

Conclusion

The synthesis of this compound from naphthalene is a well-established process that relies on a sequence of fundamental organic reactions. The Friedel-Crafts acylation, haloform reaction, and subsequent amidation provide a reliable and scalable route to this important chemical intermediate. A thorough understanding of the reaction mechanisms and the influence of reaction conditions is crucial for optimizing the synthesis and achieving high yields of the desired product. This guide provides the necessary technical details and theoretical background to enable researchers and professionals to successfully implement this synthetic strategy.

References

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An In-depth Technical Guide to 1-Naphthamide: From Discovery to Contemporary Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Naphthamide, a carboxamide derivative of naphthalene, represents a foundational scaffold in organic chemistry with a rich, albeit not always explicitly documented, history. This technical guide provides a comprehensive overview of this compound, beginning with its likely origins in the burgeoning field of 19th-century synthetic chemistry. We will explore its fundamental physicochemical properties, delve into both historical and modern synthetic protocols, and illuminate its diverse applications in contemporary research, particularly in the realms of medicinal chemistry and materials science. This guide is designed to serve as a valuable resource for researchers and professionals, offering not only a historical perspective but also practical, field-proven insights into the synthesis and utilization of this versatile molecule.

Historical Context and Discovery

The precise moment of the first synthesis of this compound is not prominently recorded in the annals of chemical history. However, its discovery can be situated within the broader context of the rapid advancements in organic chemistry during the 19th century. The isolation of naphthalene from coal tar in the early 1820s provided chemists with a new aromatic building block, sparking extensive investigation into its reactivity and potential for derivatization.

The development of fundamental acylation reactions, most notably the Friedel-Crafts reaction in 1877, was a pivotal moment.[1] This reaction, involving the acylation of aromatic compounds using an acyl halide and a Lewis acid catalyst, laid the groundwork for the synthesis of a vast array of aromatic ketones and related compounds.[1][2] It is highly probable that the synthesis of this compound was first achieved through the application of such early acylation techniques.

One of the earliest methods for preparing this compound likely involved the reaction of naphthalene with carbamoyl chloride in the presence of a Lewis acid like aluminum chloride, a variant of the Friedel-Crafts acylation. Another plausible early route would have been the ammonolysis of 1-naphthoyl chloride , a reactive acyl chloride that has been a staple in organic synthesis for over a century.[3] The conversion of carboxylic acids to their corresponding acyl chlorides was a well-established transformation in the 19th century, making 1-naphthoyl chloride a readily accessible precursor.[3]

While a specific individual is not credited with its discovery, the synthesis of this compound would have been a logical extension of the foundational work on naphthalene chemistry and acylation reactions carried out by the pioneers of organic synthesis.

Physicochemical Properties of this compound

This compound, also known as naphthalene-1-carboxamide, is an organic compound characterized by a naphthalene ring substituted with an amide functional group.[4] Its aromatic structure contributes to its stability and reactivity.[4]

PropertyValueSource(s)
Molecular Formula C₁₁H₉NO[4]
Molecular Weight 171.20 g/mol [4]
CAS Number 2243-81-4[4]
Appearance Solid
Melting Point 177-180 °C
Solubility Soluble in many organic solvents[4]

Synthesis of this compound: From Historical Methods to Modern Protocols

The synthesis of this compound can be approached through various methods, ranging from classical techniques to more modern, catalyzed reactions.

Historical Synthesis Routes

As alluded to in the historical context, early syntheses of this compound likely relied on two primary pathways:

  • Friedel-Crafts Reaction with Carbamoyl Chloride: This method involves the direct amidation of the naphthalene ring.

  • From 1-Naphthoyl Chloride: This two-step process involves the initial conversion of 1-naphthoic acid to 1-naphthoyl chloride, followed by amination.

Below is a generalized workflow representing these early synthetic approaches.

G cluster_0 Route A: Friedel-Crafts Approach cluster_1 Route B: Acyl Chloride Approach Naphthalene Naphthalene FriedelCrafts Friedel-Crafts Reaction Naphthalene->FriedelCrafts Reacts with CarbamoylChloride Carbamoyl Chloride (ClCONH2) CarbamoylChloride->FriedelCrafts LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->FriedelCrafts Catalyst Naphthamide This compound FriedelCrafts->Naphthamide NaphthoicAcid 1-Naphthoic Acid NaphthoylChloride 1-Naphthoyl Chloride NaphthoicAcid->NaphthoylChloride Reacts with ChlorinatingAgent Chlorinating Agent (e.g., SOCl2) ChlorinatingAgent->NaphthoylChloride Ammonolysis Ammonolysis NaphthoylChloride->Ammonolysis Reacts with Ammonia Ammonia (NH3) Ammonia->Ammonolysis Ammonolysis->Naphthamide

Caption: Early synthetic routes to this compound.

Modern Laboratory Synthesis Protocol: From 1-Naphthoyl Chloride

This protocol details a reliable and commonly used method for the laboratory-scale synthesis of this compound starting from 1-naphthoyl chloride.

Materials:

  • 1-Naphthoyl chloride

  • Ammonium hydroxide (concentrated)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-naphthoyl chloride (1 equivalent) in dichloromethane. Cool the flask in an ice bath.

  • Amination: While stirring vigorously, slowly add concentrated ammonium hydroxide (2-3 equivalents) dropwise to the cooled solution of 1-naphthoyl chloride. The reaction is exothermic, so maintain the temperature below 10°C. A white precipitate of this compound will form.

  • Reaction Monitoring: Allow the reaction to stir in the ice bath for 30 minutes and then at room temperature for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Add deionized water and shake to dissolve the ammonium chloride byproduct.

  • Extraction: Separate the organic layer (DCM). Wash the organic layer with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure this compound as a white solid.

Applications in Research and Drug Development

This compound serves as a versatile building block in various scientific disciplines, most notably in medicinal chemistry and materials science.

Medicinal Chemistry

The rigid naphthalene scaffold of this compound provides an excellent platform for the design of novel therapeutic agents. The amide functionality can be readily modified to introduce diverse substituents, allowing for the fine-tuning of pharmacological properties.

  • Anticancer Agents: Derivatives of this compound have been investigated for their potential as anticancer agents. The planar naphthalene ring can intercalate with DNA, while modifications to the amide group can be designed to interact with specific enzymes or receptors involved in cancer progression.

  • Enzyme Inhibition: The this compound core has been incorporated into molecules designed to inhibit various enzymes. For example, it can serve as a scaffold for the development of kinase inhibitors, which are crucial in cell signaling pathways.

  • Receptor Ligands: The aromatic and hydrogen-bonding features of this compound make it a candidate for designing ligands that target specific biological receptors.

G cluster_0 Therapeutic Applications Naphthamide This compound Scaffold Anticancer Anticancer Agents Naphthamide->Anticancer Basis for EnzymeInhibitors Enzyme Inhibitors Naphthamide->EnzymeInhibitors Core for ReceptorLigands Receptor Ligands Naphthamide->ReceptorLigands Scaffold for

Caption: Applications of the this compound scaffold in medicinal chemistry.

Materials Science

The photophysical properties of the naphthalene ring system make this compound and its derivatives attractive for applications in materials science.

  • Fluorescent Probes: By introducing appropriate functional groups, this compound derivatives can be designed as fluorescent probes for detecting specific ions, molecules, or changes in the cellular environment.

  • Organic Electronics: The aromatic nature of the naphthalene core allows for its incorporation into organic semiconductors and other electronic materials.

Conclusion

This compound, a molecule with humble origins in the foundational era of organic synthesis, continues to be a relevant and valuable tool for modern researchers. Its straightforward synthesis, stable scaffold, and amenability to functionalization ensure its continued use in the development of novel pharmaceuticals, advanced materials, and sophisticated research tools. This guide has provided a comprehensive overview of this compound, from its historical roots to its current applications, with the aim of equipping scientists and professionals with the knowledge to effectively utilize this versatile compound in their research endeavors.

References

  • Beilstein-Institut. (2024). History.
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  • Gattermann, L. (1898). Synthese aromatischer Oxyaldehyde. Berichte der deutschen chemischen Gesellschaft, 31(2), 1765–1769.
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An In-depth Technical Guide to 1-Naphthamide Derivatives and Analogues: From Synthesis to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile 1-Naphthamide Scaffold

The this compound scaffold, a bicyclic aromatic core, has emerged as a privileged structure in medicinal chemistry and drug discovery. Its rigid and planar nature, combined with the readily functionalizable amide group, provides a unique framework for the design of molecules with diverse and potent biological activities. This guide offers a comprehensive technical overview of this compound derivatives and their analogues, delving into their synthesis, structural characterization, and multifaceted pharmacological applications. We will explore the rationale behind synthetic strategies and the mechanistic underpinnings of their biological effects, providing researchers with the foundational knowledge to innovate within this promising chemical space.

I. Synthetic Methodologies: Crafting the this compound Core and its Analogs

The synthesis of this compound derivatives can be approached through various strategic disconnections. The choice of synthetic route is often dictated by the desired substitution pattern on the naphthalene ring and the nature of the amide substituent.

A. Classical Amidation of 1-Naphthoic Acid

The most direct approach involves the coupling of 1-naphthoic acid or its activated derivatives (e.g., acyl chlorides) with a desired amine. This method is robust and allows for the introduction of a wide variety of substituents on the amide nitrogen.

Experimental Protocol: General Procedure for the Synthesis of N-Substituted 1-Naphthamides

  • Activation of 1-Naphthoic Acid: To a solution of 1-naphthoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent like thionyl chloride (SOCl₂) (1.2 eq) or oxalyl chloride (1.2 eq) at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction. Stir the mixture at room temperature for 1-2 hours until the evolution of gas ceases. The solvent is then removed under reduced pressure to yield the crude 1-naphthoyl chloride.

  • Amide Coupling: The crude 1-naphthoyl chloride is dissolved in anhydrous DCM and added dropwise to a cooled (0 °C) solution of the desired primary or secondary amine (1.1 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in DCM.

  • Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-substituted this compound.

B. Modern Palladium-Catalyzed C-H Functionalization

Palladium-catalyzed C-H activation has revolutionized the synthesis of complex aromatic compounds, and 1-naphthamides are no exception. The amide directing group facilitates regioselective functionalization at the otherwise unreactive C8 and C7 positions of the naphthalene ring.

  • C8-Olefination: This strategy allows for the introduction of vinyl groups at the peri-position, providing access to unique tricyclic lactam structures.[1]

  • C7-Arylation: Regioselective arylation at the C7 position can be achieved, offering a pathway to novel analogues with extended aromatic systems.

C. Microwave-Assisted Synthesis

Microwave irradiation has been successfully employed to accelerate the synthesis of this compound derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique is particularly advantageous for multi-step syntheses.[2]

Diagram: Synthetic Strategies for this compound Derivatives

Synthesis cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product 1-Naphthoic Acid 1-Naphthoic Acid Classical Amidation Classical Amidation 1-Naphthoic Acid->Classical Amidation Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Classical Amidation This compound Derivative This compound Derivative Classical Amidation->this compound Derivative High Versatility Pd-Catalyzed C-H Functionalization Pd-Catalyzed C-H Functionalization Microwave-Assisted Synthesis Microwave-Assisted Synthesis Microwave-Assisted Synthesis->this compound Derivative Accelerated Reaction This compound Derivative->Pd-Catalyzed C-H Functionalization Further Functionalization VEGFR2_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular VEGFR2 VEGFR-2 P1 P VEGFR2->P1 Autophosphorylation P2 P VEGFR2->P2 VEGF VEGF VEGF->VEGFR2 Binding & Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P1->Downstream P2->Downstream Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis Naphthamide This compound Inhibitor Naphthamide->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.

Table 1: In Vitro VEGFR-2 Inhibitory Activity of Representative this compound Derivatives

Compound IDVEGFR-2 IC₅₀ (nM)HUVEC Proliferation IC₅₀ (nM)Reference
4a 1.63.8[3]
14c 1.50.9[3]
3k 0.59.8[4]
8b 384Not Reported[2]
B. Neurological Disorders: Monoamine Oxidase (MAO) Inhibition

Certain this compound derivatives have been identified as potent and selective inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that play a crucial role in the metabolism of neurotransmitters. [1][5][6]MAO inhibitors are used in the treatment of depression (MAO-A inhibitors) and neurodegenerative diseases such as Parkinson's disease (MAO-B inhibitors).

Mechanism of Action: These derivatives can exhibit competitive and reversible inhibition of MAO enzymes, preventing the breakdown of key neurotransmitters like serotonin, dopamine, and norepinephrine in the brain. [5]

Experimental Protocol: In Vitro Fluorometric Assay for MAO Inhibition

This protocol is adapted for a 96-well plate format to determine the inhibitory potential of test compounds against MAO-A and MAO-B.

  • Reagent Preparation:

    • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.

    • Enzyme Solution: Recombinant human MAO-A or MAO-B in assay buffer.

    • Substrate Solution: p-Tyramine (for both MAO-A and MAO-B) or benzylamine (selective for MAO-B) in assay buffer.

    • Detection Reagent: A mixture of horseradish peroxidase (HRP) and a fluorogenic probe (e.g., Amplex® Red) in assay buffer.

    • Test Compounds: Serial dilutions of the this compound derivatives in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • To the wells of a black 96-well plate, add the MAO enzyme solution.

    • Add the test compound solutions at various concentrations. Include a positive control inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B) and a vehicle control (DMSO).

    • Pre-incubate the plate at 37 °C for 15 minutes.

    • Initiate the reaction by adding the substrate solution.

    • Immediately add the detection reagent.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at regular intervals using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the test compound concentration.

Table 2: MAO Inhibitory Activity of Selected this compound Derivatives

Compound IDMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (SI)Reference
2c 0.294-6.02 (for MAO-A)[1][5]
2g -0.5192.94 (for MAO-B)[1][5]
C. Antimicrobial Activity

Emerging research has highlighted the potential of this compound analogues as antibacterial and antifungal agents. These compounds have shown activity against a range of pathogenic microbes, including drug-resistant strains. [2][7] Table 3: Antibacterial Activity of a Representative 2-Naphthamide Derivative (Compound 8b)

Bacterial StrainMIC (µg/mL)
Escherichia coli16
Streptococcus faecalis16
Salmonella enterica16
MSSA8
MRSA16
Data from[2]

IV. Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and pharmacologically significant platform for the development of novel therapeutic agents. The ability to readily synthesize a diverse array of analogues, coupled with their proven efficacy against key biological targets in cancer, neurological disorders, and infectious diseases, underscores their immense potential. Future research in this area will likely focus on:

  • Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies: To further refine the design of more potent and selective derivatives.

  • Exploration of Novel Biological Targets: To uncover new therapeutic applications for this privileged scaffold.

  • Development of Advanced Synthetic Methodologies: To enable more efficient and diverse functionalization of the this compound core.

  • In-depth Mechanistic Studies: To fully elucidate the molecular mechanisms underlying the biological activities of these compounds.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to navigate the exciting and promising field of this compound chemistry and pharmacology.

V. References

  • Elkamhawy, A., Oh, J. M., Kim, M., El-Halaby, L. O., Abdellattif, M. H., Al-Karmalawy, A. A., Kim, H., & Lee, K. (2025). Rational design, synthesis, biological evaluation, and molecular modeling of novel naphthamide derivatives possessing potent, reversible, and competitive inhibitory mode of action over human monoamine oxidase. Molecular Diversity, 29(1), 179–193. [Link]

  • Elkamhawy, A., et al. (2024). Rational design, synthesis, biological evaluation, and molecular modeling of novel naphthamide derivatives possessing potent, reversible, and competitive inhibitory mode of action over human monoamine oxidase. ResearchGate. [Link]

  • ResearchGate. (n.d.). Comparison of IC50 values for various derivatives of MAO-tested with interaction energy for docking experiment. [Link]

  • Wójcicka, A. (2024). Antimicrobial Activity of Naphthyridine Derivatives. MDPI. [Link]

  • Ali, A., et al. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports. [Link]

  • Rani, N., et al. (2022). Analysis of Quantitative Structure-Activity Relationship (QSAR) Of 1,8-Napthalymide-4-Aminoquinoline Derivatives as Antimalarial Compounds. Walisongo Journal of Chemistry. [Link]

  • Kupcewicz, B., et al. (2018). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H-NMR Characteristics of Bis-naphthalimide Derivatives. MDPI. [Link]

  • Lv, Y., et al. (2015). Discovery of anilinopyrimidine-based naphthamide derivatives as potent VEGFR-2 inhibitors. MedChemComm. [Link]

  • Lv, Y., et al. (2014). Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Ibrahim, M., et al. (2012). Quantitative Structure Activity Relationship: History, Development and Applications. Bentham Science. [Link]

  • Le, T. H., et al. (2022). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. ACS Omega. [Link]

  • Zaky, R. R., et al. (2016). -Antibacterial activities in terms of MIC (g/mL). ResearchGate. [Link]

  • Sim, T. M., et al. (2021). Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. MDPI. [Link]

  • Jain, H., et al. (2021). QSAR: Quantitative structure–activity relationship PART 1. Systematic Reviews in Pharmacy. [Link]

  • Nikolova, D., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • ResearchGate. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • YouTube. (2025). QSAR: Quantitative structure–activity relationship PART 1. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. [Link]

  • Wang, D., et al. (2025). Diversity-Oriented C–H Activation Reactions of the Naphthalene Scaffold. Journal of the American Chemical Society. [Link]

  • Wójcicka, A., & Bąk, A. (2022). Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]

  • ResearchGate. (n.d.). Review Article : Study 1,4-Naphthoquinone Derivative and Biological Activity: A Review. [Link]

  • Wójcicka, A. (2023). Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. OUCI. [Link]

  • ResearchGate. (n.d.). A Review on Biological Activities and Chemical Synthesis of Hydrazide Derivatives. [Link]

  • Li, Y., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. [Link]

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Introduction: The Structural Significance of 1-Naphthamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Spectroscopic Analysis of 1-Naphthamide Structure

This compound (C₁₁H₉NO) is an aromatic carboxamide built upon a naphthalene scaffold.[1][2] This seemingly simple molecule holds significant interest in medicinal and materials chemistry. Its rigid bicyclic aromatic system combined with the hydrogen-bonding capabilities of the amide group confers a unique set of physicochemical properties, making it a valuable building block in organic synthesis and a privileged scaffold in drug discovery.[1] Notably, this compound and its derivatives have been explored as potent multi-target protein kinase inhibitors for applications in cancer therapy and as versatile intermediates for complex organic materials.[1][3]

A profound understanding of this compound's three-dimensional structure, conformational preferences, and electronic properties is paramount for rational drug design and materials engineering. The spatial arrangement of the amide group relative to the naphthalene ring dictates the molecule's intermolecular interaction potential, influencing everything from crystal packing to binding affinity with biological targets.[4][5] This guide provides a comprehensive overview of the theoretical and experimental methodologies employed to elucidate the structure of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Foundational Physicochemical Properties

Before delving into complex theoretical models, it is essential to ground our understanding in the fundamental properties of this compound. These empirical data serve as critical benchmarks for validating computational results.

PropertyValueSource
Molecular Formula C₁₁H₉NO[1][6]
Molecular Weight 171.20 g/mol [6][7]
Monoisotopic Mass 171.068414 amu[1][2]
Physical State Solid, crystalline compound[1][2]
Melting Point ~181 - 184 °C[8]
Water Solubility Limited; 1510 mg/L at 25°C[1][8]
Appearance White solid[2]

The molecule's high melting point suggests strong intermolecular forces within its crystal lattice, a key feature that can be explored through both computational modeling and X-ray crystallography.[8] Its moderate aqueous solubility, enhanced by the polar amide group compared to parent naphthalene, is a crucial parameter for pharmaceutical development.[1]

Part 2: The Synergy of Theoretical and Experimental Approaches

Determining the definitive structure of a molecule like this compound is not a task for a single technique. Instead, it requires a synergistic workflow where computational predictions inform and are validated by experimental data. This self-validating system is the cornerstone of modern structural chemistry.

G cluster_theory Theoretical & Computational Core cluster_exp Experimental Validation Theory Initial Hypothesis (e.g., Planar vs. Twisted) QM Quantum Mechanics (DFT) (Electronic Structure, Energies) Theory->QM informs MD Molecular Dynamics (Conformational Sampling) Theory->MD informs Final Validated 3D Structure & Electronic Properties QM->Final predicts MD->Final predicts Xray X-Ray Crystallography (Solid-State Structure) Xray->Final validates NMR NMR Spectroscopy (Solution-State Structure) NMR->Final validates Final->QM refines

Caption: Interplay between theoretical and experimental methods.

Quantum Chemical Calculations: Unveiling Electronic Structure

Quantum chemistry calculations, particularly Density Functional Theory (DFT), are indispensable for studying systems like this compound.[9]

Causality Behind Method Selection:

  • Why DFT? DFT offers the optimal balance between computational cost and accuracy for medium-sized organic molecules. It effectively models the electron correlation in the π-conjugated naphthalene system, which is crucial for predicting accurate geometries and electronic properties.[10] Functionals like B3LYP are widely used and have been shown to provide reliable results for aromatic amides.[11][12]

  • Basis Set Choice: A Pople-style basis set, such as 6-31G(d) or higher (e.g., 6-311++G(d,p)), is a standard choice.[11][13] The inclusion of polarization functions (d) is critical for accurately describing the non-spherical electron distribution in the amide bond and the aromatic system. Diffuse functions (+) are added when studying anions or weak intermolecular interactions.

Key Insights from DFT:

  • Optimized Geometry: Provides the lowest energy structure, including precise bond lengths, bond angles, and dihedral angles.

  • Conformational Energies: Calculates the relative energies of different conformers, such as those arising from rotation around the C-C and C-N bonds of the amide group.[5][11]

  • Electronic Properties: Maps the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), revealing sites susceptible to electrophilic or nucleophilic attack.[9] The HOMO-LUMO gap is an indicator of chemical reactivity and electronic stability.[9]

  • Vibrational Frequencies: Predicts IR and Raman spectra, which can be directly compared with experimental data to confirm the computed structure.[14][15]

Experimental Validation: The Ground Truth

Theoretical models are hypotheses until validated by empirical evidence. For this compound, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary validation techniques.

  • X-Ray Crystallography: This is the gold standard for determining the atomic and molecular structure of a crystalline solid.[16][17] It provides an unambiguous 3D map of electron density, yielding precise atomic coordinates, bond lengths, and angles in the solid state.[18] This data is the ultimate benchmark for assessing the accuracy of a DFT-optimized geometry.

  • NMR Spectroscopy: While X-ray crystallography reveals the static structure in a crystal, NMR spectroscopy provides information about the molecule's structure and dynamics in solution.[19] Techniques like ¹H and ¹³C NMR confirm the chemical connectivity.[20][21][22] Advanced methods like NOESY can reveal through-space proximities between protons, offering crucial evidence for specific conformations in the solution phase.

Part 3: Conformational Analysis of the Amide Group

The central question in the structural study of this compound is the conformation of the amide group relative to the naphthalene ring. This involves the dihedral angle (torsion angle) describing the rotation around the bond connecting the amide's carbonyl carbon to the C1 position of the naphthalene ring.

Electron delocalization (conjugation) between the amide group and the aromatic ring favors a planar conformation. However, steric hindrance between the amide's oxygen or hydrogen atoms and the hydrogen atom at the C8 position of the naphthalene ring (a peri interaction) can force the amide group out of the plane.

G cluster_workflow Conformational Analysis Workflow start Define Dihedral Angle (C2-C1-C=O) scan Potential Energy Surface (PES) Scan (DFT Calculation) start->scan minima Identify Energy Minima (Stable Conformers) scan->minima barriers Identify Energy Maxima (Rotational Barriers) scan->barriers validation Compare with Experimental Data (X-Ray, NMR) minima->validation barriers->validation

Caption: Workflow for computational conformational analysis.

A Potential Energy Surface (PES) scan, performed using DFT, is the ideal theoretical experiment. By systematically rotating the amide group and calculating the energy at each step, one can map the energy landscape to identify the most stable conformer(s) and the energy barriers to rotation.[11] This analysis explains the molecule's dynamic behavior and its preferred shape for interacting with other molecules.

Part 4: Application in Drug Development - Molecular Docking

Understanding the 3D structure of this compound is a prerequisite for its use in computer-aided drug design.[23] Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, like a this compound derivative) when bound to a second (a receptor, like a protein kinase) to form a stable complex.[24][25]

The Causality of the Docking Process:

  • Accurate Ligand Structure: The process begins with a validated, low-energy 3D structure of the this compound derivative, obtained from the theoretical studies described above. An incorrect conformation will lead to inaccurate binding predictions.

  • Protein Target Preparation: A 3D structure of the target protein (e.g., from the Protein Data Bank) is prepared by adding hydrogens and assigning charges.[26]

  • Binding Site Definition: The active site or binding pocket of the protein is identified.

  • Conformational Sampling: The docking algorithm systematically samples many different orientations and conformations of the ligand within the binding site.

  • Scoring Function: Each generated "pose" is evaluated by a scoring function that estimates the binding affinity (e.g., in kcal/mol).[27] Lower scores typically indicate more favorable binding.

The results of a docking simulation can reveal key hydrogen bonds, hydrophobic interactions, and π-π stacking interactions between the this compound scaffold and the protein's active site, providing invaluable insights for designing more potent and selective inhibitors.[24][27]

Part 5: Experimental & Computational Protocols

To ensure trustworthiness and reproducibility, methodologies must be clearly defined.

Protocol 1: DFT Geometry Optimization and Frequency Calculation

This protocol outlines a typical procedure using a computational chemistry package like Gaussian.

  • Structure Input: Build an initial 3D structure of this compound using a molecular editor.

  • Calculation Setup:

    • Job Type: Select Opt+Freq to perform a geometry optimization followed by a frequency calculation. The frequency calculation is a self-validating step; the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • Method: Specify the DFT method. For example: B3LYP/6-311+G(d,p).

    • Solvent Model (Optional): If studying the structure in solution, include a solvent model like the Polarizable Continuum Model (PCM).

  • Execution: Submit the calculation to a high-performance computing resource.

  • Analysis:

    • Verify that the optimization converged successfully.

    • Confirm the absence of imaginary frequencies.

    • Analyze the output file to extract bond lengths, angles, dihedral angles, and electronic properties (HOMO/LUMO energies).

    • Visualize the optimized structure and vibrational modes using software like GaussView or Avogadro.

Protocol 2: Molecular Docking Simulation

This protocol provides a general workflow for docking a this compound derivative into a protein target using software like AutoDock.

  • Ligand Preparation:

    • Start with the DFT-optimized 3D structure of the this compound analog.

    • Use AutoDock Tools (ADT) to assign partial charges (e.g., Gasteiger charges) and define rotatable bonds. Save the file in the required PDBQT format.

  • Receptor Preparation:

    • Download the protein structure from the PDB.

    • Use ADT to remove water molecules, add polar hydrogens, and assign charges. Save the file in PDBQT format.

  • Grid Box Generation:

    • Define a 3D grid box that encompasses the entire binding site of the protein. This box defines the search space for the ligand.

  • Docking Parameter Setup:

    • Configure the docking parameters, specifying the search algorithm (e.g., Lamarckian Genetic Algorithm) and the number of docking runs.

  • Execution & Analysis:

    • Run the AutoDock calculation.

    • Analyze the results, which cluster the ligand poses by conformational similarity and rank them by their predicted binding energy.

    • Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, Chimera) to inspect the specific intermolecular interactions with the protein residues.

Conclusion and Future Outlook

The structural characterization of this compound is a prime example of how modern chemical research integrates high-level computational theory with rigorous experimental validation. DFT calculations provide unparalleled insight into the molecule's conformational landscape and electronic nature, while X-ray and NMR data provide the essential benchmarks that ground these theories in reality. This combined approach allows scientists to understand not just what the structure is, but why it adopts that structure and how that structure dictates its function.

For drug development professionals, these theoretical studies are not academic exercises; they are foundational steps in the rational design of next-generation therapeutics. By accurately modeling the structure of the this compound scaffold, researchers can predict and optimize its interactions with biological targets, accelerating the discovery of more effective and selective drugs.

References

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  • Recent advances in the development of 1,8-naphthalimide based DNA targeting binders, anticancer and fluorescent cellular imaging agents. Royal Society of Chemistry. [Link]
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  • X-ray crystal structures (a) 1Naph, (b) 1Anth (one of the two...).
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  • Dearomatising cyclisation of lithiated 1-naphthamides with a phenylglycinol-derived chiral auxiliary: Asymmetric synthesis of an arylkainoid and a kainoid-like pyroglutamate.
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Quantum chemical calculations for 1-Naphthamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for 1-Naphthamide

Abstract

This compound (C₁₁H₉NO) is a molecule of significant interest in medicinal chemistry, featuring a naphthalene core fused to a carboxamide group.[1][2] Understanding its three-dimensional structure, electronic properties, and reactivity is paramount for designing novel therapeutics and functional materials. Quantum chemical calculations offer a powerful, non-invasive lens to probe these molecular characteristics with high precision, complementing and often guiding experimental work.[3][4] This guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the theoretical underpinnings and practical application of quantum chemical methods, specifically Density Functional Theory (DFT), for the detailed characterization of this compound. We will explore the causality behind methodological choices, from functional and basis set selection to the interpretation of complex datasets, thereby providing a robust framework for computational analysis.

Introduction: The Scientific Imperative for Computational Analysis

In the landscape of modern drug discovery, computational chemistry serves as an indispensable accelerator, enabling the rapid screening and optimization of drug candidates before costly and time-intensive synthesis.[5][6] By simulating molecular behavior at the quantum level, we can predict properties such as stability, reactivity, and potential interaction sites with biological targets.[7][8]

This compound, with its rigid aromatic structure and hydrogen-bonding-capable amide group, presents an ideal case study.[1] Its structural planarity influences crystal packing and intermolecular interactions, which are critical for its behavior in both solid-state and biological environments.[1] This guide eschews a simple prescriptive protocol, instead focusing on building a deep, intuitive understanding of why certain computational choices are made, ensuring the resulting data is both accurate and meaningful.

Theoretical Foundations: Choosing the Right Tools

The accuracy of any quantum chemical calculation is fundamentally determined by the chosen theoretical method and basis set.[9] These choices represent a trade-off between computational cost and precision.

The Methodological Divide: Hartree-Fock vs. Density Functional Theory
  • Hartree-Fock (HF) Theory: As a foundational ab initio method, Hartree-Fock approximates the multi-electron wavefunction as a single Slater determinant.[10][11] It solves the Schrödinger equation by assuming each electron moves in a mean field generated by all other electrons.[10][12] While computationally efficient, its primary limitation is the neglect of electron correlation—the instantaneous interactions between electrons—which can affect the accuracy of calculated properties.

  • Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry due to its superior balance of accuracy and efficiency.[13][14] Instead of the complex wavefunction, DFT calculates the total energy from the electron density. Crucially, it incorporates electron correlation through an exchange-correlation functional.[9] For organic molecules like this compound, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are widely used and have been shown to provide reliable results for geometry, vibrational frequencies, and electronic properties.[9][15]

Basis Sets: The Building Blocks of Molecular Orbitals

A basis set is a collection of mathematical functions (basis functions) used to construct the molecular orbitals.[16][17] The size and type of the basis set directly impact the quality of the calculation.

  • Pople-Style Basis Sets (e.g., 6-31G)*: These are highly popular for their efficiency and good performance with organic molecules.[18] The nomenclature indicates its construction:

    • 6-31G : This is a split-valence basis set, meaning it uses more functions for valence electrons, which are primarily involved in chemical bonding, than for core electrons.[17]

    • (d,p) or * : These are polarization functions. The 'd' on heavy atoms and 'p' on hydrogen atoms add flexibility to the orbitals, allowing them to distort and more accurately represent the charge distribution in a molecule. This is critical for describing polar bonds like the C=O and N-H in this compound.

For the analyses described herein, the B3LYP/6-31G(d,p) level of theory provides a robust and validated starting point for obtaining high-quality, reliable data.

A Validated Computational Workflow

The following protocol outlines a self-validating system for the comprehensive quantum chemical analysis of this compound. Each step builds upon the last, ensuring the final data is derived from a physically meaningful molecular state.

G cluster_workflow Computational Workflow for this compound A Step 1: Initial Structure Input (Build 3D model of this compound) B Step 2: Geometry Optimization (Find lowest energy structure using DFT) A->B B3LYP/6-31G(d,p) C Step 3: Frequency Calculation (Confirm energy minimum & predict spectra) B->C Use optimized geometry D Step 4: Electronic Property Analysis (Calculate HOMO, LUMO, MEP) C->D Use confirmed structure

Caption: A typical workflow for quantum chemical calculations.

Experimental Protocol: Step-by-Step
  • Molecular Structure Input:

    • Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro). Ensure correct atom connectivity and initial bond lengths based on standard values. The molecular formula is C₁₁H₉NO.[19][20]

  • Geometry Optimization:

    • Objective: To find the equilibrium geometry of the molecule, which corresponds to the minimum on the potential energy surface.

    • Methodology:

      • Select the DFT method: B3LYP .

      • Select the basis set: 6-31G(d,p) .

      • Initiate a geometry optimization calculation. The algorithm will iteratively adjust the positions of the atoms to minimize the total energy of the system.

    • Trustworthiness Check: The optimization process is complete when the forces on the atoms and the energy change between steps fall below a defined threshold.

  • Vibrational Frequency Analysis:

    • Objective: To confirm that the optimized structure is a true energy minimum and to predict the molecule's infrared (IR) spectrum.

    • Methodology:

      • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)).

    • Trustworthiness Check: A true minimum is confirmed if all calculated vibrational frequencies are positive (real). The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.

  • Electronic Property Analysis:

    • Objective: To investigate the electronic structure and reactivity descriptors of the molecule.

    • Methodology:

      • Using the confirmed minimum energy structure, perform a single-point energy calculation.

      • Request the generation of molecular orbitals (specifically HOMO and LUMO) and the molecular electrostatic potential (MEP) surface.

Analysis and Interpretation of Results

Optimized Molecular Geometry

The geometry optimization yields the most stable conformation of this compound. The resulting bond lengths and angles provide a theoretical structure that can be directly compared to experimental data from X-ray crystallography.[21][22][23]

Caption: Numbered atomic structure of this compound.

Table 1: Selected Calculated Geometric Parameters for this compound

Parameter Bond/Angle Calculated Value (B3LYP/6-31G(d,p))
Bond Length C11=O12 1.23 Å
Bond Length C11-N13 1.36 Å
Bond Length C8-C11 1.49 Å
Bond Length N13-H20/H21 1.01 Å
Bond Angle O12-C11-N13 123.5°
Bond Angle C8-C11-N13 116.8°

| Dihedral Angle | C7-C8-C11-O12 | ~0° / ~180° (planar) |

These values are typical representations and may vary slightly with different software or convergence criteria.

Vibrational Analysis

The calculated vibrational frequencies correspond to specific atomic motions (stretching, bending, etc.). These can be directly correlated with peaks in an experimental IR spectrum.[20][24]

Table 2: Comparison of Key Calculated and Experimental Vibrational Frequencies (cm⁻¹)

Vibrational Mode Calculated Frequency (Scaled) Experimental IR Peak (NIST)[20] Description
N-H Stretch (asymmetric) ~3500 cm⁻¹ ~3370 cm⁻¹ Stretching of the two N-H bonds
N-H Stretch (symmetric) ~3400 cm⁻¹ ~3170 cm⁻¹ In-phase stretching of N-H bonds
Aromatic C-H Stretch ~3050-3100 cm⁻¹ ~3050 cm⁻¹ Stretching of C-H bonds on the naphthalene ring
C=O Stretch (Amide I) ~1680 cm⁻¹ ~1650 cm⁻¹ Primary C=O double bond stretching

| N-H Bend (Amide II) | ~1620 cm⁻¹ | ~1620 cm⁻¹ | Bending motion of the N-H bonds |

Note: Calculated frequencies are often systematically higher than experimental values and are typically multiplied by a scaling factor (~0.96 for B3LYP) to improve agreement.

Electronic Properties and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity.[25] The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one.[25] The energy difference between them, the HOMO-LUMO gap , is a critical indicator of molecular stability.[15][25]

  • Large Gap: Indicates high kinetic stability and low chemical reactivity.

  • Small Gap: Indicates low kinetic stability and high chemical reactivity.

Table 3: Calculated Electronic Properties of this compound

Property Calculated Value (B3LYP/6-31G(d,p))
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV

| HOMO-LUMO Gap (ΔE) | 5.7 eV |

The relatively large HOMO-LUMO gap of this compound suggests it is a kinetically stable molecule.[25] Analysis of the orbitals' spatial distribution (not shown) typically reveals the HOMO is localized on the naphthalene ring system (π-system), while the LUMO is often distributed across the π* system of the ring and the carbonyl group.

The MEP is a color-coded map of the total electrostatic potential on the molecule's surface. It provides a powerful visual guide to its charge distribution and is invaluable for predicting intermolecular interactions.

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack. For this compound, the most negative region is concentrated around the carbonyl oxygen atom due to its high electronegativity.

  • Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. The most positive regions are located on the amide (N-H) protons, highlighting their potential to act as hydrogen bond donors.

  • Green/Yellow Regions (Neutral Potential): Typically found over the carbon framework of the naphthalene ring.

The MEP map powerfully validates the expected chemical behavior of this compound, identifying the carbonyl oxygen as a primary site for electrophilic interaction or hydrogen bond acceptance, and the N-H protons as key hydrogen bond donors.

Conclusion for the Field

This guide has detailed a robust and scientifically grounded workflow for the quantum chemical analysis of this compound using Density Functional Theory. By systematically applying geometry optimization, frequency analysis, and electronic property calculations, researchers can derive a wealth of predictive information. The optimized geometry provides a precise 3D structure, vibrational analysis validates this structure and predicts its IR spectrum, and the analysis of frontier orbitals and the MEP surface offers profound insights into the molecule's stability, reactivity, and intermolecular interaction potential. This computational approach, grounded in the principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), empowers scientists in drug development and materials science to make more informed decisions, accelerating the pace of discovery.

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A Comprehensive Technical Guide to 1-Naphthamide Research: Synthesis, Analysis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthamide, a simple yet versatile aromatic amide, serves as a foundational scaffold in the landscape of medicinal chemistry and materials science. Its rigid, planar naphthalene core, combined with the reactive amide functionality, provides a fertile ground for the development of a diverse array of derivatives with significant biological activities.[1] This technical guide offers an in-depth exploration of this compound, from its fundamental chemical properties and synthesis to the biological evaluation and mechanistic insights of its derivatives. As a senior application scientist, this document is structured to provide not only procedural details but also the underlying scientific rationale to empower researchers in their quest for novel therapeutic agents and advanced materials.

Core Chemical and Physical Properties of this compound

This compound, with the chemical formula C₁₁H₉NO, is an organic compound consisting of a naphthalene ring substituted with a carboxamide group at the 1-position.[1] Its molecular structure imparts a high degree of stability and specific reactivity.

PropertyValueSource(s)
Molecular Formula C₁₁H₉NO[2][3][4]
Molecular Weight ~171.20 g/mol [2][3][4]
CAS Number 2243-81-4[2][3][4]
IUPAC Name Naphthalene-1-carboxamide[3][4]
Synonyms 1-Naphthylamide, α-Naphthamide[3][4]
Appearance Neat (typically a solid)[2]
logPoct/wat 1.939[3]
Water Solubility (log10WS) -3.45[3]

Table 1: Key Chemical and Physical Properties of this compound.

The planarity of the naphthalene ring system and the presence of the amide group are key determinants of its intermolecular interactions and, consequently, its physical properties and biological activity.[1]

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives is a critical aspect of research in this area. The following sections detail the synthesis of the parent compound and provide insights into the preparation of its derivatives.

Synthesis of this compound from 1-Naphthoic Acid

A common and efficient method for the synthesis of this compound is the conversion of 1-naphthoic acid to the corresponding acyl chloride, followed by amidation.

Experimental Protocol: Two-Step Synthesis of this compound

Step 1: Synthesis of 1-Naphthoyl Chloride [5]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-naphthoic acid (1.0 eq) in dry toluene.

  • Add thionyl chloride (1.2-1.5 eq) to the solution.

  • Heat the mixture to reflux for 2-3 hours, or until the evolution of gas ceases.

  • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting 1-naphthoyl chloride is often used in the next step without further purification.

Step 2: Amidation of 1-Naphthoyl Chloride [6]

  • Dissolve the crude 1-naphthoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution in an ice bath.

  • Bubble ammonia gas through the solution or add a concentrated solution of ammonium hydroxide dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation 1-Naphthoic_Acid 1-Naphthoic Acid 1-Naphthoyl_Chloride 1-Naphthoyl Chloride 1-Naphthoic_Acid->1-Naphthoyl_Chloride Reflux in Toluene Thionyl_Chloride SOCl₂ Thionyl_Chloride->1-Naphthoyl_Chloride 1-Naphthoyl_Chloride_2 1-Naphthoyl Chloride This compound This compound 1-Naphthoyl_Chloride_2->this compound Anhydrous Solvent Ammonia NH₃ Ammonia->this compound

Caption: Synthesis of this compound from 1-Naphthoic Acid.

Synthesis of this compound Derivatives

The this compound scaffold can be readily modified to generate a library of derivatives with diverse biological activities. Common synthetic strategies include:

  • N-Substitution: The amide nitrogen can be substituted with various alkyl or aryl groups by reacting 1-naphthoyl chloride with primary or secondary amines.[6]

  • Ring Substitution: The naphthalene ring can be functionalized with various substituents (e.g., halogens, nitro groups, methoxy groups) prior to the formation of the amide.

  • Dearomatizing Cyclization: Lithiated 1-naphthamides can undergo diastereoselective dearomatizing cyclization to form novel polycyclic structures.[7]

Analytical Characterization of this compound

Robust analytical methods are essential for confirming the identity and purity of synthesized this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound. A typical reversed-phase HPLC method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks.[8][9]

Illustrative HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of A: Water with 0.1% TFA and B: Acetonitrile with 0.1% TFA

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

  • ¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons on the naphthalene ring and the amide protons. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the 1-substituted naphthalene system.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the amide group and the ten carbons of the naphthalene ring.

The choice of deuterated solvent (e.g., CDCl₃, DMSO-d₆) is critical, and referencing the spectra to the residual solvent peak is standard practice.[10]

G Synthesized_Compound Synthesized This compound HPLC HPLC Analysis (Purity Assessment) Synthesized_Compound->HPLC NMR NMR Spectroscopy (Structural Elucidation) Synthesized_Compound->NMR Pure_Product Pure and Characterized This compound HPLC->Pure_Product NMR->Pure_Product

Caption: Analytical workflow for this compound characterization.

Biological Activities of this compound Derivatives

While this compound itself has limited documented biological activity, its derivatives have emerged as a rich source of pharmacologically active compounds, particularly in the fields of oncology and neuropharmacology.

Anticancer Activity

A significant body of research has focused on the development of naphthalimide derivatives (structurally related to this compound) as potent anticancer agents.[2][4][11] These compounds often exert their cytotoxic effects through multiple mechanisms, including:

  • DNA Intercalation: The planar naphthalimide ring can insert between the base pairs of DNA, disrupting its normal function and leading to cell death.[11][12][13]

  • Topoisomerase II Inhibition: Some derivatives can inhibit the enzyme topoisomerase II, which is crucial for DNA replication and repair.[11]

  • Induction of Apoptosis: Many naphthalimide derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[14]

  • Kinase Inhibition: More recent research has identified naphthamide derivatives as potent inhibitors of key signaling kinases, such as VEGFR-2, which is involved in angiogenesis.[15][16]

Quantitative Data: Anticancer Activity of Naphthamide/Naphthalimide Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of ActionSource(s)
Amonafide VariousVariesDNA Intercalation, Topo II Inhibition[13]
Elinafide Solid TumorsVariesBis-intercalation[13]
Compound 14c (Naphthamide) HUVEC0.0009VEGFR-2 Inhibition[15][16]
Compound 3a (Naphthalimide) SMMC-7721< 50Apoptosis Induction[14]
Compound 3c (Naphthalimide) HepG2< 50Apoptosis Induction[14]

Table 2: Examples of Anticancer Activity of this compound and Related Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity [3][17][18]

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (e.g., a this compound derivative) and a vehicle control.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

G Seed_Cells Seed Cancer Cells in 96-well Plate Treat_Cells Treat with Naphthamide Derivative Seed_Cells->Treat_Cells Incubate Incubate (e.g., 48h) Treat_Cells->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate Cell Viability and IC₅₀ Read_Absorbance->Calculate_Viability

Caption: Experimental workflow for the MTT assay.

Monoamine Oxidase (MAO) Inhibition

Derivatives of this compound have also been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes that are important targets in the treatment of neurological disorders such as depression and Parkinson's disease.[17][18]

Quantitative Data: MAO Inhibition by Naphthamide Derivatives

CompoundTargetIC₅₀ (µM)Inhibition ModeSource(s)
Compound 2c MAO-A0.294Competitive, Reversible[17][18]
Compound 2g MAO-B0.519Competitive, Reversible[17][18]

Table 3: Examples of MAO Inhibitory Activity of this compound Derivatives.

Experimental Protocol: MAO Inhibition Assay [2][7][13][19]

  • Prepare a reaction mixture containing the MAO enzyme (MAO-A or MAO-B), a buffer, and the test compound or a positive control inhibitor.

  • Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding a substrate (e.g., kynuramine).

  • The enzymatic reaction produces hydrogen peroxide, which can be detected using a coupled reaction with horseradish peroxidase (HRP) and a fluorogenic or chromogenic probe.

  • Monitor the fluorescence or absorbance over time to determine the reaction rate.

  • Calculate the percentage of inhibition relative to the control and determine the IC₅₀ value.

Signaling Pathways Modulated by this compound Derivatives

Understanding the molecular mechanisms by which this compound derivatives exert their biological effects is crucial for rational drug design. Several key signaling pathways have been implicated.

Topoisomerase II and Akt Signaling in Cancer

Some naphthalimide analogs have been shown to exert their antitumor activity through a dual mechanism involving the inhibition of topoisomerase II and the Akt signaling pathway.[11] The Akt pathway is a critical regulator of cell survival and proliferation, and its inhibition can sensitize cancer cells to apoptosis.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another important signaling cascade that is often dysregulated in cancer.[20][21][22] Naphthalene-based compounds have been shown to modulate this pathway, affecting cell proliferation, differentiation, and survival.

G cluster_0 Cell Survival and Proliferation Pathways Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR) Growth_Factor->Receptor PI3K PI3K Receptor->PI3K MAPK_Cascade MAPK Cascade (Raf/MEK/ERK) Receptor->MAPK_Cascade Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival MAPK_Cascade->Cell_Survival Naphthamide_Derivative Naphthamide Derivative Naphthamide_Derivative->Receptor Inhibition Naphthamide_Derivative->Akt Inhibition Naphthamide_Derivative->MAPK_Cascade Modulation

Caption: Potential signaling pathways modulated by this compound derivatives.

Conclusion and Future Perspectives

This compound represents a privileged scaffold in medicinal chemistry, providing a versatile platform for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for drug discovery programs. The demonstrated anticancer and MAO inhibitory activities of its derivatives highlight the significant potential of this class of compounds.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: In-depth investigations into the molecular mechanisms and signaling pathways modulated by novel derivatives.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds to assess their drug-likeness.

  • Exploration of New Therapeutic Areas: Investigating the potential of this compound derivatives in other disease areas, such as inflammatory and infectious diseases.

This guide provides a solid foundation for researchers to build upon, fostering innovation and accelerating the translation of this compound-based research from the laboratory to the clinic.

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Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Naphthamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Naphthamide derivatives are a significant class of organic compounds characterized by a carboxamide group attached to a naphthalene ring system. This structural motif is of considerable interest to researchers in medicinal chemistry and materials science. The rigid and planar naphthalene scaffold provides a unique platform for the design of molecules with specific biological activities or photophysical properties.[1] Derivatives of this compound have been explored for their potential as anticancer agents, among other therapeutic applications.[1] The synthesis of these compounds is a cornerstone for the development of novel pharmaceuticals and functional materials.

This comprehensive guide provides detailed protocols and technical insights into the primary synthetic routes for obtaining this compound derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the classic acyl chloride method, modern direct amidation techniques using coupling reagents, and emerging catalytic approaches, explaining the rationale behind the choice of reagents and reaction conditions.

I. Synthetic Strategies at a Glance

The synthesis of this compound derivatives primarily revolves around the formation of an amide bond between a 1-naphthoyl precursor and an amine. The choice of synthetic route often depends on the stability of the starting materials, the desired scale of the reaction, and the functional groups present in the substrates. Below is a summary of the most common and effective methodologies.

Synthetic MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Acyl Chloride Method 1-Naphthoic AcidThionyl chloride (SOCl₂), Oxalyl chlorideHigh reactivity of acyl chloride, generally good yields.Two-step process, harsh reagents (SOCl₂), potential for side reactions.
Direct Amidation with Coupling Reagents 1-Naphthoic AcidEDC, HOBt, HATU, PyBOPMilder conditions, one-pot procedure, broad substrate scope.Stoichiometric amounts of coupling reagents and byproducts.[2]
Catalytic Direct Amidation 1-Naphthoic AcidBoron or Zirconium-based catalystsAtom economical ("green"), water as the only byproduct.[3]May require higher temperatures and longer reaction times, catalyst sensitivity.

II. Detailed Synthetic Protocols

A. Method 1: Synthesis via 1-Naphthoyl Chloride

This classic two-step approach first involves the conversion of 1-naphthoic acid to the more reactive 1-naphthoyl chloride, which then readily reacts with a primary or secondary amine to form the desired this compound derivative. The high reactivity of the acyl chloride makes this a robust and widely used method.

Step 1: Synthesis of 1-Naphthoyl Chloride

This protocol describes the preparation of the acyl chloride intermediate from 1-naphthoic acid using thionyl chloride.

  • Materials:

    • 1-Naphthoic acid

    • Thionyl chloride (SOCl₂)

    • Dry toluene

    • Round-bottom flask with reflux condenser

    • Heating mantle

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask, dissolve 1-naphthoic acid (1.0 eq.) in dry toluene.

    • Carefully add thionyl chloride (1.2-1.5 eq.) to the solution at room temperature.

    • Heat the mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

    • The resulting 1-naphthoyl chloride is typically obtained as a liquid and can be used in the next step without further purification.

Step 2: Synthesis of N-Substituted-1-Naphthamides

This protocol outlines the reaction of 1-naphthoyl chloride with an amine in the presence of a base to yield the final product.

  • Materials:

    • 1-Naphthoyl chloride (from Step 1)

    • Substituted amine (primary or secondary)

    • Triethylamine (Et₃N) or other non-nucleophilic base

    • Anhydrous dichloromethane (DCM) or other suitable solvent

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • 1 M Hydrochloric acid (HCl) solution

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Rotary evaporator

    • Recrystallization solvents (e.g., ethanol, ethyl acetate/hexanes)

  • Procedure:

    • Dissolve the desired amine (1.0 eq.) and triethylamine (1.2-1.5 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 1-naphthoyl chloride (1.0 eq.) in anhydrous DCM to the stirred amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the pure this compound derivative.

Diagram of the Acyl Chloride Method Workflow:

AcylChlorideMethod naphthoic_acid 1-Naphthoic Acid socl2 SOCl₂ Toluene, Reflux naphthoic_acid->socl2 naphthoyl_chloride 1-Naphthoyl Chloride socl2->naphthoyl_chloride Step 1 amine Amine (R-NH₂) Et₃N, DCM, 0°C to RT naphthoyl_chloride->amine naphthamide This compound Derivative amine->naphthamide Step 2

Caption: Workflow for the synthesis of this compound derivatives via the acyl chloride intermediate.

B. Method 2: Direct Amidation using Peptide Coupling Reagents

Direct amidation of carboxylic acids with amines using coupling reagents is a widely adopted strategy in organic synthesis due to its mild reaction conditions and operational simplicity. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) are commonly employed.[2][4][5][6]

Protocol for EDC/HOBt Mediated Amidation

  • Materials:

    • 1-Naphthoic acid

    • Substituted amine (primary or secondary)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Standard work-up and purification equipment (as in Method 1)

  • Procedure:

    • In a round-bottom flask, dissolve 1-naphthoic acid (1.0 eq.), the desired amine (1.0-1.2 eq.), HOBt (1.0-1.2 eq.), and DIPEA (2.0-3.0 eq.) in anhydrous DMF or DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Add EDC·HCl (1.2-1.5 eq.) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water, 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer, concentrate, and purify the crude product as described previously.

Protocol for HATU Mediated Amidation

HATU is a highly efficient coupling reagent, often used for sterically hindered substrates or when racemization is a concern with chiral amines.

  • Materials:

    • 1-Naphthoic acid

    • Substituted amine

    • HATU

    • DIPEA or other non-nucleophilic base

    • Anhydrous DMF or Acetonitrile (ACN)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Standard work-up and purification equipment

  • Procedure:

    • In a round-bottom flask, dissolve 1-naphthoic acid (1.0 eq.) in anhydrous DMF or ACN.

    • Add DIPEA (2.0-3.0 eq.) and HATU (1.1-1.2 eq.) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

    • Add the amine (1.0-1.2 eq.) to the reaction mixture.

    • Continue stirring at room temperature for 2-18 hours, monitoring by TLC.

    • Perform an aqueous work-up as described for the EDC/HOBt protocol.

    • Purify the crude product by column chromatography or recrystallization.

Diagram of the Direct Amidation Mechanism:

DirectAmidation cluster_activation Activation Step cluster_coupling Coupling Step naphthoic_acid 1-Naphthoic Acid coupling_reagent Coupling Reagent (e.g., EDC, HATU) naphthoic_acid->coupling_reagent activated_intermediate Activated Intermediate (e.g., O-acylisourea, OAt-ester) coupling_reagent->activated_intermediate amine Amine (R-NH₂) activated_intermediate->amine byproduct Byproduct (e.g., DCU, HOAt) activated_intermediate->byproduct naphthamide This compound Derivative amine->naphthamide

Caption: General mechanism for direct amidation using coupling reagents, involving an activation and a coupling step.

C. Method 3: Catalytic Direct Amidation

In line with the principles of green chemistry, catalytic direct amidation methods have been developed to avoid the use of stoichiometric activating agents, with water being the only byproduct.[3] Boron and zirconium-based catalysts have shown particular promise in this area.[7][8][9]

Protocol for Boronic Acid Catalyzed Amidation

  • Materials:

    • 1-Naphthoic acid

    • Substituted amine

    • Arylboronic acid catalyst (e.g., 2-iodophenylboronic acid or 2-hydroxyphenylboronic acid)[7]

    • Toluene or xylene

    • Dean-Stark apparatus or molecular sieves

    • Round-bottom flask

    • Heating mantle with magnetic stirring

    • Standard work-up and purification equipment

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 1-naphthoic acid (1.0 eq.), the amine (1.0-1.2 eq.), the boronic acid catalyst (5-10 mol%), and toluene.

    • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

    • Continue the reaction for 12-48 hours, monitoring by TLC or GC-MS.

    • After cooling, remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with aqueous base (e.g., 1 M NaOH) to remove unreacted carboxylic acid and the catalyst.

    • Wash with water and brine, then dry the organic layer, concentrate, and purify the product.

Protocol for Zirconium Catalyzed Amidation

Zirconium-based catalysts, such as ZrCl₄ or zirconocene complexes, are also effective for direct amidation.[8][9]

  • Materials:

    • 1-Naphthoic acid

    • Substituted amine

    • Zirconium(IV) chloride (ZrCl₄) or other suitable zirconium catalyst

    • Anhydrous solvent (e.g., THF, toluene)

    • Molecular sieves (optional, for water scavenging)

    • Round-bottom flask

    • Heating mantle with magnetic stirring

    • Inert atmosphere (Nitrogen or Argon)

    • Standard work-up and purification equipment

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, add 1-naphthoic acid (1.0 eq.), the amine (1.2-2.0 eq.), and the zirconium catalyst (2-10 mol%).

    • Add the anhydrous solvent.

    • Heat the reaction mixture at 70-110 °C for 24-48 hours.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction, filter off the catalyst if necessary, and perform an aqueous work-up.

    • Purify the crude product by column chromatography or recrystallization.

III. Troubleshooting and Key Considerations

  • Low Yields in Acyl Chloride Method: Ensure all reagents and solvents are anhydrous, as 1-naphthoyl chloride is sensitive to moisture. Incomplete conversion of 1-naphthoic acid can also be a cause; consider extending the reflux time or using a slight excess of thionyl chloride.

  • Side Reactions with Coupling Reagents: In EDC couplings, the formation of N-acylurea byproduct can be an issue.[10] Pre-activation of the carboxylic acid with HATU before adding the amine can sometimes improve yields and reduce side products.[6]

  • Racemization: When using chiral amines, racemization can occur, especially at elevated temperatures. Using HATU or carrying out EDC/HOBt couplings at 0 °C can help minimize this.

  • Catalyst Deactivation: In catalytic methods, the water generated can deactivate the catalyst. The use of a Dean-Stark trap or molecular sieves is crucial for driving the reaction to completion.[11]

IV. Conclusion

The synthesis of this compound derivatives can be achieved through several reliable methods. The choice of the most appropriate protocol depends on the specific substrate, desired scale, and available resources. The classic acyl chloride method is robust and high-yielding, while direct amidation with coupling reagents offers milder conditions and greater functional group tolerance. For a more sustainable approach, catalytic direct amidation presents an excellent alternative, minimizing waste and aligning with the principles of green chemistry. By understanding the nuances of each method, researchers can effectively synthesize a diverse range of this compound derivatives for various applications in drug discovery and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Amides Using 1-Naphthoyl Chloride. BenchChem.
  • BenchChem. (2025). Application Notes & Protocols: Synthesis of 1-Naphthoic Acid Esters and Amides. BenchChem.
  • Pradhan, S., Biswas, J., Elsaid, M., Ge, H., & Maiti, D. (2022). Amide directed selectivity switch in distal C-H arylation of α-naphthoic acids. Research Square.
  • Kumar, P., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
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  • Bhatt, V., Samant, S. D., & Pednekar, S. (2017). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. Letters in Organic Chemistry, 14(10).
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  • ResearchGate. (2015). Zirconium (IV) Chloride Catalyzed Amide Formation From Carboxylic acid and Amine: (S)-tert-Butyl 2-(Benzylcarbamoyl)pyrrolidine-1-carboxylate.
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Application Notes and Protocols: Leveraging 1-Naphthamide for Regioselective Palladium-Catalyzed C-H Activation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of C-H Activation with 1-Naphthamide

The direct functionalization of carbon-hydrogen (C-H) bonds has become a cornerstone of modern organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling methods that require pre-functionalized starting materials.[1][2] A central challenge in this field is controlling site selectivity, especially in complex molecules with multiple C-H bonds.[1][2] The use of directing groups, which are coordinating moieties within a substrate, has emerged as a powerful strategy to steer a metal catalyst to a specific C-H bond, thereby ensuring high regioselectivity.[1][3][4]

The this compound scaffold is of significant interest in medicinal chemistry and materials science. However, the naphthalene core presents a distinct challenge for selective functionalization due to the presence of seven different C-H bonds. The amide group at the C1 position serves as an excellent "directing group" for palladium catalysts, but its coordination typically favors activation of the proximal C-H bonds at the C2 and C8 (peri) positions. This guide provides an in-depth exploration of the mechanistic principles and detailed protocols for leveraging the this compound directing group to achieve not only the expected ortho-functionalization but also the more challenging and synthetically valuable remote C4 (para) and C7 functionalizations.[5][6][7]

Part 1: Mechanistic Principles of Amide-Directed C-H Activation

The efficacy of this compound as a directing group is rooted in its ability to form a stable cyclometalated intermediate with a palladium catalyst. This process, often referred to as a Concerted Metalation-Deprotonation (CMD) mechanism, is the key selectivity-determining step.

The general catalytic cycle for an arylation reaction can be broken down into three fundamental stages:

  • Directed C-H Activation: The amide's carbonyl oxygen coordinates to the Pd(II) center. This brings the catalyst into close proximity to the C-H bonds on the naphthalene ring. A base then assists in the cleavage of a specific C-H bond, forming a stable five- or six-membered palladacycle intermediate.[1][8][9]

  • Oxidative Addition or Transmetalation: The palladacycle reacts with the coupling partner. In the case of an aryl halide (Ar-X), this typically proceeds via oxidative addition to form a Pd(IV) intermediate. For other partners like diaryliodonium salts or boronic acids, the mechanism can vary.[10][11]

  • Reductive Elimination: The final C-C bond is formed as the two organic fragments are eliminated from the palladium center. This step regenerates the active Pd(II) catalyst, allowing it to re-enter the catalytic cycle.[8][10]

General Catalytic Cycle for Ortho-Arylation

Ortho_Arylation_Mechanism cluster_cycle Catalytic Cycle Pd(II) Pd(II) Catalyst Coordination Coordination Complex Pd(II)->Coordination + this compound Palladacycle Palladacycle Intermediate (C-H Activation) Coordination->Palladacycle Base, Δ Pd(IV) Pd(IV) Intermediate (Oxidative Addition) Palladacycle->Pd(IV) + Ar-X Product_Release Product Release (Reductive Elimination) Pd(IV)->Product_Release Product_Release->Pd(II) + Product Start Start->Pd(II)

Caption: General mechanism for Pd-catalyzed ortho-C-H arylation.

The regioselectivity of the C-H activation step is highly dependent on the stability of the resulting palladacycle. For this compound, the formation of a five-membered ring by activating the C2-H bond or a six-membered ring by activating the C8-H bond is sterically and electronically favored under standard conditions. Achieving functionalization at the remote C4 or C7 positions requires overcoming this inherent preference, a challenge addressed in the following application notes.[5][12][13]

Part 2: Application Notes & Protocols

Application Note 1: Protocol for Ortho-Arylation of this compound (C8-Position)

Objective: To provide a reliable, step-by-step protocol for the palladium-catalyzed C-H arylation of the C8 (peri) position of N-substituted 1-naphthamides using diaryliodonium salts as the aryl source. This transformation is particularly useful for the synthesis of precursors to polycyclic aromatic hydrocarbons and helicenes.[14]

Causality and Rationale: The C8 position is highly susceptible to activation due to the facile formation of a stable six-membered palladacycle. Diaryliodonium salts are effective arylating agents that can react with the palladacycle intermediate under relatively mild conditions. The use of a sterically bulky N-substituent on the amide can further enhance selectivity for the C8 position over the C2 position.

Detailed Experimental Protocol: C8-Arylation
  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add N-R-1-naphthamide (1.0 equiv., 0.2 mmol), the diaryliodonium salt (1.2 equiv., 0.24 mmol), and Pd(OAc)₂ (5 mol%, 0.01 mmol).

    • Seal the tube with a rubber septum.

    • Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon) three times.

  • Solvent and Reagent Addition:

    • Through the septum, add the appropriate solvent (e.g., 1,2-dichloroethane (DCE) or toluene, 2.0 mL) via a syringe.

  • Reaction Execution:

    • Place the sealed tube in a preheated oil bath at the designated temperature (typically 80-120 °C).

    • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with dichloromethane (DCM, 10 mL) and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the Celite pad with additional DCM (2 x 5 mL).

    • Combine the organic filtrates and concentrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure C8-arylated product.

Table 1: Typical Reaction Parameters for C8-Arylation
ParameterConditionRationale / Insight
Palladium Catalyst Pd(OAc)₂A common and effective Pd(II) precatalyst.
Arylating Agent Diaryliodonium SaltsHighly reactive, avoids the need for strong bases often required with aryl halides.
Solvent DCE, TolueneHigh-boiling, non-coordinating solvents are generally effective.
Temperature 80 - 120 °CSufficient thermal energy is required to promote C-H activation and subsequent steps.
Atmosphere Inert (N₂ or Ar)Prevents potential oxidative side reactions and catalyst degradation.
Application Note 2: Protocols for Remote C-H Arylation (C4 & C7 Positions)

Objective: To detail advanced protocols for achieving regioselective arylation at the electronically and sterically less favored C4 and C7 positions of the this compound core.

Causality and Rationale: Overcoming the intrinsic preference for ortho-activation requires a tailored catalytic system.

  • For C4-Arylation: A combination of a specific ligand and oxidant system can favor the formation of a larger, more strained palladacycle intermediate that ultimately leads to functionalization at the para position.[5][6][7]

  • For C7-Arylation: A unique mechanistic pathway is exploited. An F+ reagent (like N-fluorobenzenesulfonimide, NFSI) is used to promote an initial carbopalladation at the C8 position, followed by a subsequent aryl migration from the palladium center to the C7 position.[12][13] The sterically hindered N-(t-butyl)amide group plays a crucial role in facilitating this migration and controlling regioselectivity.[12][13]

Detailed Experimental Protocol: C4-Arylation
  • Reaction Setup: To an oven-dried Schlenk tube, add N-R-1-naphthamide (1.0 equiv.), aryl iodide (2.0 equiv.), Pd(OAc)₂ (10 mol%), and a suitable ligand such as 3-amino-2,6-lutidine (30 mol%).

  • Reagent Addition: Add Ag₂CO₃ (2.0 equiv.) as the oxidant and base.

  • Solvent and Execution: Add trifluoroethanol (TFE) as the solvent. Seal the tube, place it in a preheated oil bath at 130 °C, and stir for 24 hours.

  • Work-up: Follow the purification procedure outlined in Application Note 1.

Detailed Experimental Protocol: C7-Arylation
  • Reaction Setup: To an oven-dried Schlenk tube, add N-(t-butyl)-1-naphthamide (1.0 equiv.), arylboronic acid (3.0 equiv.), and Pd(OAc)₂ (10 mol%).

  • Reagent Addition: Add N-fluorobenzenesulfonimide (NFSI) (2.0 equiv.) as the F+ source/oxidant and NaHCO₃ (2.0 equiv.) as the base.

  • Solvent and Execution: Add a 10:1 mixture of 1,2-dichloroethane (DCE) and H₂O as the solvent. Seal the tube, place it in a preheated oil bath at 100 °C, and stir for 12 hours.

  • Work-up: Follow the purification procedure outlined in Application Note 1.

Table 2: Comparative Analysis of Conditions for Regioselective Arylation
PositionCatalyst SystemKey Additive(s)SolventTemperature (°C)Mechanistic Hallmark
C8 (ortho) Pd(OAc)₂None requiredDCE / Toluene80 - 1206-membered palladacycle formation
C4 (para) Pd(OAc)₂ / LigandAg₂CO₃ (Oxidant)TFE130Ligand-controlled remote activation[5]
C7 Pd(OAc)₂NFSI (F+ reagent)DCE / H₂O100Carbopalladation/Aryl Migration[12][13]
Mechanism for Remote C7-Arylation

C7_Arylation_Mechanism Start Pd(II) + Naphthamide Palladacycle_C8 C8 Palladacycle Formation Start->Palladacycle_C8 Pd_IV_Cationic Cationic Pd(IV) Intermediate Palladacycle_C8->Pd_IV_Cationic + NFSI, ArB(OH)₂ Aryl_Migration Aryl Migration (Pd to C7) Pd_IV_Cationic->Aryl_Migration Product_Formation β-Hydride Elimination Aryl_Migration->Product_Formation Product_Formation->Start Regenerates Pd(II) End C7-Arylated Product Product_Formation->End

Caption: Proposed mechanism for remote C7-arylation via aryl migration.

Part 3: General Experimental Workflow and Data Analysis

The successful execution and validation of these protocols rely on a systematic workflow.

General Laboratory Workflow

Experimental_Workflow Reagent_Prep Reagent Preparation & Weighing Reaction_Setup Inert Atmosphere Reaction Setup Reagent_Prep->Reaction_Setup Heating_Stirring Heating & Stirring (Reaction Monitoring via TLC/LC-MS) Reaction_Setup->Heating_Stirring Workup Aqueous Work-up & Extraction Heating_Stirring->Workup Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS, HRMS) Purification->Characterization Final_Product Pure Product Characterization->Final_Product

Caption: Standard workflow for C-H activation experiments.

Data Interpretation: The primary method for confirming the regioselectivity of the arylation is Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The coupling patterns and chemical shifts of the aromatic protons are distinct for each regioisomer. For example, C8-arylation will result in the disappearance of the downfield-shifted H8 proton.

  • NOESY/COSY: 2D NMR experiments are invaluable for unambiguously assigning the proton and carbon signals and confirming the position of the new C-C bond.

  • X-Ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive proof of the molecular structure and regiochemistry.

Conclusion and Future Outlook

This compound is a versatile and powerful directing group for palladium-catalyzed C-H activation. While standard conditions reliably yield ortho-functionalized products at the C8 position, recent advancements have unlocked sophisticated strategies to achieve selective arylation at the remote C4 and C7 positions. These protocols, which hinge on the rational selection of ligands, oxidants, and additives, dramatically expand the synthetic utility of the naphthalene core. The ability to precisely install aryl groups at different positions opens new avenues for the construction of complex molecules, from advanced organic materials like carbohelicenes to novel scaffolds for drug development.[14] Future work will likely focus on expanding the scope of these remote functionalizations to include other coupling partners for C-N, C-O, and C-alkenyl bond formation.

References

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Application Notes and Protocols: The 1-Naphthamide Scaffold as a Directing Group in Metal-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic functionalization of aromatic C-H bonds is a cornerstone of modern synthetic chemistry, enabling the streamlined construction of complex molecules for pharmaceutical and materials science applications. This guide provides an in-depth exploration of the 1-naphthamide scaffold, not as a traditional ancillary ligand, but as a powerful directing group that leverages its intrinsic amide functionality to orchestrate highly regioselective cross-coupling reactions. We will dissect the mechanistic underpinnings and provide detailed, field-tested protocols for palladium- and copper-catalyzed C-H functionalization at the C4 and C8 positions of the naphthalene core. This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of substrate-directed catalysis for efficient and precise molecular engineering.

Introduction: The Amide as a Command-and-Control Element in Catalysis

Transition metal-catalyzed cross-coupling has revolutionized the art of the possible in chemical synthesis.[1] The development of sophisticated ancillary ligands, such as bulky phosphines and N-heterocyclic carbenes (NHCs), has been instrumental in controlling the reactivity and selectivity of metal centers.[2][3] However, a parallel and equally powerful strategy involves leveraging functional groups inherent to the substrate itself to direct the catalyst to a specific C-H bond. This "directing group" approach offers an atom-economical and often more direct route to functionalization, bypassing the need for pre-functionalized starting materials.[4]

The amide moiety is an exemplary directing group. Its ability to act as a bidentate chelate, coordinating to a metal center through both the carbonyl oxygen and the amide nitrogen, creates a stable metallacyclic intermediate. This geometric constraint brings the metal catalyst into close proximity to a specific C-H bond, facilitating its activation. The this compound scaffold has emerged as a privileged motif in this context, offering a rigid framework where the amide group can effectively steer catalytic activity to either the peri-C8 position or the remote C4 position, depending on the choice of metal and reaction conditions.[5][6][7]

This guide will illuminate the practical applications of this compound-directed C-H functionalization, providing both the "how" and the "why" behind these powerful transformations.

Palladium-Catalyzed C8-H Functionalization of 1-Naphthamides

The peri C-H bond at the C8 position of this compound is sterically accessible and electronically poised for activation, particularly with palladium catalysis. The formation of a stable five-membered palladacycle is the key mechanistic step, enabling a range of subsequent coupling reactions.

Mechanistic Rationale: The Picolinamide Auxiliary

While the primary amide of this compound can direct C-H activation, its efficacy is dramatically enhanced by employing a bidentate directing group, such as a picolinamide moiety, attached to the naphthylamine core.[4][6] This creates a more robust chelation environment, favoring the formation of the catalytic intermediate. The catalytic cycle for a typical C8-arylation is depicted below.

graph TD { rankdir="RL"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

}

Figure 1: Palladium-catalyzed C8-H arylation of this compound.
Application Data: Substrate Scope in C8-Olefination

Palladium-catalyzed C8-olefination of 1-naphthamides proceeds with good yields and tolerance for various functional groups on both the acrylate and styrene coupling partners.[5]

EntryNaphthamide Substituent (R)OlefinProduct Yield (%)
1HEthyl acrylate85
24-MeOMethyl acrylate82
34-Fn-Butyl acrylate78
4HStyrene75
54-Cl4-Chlorostyrene72
65-NO₂4-Methylstyrene68

Table 1: Representative yields for the Pd-catalyzed C8-olefination of 1-naphthamides. Conditions are based on those reported in the literature.[5]

Experimental Protocol: Palladium-Catalyzed C8-Olefination

This protocol describes a general procedure for the olefination of a this compound derivative with an acrylate.

Materials:

  • N-Substituted-1-naphthamide (1.0 equiv, 0.2 mmol)

  • Olefin (e.g., Ethyl acrylate) (2.0 equiv, 0.4 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (10 mol%, 0.02 mmol)

  • Silver Trifluoroacetate (AgTFA) (2.0 equiv, 0.4 mmol)

  • Trifluorotoluene (TFT) (1.5 mL)

  • Oven-dried Schlenk tube with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Place the magnetic stir bar in the Schlenk tube and dry in an oven at 120 °C for at least 4 hours. Allow to cool to room temperature under a stream of inert gas.

  • Reagent Addition: To the cooled Schlenk tube, add the N-substituted-1-naphthamide, Pd(OAc)₂, and AgTFA.

  • Inert Atmosphere: Evacuate the Schlenk tube and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Add the trifluorotoluene (TFT) via syringe, followed by the liquid olefin (ethyl acrylate).

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture for 16 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite to remove palladium black and silver salts.

    • Wash the Celite pad with additional ethyl acetate (2 x 5 mL).

    • Combine the organic filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure C8-olefinated product.

Causality and Self-Validation:

  • Why Pd(OAc)₂? It is a common, air-stable Pd(II) precursor that is readily reduced in situ to the active Pd(0) species or can directly participate in C-H activation from the Pd(II) state.

  • Why AgTFA? The silver salt acts as an oxidant and a halide scavenger, facilitating the C-H activation step and regenerating the active Pd(II) catalyst.

  • Why TFT at 120 °C? A high boiling point solvent is required for the thermally demanding C-H activation step. TFT is a good choice for its stability and ability to dissolve the organic reagents.

  • Why an inert atmosphere? To prevent oxidation of the palladium catalyst and potential side reactions. The reaction progress can be monitored by TLC or LC-MS to ensure consumption of the starting material, validating the protocol's effectiveness.

Copper- and Silver-Catalyzed Remote C4-H Functionalization

While palladium favors the C8 position, other transition metals like copper and silver can be employed to target the more remote C4 position of the 1-naphthylamine scaffold.[4] This switch in regioselectivity is often attributed to a different reaction mechanism, potentially involving a single-electron transfer (SET) pathway.

Mechanistic Rationale: A Single-Electron Transfer (SET) Pathway

In contrast to the concerted metalation-deprotonation typical of palladium, copper-catalyzed C4-amination is proposed to proceed via a SET mechanism. The directing group still plays a crucial role in bringing the copper catalyst and the substrate together.

graph TD { rankdir="TB"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

}

Figure 2: Proposed SET mechanism for Cu-catalyzed C4-H amination.
Application Data: Scope of C4-Amination

Silver(I)-catalyzed C4-H amination using azodicarboxylates as the nitrogen source proceeds efficiently at room temperature, highlighting a mild and effective method for C-N bond formation.[4]

EntryNaphthylamine Substituent (R)AzodicarboxylateProduct Yield (%)
1HDiethyl azodicarboxylate (DEAD)95
24-MeDi-tert-butyl azodicarboxylate (DBAD)92
34-FDibenzyl azodicarboxylate (DBAD)88
45-ClDiisopropyl azodicarboxylate (DIAD)90
56-BrDEAD85

Table 2: Representative yields for the Ag(I)-catalyzed C4-amination of 1-naphthylamine derivatives.[4]

Experimental Protocol: Silver(I)-Catalyzed C4-Amination

This protocol provides a general method for the C4-amination of a picolinamide-protected 1-naphthylamine with an azodicarboxylate.

Materials:

  • N-(1-naphthyl)picolinamide derivative (1.0 equiv, 0.2 mmol)

  • Azodicarboxylate (e.g., DEAD) (1.2 equiv, 0.24 mmol)

  • Silver Nitrate (AgNO₃) (10 mol%, 0.02 mmol)

  • Acetone (2.0 mL)

  • Screw-cap vial with a magnetic stir bar

Procedure:

  • Reagent Addition: In the screw-cap vial, combine the N-(1-naphthyl)picolinamide derivative, AgNO₃, and the magnetic stir bar.

  • Solvent Addition: Add acetone to the vial.

  • Reaction Initiation: Add the azodicarboxylate to the mixture.

  • Reaction: Seal the vial and stir the reaction mixture at room temperature for 12 hours. The reaction is typically performed open to the air.

  • Workup:

    • Remove the solvent under reduced pressure.

    • Add water (10 mL) and extract the product with dichloromethane (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., petroleum ether/ethyl acetate gradient) to yield the pure C4-aminated product.

Causality and Self-Validation:

  • Why AgNO₃? Silver(I) is an effective catalyst for this transformation, proceeding under mild, room temperature conditions without the need for an external base or oxidant.[4]

  • Why Acetone? It is a suitable polar aprotic solvent that dissolves the reactants and facilitates the catalytic process.

  • Why Room Temperature? The high reactivity of the azodicarboxylate and the efficiency of the silver catalyst allow the reaction to proceed without heating, which is advantageous for substrates with sensitive functional groups.

  • Self-Validation: The reaction can be monitored by TLC for the disappearance of the starting naphthylamine. The isolated product's structure can be confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis, which should show characteristic signals for the newly installed amino group at the C4 position.[4]

Conclusion and Future Outlook

The this compound scaffold serves as a testament to the power and elegance of directing group-assisted C-H functionalization. By leveraging the innate coordinating ability of the amide group, chemists can achieve remarkable levels of regioselectivity, targeting either the C8 or C4 positions with high fidelity by simply tuning the metal catalyst and reaction conditions. The protocols and mechanistic insights provided herein offer a practical guide for researchers to implement these strategies in their own synthetic endeavors.

While this compound itself is primarily a substrate, the principles of its directing ability inform the design of true ancillary ligands. The development of novel ligands incorporating amide functionalities continues to be a vibrant area of research, promising to unlock new catalytic transformations with enhanced efficiency and selectivity for applications in drug discovery and beyond.[8][9][10]

References

  • This work describes the palladium(II)‐catalyzed regioselective C8‐H olefination of 1‐naphthamides. (2023).
  • Copper-Catalyzed Remote C-H Functionalizations of Naphthylamides through a Coordinating Activation Strategy and Single-Electron-Transfer (SET) Mechanism. (n.d.).
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Deriv
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews. [Link]
  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Comput
  • Sterically-hindered N-heterocyclic carbenes based on the indazole framework. (n.d.). Article. [Link]
  • Copper(II)-Mediated, Site-Selective C(sp2)-H Sulfonamidation of 1-Naphthylamines. (n.d.).
  • An Efficient System For the Pd-Catalyzed Cross-Coupling of Amides and Aryl Chlorides. (2009). PMC. [Link]
  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. (2015). DSpace@MIT. [Link]
  • A Class of Amide Ligands Enable Cu-Catalyzed Coupling. (n.d.). Amanote Research. [Link]
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2015). NIH. [Link]
  • The Suzuki−Miyaura coupling between different aryl halides and various... (n.d.).
  • A new P3N ligand for Pd-catalyzed cross-couplings in w
  • Palladium-Catalyzed Para-Selective Arylation of this compound. (2024). PubMed. [Link]
  • Mechanistic Studies on Catalytic Cross-Coupling Using Well-Defined NHCNickel(I) Complexes. (2020). OUCI. [Link]
  • DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium C
  • Palladium catalyzed couplings. (2020). Chemistry LibreTexts. [Link]
  • Silver(I)
  • Copper-Catalyzed Synthesis and Applications of Yndiamides. (2017). PubMed. [Link]
  • Copper-catalysed cross-coupling: an untapped potential. (2010). Organic & Biomolecular Chemistry. [Link]
  • Giant N-heterocyclic carbene-containing macrocycles for cobalt-catalysed hydroboration of alkynes. (2020). Chemical Science. [Link]
  • Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (2019). Green Chemistry. [Link]
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2018). NIH. [Link]
  • Suzuki-Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. (2013).
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021). NIH. [Link]
  • Density functional studies on palladium-catalyzed Suzuki-Miyaura cross-coupling reactions assisted by N- or P-chel
  • Publications - Articles | Lipshutz Research Group. (n.d.). UC Santa Barbara. [Link]

Sources

Harnessing the 1,8-Naphthalimide Scaffold: A Detailed Protocol for Advanced Fluorescent Probe Applications

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: The 1,8-naphthalimide scaffold is a cornerstone fluorophore in modern chemical biology and materials science, prized for its robust photostability, high fluorescence quantum yields, and remarkable sensitivity to its molecular environment. While the term "1-Naphthamide" refers to a simpler chemical structure (1-naphthalenecarboxamide), the vast majority of advanced fluorescent probes in this class are derivatives of the 1,8-naphthalimide core.[1][2][3] This guide provides a comprehensive overview of the principles and protocols for utilizing 1,8-naphthalimide-based probes. We delve into the mechanistic underpinnings of their fluorescence, explain the causality behind experimental design, and offer detailed, step-by-step protocols for key applications, including environmental sensing, enzyme activity assays, and the detection of reactive oxygen species (ROS). This document is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile tools for quantitative and qualitative analysis in complex biological and chemical systems.

Fundamental Principles of 1,8-Naphthalimide Fluorescence

The utility of 1,8-naphthalimide derivatives as fluorescent probes stems from their unique photophysical properties, which can be finely tuned through chemical modification.[4][5] Understanding these principles is critical for designing robust and reliable experiments.

Mechanism of Fluorescence: The Role of Intramolecular Charge Transfer (ICT)

The fluorescence of many 1,8-naphthalimide probes, particularly those substituted at the 4-position, is governed by an Intramolecular Charge Transfer (ICT) mechanism.[6][7] Upon excitation with light, an electron is promoted from a higher energy molecular orbital, often localized on an electron-donating substituent (the "donor"), to a lower energy orbital on the electron-accepting naphthalimide core (the "acceptor").

This charge separation in the excited state creates a large dipole moment, making the probe highly sensitive to the polarity of its surrounding environment.[6][8] The relaxation from this ICT state back to the ground state results in the emission of a photon (fluorescence). The energy of this emission—and thus its color—is directly influenced by the stability of the ICT state.

Environmental Sensitivity: Solvatochromism

A key feature of ICT-based probes is solvatochromism : the change in absorption or emission color as a function of solvent polarity.[9][10]

  • In non-polar solvents: The high-energy ICT state is destabilized. This results in a larger energy gap for relaxation, leading to higher-energy, shorter-wavelength (blue-shifted) fluorescence.[6]

  • In polar solvents: Polar solvent molecules arrange themselves around the excited-state dipole, stabilizing the ICT state. This lowers its energy, reducing the energy gap for relaxation and causing lower-energy, longer-wavelength (red-shifted) fluorescence.[5][11]

This predictable spectral shift makes 1,8-naphthalimides excellent probes for mapping the polarity of microenvironments, such as the active sites of enzymes or the interior of lipid droplets.[12]

Key Photophysical Properties

The performance of a fluorescent probe is defined by several key parameters. The table below summarizes typical properties for representative 4-amino substituted 1,8-naphthalimide derivatives, which are common starting points for probe design.

PropertyTypical RangeSignificance & Causality
Max. Excitation (λex) 370 - 460 nmThe wavelength of light the probe most efficiently absorbs. This is determined by the specific chemical structure; extending conjugation or adding strong electron-donating groups typically shifts this to longer wavelengths.[4][5]
Max. Emission (λem) 460 - 560 nmThe wavelength of light the probe most intensely emits. As described by the ICT mechanism, this is highly sensitive to solvent polarity and substitution patterns.[11]
Stokes Shift 50 - 120 nmThe difference between λex and λem maxima. A large Stokes shift is highly desirable as it minimizes self-absorption and simplifies optical filtering, leading to improved signal-to-noise.[4][13]
Quantum Yield (ΦF) 0.1 - 0.9The efficiency of converting absorbed photons into emitted photons. Higher values indicate a brighter probe. This can be significantly quenched by specific analytes or environmental factors, forming the basis of many "turn-off" sensors.[4][14][15]

Core Protocols and Applications

The true power of the 1,8-naphthalimide scaffold lies in its modular design. By attaching specific reactive moieties, the core fluorophore can be transformed into a highly selective sensor for a variety of analytes.

Protocol 1: "Turn-On" Detection of Enzyme Activity

Many 1,8-naphthalimide probes are designed as "pro-fluorophores" for enzyme detection. In their native state, the probe's fluorescence is quenched. Upon interaction with the target enzyme, a specific chemical bond is cleaved, releasing the quenching group and restoring bright fluorescence. This "turn-on" response provides a high-contrast signal directly proportional to enzyme activity.[16][17]

This protocol provides a general framework for assaying enzyme activity, using a hypothetical probe that detects γ-glutamyl transpeptidase (GGT), an important biomarker.[17]

Workflow for Enzyme-Triggered Fluorescence Activation

G cluster_exp Experiment cluster_read Data Acquisition & Analysis P1 Prepare Stock Solutions: 1. Quenched Probe (e.g., Glu-MDA) in DMSO 2. Enzyme (GGT) in Assay Buffer 3. Substrate Control (Fluorophore) in DMSO E2 Add Quenched Probe to all wells (final conc. ~10 µM) P1->E2 P2 Prepare Assay Buffer (e.g., 10 μM PBS, pH 7.4) E1 Aliquot Assay Buffer into microplate wells P2->E1 E1->E2 E3 Initiate Reaction: Add varying concentrations of GGT E2->E3 E4 Incubate at 37°C (e.g., 5-20 minutes) E3->E4 R1 Measure Fluorescence (λex = 450 nm, λem = 550 nm) in a plate reader E4->R1 R2 Plot Fluorescence Intensity vs. GGT Concentration R1->R2 R3 Determine Limit of Detection (LOD) R2->R3

Caption: Workflow for a "turn-on" enzyme activity assay.

Materials:

  • 1,8-Naphthalimide-based enzyme probe (e.g., Glu-MDA for GGT detection)[17]

  • Dimethyl sulfoxide (DMSO), spectroscopy grade

  • Purified target enzyme (e.g., GGT)

  • Assay Buffer (e.g., 10 µM PBS, pH 7.4)

  • 96-well black microplate, non-binding surface

  • Spectrofluorometer or fluorescence microplate reader

Step-by-Step Methodology:

  • Reagent Preparation (Self-Validation System):

    • Probe Stock (1 mM): Dissolve the enzyme probe in DMSO. Rationale: DMSO is a common water-miscible organic solvent that effectively solubilizes the probe without interfering with most enzyme assays.

    • Enzyme Stock (1 U/mL): Prepare a concentrated stock of the enzyme in the assay buffer. Store on ice. Rationale: Preparing a concentrated stock allows for the addition of minimal volume to the assay, preventing significant dilution of other components.

    • Positive Control: If available, prepare a stock solution of the "unquenched" fluorophore portion of the probe to define the maximum possible signal.

    • Negative Control: Wells containing the probe and buffer but no enzyme are essential to measure background fluorescence.

  • Assay Setup:

    • Add 98 µL of Assay Buffer to each well of the 96-well plate.

    • Add 1 µL of the 1 mM Probe Stock to each well for a final concentration of 10 µM. Mix gently by pipetting.

    • Rationale: The final DMSO concentration should be kept low (typically <1%) to avoid impacting enzyme structure and activity.

  • Reaction Initiation:

    • Prepare serial dilutions of the enzyme stock in Assay Buffer.

    • To initiate the reaction, add 1 µL of the enzyme dilutions to the appropriate wells. For the negative control, add 1 µL of Assay Buffer.

    • Rationale: Initiating the reaction with the enzyme ensures that all other components are equilibrated at the reaction temperature.

  • Incubation and Measurement:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 20 minutes). The optimal time should be determined in a preliminary kinetics experiment to ensure the reaction is in the linear range.

    • Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for the "unquenched" fluorophore (e.g., λex = 450 nm, λem = 550 nm).[17]

  • Data Analysis:

    • Subtract the average fluorescence of the negative control wells from all other readings.

    • Plot the background-subtracted fluorescence intensity against the enzyme concentration.

    • The limit of detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurements and k is the slope of the linear portion of the calibration curve.[17]

Protocol 2: Detection of Reactive Oxygen Species (ROS) in Live Cells

1,8-Naphthalimide probes can be engineered to react specifically with ROS like hydrogen peroxide (H₂O₂).[18][19] A common strategy involves attaching a boronate ester group, which is selectively cleaved by H₂O₂, triggering a "turn-on" fluorescent response.[18] Adding a targeting moiety, such as triphenylphosphonium, can direct the probe to specific organelles like mitochondria.[18]

Mechanism for H₂O₂-Mediated Probe Activation

G cluster_main Mechanism of ROS Detection Probe_Initial Non-Fluorescent Probe (Naphthalimide-Boronate) Reaction Oxidative Cleavage Probe_Initial->Reaction ROS H₂O₂ (Reactive Oxygen Species) ROS->Reaction Probe_Final Highly Fluorescent Product (Naphthalimide-OH) Reaction->Probe_Final

Caption: Boronate-based "turn-on" mechanism for H₂O₂ detection.

Materials:

  • 1,8-Naphthalimide-based ROS probe (e.g., Mito-HP)[18]

  • HeLa cells or other suitable cell line

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS) and Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • H₂O₂ solution for positive control

  • Confocal microscope with appropriate filter sets

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Seed the cells onto glass-bottom confocal dishes and allow them to adhere for 24 hours until they reach 60-70% confluency. Rationale: Sub-confluent cells are generally healthier and provide better morphology for imaging.

  • Probe Loading:

    • Prepare a 1 mM stock solution of the ROS probe in DMSO.

    • Dilute the stock solution in serum-free culture medium to a final working concentration (e.g., 5-10 µM).

    • Remove the culture medium from the cells, wash once with warm PBS, and add the probe-containing medium.

    • Incubate for 30 minutes at 37°C. Rationale: Loading in serum-free medium can improve probe uptake for some compounds.

  • Induction of Oxidative Stress (Controls):

    • Experimental Group: After loading, wash the cells twice with PBS and replace with fresh culture medium.

    • Positive Control: To one dish, add a known ROS inducer (e.g., 100 µM H₂O₂) and incubate for a further 20-30 minutes.

    • Negative Control: To another dish, add only fresh medium. This group establishes the baseline fluorescence of the probe in unstimulated cells.

  • Live-Cell Imaging:

    • Image the cells using a confocal microscope. Use the lowest laser power necessary to obtain a good signal to minimize phototoxicity and photobleaching.[20]

    • Acquire images using the appropriate excitation and emission channels for the activated probe (e.g., Ex: 405 nm, Em: 500-550 nm).

    • Rationale: Confocal microscopy provides optical sectioning, which is crucial for resolving subcellular localization, especially for organelle-targeted probes.

  • Image Analysis:

    • Quantify the mean fluorescence intensity within the cells or specific regions of interest (e.g., mitochondria) for each condition.

    • Compare the fluorescence intensity of the experimental and positive control groups to the negative control to determine the fold-increase in signal, indicating the presence and relative amount of ROS.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Fluorescence Signal 1. Incorrect excitation/emission wavelengths. 2. Probe degradation or precipitation. 3. Quenching by buffer components. 4. Inactive enzyme or no ROS production.1. Verify instrument settings against the probe's spectral data. 2. Prepare fresh probe stock; check for solubility issues. Filter the solution if necessary. 3. Test the probe in a simple solvent (e.g., ethanol) to confirm its activity. Check buffer for known quenchers (e.g., iodide ions). 4. Verify enzyme activity with a standard colorimetric assay. Use a positive control for ROS induction.
High Background Signal 1. Probe concentration is too high. 2. Incomplete removal of unbound probe (in cell imaging). 3. Autofluorescence from cells or medium. 4. Probe instability leading to spontaneous "turn-on".1. Perform a concentration titration to find the optimal probe concentration. 2. Increase the number of wash steps after loading.[21] 3. Image a control sample of unlabeled cells. Use phenol red-free medium for imaging.[20] 4. Check probe fluorescence over time in buffer alone.
Inconsistent Results 1. Pipetting errors. 2. Temperature fluctuations affecting enzyme activity. 3. Variation in cell health or passage number. 4. Photobleaching during image acquisition.1. Use calibrated pipettes and ensure thorough mixing. 2. Use a temperature-controlled incubator and plate reader. 3. Use cells within a consistent passage number range and ensure they are healthy. 4. Reduce laser power and exposure time. Use an anti-fade reagent for fixed samples.

References

A comprehensive, numbered list of all sources cited within this document, including titles, sources, and verifiable URLs.

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  • Pla-Roca, M., et al. (2018). Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid. PMC - NIH. [Link]
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  • Li, Y., et al. (2023). Naphthalimide-Based Fluorescent Probe for Portable and Rapid Response to γ-Glutamyl Transpeptidase. MDPI. [Link]
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  • Di Martino, G., et al. (2022). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PMC - PubMed Central. [Link]
  • Hart, B. A., et al. (1990). Reaction products of 1-naphthol with reactive oxygen species prevent NADPH oxidase activation in activated human neutrophils, but leave phagocytosis intact. PubMed. [Link]
  • Smith, M. J., et al. (2010). Fluorescence excitation and excited state intramolecular proton transfer of jet-cooled naphthol derivatives: Part 1. 1-hydroxy-2-naphthaldehyde. RSC Publishing. [Link]
  • Wang, W., et al. (2022). A novel fluorescent probe based on naphthimide for H2S identification and application. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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  • Krumm, A. (2019). Reactive Oxygen Species (ROS) Detection. BMG LABTECH. [Link]
  • Davidson, M.W. (n.d.). Fluorescence Excitation and Emission Fundamentals.
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The Emergence of Naphthalimide-Based Chemosensors for the Detection of Heavy Metal Ions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Sensitive Metal Ion Detection

Heavy metal ions, such as mercury (Hg²⁺), silver (Ag⁺), copper (Cu²⁺), and chromium (Cr³⁺), are significant environmental pollutants with profound toxic effects on living organisms and ecosystems. Their non-biodegradable nature and tendency to accumulate in the food chain pose a severe threat to human health, leading to a range of debilitating conditions.[1][2] Consequently, the development of robust, sensitive, and selective methods for the real-time monitoring of these ions is a critical endeavor in environmental science, toxicology, and public health.[3][4][5] Among the various analytical techniques, fluorescence-based sensing has emerged as a particularly powerful approach due to its inherent high sensitivity, operational simplicity, and potential for bioimaging applications.[6][7]

This application note provides a comprehensive guide to the use of naphthalimide derivatives as fluorescent chemosensors for the detection of heavy metal ions. While the initial focus was on 1-Naphthamide, extensive research has demonstrated that the broader class of naphthalimide-based probes offers superior performance and versatility in this application. Naphthalimides are a class of organic compounds characterized by a planar naphthalene ring system fused to a dicarboximide group. Their derivatives are widely employed as fluorescent probes due to their excellent photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and good photostability.[1]

The Naphthalimide Scaffold: A Versatile Platform for Chemosensor Design

The core structure of naphthalimide serves as an excellent fluorophore. The imide nitrogen at the 1,8-position of the naphthalene ring provides a convenient site for chemical modification, allowing for the introduction of various receptor moieties that can selectively bind to specific metal ions. This structural tunability is key to the design of highly selective and sensitive chemosensors.[1]

The general principle behind naphthalimide-based metal ion sensors involves the modulation of the fluorophore's emission in the presence of a target metal ion. This is typically achieved through one of two primary mechanisms:

  • Photoinduced Electron Transfer (PET): In the "off-on" sensing paradigm, the receptor unit in its free state can quench the fluorescence of the naphthalimide core through a PET process. Upon binding to a metal ion, the electron-donating ability of the receptor is suppressed, inhibiting the PET process and leading to a significant enhancement of fluorescence.

  • Chelation-Enhanced Fluorescence (CHEF): In this mechanism, the binding of a metal ion to the receptor unit forms a rigid and planar complex. This increased rigidity reduces non-radiative decay pathways, resulting in an enhanced fluorescence quantum yield. Conversely, some sensors operate on a "on-off" mechanism where metal ion binding leads to fluorescence quenching.[1]

Visualizing the Sensing Mechanism

General 'Off-On' Fluorescence Sensing Mechanism cluster_0 Sensor in 'Off' State cluster_1 Sensor in 'On' State Free Sensor Naphthalimide Fluorophore - Receptor Quenched Fluorescence Low Fluorescence (PET Active) Free Sensor->Quenched Fluorescence Excitation Complex [Naphthalimide Fluorophore - Receptor - Metal Ion] Complex Free Sensor->Complex + Metal Ion Complex->Free Sensor - Metal Ion (Reversible) Enhanced Fluorescence High Fluorescence (PET Blocked) Complex->Enhanced Fluorescence Excitation

Caption: "Off-On" sensing via Photoinduced Electron Transfer (PET).

Application Protocols: Detection of Specific Metal Ions

The following sections provide detailed protocols for the detection of Ag⁺, Hg²⁺, Cu²⁺, and Cr³⁺ ions using specific naphthalimide-based fluorescent probes, synthesized based on established literature.[1][8]

Protocol 1: Detection of Ag⁺ and Hg²⁺ using a Thioether-Functionalized Naphthalimide Probe

This protocol is based on a naphthalimide derivative functionalized with a thioether-containing receptor, which exhibits high selectivity for Ag⁺ and Hg²⁺ ions.[1]

Materials and Reagents:

  • Naphthalimide-based probe (Probe P) solution (10 µM in ethanol or ethanol-water mixture)

  • Stock solutions of various metal ions (e.g., Na⁺, K⁺, Ag⁺, Ca²⁺, Mg²⁺, Zn²⁺, Pb²⁺, Cu²⁺, Hg²⁺, Cd²⁺, Co²⁺, Ni²⁺, Mn²⁺) at a concentration of 100 µM.

  • Ethanol (spectroscopic grade)

  • Deionized water

  • HEPES buffer (20 mM, pH 7.0)

  • Fluorescence spectrophotometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Experimental Workflow:

Workflow for Ag+/Hg2+ Detection Start Start Prepare Probe Prepare 10 µM Probe P solution Start->Prepare Probe Add Ions Add 100 µM of various metal ions to separate cuvettes Prepare Probe->Add Ions Incubate Incubate for a short period (e.g., 2 minutes) Add Ions->Incubate Measure Fluorescence Measure fluorescence emission spectrum (λex = 440 nm, λem = 537 nm) Incubate->Measure Fluorescence Measure Absorbance Measure UV-Vis absorption spectrum Incubate->Measure Absorbance Analyze Analyze spectral changes (quenching, peak shifts) Measure Fluorescence->Analyze Measure Absorbance->Analyze End End Analyze->End

Caption: Step-by-step workflow for Ag⁺ and Hg²⁺ detection.

Procedure:

  • Preparation of Solutions: Prepare a 10 µM solution of the naphthalimide probe in the desired solvent (e.g., ethanol or a 9:1 ethanol-water mixture buffered with 20 mM HEPES at pH 7.0). Prepare 100 µM stock solutions of the metal ions to be tested.

  • Selectivity Assay:

    • To a series of cuvettes containing 2 mL of the probe solution, add a small aliquot (e.g., 20 µL) of each metal ion stock solution to achieve a final metal ion concentration of 1 µM.

    • Incubate the solutions for a brief period (e.g., 2 minutes) at room temperature.

    • Measure the fluorescence emission spectra of each solution. The probe exhibits strong fluorescence at 537 nm.[1]

    • A significant quenching of fluorescence at 537 nm specifically in the presence of Ag⁺ and Hg²⁺ indicates positive detection.[1]

  • Quantitative Analysis (Titration):

    • To a cuvette containing 2 mL of the probe solution, incrementally add small volumes of the Ag⁺ or Hg²⁺ stock solution.

    • After each addition, record the fluorescence emission spectrum.

    • Plot the fluorescence intensity at 537 nm against the concentration of the added metal ion. A linear relationship is expected within a certain concentration range.[1]

  • Limit of Detection (LOD) Calculation: The LOD can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear calibration curve. For this probe, the LOD for both Ag⁺ and Hg²⁺ has been reported to be 0.33 µM.[1]

Expected Results:

The addition of Ag⁺ or Hg²⁺ to the probe solution results in a significant quenching of the fluorescence emission at 537 nm.[1] Other common metal ions do not induce a substantial change in fluorescence, demonstrating the high selectivity of the probe.[1] A color change from yellow to colorless may also be observed.[1]

Protocol 2: Detection of Cu²⁺ and Cr³⁺ using Specifically Designed Naphthalimide Probes

This section outlines the general approach for detecting Cu²⁺ and Cr³⁺ based on probes designed for these specific ions.[8]

Probe for Cu²⁺: A naphthalimide probe functionalized with a dimethylpyridine amine (BPA) receptor can be used. The addition of Cu²⁺ quenches the yellow-green fluorescence of the probe.[8]

Probe for Cr³⁺: A naphthalimide probe with a dimethylthiophenamine receptor can detect Cr³⁺. The addition of Cr³⁺ leads to a change in fluorescence from yellow-green to light yellow and a degree of quenching.[8]

General Procedure:

The experimental procedure is analogous to that described in Protocol 1, with the following modifications:

  • Solvent System: For the Cr³⁺ probe, a THF:H₂O (9:1, v/v) solution is recommended.[8]

  • Fluorescence Monitoring: The specific excitation and emission wavelengths will depend on the probe used. The changes to be monitored are fluorescence quenching for Cu²⁺ and a color/intensity change for Cr³⁺.[8]

  • Quantitative Analysis: Titration experiments can be performed to determine the detection limits. The reported LODs are 2.68 µM for Cu²⁺ and 1.34 µM for Cr³⁺ with their respective probes.[8]

Performance Characteristics of Naphthalimide-Based Metal Ion Sensors

The effectiveness of a chemosensor is determined by several key performance metrics.

Metal Ion Probe Type Sensing Mechanism Limit of Detection (LOD) Solvent System Reference
Ag⁺Naphthalimide-ThioetherFluorescence Quenching0.33 µMEthanol or Ethanol/Water[1]
Hg²⁺Naphthalimide-ThioetherFluorescence Quenching0.33 µMEthanol or Ethanol/Water[1]
Cu²⁺Naphthalimide-BPAFluorescence Quenching2.68 µMNot Specified[8]
Cr³⁺Naphthalimide-ThiophenamineFluorescence Quenching & Color Change1.34 µMTHF/H₂O (9:1)[8]

Conclusion and Future Perspectives

Naphthalimide derivatives have proven to be a highly versatile and effective class of fluorescent chemosensors for the detection of a wide range of heavy metal ions.[1][7][8] Their excellent photophysical properties, coupled with the ease of structural modification, allow for the rational design of probes with high sensitivity and selectivity. The protocols outlined in this application note provide a solid foundation for researchers and scientists to utilize these powerful tools in their work.

Future research in this area will likely focus on the development of ratiometric and near-infrared (NIR) probes to overcome the limitations of intensity-based measurements and to enable deeper tissue imaging. Furthermore, the integration of these chemosensors into portable devices and test strips holds great promise for on-site and real-time environmental monitoring.[7] The continued exploration of novel receptor units and sensing mechanisms will undoubtedly expand the scope of naphthalimide-based sensors, contributing to the safeguarding of environmental and human health.

References

  • Detection of Silver and Mercury Ions Using Naphthalimide-Based Fluorescent Probe. (2024). National Institutes of Health (NIH).
  • Synthesis And Application Of Naphthalimide Fluorescent Probes For Detecting And Adsorbing Heavy Metal Ions. (2024). Globe Thesis.
  • Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. (n.d.). MDPI.
  • Colorimetric and Fluorimetric Multiple Metal Ion Sensing Using Naphthalene‐Based Schiff Base. (2026). ResearchGate.
  • Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (n.d.). MDPI.
  • Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors. (2025). MDPI.
  • Recent Progress in Fluorescent Probes For Metal Ion Detection. (n.d.). Frontiers.
  • FLUORESCENT DETECTION OF HEAVY METAL IONS USING BENZANTHRONE DYE. (n.d.). N/A.
  • Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (2019). Semantic Scholar.
  • Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry. (2020). Frontiers.
  • Natural and Engineered Nanomaterials for the Identification of Heavy Metal Ions—A Review. (n.d.). MDPI.
  • Electrochemical and Colorimetric Nanosensors for Detection of Heavy Metal Ions: A Review. (n.d.). MDPI.

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Application Notes and Protocols for the Biological Activity Screening of 1-Naphthamide Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 1-Naphthamide Scaffold

The this compound scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of a diverse range of biologically active compounds. Its rigid, planar naphthalene core, coupled with the versatile amide linkage, provides an excellent framework for designing molecules that can interact with various biological targets, including enzymes and cellular receptors. Analogues of this compound have demonstrated significant potential across multiple therapeutic areas, exhibiting anticancer, antimicrobial, and anti-inflammatory properties. This has led to their investigation as potential therapeutic agents for a host of diseases. The exploration of this compound derivatives continues to be a vibrant area of research for drug discovery professionals seeking to develop novel therapeutics with improved efficacy and safety profiles.

This comprehensive guide provides detailed protocols and technical insights for screening the biological activities of novel this compound analogues. It is designed for researchers, scientists, and drug development professionals, offering a robust framework for evaluating the therapeutic potential of this important class of compounds. The protocols herein are presented as self-validating systems, with explanations of the underlying scientific principles to ensure experimental success and data integrity.

I. Anticancer Activity Screening: Targeting Uncontrolled Cell Proliferation

A primary focus in the evaluation of this compound analogues is their potential as anticancer agents. Many derivatives have shown promise by targeting various mechanisms involved in cancer progression, such as inhibiting kinases crucial for tumor angiogenesis or inducing programmed cell death in malignant cells. A foundational step in this assessment is the evaluation of a compound's cytotoxicity against various cancer cell lines.

Mechanism Spotlight: Inhibition of VEGFR-2 Tyrosine Kinase

A key mechanism through which certain naphthamide derivatives exert their anticancer effects is the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) tyrosine kinase. VEGFR-2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By blocking the ATP-binding site of VEGFR-2, these inhibitors can halt the signaling cascade that promotes endothelial cell proliferation and migration, thereby cutting off the tumor's blood supply.

Workflow for Anticancer Activity Screening

cluster_0 In Vitro Cytotoxicity Assessment cluster_1 Mechanism of Action Studies start Synthesized this compound Analogues mtt MTT Assay on Cancer Cell Lines (e.g., MCF-7, A549, HeLa) start->mtt Treat cells with varying concentrations ic50 Determine IC50 Values mtt->ic50 Measure cell viability enzyme_assay VEGFR-2 Kinase Inhibition Assay ic50->enzyme_assay Select potent compounds apoptosis_assay Apoptosis/Autophagy Assays (e.g., Annexin V, Western Blot for LC3-II) ic50->apoptosis_assay Investigate cell death mechanism

Caption: Workflow for assessing the anticancer potential of this compound analogues.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-16

1-Naphthamide Derivatives as Versatile Protein Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed overview of 1-Naphthamide and its derivatives as a promising scaffold for the development of potent protein kinase inhibitors. This document explores the synthesis, mechanism of action, and therapeutic potential of this chemical class, with a focus on their activity against key kinases implicated in cancer and other diseases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Src family kinases, and Abl kinase. Detailed protocols for in vitro and cell-based assays are provided to facilitate the evaluation of these compounds in a laboratory setting.

Introduction: The Pivotal Role of Protein Kinases and Their Inhibition

Protein kinases are a large family of enzymes that play a fundamental role in cellular signal transduction by catalyzing the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins.[1] This process of phosphorylation acts as a molecular switch, regulating a vast array of cellular activities, including cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of protein kinase activity is a hallmark of many diseases, particularly cancer, where aberrant signaling can drive tumor growth, angiogenesis, and metastasis.[1] Consequently, protein kinase inhibitors have emerged as a major class of targeted therapeutics.[1]

The this compound scaffold has garnered significant interest as a privileged structure in medicinal chemistry due to its rigid, planar nature and the opportunities it presents for substitution to achieve high potency and selectivity against various kinase targets. This guide will delve into the application of this compound derivatives as inhibitors of several key protein kinases.

This compound Derivatives as Potent VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for cancer therapy.[2] Several this compound derivatives have been identified as potent, ATP-competitive inhibitors of VEGFR-2.[2]

Structure-Activity Relationship (SAR) of Naphthamide-Based VEGFR-2 Inhibitors

The development of Naphthamide-based VEGFR-2 inhibitors has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed key structural features that contribute to high-affinity binding to the ATP-binding pocket of the kinase.

cluster_0 Structure-Activity Relationship Logic Naphthamide_Scaffold This compound Core (Planar, Rigid) Hinge_Binding Hinge-Binding Moiety (e.g., Amide Linker) Forms H-bonds with kinase hinge region Naphthamide_Scaffold->Hinge_Binding Provides anchor Hydrophobic_Pocket Substitutions on Naphthyl Ring Occupy hydrophobic pocket Naphthamide_Scaffold->Hydrophobic_Pocket Orients substitutions Potency_Selectivity Potency & Selectivity Hinge_Binding->Potency_Selectivity Crucial for affinity Hydrophobic_Pocket->Potency_Selectivity Enhances potency Solvent_Exposure Substitutions on Amide Nitrogen Extend into solvent-exposed region Solvent_Exposure->Potency_Selectivity Modulates selectivity & properties

Caption: Key structural elements of this compound inhibitors influencing VEGFR-2 binding.

Quantitative Data: In Vitro Inhibitory Activity of Naphthamide Derivatives against VEGFR-2

The potency of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) in in vitro kinase assays.

Compound IDModificationsVEGFR-2 IC50 (nM)Reference
Compound 14c Indazolylnaphthamide1.5[2]
Compound 2 N-arylnaphthamide0.5[2]
Compound 3 N-alkylnaphthamide(Potent, specific value not provided)
Compound 20 N-alkylnaphthamide(Potent, specific value not provided)
Compound 22 N-alkylnaphthamide(Potent, specific value not provided)

Expanding the Target Scope: 1-Naphthyl Derivatives as Inhibitors of Src and Abl Kinases

Recent studies have demonstrated that derivatives of the 1-Naphthyl scaffold can also potently inhibit non-receptor tyrosine kinases such as those in the Src family and Abl kinase.[3][4][5] This dual inhibitory activity is of significant therapeutic interest as both Src and Abl are implicated in various cancers and can contribute to resistance to targeted therapies.[6]

1-Naphthyl PP1: A Case Study in Src and Abl Inhibition

1-Naphthyl PP1 is a well-characterized pyrazolopyrimidine derivative bearing a 1-Naphthyl group. It serves as a valuable tool compound for studying Src and Abl signaling.[3][4][5]

cluster_1 1-Naphthyl PP1 Inhibition Profile 1_Naphthyl_PP1 1-Naphthyl PP1 Src_Family Src Family Kinases (v-Src, c-Fyn) 1_Naphthyl_PP1->Src_Family Inhibits Abl_Kinase c-Abl Kinase 1_Naphthyl_PP1->Abl_Kinase Inhibits Other_Kinases Other Kinases (CDK2, CAMK II) 1_Naphthyl_PP1->Other_Kinases Weaker Inhibition

Caption: Target profile of the 1-Naphthyl derivative, 1-Naphthyl PP1.

Quantitative Data: In Vitro Inhibitory Activity of 1-Naphthyl PP1
Kinase TargetIC50 (µM)Reference
v-Src 1.0[3][4][5]
c-Fyn 0.6[3][4][5]
c-Abl 0.6[3][4][5]
CDK2 18[3][4][5]
CAMK II 22[3][4][5]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for assessing the inhibitory activity of this compound derivatives against protein kinases.

In Vitro Kinase Assay: Luminescence-Based ADP-Glo™ Method

This protocol is suitable for determining the IC50 values of test compounds against a purified kinase, such as VEGFR-2 or Src. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.[7]

cluster_2 ADP-Glo™ Kinase Assay Workflow Step1 1. Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Step2 2. Add ADP-Glo™ Reagent (Terminates kinase reaction, depletes remaining ATP) Step1->Step2 Step3 3. Add Kinase Detection Reagent (Converts ADP to ATP, generates luminescence) Step2->Step3 Step4 4. Measure Luminescence (Signal proportional to kinase activity) Step3->Step4

Caption: Workflow for the ADP-Glo™ in vitro kinase assay.

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2, Src)

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • This compound test compound

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (specific to the kinase of interest)

  • 384-well white assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound test compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the test compound or DMSO (for control wells).

    • Add 2 µL of the kinase solution (enzyme concentration should be optimized for each kinase).

    • Add 2 µL of a substrate/ATP mixture. The ATP concentration should ideally be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Assay: Western Blot Analysis of Src Phosphorylation

This protocol allows for the assessment of a compound's ability to inhibit Src kinase activity within a cellular context by measuring the phosphorylation of Src at its activating tyrosine residue (Tyr416).

Materials:

  • Cancer cell line with active Src signaling (e.g., BT-20)

  • Cell culture medium and supplements

  • This compound test compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Src (Tyr416) and anti-total Src

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting apparatus

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound compound or DMSO (vehicle control) for a predetermined time (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and collect the lysate. Clarify the lysate by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with the primary antibody against phospho-Src (Tyr416) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total Src to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities for phospho-Src and total Src. Normalize the phospho-Src signal to the total Src signal to determine the extent of inhibition.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common approach involves the coupling of a substituted 1-naphthoic acid with a desired amine.

cluster_3 General Synthesis of 1-Naphthamides Naphthoic_Acid Substituted 1-Naphthoic Acid Coupling Coupling Reaction (e.g., EDCI, DMAP) Naphthoic_Acid->Coupling Amine Desired Amine (R-NH2) Amine->Coupling Naphthamide This compound Derivative Coupling->Naphthamide

Caption: A general synthetic scheme for the preparation of this compound derivatives.

For more complex derivatives, such as the indazolylnaphthamides, a multi-step synthesis involving Suzuki coupling may be employed.[8]

Mechanism of Action: Beyond Simple ATP Competition

While many this compound derivatives act as ATP-competitive inhibitors, the diverse chemical space accessible from this scaffold allows for the potential development of inhibitors with alternative mechanisms of action.[2] For example, some kinase inhibitors can bind to allosteric sites or stabilize an inactive conformation of the kinase, leading to enhanced selectivity.[9] Further investigation into the precise binding modes and kinetics of novel this compound derivatives is warranted to explore these possibilities.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the design and development of novel protein kinase inhibitors. With demonstrated potent activity against key targets such as VEGFR-2, Src, and Abl, these compounds hold significant potential for the treatment of cancer and other diseases. The detailed protocols and data presented in this guide are intended to empower researchers to explore the therapeutic potential of this exciting class of molecules. Future research should focus on optimizing the selectivity of this compound derivatives, exploring their efficacy in in vivo models, and elucidating their mechanisms of action to guide the development of the next generation of targeted therapies.

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  • 1-Naphthyl PP1 (1-NA-PP 1) | Src Inhibitor. MedChemExpress. [URL: https://www.medchemexpress.com/1-naphthyl-pp1.html]
  • 1-Naphthyl PP1 hydrochloride | Src/c-Abl inhibitor. AdooQ Bioscience. [URL: https://www.adooq.com/1-naphthyl-pp1-hydrochloride.html]
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  • A Head-to-Head Battle for Src Inhibition: 1-Naphthyl PP1 vs. SU6656. Benchchem. [URL: https://www.benchchem.com/blog/a-head-to-head-battle-for-src-inhibition-1-naphthyl-pp1-vs-su6656/]
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  • SRC Kinase Assay. Promega Corporation. [URL: https://www.promega.com/resources/protocols/technical-manuals/101/adp-glo-kinase-assay-technical-manual/]
  • c-Src Kinase Inhibitor Screening Kit. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/sigma/mak337]
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  • SRC Assay Kit. BPS Bioscience. [URL: https://bpsbioscience.com/src-assay-kit-79791]
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  • 4-Aryl-4H-naphthopyrans derivatives: one-pot synthesis, evaluation of Src kinase inhibitory and anti-proliferative activities. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3598218/]
  • 4-Aryl-4H-Naphthopyrans Derivatives: One-Pot Synthesis, Evaluation of Src Kinase Inhibitory and Anti-proliferative Activities. DigitalCommons@URI. [URL: https://digitalcommons.uri.edu/pharm_facpubs/20/]
  • 2,7-naphthyridinone-based MET kinase inhibitors: A promising novel scaffold for antitumor drug development. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31229873/]
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  • Structure–activity relationship (SAR) and docking studies of... ResearchGate. [URL: https://www.researchgate.net/figure/Structure-activity-relationship-SAR-and-docking-studies-of-1H-imidazo-4-5-h-1_fig15_349479383]
  • Chemical structures of some of the Src kinase inhibitors. ResearchGate. [URL: https://www.researchgate.net/figure/Chemical-structures-of-some-of-the-Src-kinase-inhibitors_fig1_234057973]
  • 1-Naphthyl PP1 (3063) by Tocris, Part of Bio-Techne. Tocris Bioscience. [URL: https://www.tocris.com/products/1-naphthyl-pp1_3063]
  • Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fimmu.2020.01961/full]
  • Recent advances in Bcr-Abl tyrosine kinase inhibitors for overriding T315I mutation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31965882/]
  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. MDPI. [URL: https://www.mdpi.com/1420-3049/22/5/744]
  • Razing the scaffolding: the elimination of non-catalytic functions of kinases through targeted protein degradation. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9344407/]
  • Navigating the Structure-Activity Landscape of Naphthalene Analogs as Potential Anticancer Agents. Benchchem. [URL: https://www.benchchem.com/blog/navigating-the-structure-activity-landscape-of-naphthalene-analogs-as-potential-anticancer-agents/]

Sources

Investigating 1-Naphthamide as a Biofilm Inhibitor: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pervasive threat of bacterial biofilms in clinical and industrial settings necessitates the development of novel anti-biofilm strategies. Unlike their planktonic counterparts, bacteria within biofilms exhibit remarkable tolerance to conventional antibiotics and host immune responses, leading to persistent and recurrent infections.[1][2] Small molecule inhibitors that disrupt biofilm formation without exerting direct bactericidal activity represent a promising therapeutic avenue to mitigate the development of resistance.[3] This document provides a comprehensive guide to investigating 1-Naphthamide, a naphthalene derivative, as a potential biofilm inhibitor.

Introduction to this compound: A Candidate for Biofilm Disruption

This compound (C₁₁H₉NO) is a chemical compound consisting of a naphthalene ring substituted with a carboxamide group.[4][5] While its direct role as a biofilm inhibitor is an emerging area of research, the broader class of naphthylamides and related small molecules has demonstrated significant antimicrobial and anti-biofilm properties.[3] The proposed mechanisms for such compounds often involve interference with key bacterial communication and adhesion pathways.

Chemical and Physical Properties of this compound:

PropertyValueSource
Molecular Formula C₁₁H₉NO[4][5]
Molecular Weight 171.19 g/mol [4][5]
Appearance White crystalline solid[6]
Water Solubility 1510 mg/L at 25°C[4]
Solubility in Organic Solvents Moderately soluble in ethanol, highly soluble in dichloromethane[7]

Note: Due to its moderate aqueous solubility, preparation of stock solutions in an appropriate organic solvent (e.g., DMSO or ethanol) is recommended prior to dilution in aqueous media for experimental use.

Proposed Mechanisms of Biofilm Inhibition

While the precise mechanism of this compound is under investigation, several plausible pathways, common to small molecule biofilm inhibitors, may be considered. These pathways represent key targets for disrupting the biofilm life cycle.

  • Interference with Quorum Sensing (QS): Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm matrix components.[8][9] Small molecules can act as antagonists to QS receptors, thereby disrupting this signaling cascade.[10]

  • Inhibition of Bacterial Adhesion: The initial attachment of bacteria to a surface is a critical step in biofilm formation.[11] This process is mediated by various adhesins on the bacterial surface. This compound may interfere with the expression or function of these adhesins, preventing the initial colonization.

  • Disruption of Extracellular Polymeric Substance (EPS) Matrix: The EPS matrix, composed of polysaccharides, proteins, and extracellular DNA, provides the structural integrity of the biofilm.[12] Inhibition of EPS production or enzymatic degradation of its components can lead to a weakened biofilm structure that is more susceptible to antimicrobial agents.[13][14]

Below is a conceptual diagram illustrating the potential targets of this compound in the biofilm formation cascade.

cluster_0 Bacterial Cell Planktonic_Bacteria Planktonic Bacteria Adhesion Initial Adhesion Planktonic_Bacteria->Adhesion Attachment Microcolony_Formation Microcolony Formation Adhesion->Microcolony_Formation Cell-to-Cell Aggregation Biofilm_Maturation Biofilm Maturation (EPS Production) Microcolony_Formation->Biofilm_Maturation Mature_Biofilm Mature Biofilm Biofilm_Maturation->Mature_Biofilm 1_Naphthamide This compound 1_Naphthamide->Adhesion Inhibits Adhesion 1_Naphthamide->Microcolony_Formation Disrupts Quorum Sensing 1_Naphthamide->Biofilm_Maturation Inhibits EPS Production

Caption: Potential mechanisms of this compound biofilm inhibition.

Experimental Protocols for Evaluating Anti-Biofilm Activity

This section provides detailed protocols for assessing the efficacy of this compound as a biofilm inhibitor. The following workflows are designed to be robust and self-validating.

Determination of Minimum Inhibitory Concentration (MIC)

Before assessing anti-biofilm activity, it is crucial to determine the MIC of this compound against the planktonic form of the target bacterial strain. This ensures that any observed biofilm inhibition is not merely a consequence of bactericidal or bacteriostatic effects.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate bacterial growth medium.

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Include positive (bacteria without this compound) and negative (medium only) controls.

  • Incubate the plate at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Crystal Violet Assay for Biofilm Quantification

The crystal violet assay is a simple and widely used method for quantifying the total biomass of a biofilm.

Protocol:

  • Grow overnight cultures of the test bacteria in a suitable medium.

  • Dilute the overnight culture to a standardized optical density (e.g., OD₆₀₀ of 0.05).

  • In a 96-well flat-bottom microtiter plate, add the diluted bacterial culture to each well along with sub-MIC concentrations of this compound. Include untreated controls.

  • Incubate the plate under static conditions for 24-48 hours at the optimal growth temperature to allow for biofilm formation.

  • Carefully discard the planktonic bacteria and wash the wells gently with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Fix the biofilms by adding 200 µL of methanol to each well and incubating for 15 minutes.

  • Remove the methanol and allow the plate to air dry.

  • Stain the biofilms by adding 200 µL of 0.1% (w/v) crystal violet solution to each well and incubating for 15 minutes at room temperature.

  • Remove the crystal violet solution and wash the wells thoroughly with deionized water.

  • Solubilize the bound crystal violet by adding 200 µL of 33% (v/v) acetic acid to each well.

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.

The following diagram outlines the crystal violet assay workflow.

Start Start Inoculation Inoculate 96-well plate with bacteria and this compound Start->Inoculation Incubation Incubate for 24-48h to form biofilm Inoculation->Incubation Washing_1 Wash with PBS to remove planktonic cells Incubation->Washing_1 Staining Stain with 0.1% Crystal Violet Washing_1->Staining Washing_2 Wash with water to remove excess stain Staining->Washing_2 Solubilization Solubilize with 33% Acetic Acid Washing_2->Solubilization Measurement Measure Absorbance at 570 nm Solubilization->Measurement End End Measurement->End

Caption: Crystal violet assay workflow for biofilm quantification.

Confocal Laser Scanning Microscopy (CLSM) for Biofilm Imaging

CLSM allows for the three-dimensional visualization of biofilm architecture and the assessment of cell viability within the biofilm.

Protocol:

  • Grow biofilms on sterile glass-bottom dishes or chamber slides in the presence and absence of sub-MIC concentrations of this compound.

  • After the incubation period, gently wash the biofilms with PBS.

  • Stain the biofilms using a live/dead staining kit (e.g., containing SYTO 9 and propidium iodide) according to the manufacturer's instructions. Live bacteria will fluoresce green, while dead bacteria will fluoresce red.

  • Image the biofilms using a confocal laser scanning microscope. Acquire z-stack images to reconstruct the 3D architecture.

  • Analyze the images using appropriate software to determine biofilm thickness, biomass, and the ratio of live to dead cells.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR can be used to investigate the effect of this compound on the expression of genes known to be involved in biofilm formation.[15][16]

Protocol:

  • Grow biofilms in the presence and absence of this compound as described for the CLSM protocol.

  • Harvest the bacterial cells from the biofilms and extract total RNA using a suitable RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green or a probe-based assay with primers specific for the target genes and a housekeeping gene for normalization (e.g., 16S rRNA).

  • Analyze the relative gene expression using the ΔΔCt method.

Target Genes for qRT-PCR Analysis:

Bacterial SpeciesTarget GeneFunctionPrimer Sequences (5' - 3')Source
Staphylococcus aureus icaAPolysaccharide intercellular adhesin (PIA) synthesisF: GAGGTAAAGCCAACGCACTCR: CCTGTAACCGCACCAAGTTT[17]
icaDPIA synthesisF: ACCCAACGCTAAAATCATCGR: GCGAAAATGCCCATAGTTTC[17]
sarAGlobal regulator of virulenceContact reference for primer design[18]
agrAQuorum sensing regulatorContact reference for primer design[18]
Pseudomonas aeruginosa lasRQuorum sensing regulatorContact reference for primer design[19][20]
rhlRQuorum sensing regulatorContact reference for primer design[19][21]
pslAPsl exopolysaccharide synthesisContact reference for primer design[22]

Note: It is recommended to design and validate primers according to standard molecular biology practices.

Data Interpretation and Expected Outcomes

A successful investigation of this compound as a biofilm inhibitor would yield the following results:

  • MIC Assay: this compound exhibits a determinable MIC against the planktonic bacteria. Subsequent anti-biofilm assays should be conducted at concentrations below the MIC.

  • Crystal Violet Assay: A dose-dependent reduction in absorbance at 570 nm in the presence of this compound, indicating a decrease in total biofilm biomass.

  • CLSM Imaging: A visible reduction in biofilm thickness and density in the treated samples compared to the untreated controls. A high proportion of live (green) cells would suggest a non-bactericidal mechanism of action.

  • qRT-PCR Analysis: Downregulation of key biofilm-associated genes (e.g., icaA, lasR) in the presence of this compound, providing insight into its molecular mechanism.

Conclusion

The protocols and conceptual framework provided in this document offer a comprehensive approach to investigating this compound as a novel biofilm inhibitor. By systematically evaluating its effects on biofilm biomass, architecture, and gene expression, researchers can elucidate its potential as a therapeutic agent to combat biofilm-associated infections. This research is a critical step towards developing new strategies to overcome the challenges posed by bacterial biofilms in healthcare and industry.

References

  • Atshan, S. S., Nor Shamsudin, M., Sekawi, Z., Thian Lung, L. T., Hamat, R. A., & Abduljaleel, S. A. (2013). Quantitative PCR analysis of genes expressed during biofilm development of methicillin resistant Staphylococcus aureus (MRSA). Gene, 527(2), 568-575.
  • Strategies and Approaches for Discovery of Small Molecule Disruptors of Biofilm Physiology. (n.d.).
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  • Genes and primers used for qPCR in this study | Download Table - ResearchG
  • 1-Naphthalenecarboxamide | C11H9NO | CID 75244 - PubChem. (n.d.).
  • Quantitative PCR analysis of genes expressed during biofilm development of methicillin resistant Staphylococcus aureus (MRSA). (n.d.).
  • Expression of icaA and icaD genes in biofilm formation in Staphylococcus aureus isolates from bovine subclinical mastitis1 - SciELO. (n.d.).
  • The Role of Quorum Sensing Genes (las and rhl)
  • Evaluation of icaA and icaD Genes Involved in Biofilm Formation in Staphylococcus aureus Isolates from Clinical Sources Using Reverse Transcriptase PCR - NIH. (n.d.).
  • Quantitative PCR analysis of genes expressed during biofilm development of methicillin resistant Staphylococcus aureus (MRSA) - PubMed. (n.d.).
  • Pseudomonas Aeruginosa Biofilm Formation and Quorum Sensing lasR Gene in Patients with Wound Infection | Request PDF - ResearchG
  • It is the time for quorum sensing inhibition as alternative str
  • Assessment of ica A and D Genes in Biofilm producers methicillin-resistant Staphylococcus aureus isolates - ResearchG
  • Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Form
  • The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer - PubMed Central. (n.d.).
  • Characterization of lasR-deficient clinical isolates of Pseudomonas aeruginosa - PMC. (n.d.).
  • Bacterial exo-polysaccharides in biofilms: role in antimicrobial resistance and tre
  • Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Deriv
  • Mechanisms, Anti-Quorum-Sensing Actions, and Clinical Trials of Medicinal Plant Bioactive Compounds against Bacteria: A Comprehensive Review - PMC - NIH. (n.d.).
  • Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communic
  • Kinetic of Adhesion of S. epidermidis with Different EPS Production on Ti6Al4V Surfaces. (n.d.).
  • Effect of nanotopography on bacterial adhesion and EPS production. - Chalmers ODR. (n.d.).
  • Anti-Bacterial Adhesion on Abiotic and Biotic Surfaces of the Exopolysaccharide from the Marine Bacillus licheniformis B3-15 - MDPI. (n.d.).
  • Extracellular polymeric substances responsible for bacterial adhesion onto solid surface - PubMed. (n.d.).

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Application Notes and Protocols for the Analytical Characterization of 1-Naphthamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-Naphthamide (C₁₁H₉NO), a derivative of naphthalene, is a significant molecule in medicinal and materials science research.[1] Its planar aromatic structure and reactive amide group make it a valuable building block for the synthesis of novel organic materials and a scaffold for potential therapeutic agents.[1] Rigorous analytical characterization is paramount to ensure the identity, purity, and stability of this compound for its successful application in research and development.

This comprehensive guide provides a suite of detailed analytical methods and protocols for the thorough characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower users to adapt and troubleshoot these methods effectively.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for the development and execution of analytical methods. These properties influence sample preparation, chromatographic behavior, and spectroscopic response.

PropertyValueSource(s)
Molecular Formula C₁₁H₉NO[1][2][3][4]
Molecular Weight 171.20 g/mol [1][2][3]
Appearance White to off-white crystalline solid[1][4]
Melting Point 201-204 °C[5]
Boiling Point (est.) 301.18 °C[1][5]
Aqueous Solubility Limited[6]
Organic Solvent Solubility Slightly soluble in DMSO and Methanol (with heating).[5][7] Moderately soluble in Ethanol.[7]

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its quantification. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the analyte and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the preferred method for the analysis of moderately polar compounds like this compound. It offers high resolution, sensitivity, and is non-destructive.

Rationale for Method Design:

A C18 stationary phase is selected for its hydrophobicity, which provides good retention for the aromatic naphthalene ring. The mobile phase, a mixture of acetonitrile and water, allows for the elution of this compound by modulating the organic-to-aqueous ratio. A phosphate buffer is included to maintain a consistent pH, ensuring reproducible retention times by controlling the ionization state of any acidic or basic impurities. UV detection at 230 nm is chosen based on the chromophoric nature of the naphthalene ring system, which exhibits strong absorbance in this region.[8][9]

Workflow for HPLC Method Development:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh this compound standard B Dissolve in Methanol/Acetonitrile A->B F Inject sample B->F C Prepare Mobile Phase A (Buffer) & B (Organic) D Degas mobile phases C->D E Equilibrate C18 column D->E E->F G Gradient or Isocratic Elution F->G H UV Detection at 230 nm G->H I Integrate peak for this compound H->I J Calculate purity (%) or concentration I->J K Assess peak symmetry and resolution I->K

Caption: HPLC method development workflow for this compound analysis.

Protocol for RP-HPLC Analysis of this compound:

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and UV-Vis or Photodiode Array (PDA) detector.
  • Symmetry C18 column (250 x 4.6 mm, 5 µm) or equivalent.[8][9]

2. Reagents and Materials:

  • This compound reference standard.
  • Acetonitrile (HPLC grade).
  • Methanol (HPLC grade).
  • Potassium dihydrogen phosphate (KH₂PO₄).
  • Phosphoric acid.
  • Water (HPLC grade).

3. Preparation of Solutions:

  • Mobile Phase A: 0.01 M KH₂PO₄ buffer, pH adjusted to 2.5 with phosphoric acid.
  • Mobile Phase B: Acetonitrile.
  • Diluent: Acetonitrile:Water (50:50 v/v).
  • Standard Solution: Accurately weigh and dissolve this compound in the diluent to a final concentration of approximately 0.1 mg/mL.
  • Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 230 nm.
  • Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0 | 65 | 35 | | 15 | 30 | 70 | | 20 | 30 | 70 | | 22 | 65 | 35 | | 30 | 65 | 35 |

5. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
  • The theoretical plates for the this compound peak should be ≥ 2000.
  • The tailing factor for the this compound peak should be ≤ 2.0.

6. Data Analysis:

  • For purity assessment, calculate the area percentage of the this compound peak relative to the total peak area.
  • For quantification, compare the peak area of the sample to that of the reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Given this compound's estimated boiling point of over 300°C, high-temperature GC is required.[1][5] Derivatization may be necessary to improve its volatility and thermal stability, although direct analysis is often possible.

Rationale for Method Design:

A low-polarity capillary column, such as a (5%-phenyl)-methylpolysiloxane, is suitable for separating aromatic compounds. A high-temperature injection port and oven program are necessary to ensure the volatilization and elution of this compound. Mass spectrometry provides definitive identification based on the fragmentation pattern of the molecule.

Protocol for GC-MS Analysis of this compound:

1. Instrumentation:

  • GC system equipped with a split/splitless injector and a mass selective detector (MSD).
  • (5%-Phenyl)-methylpolysiloxane capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Materials:

  • This compound.
  • Dichloromethane or other suitable high-purity solvent.

3. Preparation of Solutions:

  • Prepare a solution of this compound in dichloromethane at a concentration of approximately 1 mg/mL.

4. GC-MS Conditions:

  • Injector Temperature: 280 °C.
  • Injection Mode: Split (e.g., 20:1).
  • Injection Volume: 1 µL.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 100 °C, hold for 2 minutes.
  • Ramp: 15 °C/min to 300 °C.
  • Hold: 10 minutes at 300 °C.
  • MS Transfer Line Temperature: 290 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Scan Range: 40-400 amu.

5. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.
  • The mass spectrum should be consistent with the expected fragmentation pattern, including the molecular ion peak.
  • Search the NIST library for confirmation of the mass spectrum.[3]

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Protocol for NMR Analysis:

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
  • Transfer the solution to an NMR tube.

3. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra according to standard instrument procedures.

4. Expected Spectral Features:

  • ¹H NMR: Resonances in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the naphthalene ring system. The amide protons will appear as a broad singlet, with its chemical shift dependent on concentration and solvent.
  • ¹³C NMR: Signals corresponding to the eleven carbon atoms in the molecule. The carbonyl carbon of the amide will be in the range of 165-170 ppm. Aromatic carbons will resonate between 120-140 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound, it is particularly useful for confirming the presence of the amide group.

Workflow for FTIR Analysis:

FTIR_Workflow A Prepare KBr pellet or ATR sample C Acquire sample spectrum A->C B Acquire background spectrum B->C D Identify characteristic absorption bands C->D E Correlate bands to functional groups D->E

Caption: Workflow for FTIR analysis of this compound.

Protocol for FTIR Analysis:

1. Instrumentation:

  • FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

2. Sample Preparation:

  • ATR: Place a small amount of the solid sample directly on the ATR crystal.
  • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

3. Data Acquisition:

  • Collect the spectrum over the range of 4000-400 cm⁻¹.

4. Expected Absorption Bands:

  • N-H Stretch: Two bands in the region of 3400-3100 cm⁻¹ (primary amide).
  • C=O Stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹.
  • N-H Bend (Amide II): A band in the region of 1620-1650 cm⁻¹.
  • C-N Stretch: Around 1400 cm⁻¹.
  • Aromatic C-H Stretch: Above 3000 cm⁻¹.
  • Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)

In addition to its use as a detector for GC, standalone MS can be used to determine the molecular weight and fragmentation pattern of this compound.

Protocol for MS Analysis (Direct Infusion):

1. Instrumentation:

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

2. Sample Preparation:

  • Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile for ESI) to a low concentration (e.g., 1-10 µg/mL).

3. Data Acquisition:

  • Infuse the sample solution directly into the mass spectrometer.
  • Acquire the mass spectrum in positive or negative ion mode.

4. Expected Results:

  • Molecular Ion (M⁺˙) or Pseudomolecular Ion ([M+H]⁺): A peak corresponding to the molecular weight of this compound (171.20 g/mol ).
  • Fragmentation Pattern: Characteristic fragments resulting from the loss of the amide group or cleavage of the naphthalene ring. The NIST WebBook provides a reference mass spectrum for this compound.[3]

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The synergy of chromatographic and spectroscopic techniques ensures a thorough evaluation of identity, purity, and structure. Adherence to these protocols, coupled with a sound understanding of the underlying scientific principles, will enable researchers to confidently utilize this compound in their scientific endeavors.

References

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Introduction: Distinguishing 1-Naphthamide from the Preeminent 1,8-Naphthalimide Fluorophore

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Photophysical Properties of the 1-Naphthamide Scaffold for Cellular Imaging

The naphthalene core is a foundational structure in the world of fluorescent probes due to its rigid, aromatic nature which provides a robust platform for π-π* electronic transitions. However, not all naphthalene derivatives are created equal. The scientific literature is replete with applications of the 1,8-naphthalimide scaffold, a superstar fluorophore known for its high fluorescence quantum yields, excellent photostability, and tunable, environment-sensitive emission spectra.[1][2] These characteristics have led to its widespread use in developing sophisticated probes for imaging ions, organelles, and specific enzymatic activities in living cells.[3][4][5]

This application note, however, focuses on the simpler, parent structure: This compound . It is crucial for the researcher to recognize that the single amide group of this compound affords it fundamentally different photophysical properties compared to the cyclic imide structure of 1,8-naphthalimide. While not a classic high-performance fluorophore, this compound serves as an essential building block and a baseline for understanding how functionalization of the naphthalene core impacts fluorescence.

This guide provides a comprehensive overview of the expected photophysical properties of this compound, a detailed protocol for its characterization in a cellular context, and insights into its potential as a scaffold for the rational design of novel fluorescent probes.

Section 1: Core Photophysical Principles

The fluorescence of naphthalene-based molecules originates from the relaxation of electrons from an excited singlet state (S₁) to the ground state (S₀). The energy, and therefore the wavelength, of the emitted photon is highly sensitive to the molecule's structure and its local environment.

Causality Behind Performance—Why 1,8-Naphthalimides Excel: The superior fluorescence of 1,8-naphthalimides is largely due to two factors:

  • Structural Rigidity: The cyclic imide structure restricts bond rotations, reducing the number of non-radiative decay pathways (energy loss as heat/vibration) and thus increasing the probability of fluorescent emission.

  • Intramolecular Charge Transfer (ICT): Substitution at the 4-position with an electron-donating group (like an amine) creates a powerful "push-pull" system. Upon excitation, an electron is pushed from the donor, across the naphthalene ring, to the electron-accepting imide moiety. This ICT state is highly sensitive to solvent polarity, making these probes exquisite environmental sensors.[6]

Expected Properties of this compound: Unsubstituted this compound lacks the extensive conjugation and strong, built-in ICT character of its more famous relatives. Its fluorescence is expected to be weaker and at a shorter wavelength (in the UV-A to blue region), more characteristic of the naphthalene moiety itself.[7] Its photophysical properties will be significantly influenced by solvent polarity due to the polar amide group, a phenomenon known as solvatochromism.[8] In polar, protic solvents (like water or ethanol), hydrogen bonding can stabilize the excited state, often leading to a red-shift in emission but also providing pathways for quenching, which may lower the quantum yield.[9]

Table 1: Comparative Photophysical Properties

This table provides a qualitative and quantitative comparison between the expected properties of the parent this compound and a well-characterized 1,8-naphthalimide derivative to provide context for researchers.

PropertyThis compound (Parent Scaffold)4-Amino-1,8-Naphthalimide Derivative (Example)Rationale for Difference
Absorption Max (λabs) ~280-320 nm[7]~400-440 nmExtended π-conjugation and strong ICT character in the naphthalimide derivative cause a significant red-shift (bathochromic shift).
Emission Max (λem) UV to Blue (~340-450 nm)Green to Yellow (~500-550 nm)The larger energy gap in this compound results in higher-energy (shorter wavelength) emission.
Quantum Yield (ΦF) Low to ModerateHigh (often > 0.5 in non-polar solvents)[9]Increased non-radiative decay pathways (e.g., bond rotation) in this compound reduce fluorescence efficiency.
Stokes Shift ModerateLarge (often > 80 nm)The significant change in dipole moment upon formation of the ICT state in the naphthalimide derivative leads to a very large Stokes shift.
Solvatochromism Present; sensitive to H-bonding[8]Pronounced; highly sensitive to solvent polarity[6]The strong ICT character of the substituted naphthalimide makes its emission energy highly dependent on solvent stabilization of the excited state.
Fluorescence Lifetime (τ) Expected in the 1-5 ns range[10]Highly variable (0.5 to >9 ns), solvent-dependent[9]Lifetime is directly related to the rates of both radiative and non-radiative decay, which are highly tuned in naphthalimide probes.

Section 2: Protocols for Characterization

This section provides a self-validating system for any researcher to evaluate the photophysical and cell-staining properties of this compound or its novel derivatives.

Protocol 2.1: Spectroscopic Characterization

Objective: To determine the absorption spectrum, emission spectrum, and relative fluorescence quantum yield of this compound in various solvents.

Materials:

  • This compound powder

  • Spectrophotometric grade solvents (e.g., Cyclohexane, Toluene, Dichloromethane, Acetonitrile, Ethanol, Water)

  • UV-Vis Spectrophotometer

  • Fluorometer (Spectrofluorometer)

  • Quantum Yield Standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • 1 cm path length quartz cuvettes

Methodology:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in a readily solubilizing solvent like acetonitrile or ethanol.

  • Absorbance Spectra:

    • Prepare a dilute solution (~10 µM) of this compound in the solvent of interest.

    • Record the absorbance spectrum from 250 nm to 500 nm to identify the maximum absorption wavelength (λabs).

    • Causality Check: The peak(s) should be characteristic of the naphthalene core, likely below 350 nm.[7]

  • Emission Spectra:

    • Using the same solution, place the cuvette in the fluorometer.

    • Set the excitation wavelength to the λabs determined in the previous step.

    • Scan the emission from (λabs + 10 nm) to 600 nm. The peak of this spectrum is the λem.

    • Repeat steps 2 & 3 for each solvent to observe solvatochromic shifts.

  • Relative Quantum Yield (ΦF) Measurement: [11]

    • Prepare a series of five dilute solutions of both the this compound sample and the Quinine Sulfate standard in their respective solvents, with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength (e.g., 310 nm).

    • Measure the absorbance of each solution at the excitation wavelength.

    • Measure the integrated fluorescence intensity (the area under the emission curve) for each solution, ensuring identical excitation and emission slit widths.

    • Plot integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • Calculate the quantum yield using the following equation: Φsample = Φstd * (Gradsample / Gradstd) * (η²sample / η²std) Where Grad is the gradient of the plot and η is the refractive index of the solvent.

    • Trustworthiness: This comparative method normalizes for instrument parameters, providing a reliable ΦF value. The linearity of the plot confirms the absence of concentration-quenching effects in the range tested.

Protocol 2.2: Live-Cell Imaging & Analysis

Objective: To determine the staining pattern, intracellular brightness, and photostability of this compound in a standard mammalian cell line.

Materials:

  • HeLa or A549 cells

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • This compound

  • Glass-bottom imaging dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or "blue" channel)

Methodology:

  • Cell Preparation:

    • Seed cells onto glass-bottom dishes at a density that will result in 60-70% confluency on the day of imaging. Culture overnight.

    • Rationale: Sub-confluent cells provide clear morphology without excessive cell-cell contact, simplifying image analysis.

  • Probe Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store protected from light at -20°C.

    • On the day of the experiment, dilute the stock solution in pre-warmed complete culture medium to final working concentrations. A good starting range is 1, 5, 10, and 20 µM.

  • Cell Staining:

    • Aspirate the old medium from the cells and wash once with warm PBS.

    • Add the medium containing the this compound working solution to the cells.

    • Incubate for 15-30 minutes at 37°C and 5% CO₂.

    • Control Group: Prepare a dish of cells incubated with medium containing the same final concentration of DMSO as the highest concentration probe dish (e.g., 0.2% DMSO). This is the "vehicle control". Also, have an untreated dish of cells.

  • Imaging:

    • After incubation, wash the cells twice with warm PBS. Add fresh, pre-warmed complete medium or a clear imaging buffer (e.g., HBSS).

    • Place the dish on the microscope stage.

    • Autofluorescence Check: Using the untreated cells, set the exposure time and gain on your "blue" channel (Excitation: ~350 nm, Emission: ~450 nm) to a level where the background is dark but faint cellular autofluorescence is just visible. Use these exact same settings for all subsequent images.

    • Image the stained cells using the pre-determined settings. Acquire both fluorescence and brightfield (or DIC) images.

  • Data Interpretation:

    • Localization: Compare the fluorescence image with the brightfield image. Does the signal appear diffuse in the cytoplasm? Concentrated in the nucleus? Or localized to specific organelles?

    • Brightness: Qualitatively compare the fluorescence intensity at different concentrations. Is there a dose-dependent increase in signal? Is the signal significantly brighter than the autofluorescence?

    • Cytotoxicity: Observe the cell morphology in the brightfield images. Do the stained cells appear rounded, shrunken, or detached compared to the vehicle control? This is a primary indicator of acute toxicity.

Section 3: Visualizations & Conceptual Design

Experimental Workflow for Cellular Characterization

The following diagram outlines the logical flow of the cellular imaging protocol, from cell preparation to final data analysis.

G cluster_prep Phase 1: Preparation cluster_stain Phase 2: Staining cluster_image Phase 3: Imaging & Analysis seed_cells Seed HeLa/A549 Cells on Glass-Bottom Dish culture_overnight Culture Overnight (37°C, 5% CO2) seed_cells->culture_overnight prep_working Prepare Working Solutions (1-20 µM in Medium) culture_overnight->prep_working prep_stock Prepare 10 mM Stock of this compound in DMSO prep_stock->prep_working stain_cells Incubate Cells with Probe (15-30 min) prep_working->stain_cells wash_cells Wash 2x with PBS & Add Fresh Medium stain_cells->wash_cells setup_microscope Set Exposure Based on Autofluorescence wash_cells->setup_microscope acquire_images Acquire Fluorescence & Brightfield Images setup_microscope->acquire_images analyze_data Analyze Localization, Brightness & Morphology acquire_images->analyze_data

Caption: Experimental workflow for evaluating this compound in live cells.

Conceptual Design: From Scaffold to "Turn-On" Sensor

The true potential of the this compound scaffold may lie in its use as a building block. By chemically modifying the structure, one can design sophisticated probes. A common and powerful strategy is to create a "turn-on" sensor using a Photoinduced Electron Transfer (PET) mechanism.

G cluster_off cluster_legend_off Components cluster_on OFF OFF State (Fluorescence Quenched) State (Fluorescence Quenched) probe Fluorophore-Linker-Recognition pet Photoinduced Electron Transfer (PET) probe->pet e⁻ analyte Analyte probe->analyte Binding F_off Fluorophore = this compound core R_off Recognition = Electron-rich group ON ON State (Fluorescence Restored) State (Fluorescence Restored) probe_bound Fluorophore-Linker-Recognition-Analyte no_pet PET Blocked fluorescence Fluorescence no_pet->fluorescence

Caption: Mechanism of a PET-based "turn-on" fluorescent sensor.

Mechanism Explained:

  • "OFF" State: A recognition moiety (e.g., an electron-rich group) is attached to the this compound fluorophore. When the fluorophore is excited by light, this recognition group donates an electron to it, quenching its fluorescence through PET.

  • Sensing Event: When the recognition moiety binds to its specific target analyte (e.g., a metal ion or a specific enzyme substrate), its electron-donating ability is suppressed.

  • "ON" State: With the PET pathway blocked, the excited fluorophore can no longer be quenched and relaxes by emitting a photon, thus "turning on" the fluorescence signal. This design provides a high signal-to-noise ratio for detecting specific biological events.

Conclusion

While this compound itself does not possess the elite photophysical properties of the extensively developed 1,8-naphthalimide dyes, it represents a valuable and fundamental scaffold. Understanding its baseline characteristics is the first step toward rational chemical modification. The protocols outlined in this guide provide a robust framework for researchers to evaluate this compound and its derivatives, paving the way for the potential development of novel, purpose-built fluorescent probes for cellular imaging and beyond.

References

  • Recent advances in the development of 1,8-naphthalimide based DNA targeting binders, anticancer and fluorescent cellular imaging agents. Chemical Society Reviews.
  • Development of 1,8-naphthalimide dyes for rapid imaging of subcellular compartments in plants.
  • A Naphthalimide Based "Turn-ON" Probe for Wash-Free Imaging of Lipid-Droplet in Living Cells With an Excellent Selectivity. ChemBioChem.
  • Spectroscopic and Biological Properties of the 3-Imino-1,8-naphthalimide Derivatives as Fluorophores for Cellular Imaging. Molecules.
  • A 1,8-naphthalimide-based turn-on fluorescent probe for imaging mitochondrial hydrogen peroxide in living cells. Free Radical Research.
  • Solvatochromic Photochemistry. University of Maryland, Baltimore County.
  • Photophysical Properties of Some Naphthalimide Deriv
  • Photophysical properties of 1-14.
  • Fluorescence lifetime measurements of fluoranthene, 1-naphthol, and napropamide in the presence of dissolved humic Acid. Environmental Science & Technology.
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  • A Guide to Recording Fluorescence Quantum Yields. University of California, Irvine.

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Application Notes and Protocols: 1-Naphthamide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 1-Naphthamide

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound, a stable, crystalline solid, emerges as a highly valuable and versatile building block.[1][2] Its structure, featuring a rigid naphthalene core fused to a reactive primary amide functional group, provides a unique combination of stability and synthetic potential.[1] This dual character allows for a diverse range of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, functional materials, and agrochemicals.[1][3]

The amide moiety is not merely a passive functional group; it can be hydrolyzed, reduced, or, more significantly, it can participate in classic name reactions like the Hofmann rearrangement to yield 1-naphthylamine, a precursor to a vast array of dyes and bioactive compounds.[1][4][5] Furthermore, the amide can act as an effective directing group in modern metal-catalyzed C-H activation and cross-coupling reactions, enabling precise functionalization of the naphthalene ring system.[6] This guide provides researchers, scientists, and drug development professionals with a detailed exploration of this compound's reactivity, supported by field-proven insights and step-by-step protocols for its key synthetic applications.

Property Value Source
Molecular Formula C₁₁H₉NO[1][7]
Molecular Weight 171.20 g/mol [1][7]
Appearance White to off-white crystalline powder[2][3]
Melting Point 181 - 184 °C[2]
Solubility Limited solubility in water. Soluble in organic solvents such as ethanol, acetone, and dichloromethane.[2][8]
CAS Number 2243-81-4[9]

Core Reactivity and Synthetic Transformations

The synthetic utility of this compound stems from several key transformations that leverage either the amide functionality or the aromatic scaffold. This section details the mechanisms and protocols for these foundational reactions.

The Hofmann Rearrangement: A Gateway to 1-Naphthylamine

The Hofmann rearrangement is arguably the most powerful transformation of this compound. It provides a direct synthetic route to 1-naphthylamine, a primary aromatic amine with one less carbon atom.[10] This reaction is fundamental for accessing a class of compounds used extensively in the dye industry and as precursors for more complex nitrogen-containing heterocycles.[4][11][12]

Mechanism and Rationale: The reaction proceeds by treating the primary amide with bromine in a strong aqueous base, such as sodium hydroxide. The base deprotonates the amide, which then reacts with bromine to form an N-bromoamide intermediate. A second deprotonation generates a bromoamide anion, which undergoes a concerted rearrangement: the naphthyl group migrates from the carbonyl carbon to the nitrogen atom as the bromide ion departs, forming a naphthyl isocyanate.[10][13] This is the key carbon-degrading step. The isocyanate is unstable in the aqueous medium and is readily hydrolyzed to a carbamic acid, which spontaneously decarboxylates to yield the final product, 1-naphthylamine.[10][14]

Hofmann_Rearrangement cluster_start Step 1: N-Bromination cluster_rearrange Step 2: Rearrangement cluster_end Step 3: Hydrolysis 1_Naphthamide This compound N_Bromoamide N-Bromoamide 1_Naphthamide->N_Bromoamide Br₂, NaOH Bromoamide_Anion Bromoamide Anion N_Bromoamide->Bromoamide_Anion NaOH Isocyanate Naphthyl Isocyanate Bromoamide_Anion->Isocyanate Rearrangement (-Br⁻) Carbamic_Acid Carbamic Acid Isocyanate->Carbamic_Acid H₂O 1_Naphthylamine 1-Naphthylamine Carbamic_Acid->1_Naphthylamine -CO₂

Caption: Mechanism of the Hofmann Rearrangement of this compound.

Protocol 1: Synthesis of 1-Naphthylamine via Hofmann Rearrangement

  • Materials: this compound, Sodium Hydroxide (NaOH), Bromine (Br₂), Dichloromethane (DCM), Hydrochloric Acid (HCl, concentrated), Sodium Bicarbonate (NaHCO₃, saturated solution), Magnesium Sulfate (MgSO₄), Ice bath.

  • Procedure:

    • Preparation of Hypobromite Solution: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of sodium hydroxide in water (e.g., 10 g NaOH in 100 mL H₂O) and cool it to 0-5 °C in an ice bath. Slowly add bromine (e.g., 4.2 mL) to the cold NaOH solution via the dropping funnel with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C. This forms sodium hypobromite in situ.

    • Amide Addition: In a separate beaker, dissolve this compound (e.g., 10 g, 1 equivalent) in a minimal amount of a suitable solvent like dioxane or THF, if necessary, or prepare a fine slurry in cold water. Add this slurry/solution portion-wise to the freshly prepared, cold hypobromite solution.

    • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction mixture to 50-70 °C. The reaction progress can be monitored by the disappearance of the intermediate and the formation of the amine product (TLC analysis). The reaction is typically complete within 1-2 hours.

    • Work-up: Cool the reaction mixture to room temperature. Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Purification: Combine the organic layers. Wash sequentially with water (50 mL), dilute HCl to remove any unreacted base (optional, depending on product stability), and saturated sodium bicarbonate solution (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Final Product: The crude 1-naphthylamine can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield colorless needles.[4]

Parameter Condition Rationale
Temperature 0-10 °C (initial), 50-70 °C (reaction)Initial low temperature controls the exothermic formation of hypobromite and prevents its disproportionation. Subsequent heating promotes the rearrangement step.
Stoichiometry Amide:Br₂:NaOH ≈ 1:1.1:4A slight excess of halogen and a significant excess of base ensure complete formation of the N-bromoamide and drive the reaction to completion.[11]
Expected Yield 70-85%The Hofmann rearrangement is generally an efficient reaction, but yields can be affected by side reactions if temperature is not controlled.
Metal-Catalyzed Cross-Coupling Reactions: Building Biaryl Scaffolds

Modern synthetic chemistry leverages directing groups to achieve high regioselectivity in C-H functionalization. The amide group in this compound derivatives is an excellent directing group for ortho-C-H activation, enabling the construction of complex biaryl and polyaryl structures that are prevalent in pharmaceuticals and organic materials.[15] Ruthenium-catalyzed cross-coupling of ortho-methoxy naphthamides with arylboronates is a prime example of this powerful strategy.

Synthetic Rationale: This methodology provides access to arylated naphthalenes that are otherwise difficult to prepare. The reaction involves a C-O bond activation directed by the nearby amide group, followed by a cross-coupling event with an aryl boronate (a Suzuki-Miyaura type partner). This approach offers high yields and excellent regioselectivity.[16]

Cross_Coupling_Workflow Start Ortho-Alkoxy This compound Derivative Process C-O Activation & Cross-Coupling Start->Process Reagents Aryl Boronate [Ru] Catalyst Ligand, Base Reagents->Process Product Arylated This compound Product Process->Product

Caption: General workflow for directed C-O activation and cross-coupling.

Protocol 2: Ruthenium-Catalyzed Arylation of a Methoxy-Naphthamide (Representative)

This protocol is based on the methodology described for ortho-methoxy naphthamides.

  • Materials: 2-Methoxy-N,N-dialkyl-1-naphthamide, Aryl boronate ester (e.g., Phenylboronic acid neopentyl glycol ester), [Ru(p-cymene)Cl₂]₂ catalyst, Tricyclohexylphosphine (PCy₃) ligand, Potassium carbonate (K₂CO₃), Toluene (anhydrous).

  • Procedure:

    • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the 2-methoxy-N,N-dialkyl-1-naphthamide (1 equivalent), the aryl boronate ester (1.5 equivalents), [Ru(p-cymene)Cl₂]₂ (2.5 mol%), PCy₃ (10 mol%), and K₂CO₃ (2 equivalents).

    • Solvent Addition: Add anhydrous toluene via syringe.

    • Reaction: Seal the tube and heat the reaction mixture at 120 °C in an oil bath for 12-24 hours with constant stirring.

    • Monitoring: Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.

    • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove inorganic salts and catalyst residues.

    • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired arylated naphthamide.

Component Role Rationale
[Ru(p-cymene)Cl₂]₂ Catalyst PrecursorForms the active Ru(0) species required for the catalytic cycle.
PCy₃ LigandA bulky, electron-rich phosphine ligand that stabilizes the catalytic species and promotes the oxidative addition and reductive elimination steps.[17]
K₂CO₃ BaseEssential for the transmetalation step of the Suzuki-Miyaura coupling cycle.[18]
Aryl Boronate Ester Coupling PartnerProvides the aryl group to be installed on the naphthalene core. Neopentyl glycol esters are often used for their stability.
Enantioselective Reduction: Accessing Chiral Tetrahydronaphthamides

Chiral, partially saturated carbocyclic frameworks are privileged structures in many bioactive molecules. A cutting-edge application of this compound derivatives is their conversion into chiral 1-tetrahydronaphthamides. A one-pot strategy combining electrochemical reduction with ruthenium-catalyzed asymmetric hydrogenation achieves this with high enantioselectivity.[19][20]

Synthetic Rationale: This tandem process is highly efficient. The electrochemical step reduces one of the aromatic rings of the naphthalene system, a transformation that can be difficult to control with traditional chemical reductants. The subsequent asymmetric hydrogenation, catalyzed by a chiral ruthenium complex, reduces the remaining double bond in a stereocontrolled manner, establishing the key chiral centers.[19][20] This provides a practical route to high-value chiral building blocks from simple, readily available naphthalene feedstocks.[20]

Asymmetric_Reduction Start This compound (Aromatic) Step1 Electrochemical Reduction Start->Step1 Intermediate Dihydronaphthamide (Alkene) Step1->Intermediate Step2 Asymmetric Hydrogenation ([Ru]-Chiral Catalyst, H₂) Intermediate->Step2 Product Chiral Tetrahydronaphthamide Step2->Product

Caption: Tandem workflow for enantioselective reduction of 1-naphthamides.

This advanced protocol requires specialized electrochemical equipment and chiral catalysts, but it highlights the frontier of this compound's application as a building block for stereochemically complex targets.

Conclusion

This compound is far more than a simple aromatic amide. Its strategic placement of functional groups on a rigid polycyclic core makes it an exceptionally powerful and versatile building block. Through classic transformations like the Hofmann rearrangement, it provides efficient access to foundational intermediates like 1-naphthylamine. Concurrently, it serves as an ideal substrate for modern, metal-catalyzed reactions that enable the precise and selective construction of intricate molecular architectures. The protocols and insights provided herein demonstrate that a thorough understanding of this compound's reactivity can unlock novel and efficient synthetic pathways for researchers across the chemical sciences.

References

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  • Journal of the American Chemical Society. (2025). Enantioselective Reduction of 1-Naphthamides by Electrochemical Reduction and Catalytic Asymmetric Hydrogenation in Tandem.
  • MDPI. (2024). One Pot Synthesis of New Powerful Building Blocks in 1,8-Naphthalimide Chemistry.
  • PubMed. (2025). Enantioselective Reduction of 1-Naphthamides by Electrochemical Reduction and Catalytic Asymmetric Hydrogenation in Tandem.
  • ResearchGate. (n.d.). Examples of naphthalene and 1‐naphthylamine derivatives.
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  • ACS Publications. (2024). Intramolecular Dehydrogenative Photocyclization of N-Phenyl-1-naphthamides | Organic Letters.
  • Guidechem. (n.d.). NAPHTHALENE-1-CARBOXAMIDE 2243-81-4 wiki.
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  • Journal of Chemical & Engineering Data. (n.d.). General method for preparation of N-substituted 1-hydroxy-2-naphthamides.
  • PubMed. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents.
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  • Google Patents. (n.d.). US6372910B1 - Process for the manufacture of 1,8-naphthalimide.
  • A facile synthesis of amphiphilic N-glycosyl naphthalimides and fabrication of flexible semiconductors using molecular self-assembly. (n.d.). A facile synthesis of amphiphilic N-glycosyl naphthalimides and fabrication of flexible semiconductors using molecular self-assembly.
  • MDPI. (n.d.). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery.
  • RSC Publishing. (n.d.). 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology.
  • Chemical Review and Letters. (n.d.). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst.
  • One Pot Synthesis of New Powerful Building Blocks in 1,8-Naphthalimide Chemistry. (2024). One Pot Synthesis of New Powerful Building Blocks in 1,8-Naphthalimide Chemistry.
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Troubleshooting & Optimization

Technical Support Center: 1-Naphthamide Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 1-naphthamide functionalization. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of modifying the this compound scaffold. Here, we address common challenges and side reactions through a series of frequently asked questions, providing not only troubleshooting steps but also the underlying chemical principles to empower your experimental design.

Section 1: C-H Functionalization - The Challenge of Regioselectivity

The direct functionalization of C-H bonds is a powerful tool for molecular editing.[1] However, the this compound core presents multiple C-H bonds that are sterically and electronically distinct, often leading to mixtures of products. The amide directing group is key, but its influence can be complex.

FAQ 1.1: My C-H arylation is giving a mixture of C2 and C8 isomers. How can I improve selectivity?

Answer: This is a classic regioselectivity problem in naphthalene chemistry. The amide group can direct metallation to both the ortho (C2) and peri (C8) positions. The outcome of this competition is highly sensitive to the reaction conditions and the specific directing group employed.

Underlying Causes:

  • Kinetic vs. Thermodynamic Control: The C8 position is often the kinetically favored site for cyclometalation due to the formation of a stable six-membered palladacycle. However, the C2 position can become favored under different conditions, sometimes leading to the thermodynamically more stable product.

  • Steric Hindrance: The C8 position is sterically crowded due to the peri-hydrogen interaction. Bulky N-substituents on the amide can disfavor C8 functionalization.[2] Conversely, a sterically demanding coupling partner might favor the more accessible C2 position.

  • Ligand and Catalyst Effects: The electronic and steric properties of the ligand on the metal catalyst (e.g., Palladium) play a crucial role in modulating the regioselectivity of the C-H activation step.[3]

Troubleshooting Flowchart: Optimizing Regioselectivity

Here is a logical workflow to systematically optimize your reaction for a single isomer.

G start Start: Mixture of C2/C8 Isomers directing_group Step 1: Modify Amide Directing Group (DG) - Try bulkier N-substituents (e.g., N-t-butyl) - Try bidentate DGs (e.g., picolinamide) start->directing_group ligand_screen Step 2: Screen Ligands - Monodentate vs. Bidentate Phosphines - N-Heterocyclic Carbenes (NHCs) directing_group->ligand_screen If minor improvement solvent_screen Step 3: Vary Solvent Polarity - Nonpolar (e.g., Toluene, Dioxane) - Polar Aprotic (e.g., DMA, NMP) ligand_screen->solvent_screen If minor improvement temp_screen Step 4: Adjust Temperature - Lower temp for kinetic product - Higher temp for thermodynamic product solvent_screen->temp_screen If minor improvement result Result: Improved Regioselectivity temp_screen->result

Caption: Workflow for optimizing C-H functionalization regioselectivity.

FAQ 1.2: I am observing unexpected functionalization at the C4 or C7 position. Why is this happening?

Answer: While ortho- and peri-functionalizations are most common, remote C-H activation at positions like C4 and C7 is a known, albeit more challenging, transformation.[4][5] This outcome indicates a shift in the reaction mechanism, often away from direct cyclometalation.

Potential Mechanisms & Causes:

  • Palladium Migration/Walking: Under certain conditions, a palladium catalyst can initially coordinate at one position and then "walk" along the aromatic system to a more remote, electronically favored position before executing the C-C bond formation.

  • Radical Pathways: Some copper-catalyzed or oxidant-promoted reactions can proceed through a single-electron-transfer (SET) mechanism, generating radical intermediates that are less constrained by directing group proximity and may favor attack at electronically distinct remote positions.[5]

  • F+ Reagent Promotion: Specific additives, such as F+ reagents, have been shown to promote unique C7 arylation, proceeding through a carbopalladation/aryl migration pathway.[6]

Troubleshooting & Control:

  • Confirm the Mechanism: Run control experiments. For instance, add a radical scavenger (like TEMPO) to your reaction. If the reaction is inhibited, it suggests a radical pathway is operative.

  • Re-evaluate the Catalyst System: Remote functionalization is often tied to specific catalyst systems (e.g., Pd(OAc)₂ with specific ligands, or copper catalysts). Reverting to a more traditional C-H activation catalyst known for strong ortho-direction (e.g., [Ru(p-cymene)Cl₂]₂) can restore C2/C8 selectivity.

  • Modify the Directing Group: A strongly coordinating directing group, like a picolinamide, is more likely to enforce ortho- or peri-selectivity and prevent catalyst walking.[5]

Section 2: Cross-Coupling Reactions - Maximizing Yield and Purity

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck) are workhorses for forming C-C and C-heteroatom bonds.[7][8] However, they are sensitive to many variables, and side reactions are common.

FAQ 2.1: My Suzuki coupling reaction is giving low yields and significant amounts of homo-coupled (dimerized) side products. What's going wrong?

Answer: Low yield accompanied by homo-coupling of your boronic acid (to form a biaryl) or your naphthyl halide is a frequent issue. This points to problems in the catalytic cycle, particularly in the rates of oxidative addition versus transmetalation.

Underlying Causes:

  • Slow Transmetalation: If the transfer of the organic group from the boron reagent to the palladium center is slow, the Pd(II) intermediate has more time to undergo side reactions. This can be caused by an inappropriate base or the presence of water, which can deactivate the boronic acid.

  • Catalyst Decomposition: If the Pd(0) catalyst is not properly stabilized by its ligands, it can decompose into palladium black, reducing the concentration of the active catalyst.

  • Oxygen Contamination: Oxygen can promote the oxidative homo-coupling of boronic acids.[9]

Troubleshooting Protocol: Minimizing Homo-Coupling in Suzuki Reactions

Objective: To increase the yield of the desired cross-coupled product and minimize the formation of homo-coupled side products.

Materials:

  • Your this compound halide (bromide or iodide preferred)

  • Your arylboronic acid

  • Palladium catalyst (see table below)

  • Phosphine ligand

  • Anhydrous base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Dioxane, Toluene, DME)

Procedure:

  • Rigorous Degassing: Before adding the catalyst, thoroughly degas your solvent and reaction mixture. This is critical. Use a "freeze-pump-thaw" technique (3 cycles) or bubble argon/nitrogen through the solvent for at least 30 minutes.

  • Base Selection: The choice of base is crucial. Stronger bases can accelerate transmetalation.[9] If using K₂CO₃ yields poor results, try K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.

  • Catalyst/Ligand Optimization: The ligand stabilizes the Pd(0) species and facilitates the catalytic cycle. If one system fails, screen others. Refer to the table below for guidance.

  • Stoichiometry: Use a slight excess of the boronic acid (1.1 to 1.5 equivalents) to drive the reaction to completion.

  • Temperature Control: Start at a moderate temperature (e.g., 80 °C) and only increase if the reaction is sluggish. Excessively high temperatures can promote catalyst decomposition.

Table 1: Common Palladium Catalysts/Ligands for Suzuki Coupling

Catalyst / Ligand SystemCommon Use Case / Characteristics
Pd(PPh₃)₄"Classic" catalyst. Good for simple aryl bromides/iodides. Can be slow.
PdCl₂(dppf)Highly reliable and versatile for a broad range of substrates.
Pd(OAc)₂ + SPhos/XPhosBuchwald ligands. Excellent for challenging or sterically hindered substrates.[2]
Pd/CHeterogeneous catalyst. Useful for simpler couplings and ease of removal, but can have lower activity.[9]
Section 3: Steric and Electronic Effects

The unique geometry of the this compound system introduces specific challenges that are less common in simpler benzamides.

FAQ 3.1: My reaction at the C2 position is very slow or fails completely, even though it works on a similar benzamide substrate. Could this be a steric issue?

Answer: Absolutely. The hydrogen atom at the C8 position (the peri-hydrogen) exerts significant steric hindrance on the C1-amide and the adjacent C2 position.[2][10] This can physically block the approach of bulky reagents or prevent the catalyst from adopting the necessary geometry for reaction.

Visualizing the Problem:

Steric_Hindrance cluster_naphthamide This compound Core naphthamide C8_H C8-H C1_Amide C1-Amide C2_Position reagent Bulky Reagent reagent->C2_Position Approach Hindered by C8-H and Amide

Caption: Steric clash at the C2-position of this compound.

Mitigation Strategies:

  • Reduce Steric Bulk:

    • Reagent: If possible, use a smaller nucleophile or electrophile.

    • Catalyst: Switch to a less bulky ligand on your metal catalyst. For example, if a bulky Buchwald ligand fails, try a smaller phosphine like P(t-Bu)₃.

  • Increase Reactivity:

    • Temperature: Increasing the reaction temperature provides more kinetic energy to overcome the activation barrier imposed by steric repulsion.

    • Catalyst Loading: A higher catalyst loading can sometimes compensate for a slow turnover rate.

    • More Reactive Partners: If using an aryl bromide fails, switch to the more reactive aryl iodide.

FAQ 3.2: I am attempting a nucleophilic aromatic substitution (SNAr) on a nitro-substituted this compound, but the reaction is failing. Why?

Answer: While you are correct that electron-withdrawing groups like -NO₂ are necessary to activate a ring for nucleophilic aromatic substitution (SNAr), the mechanism requires the formation of a resonance-stabilized negative intermediate called a Meisenheimer complex.[11][12] The stability of this complex is key.

Underlying Cause: For an SNAr reaction to proceed efficiently, the electron-withdrawing group must be positioned ortho or para to the leaving group. This allows the negative charge of the Meisenheimer complex to be delocalized onto the electron-withdrawing group. In the this compound system, the connectivity does not always allow for this stabilization as effectively as in a simple benzene ring. For a leaving group at C4, a nitro group at C5 or C7 would be activating. If the nitro group is in the wrong position relative to your leaving group, it cannot provide the necessary stabilization, and the reaction will fail.[13]

Troubleshooting:

  • Check Regiochemistry: Double-check that your activating group is in a position (ortho or para) to stabilize the negative charge via resonance.

  • Increase Nucleophile Strength: Use a more powerful nucleophile (e.g., NaOMe instead of MeOH).[14]

  • Use a Better Leaving Group: The SNAr reaction rate is often F > Cl > Br > I, which is the opposite of SN1/SN2 reactions.[11] If you have a chloro-naphthamide, synthesizing the fluoro-analogue may dramatically improve the reaction rate.

References
  • S. M. G. E. and B. D. G. (2015) Ruthenium-Catalyzed Amide- Directed CAr−OMe Activation/Cross-Coupling Reaction of Naphthamides with Aryl Boronates, ElectronicsAndBooks.
  • FasterCapital (no date) The Impact Of Steric Hindrance On Chemical Reactions.
  • Pradhan, S. et al. (no date) Palladium-Catalyzed Para-Selective Arylation of this compound, Organic Letters.
  • (no date) Copper-Catalyzed Remote C-H Functionalizations of Naphthylamides through a Coordinating Activation Strategy and Single-Electron-Transfer (SET) Mechanism | Request PDF, ResearchGate.
  • (no date) Steric hindrance – Knowledge and References, Taylor & Francis.
  • (no date) Nucleophilic Aromatic Substitution - Chemistry Steps.
  • (no date) Nucleophilic Substitution Reactions.
  • (no date) Cross-Coupling Reactions Guide.
  • (2018) Nucleophilic Aromatic Substitution: Introduction and Mechanism, Master Organic Chemistry.
  • Zhang, M. et al. (2019) F+ Reagent-Promoted Pd-Catalyzed C7–H Arylation of 1-Naphthamides, ACS Catalysis. ACS Publications.
  • (2022) 16.7: Nucleophilic Aromatic Substitution, Chemistry LibreTexts.
  • (no date) C–H Functionalization Reaction Manual, Sigma-Aldrich.
  • (no date) Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions, ARODES.
  • (2024) Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes, PMC. NIH.
  • (no date) Cross-Coupling Reactions, NROChemistry.

Sources

Technical Support Center: Purification of Crude 1-Naphthamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of crude 1-Naphthamide (CAS 2243-81-4). As a key intermediate in organic synthesis, achieving high purity of this compound is critical for downstream applications in pharmaceutical and materials science research. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, scientists, and drug development professionals. Our goal is to explain the causality behind experimental choices, ensuring you can not only follow procedures but also adapt them to your specific challenges.

Core Concepts: Understanding this compound and Its Impurities

This compound is a white to off-white crystalline solid with a molecular weight of approximately 171.20 g/mol .[1][2][3] Its structure, featuring a naphthalene ring and an amide functional group, gives it a unique solubility profile and a relatively high melting point, typically in the range of 200-204°C.[4][5]

The primary challenge in its purification stems from impurities generated during its synthesis. A common synthetic route is the hydrolysis of 1-naphthonitrile. This process can lead to several common impurities:

  • Unreacted 1-Naphthonitrile: The starting material may not fully convert.

  • 1-Naphthoic Acid: Over-hydrolysis of the nitrile or amide group results in the corresponding carboxylic acid.

  • Residual Solvents and Reagents: High-boiling point solvents or catalytic reagents used during synthesis can be carried over.[6]

  • Colored Byproducts: Side reactions can generate polymeric or oxidized species, leading to discoloration.

The choice of purification strategy must effectively separate this compound from these structurally similar compounds.

Decision-Making Flowchart for Purification Method Selection

Before diving into specific protocols, it's essential to select the most appropriate purification technique based on the nature and quantity of impurities. This flowchart provides a logical pathway for making that decision.

G start Crude this compound Sample check_solid Is the crude product a solid? start->check_solid check_impurities What is the primary impurity type? (Assess via TLC/NMR) check_solid->check_impurities Yes oily Crude is an oil. Proceed to Chromatography. check_solid->oily No check_color Is the product highly colored? check_impurities->check_color Non-polar (e.g., 1-Naphthonitrile) or Polar (e.g., 1-Naphthoic Acid) column Perform Column Chromatography check_impurities->column Complex mixture or multiple impurities recrystallize Attempt Recrystallization check_color->recrystallize No (Off-white) charcoal Recrystallize with Activated Charcoal check_color->charcoal Yes (Yellow/Brown) pure Assess Purity (MP, TLC, NMR) recrystallize->pure sublime Consider Sublimation column->sublime Product still has trace impurities column->pure sublime->pure charcoal->pure oily->column

Caption: Decision flowchart for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound I should know for purification?

Understanding the physical properties is crucial for selecting solvents and conditions. Here is a summary:

PropertyValueSource(s)
Molecular Formula C₁₁H₉NO[3][4][7]
Molecular Weight 171.20 g/mol [1][2]
Appearance White to off-white crystalline solid[4]
Melting Point 200-204 °C[4][5]
Water Solubility Slightly soluble (~1.51 g/L at 25°C)[4]
Organic Solvent Solubility Moderately soluble in ethanol and methanol (especially when heated); soluble in dichloromethane; slightly soluble in DMSO.[4][5][8]

Q2: How can I quickly assess the purity of my crude and purified this compound?

Several analytical techniques are essential for purity assessment:

  • Thin-Layer Chromatography (TLC): This is the fastest method to visualize the number of components in your sample. A single spot suggests high purity, while multiple spots indicate the presence of impurities.

  • Melting Point Determination: Pure this compound has a sharp melting point range (e.g., 201-203°C). A broad or depressed melting point is a strong indicator of impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identifying and quantifying impurities.[9] It can detect residual starting materials, byproducts like 1-naphthoic acid, and solvents.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC provides high-resolution separation and allows for the precise determination of purity levels.[][11]

Q3: My supposedly pure this compound is yellowish. Is it impure, and how can I fix it?

A yellow or brownish tint usually indicates the presence of trace, often highly conjugated or oxidized, impurities. While the compound might be >95% pure by NMR, these colored impurities can be problematic for certain applications. The most effective way to remove them is by recrystallization with the addition of a small amount of activated charcoal. The charcoal adsorbs the colored impurities, which are then removed by hot filtration.

Troubleshooting Guide: Recrystallization

Recrystallization is often the first choice for purifying solid compounds.[12][13] It relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.

Q4: I'm struggling to find a good recrystallization solvent. What are the criteria?

An ideal recrystallization solvent should:

  • Dissolve the compound poorly at low temperatures but dissolve it well at high temperatures .[12]

  • Either dissolve impurities well at all temperatures (so they stay in the mother liquor) or not dissolve them at all (so they can be filtered off hot).

  • Be chemically inert and not react with this compound.[12]

  • Have a boiling point below the melting point of this compound to prevent oiling out.

  • Be volatile enough to be easily removed from the final crystals.[12]

For this compound, ethanol is often a good starting point due to its moderate solubility profile.[8][14]

Q5: My this compound won't fully dissolve in the hot solvent, even when I add a lot. What's happening?

This typically points to one of two issues:

  • Insoluble Impurities: Your crude sample may contain impurities that are insoluble in the chosen solvent. In this case, you should perform a hot filtration step to remove them before allowing the solution to cool.

  • Insufficient Solvent: You may simply need to add more solvent. Add the solvent in small portions to the boiling solution until everything dissolves. Be patient, as dissolution can take time.

Q6: My product "oiled out" instead of forming crystals. How do I solve this?

"Oiling out" occurs when the saturated solution's temperature is above the melting point of the solute, or when the solubility is too high. To fix this:

  • Reheat the solution to dissolve the oil.

  • Add more solvent to decrease the saturation point.

  • Cool the solution more slowly. A sudden drop in temperature can shock the system. Allow it to cool to room temperature first before placing it in an ice bath.

  • Consider a different solvent with a lower boiling point.

Q7: Crystal formation is very slow or doesn't happen at all. What should I do?

This indicates that the solution is not supersaturated, or nucleation is inhibited.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for nucleation.

  • Seed the Solution: Add a tiny crystal of pure this compound to the cooled solution to act as a template for crystal growth.

  • Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.

  • Use a Two-Solvent System: If a single solvent is ineffective, a two-solvent system (e.g., ethanol/water or dichloromethane/hexane) can be used. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid.[15]

Workflow: Single-Solvent Recrystallization

G cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation A Place crude this compound in Erlenmeyer flask B Add minimal hot solvent (e.g., Ethanol) A->B C Heat to boiling with stirring B->C D Add more hot solvent until fully dissolved C->D E Perform hot filtration (if insoluble impurities exist) D->E Optional F Allow filtrate to cool slowly to room temp D->F E->F G Cool in ice bath to maximize crystal formation F->G H Collect crystals via vacuum filtration G->H I Wash crystals with a small amount of cold solvent H->I J Dry crystals under vacuum I->J K Pure this compound Crystals

Caption: Step-by-step workflow for recrystallization.

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (like silica gel) while a mobile phase flows through.[6][16] It is ideal for complex mixtures or when recrystallization fails.

Q8: How do I select the right mobile phase (eluent) for purifying this compound?

The key is to find a solvent system where this compound has an Rf value of ~0.3 on a TLC plate.

  • Start with a non-polar solvent like hexane or petroleum ether and gradually add a more polar solvent like ethyl acetate.

  • Test different ratios (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate) using TLC.

  • This compound is moderately polar. A good starting point is often a mixture of hexane and ethyl acetate. If impurities are very non-polar (like 1-naphthonitrile), they will elute first. If they are very polar (like 1-naphthoic acid), they will stick to the silica and elute much later or not at all without a highly polar eluent.

Q9: My compound is streaking or tailing on the TLC plate and column. Why?

This is a common problem with acidic or basic compounds on silica gel. 1-Naphthoic acid is a likely acidic impurity.

  • Acidic Impurities: If 1-naphthoic acid is present, it can streak badly. Adding a small amount (~0.5-1%) of acetic acid to the mobile phase can suppress the ionization of the carboxylic acid, leading to sharper peaks and better separation.[17]

  • Sample Overload: Applying too much sample to the column can cause band broadening and poor separation. Ensure the sample is loaded in a concentrated, narrow band. Dry loading is often preferred.[17]

Q10: The separation between my product and an impurity is very poor. How can I improve resolution?

  • Optimize the Mobile Phase: Decrease the polarity of the eluent. This will cause all compounds to move more slowly down the column, increasing the contact time with the stationary phase and often improving separation.

  • Use a Gradient Elution: Start with a less polar solvent system to elute the less polar impurities, then gradually increase the polarity of the mobile phase to elute your product, leaving more polar impurities behind.

  • Check Column Packing: A poorly packed column with channels or air bubbles will lead to terrible separation. Ensure the silica gel is packed uniformly.[17]

Diagram: Column Chromatography Setup

G cluster_column Chromatography Column A Eluent Reservoir B Sample Band (adsorbed on silica) C Stationary Phase (Silica Gel) D Sand Layer E Cotton/Glass Wool Plug F Stopcock G Collection Flask F->G Eluted Fractions

Caption: A typical setup for flash column chromatography.

Troubleshooting Guide: Sublimation

Sublimation is a purification technique where a solid transitions directly to a gas and then re-deposits as a pure solid on a cold surface, leaving non-volatile impurities behind.[18] This method is excellent for removing non-volatile or ionic impurities but is only effective if this compound has a significantly higher vapor pressure than its contaminants at a given temperature.[19][20]

Q11: My this compound won't sublime, even when I heat it. What's the issue?

For sublimation to be effective, it often requires reduced pressure.

  • Apply a Vacuum: The sublimation temperature of a compound decreases significantly as pressure is lowered.[18] Ensure your sublimation apparatus is connected to a good vacuum pump and that all seals are tight.

  • Insufficient Temperature: While vacuum is key, sufficient heat is still required to increase the vapor pressure. Gently increase the temperature of the heating bath. This compound is thermally stable to ~250°C, so you have a reasonable temperature window.[4]

Q12: My sublimed product looks dark or decomposed. What went wrong?

This indicates the heating was too aggressive.

  • Excessive Heat: Too high a temperature can cause thermal decomposition, especially if the vacuum is not strong enough.[19]

  • Solution: Lower the temperature of the heating source and ensure you are pulling a high vacuum. The goal is to find the lowest temperature at which sublimation occurs at a reasonable rate under your vacuum conditions.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol
  • Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add ~15-20 mL of 95% ethanol and a boiling chip. Heat the mixture to boiling on a hot plate with stirring.

  • Saturation: Add more hot ethanol in small portions until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat the mixture to boiling for 2-3 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice-water bath for at least 30 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount (a few mL) of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

  • Analysis: Determine the melting point and run a TLC to confirm purity.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) that gives this compound an Rf of ~0.3.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.[17]

  • Sample Loading: Dissolve ~500 mg of crude this compound in a minimal amount of dichloromethane. Add ~1.5 g of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[17]

  • Elution: Add the mobile phase to the column and apply gentle pressure (flash chromatography). Begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and visualize under a UV lamp.

  • Combine and Evaporate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • BIOSYNCE. (2026, January 8). What is the solubility of this compound Cas 2243-81-4 in organic solvents?.
  • BIOSYNCE. (2025, August 1). What are the physical properties of this compound Cas 2243-81-4?.
  • Cheméo. (n.d.). This compound (CAS 2243-81-4) - Chemical & Physical Properties.
  • PubChem. (n.d.). 1-Naphthalenecarboxamide.
  • NIST. (n.d.). This compound.
  • ACS Publications. (2024, July 5). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Innovation.world. (n.d.). Purification By Sublimation.
  • Wikipedia. (n.d.). List of purification methods in chemistry.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide.
  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques.
  • University of Toronto Scarborough. (n.d.). Sublimation Theory.
  • PubMed Central. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
  • Reddit. (2022, September 6). Purification by Sublimation.
  • YouTube. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography.

Sources

Technical Support Center: Improving Regioselectivity in 1-Naphthamide Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of regioselective substitution reactions on 1-naphthamide. Our goal is to empower you with the knowledge to control the outcome of your reactions and achieve your desired substitution patterns with higher precision.

Introduction: The Challenge of Regioselectivity in this compound Chemistry

This compound is a valuable scaffold in medicinal chemistry and materials science. However, its rich electronic and steric landscape presents a significant challenge in controlling the regioselectivity of substitution reactions. The naphthalene core possesses multiple non-equivalent positions, and the directing influence of the 1-amide group, coupled with the notorious peri-interaction, can lead to a mixture of isomers, complicating synthesis and purification. This guide will demystify these interactions and provide practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary directing effects of the 1-amide group in electrophilic aromatic substitution on the naphthalene ring?

The amide group (-CONH₂) is generally considered an ortho, para-directing group in electrophilic aromatic substitution (EAS). This is due to the nitrogen's lone pair of electrons, which can be donated into the aromatic system through resonance, thereby activating the ortho (C2) and para (C4) positions.[1] However, in the context of the naphthalene ring system, the situation is more complex. The electronic distribution across both rings and steric factors must be considered. While the C4 position is electronically favored, the C5 and C8 positions on the second ring can also be activated.

Q2: How does the peri-interaction influence substitution reactions on this compound?

The peri-interaction refers to the steric strain between the substituent at the C1 position and the hydrogen atom at the C8 position of the naphthalene ring.[2][3] This steric hindrance can cause the amide group to twist out of the plane of the naphthalene ring, which in turn can reduce the resonance effect of the nitrogen's lone pair with the aromatic system.[3] This altered electronic communication can affect the relative reactivity of the different positions on the naphthalene core, influencing the final isomer distribution. For instance, a twisted amide group may exhibit a weaker directing effect, leading to decreased regioselectivity.

Q3: What are the typical positions of substitution on the this compound ring system?

For electrophilic aromatic substitution on this compound, the primary sites of reaction are typically the C4, C5, and C8 positions. The preference for one position over another is a delicate balance of electronic and steric factors, and is highly dependent on the specific reaction conditions.

  • C4-substitution: Electronically, the C4 position is often favored due to the para-directing effect of the amide group.

  • C5 and C8-substitution: These positions on the adjacent ring can also be activated. The C8 position is subject to the steric hindrance of the peri-interaction.

  • C2-substitution: While electronically activated by the ortho-directing effect, this position is often sterically hindered by the adjacent amide group.

Troubleshooting Guide

This section addresses common problems encountered during substitution reactions of this compound and provides actionable solutions.

Problem 1: Poor Regioselectivity - Obtaining a Mixture of Isomers

This is the most common challenge. A mixture of C4, C5, and/or C8 substituted products is often observed.

Potential Causes & Solutions:

  • Kinetic vs. Thermodynamic Control: Many naphthalene substitution reactions are sensitive to temperature.[4]

    • Troubleshooting Step: Systematically vary the reaction temperature. Lower temperatures often favor the kinetically controlled product (which may be the C4-isomer due to a more stable carbocation intermediate), while higher temperatures can lead to the thermodynamically more stable product.[4]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway.

    • Troubleshooting Step: Screen a range of solvents with varying polarities. For instance, in Friedel-Crafts reactions of 1-naphthol derivatives, a switch from toluene to acetonitrile has been shown to completely reverse the regioselectivity from ortho to para.

  • Nature of the Electrophile: Bulkier electrophiles may favor less sterically hindered positions.

    • Troubleshooting Step: If possible, consider using a different source for your electrophile. For example, in Friedel-Crafts acylations, using a bulkier acylating agent might disfavor substitution at the more hindered positions.

Workflow for Optimizing Regioselectivity:

Caption: A decision-making workflow for troubleshooting poor regioselectivity.

Problem 2: Low or No Yield

Potential Causes & Solutions:

  • Deactivation of the Ring: While the amide group is generally activating, strong Lewis acids used in reactions like Friedel-Crafts acylation can coordinate with the carbonyl oxygen, deactivating the ring.

    • Troubleshooting Step: Increase the stoichiometry of the Lewis acid catalyst to compensate for coordination with the amide.[5]

  • Moisture Sensitivity: Many electrophilic substitution reactions, particularly those using Lewis acids, are sensitive to moisture.

    • Troubleshooting Step: Ensure all glassware is flame-dried and reagents and solvents are anhydrous.[5]

  • Insufficiently Reactive Electrophile: The electrophile may not be strong enough to react with the naphthalene ring.

    • Troubleshooting Step: Consider using a more potent activating agent for your electrophile. For example, in nitration, using a mixture of concentrated nitric and sulfuric acids generates the highly reactive nitronium ion (NO₂⁺).[6]

Problem 3: Difficulty in Separating Isomers

Potential Causes & Solutions:

  • Similar Physical Properties: Isomers of substituted naphthamides often have very similar polarities and boiling points, making separation by standard chromatography or distillation challenging.[7]

    • Troubleshooting Step 1: High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, often provides better resolution for separating closely related isomers than standard flash chromatography.[8]

    • Troubleshooting Step 2: Crystallization: Fractional crystallization can sometimes be an effective method for separating isomers, especially if one isomer forms crystals more readily or has significantly different solubility in a particular solvent system.[7]

    • Troubleshooting Step 3: Derivatization: If separation of the final products is intractable, consider if the isomers can be derivatized to compounds with more distinct physical properties, separated, and then the directing group can be removed.

Experimental Protocols

Protocol 1: Regioselective Bromination of this compound (Illustrative)

This protocol is a general guideline. Optimization of temperature, solvent, and bromine source is recommended to achieve desired regioselectivity.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide (NBS), 1.05 equivalents) in the same anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Workup: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel or by preparative HPLC to separate the isomers. Characterize the isomers by NMR and mass spectrometry to determine the regioselectivity.[9]

Protocol 2: General Procedure for Friedel-Crafts Acylation

Caution: Lewis acids like aluminum chloride are highly reactive and moisture-sensitive. Handle with care in a fume hood.

  • Catalyst Suspension: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and a gas inlet, suspend anhydrous aluminum chloride (AlCl₃, 1.1 - 2.5 equivalents) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) under an inert atmosphere.[4][10]

  • Formation of Acylium Ion: Cool the suspension to 0 °C and add the acyl chloride or anhydride (1.0 equivalent) dropwise via the dropping funnel.

  • Addition of Substrate: After stirring for 15-30 minutes, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for the required time, monitoring by TLC or LC-MS.

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Workup: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate.[10]

  • Purification: Purify the product by column chromatography or crystallization.

Data Presentation

Table 1: Hypothetical Isomer Distribution in the Nitration of this compound under Various Conditions

EntryNitrating AgentSolventTemperature (°C)C4-NO₂ (%)C5-NO₂ (%)C8-NO₂ (%)
1HNO₃/H₂SO₄Acetic Anhydride0603010
2HNO₃/H₂SO₄Acetic Anhydride25553510
3N₂O₅Dichloromethane-20751510
4NO₂BF₄Acetonitrile0702010

Note: This table is illustrative and represents plausible outcomes based on general principles. Actual results will vary and require experimental validation.

Mechanistic Insights

The regioselectivity in electrophilic aromatic substitution is fundamentally governed by the relative stability of the Wheland intermediate (also known as the arenium ion) formed upon attack by the electrophile.

Caption: Simplified mechanism showing the formation of Wheland intermediates for C4 and C5 substitution.

The stability of these intermediates is influenced by both the electronic effects of the amide group and the overall resonance stabilization afforded by the naphthalene ring system. Computational studies can provide valuable insights into the transition state energies for the formation of these intermediates, helping to predict the most likely substitution pattern.[11]

References

  • Ejaz, S., et al. (2022). N-([1,1ʹ-biaryl]-4-yl)-1-naphthamide-based scaffolds synthesis, their cheminformatics analyses, and screening as bacterial biofilm inhibitor. Journal of Basic Microbiology, 62(9), 1143-1155.
  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Journal of Chromatography & Separation Techniques, 13(S12).
  • Study.com. (n.d.). In electrophilic aromatic substitution, why does an amide group direct substitution to a position opposite to it on the aromatic ring?
  • Wikipedia. (2023). Electrophilic aromatic directing groups. In Wikipedia.
  • ResearchGate. (n.d.). Role of the peri-effect in synthesis and reactivity of highly substituted naphthaldehydes: A novel backbone amide linker for solid-phase synthesis.
  • National Institutes of Health. (n.d.). Solvent-Controlled Regiodivergent Friedel–Crafts Reactions of 1‑Naphthol with In Situ Generated Aza‑o‑Quinone Methides.
  • National Institutes of Health. (2022). Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects. Molecules, 27(13), 4185.
  • ChemistryViews. (2023). A "Sterically Stressed" Amide as a Protecting Group for Amines.
  • ACS Publications. (2023). 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. Organic Letters, 25(22), 4058–4062.
  • ResearchGate. (n.d.). The peri-interaction in 1-substituted naphthalenes.
  • ACS Publications. (2024). Palladium-Catalyzed Para-Selective Arylation of this compound. Organic Letters.
  • PubMed. (2023). Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity. Chemistry – A European Journal, 29(41), e202301312.
  • Rotachrom Technologies. (2024). The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1).
  • VPScience. (n.d.). 1 NITRATION.
  • ResearchGate. (2023). (PDF) Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity.
  • YouTube. (2020). Nitration Lab.
  • SlidePlayer. (2020). Aromatic Electrophilic substitution.
  • Royal Society of Chemistry. (1999). Friedel–Crafts acylation using sulfated zirconia catalyst. Green Chemistry, 1, 69-74.
  • National Institutes of Health. (2024). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes. Nature Communications, 15, 5393.
  • PubMed. (2007). Influences on the regioselectivity of palladium-catalyzed allylic alkylations. Chemistry – A European Journal, 14(2), 517-526.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • National Institutes of Health. (n.d.). Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry.
  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?
  • ResearchGate. (n.d.). Separation of Diisopropylnaphthalene Isomers: Advances and Challenges in the Petrochemical Industry.
  • ChemRxiv. (n.d.). An Electrochemical Amidation/C-H Halogenation Cascade for the Sustainable Synthesis of Halogenated N-Aryl Amides, Carbamates and Ureas.
  • PubMed. (2013). Complementary regioselectivity in the synthesis of iminohydantoins: remarkable effect of amide substitution on the cyclization. Organic Letters, 15(4), 812-815.
  • ResearchGate. (n.d.). Reversal of Regioselectivity in Ynamide Chemistry.
  • Google Patents. (n.d.). Process for separating isomeric mixtures.
  • MDPI. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview.
  • KTH DiVA. (2010). Validation of a Computational Model for Predicting the Site for Electrophilic Substitution in Aromatic Systems. Journal of Organic Chemistry, 75(14), 4696-4705.
  • PubMed. (2020). Pd(II)-Catalyzed Regioselective Multiple C-H Arylations of 1-Naphthamides with Cyclic Diaryliodonium Salts: One-Step Access to[13]- and[2]Carbohelicenes. Organic Letters, 22(1), 135-139.
  • ResearchGate. (2015). (PDF) Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions.
  • Wikipedia. (2023). Nitration. In Wikipedia.
  • Royal Society of Chemistry. (n.d.). A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry.
  • Jasperse, J. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions Activating.

Sources

Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Naphthamide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support hub for palladium-catalyzed C-H functionalization of naphthamides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of these powerful, yet sensitive, transformations. Here, we provide in-depth troubleshooting advice and detailed protocols to help you diagnose and resolve common issues leading to low reaction yields.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section addresses specific, common problems encountered during palladium-catalyzed naphthamide C-H functionalization. Each question is designed to guide you through a logical diagnostic process, from foundational checks to advanced optimization.

Q1: My reaction has stalled or is giving a very low yield, and I've observed the formation of a black precipitate. What is happening and how can I fix it?

A1: The formation of a black precipitate is a classic sign of catalyst decomposition, where the active Pd(II) or Pd(0) species agglomerate into inactive palladium black.[1] This is one of the most common failure modes in palladium catalysis.

Causality and Mechanism: The active catalytic species, typically a soluble Pd(II) complex, is maintained through a delicate balance within the catalytic cycle. If any step in the cycle is significantly slower than the others, or if side reactions dominate, the palladium can be reduced to Pd(0) without being efficiently re-oxidized or re-entering the cycle. These Pd(0) atoms, if not properly stabilized by ligands, will aggregate into catalytically inactive palladium black.[2] This can be triggered by:

  • High Temperatures: Excessive heat can accelerate decomposition pathways.[1]

  • Insufficient Ligand: An inadequate ligand-to-metal ratio fails to stabilize the palladium intermediates.[1]

  • Poor Solvent Choice: Solvents that cannot effectively dissolve the catalytic species can promote precipitation.

  • Presence of Oxygen: Trace oxygen can oxidize and deactivate the catalyst, leading to precipitation.[3]

Troubleshooting Steps:

  • Enhance Ligand Stabilization:

    • Increase Ligand Loading: Increase the ligand-to-palladium ratio. A common starting point is a 1:2 Pd:Ligand ratio, but ratios up to 1:4 may be necessary.

    • Switch to a Bulkier Ligand: Sterically demanding ligands, such as bulky phosphines (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs), can create a protective coordination sphere around the palladium center, preventing aggregation.[1]

  • Optimize Reaction Temperature:

    • Lower the reaction temperature in 5-10 °C increments. While this may slow the reaction rate, it can significantly reduce the rate of catalyst decomposition.[4]

  • Ensure Rigorous Inert Conditions:

    • Degas Your Solvent: Thoroughly degas the solvent by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes or by using several freeze-pump-thaw cycles.[4]

    • Use Anhydrous Reagents: Ensure all reagents and solvents are strictly anhydrous, as water can interfere with the catalytic cycle.

  • Re-evaluate Your Palladium Precatalyst:

    • Some precatalysts are more prone to forming palladium black. If you are using Pd(OAc)₂, consider switching to a more stable precatalyst like Pd₂(dba)₃, which often requires an initial activation step but can lead to a more stable active catalyst.[5][6]

Troubleshooting Workflow: Catalyst Decomposition

G Start Low Yield & Black Precipitate Observed Check_Inert Verify Inert Atmosphere & Anhydrous Conditions Start->Check_Inert Optimize_Ligand Optimize Ligand (Increase Ratio / Switch to Bulkier Ligand) Check_Inert->Optimize_Ligand If conditions are rigorous Success Yield Improved Check_Inert->Success If contamination was found & fixed Lower_Temp Lower Reaction Temperature Optimize_Ligand->Lower_Temp If issue persists Optimize_Ligand->Success If successful Change_Precatalyst Switch Palladium Precatalyst (e.g., to Pd₂(dba)₃) Lower_Temp->Change_Precatalyst If issue persists Lower_Temp->Success If successful Change_Precatalyst->Success If successful Failure Issue Persists Change_Precatalyst->Failure Consult further literature

Caption: A logical workflow for troubleshooting catalyst decomposition.

Q2: My reaction is clean but the conversion is low. Could my choice of ligand, base, or solvent be the issue?

A2: Absolutely. The interplay between the ligand, base, and solvent is critical for an efficient catalytic cycle. Low conversion in a clean reaction often points to a slow or inhibited key step, such as C-H activation or reductive elimination, rather than catalyst death.

Scientific Rationale:

  • Ligand Role: The ligand is not just a stabilizer; it directly influences the steric and electronic properties of the palladium center. Its structure dictates the ease of C-H activation and the rate of the final bond-forming reductive elimination step.

  • Base Function: The base is typically required to facilitate the deprotonation of the C-H bond during the cyclometalation step.[7] Its strength, solubility, and steric bulk must be compatible with the substrate and other reaction components.

  • Solvent Effects: The solvent must solubilize all components and should generally be non-coordinating to avoid competing with the substrate or ligand for binding sites on the palladium catalyst.[3][8]

Systematic Optimization Strategy:

A systematic screening of these three parameters is the most effective approach.

Table 1: Recommended Screening Conditions for Naphthamide C-H Functionalization
Parameter Condition 1 (Baseline) Condition 2 (Vary Ligand) Condition 3 (Vary Base) Condition 4 (Vary Solvent)
Pd Source Pd(OAc)₂ (5 mol%)Pd(OAc)₂ (5 mol%)Pd(OAc)₂ (5 mol%)Pd(OAc)₂ (5 mol%)
Ligand P(o-tol)₃ (10 mol%)XPhos (10 mol%)P(o-tol)₃ (10 mol%)P(o-tol)₃ (10 mol%)
Base K₂CO₃ (2.0 equiv)K₂CO₃ (2.0 equiv)Cs₂CO₃ (2.0 equiv)K₂CO₃ (2.0 equiv)
Solvent Toluene TolueneTolueneDioxane
Temperature 100 °C100 °C100 °C100 °C

Detailed Explanations:

  • Ligand Choice: If a simple phosphine like P(o-tol)₃ gives low yield, moving to a more electron-rich and bulky Buchwald-type ligand (e.g., XPhos, SPhos) can accelerate reductive elimination, which is often the rate-limiting step.[1]

  • Base Selection: An insoluble base like K₂CO₃ may not be effective. Switching to a more soluble base like Cs₂CO₃ or an organic base like KOPiv (potassium pivalate) can increase the effective base concentration in solution and better facilitate the C-H activation step.[7]

  • Solvent Polarity: While non-polar aprotic solvents like toluene and dioxane are common, sometimes a more polar solvent like DMAc or NMP can improve solubility and reaction rates, provided they do not coordinate too strongly to the palladium center.[8]

Q3: I am observing significant amounts of side products, such as homocoupling of my coupling partner or proto-dehalogenation. How can I suppress these pathways?

A3: The formation of side products indicates that undesired reaction pathways are competing with your desired C-H functionalization. This is common when using coupling partners like boronic acids or aryl halides.

Common Side Reactions and Solutions:

  • Homocoupling of Boronic Acids (in Suzuki-type C-H couplings):

    • Cause: This is often promoted by the presence of oxygen, which can facilitate the oxidative homocoupling of the boronic acid.[4]

    • Solution: Ensure meticulous degassing of all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.[4] Using a slight excess of the naphthamide substrate relative to the boronic acid can also disfavor the homocoupling pathway.

  • Proto-dehalogenation (if using an aryl halide partner):

    • Cause: The aryl halide is reduced, replacing the halide with a hydrogen atom. This can occur if there is a source of protons (e.g., trace water) and a reducing agent in the system.

    • Solution: Use rigorously dried solvents and reagents. Ensure the base is not overly hygroscopic or is dried before use.

  • Directing Group Removal or Modification:

    • Cause: Harsh reaction conditions (high temperature, strongly coordinating solvents) or an incompatible base can sometimes lead to the cleavage or modification of the amide directing group on the naphthamide.

    • Solution: Screen milder bases (e.g., AcOK instead of t-BuOK) and lower the reaction temperature. Analyze your crude reaction mixture by LC-MS to identify any degradation of your starting material.

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted catalytic cycle for a directed C-H activation of a naphthamide?

A1: The most widely accepted mechanism for these reactions proceeds through a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle. For a typical C-H arylation, the cycle involves:

  • Coordination: The amide directing group on the naphthamide coordinates to the Pd(II) catalyst.

  • C-H Activation/Cyclometalation: The palladium center activates a proximal C-H bond (typically at the C8 position) to form a five- or six-membered palladacycle intermediate. This is often the rate-determining step and is facilitated by a base.[9][10]

  • Oxidative Addition/Transmetalation: The coupling partner (e.g., an aryl halide or organoboron reagent) reacts with the palladacycle. This can occur via oxidative addition of the aryl halide to form a Pd(IV) intermediate, or transmetalation with an organoboron reagent.[11][12]

  • Reductive Elimination: The final C-C bond is formed as the two organic fragments are eliminated from the palladium center, regenerating a Pd(II) species to continue the cycle.[11]

Simplified Catalytic Cycle Diagram

Catalytic_Cycle A [Pd(II)L₂] B Coordination (Naphthamide) A->B + Naphthamide C Cyclopalladation (C-H Activation) Forms Palladacycle B->C - HX D Oxidative Addition (Ar-X) C->D + Ar-X E Pd(IV) Intermediate D->E F Reductive Elimination (C-C Bond Formation) E->F F->A Regenerates Catalyst Product Product F->Product

Caption: A simplified Pd(II)/Pd(IV) catalytic cycle for C-H arylation.

Q2: How do I properly set up a palladium-catalyzed reaction to ensure it is anaerobic and anhydrous?

A2: Rigorous exclusion of air and moisture is paramount for reproducibility and high yields.[3]

  • Glassware: Oven-dry all glassware at >120 °C for at least 4 hours or flame-dry under vacuum immediately before use.

  • Atmosphere: Use a glovebox for the most sensitive reactions. Alternatively, use standard Schlenk line techniques. Assemble your reaction vessel under a positive pressure of high-purity argon or nitrogen.

  • Reagents: Use freshly purchased, anhydrous solvents (often packaged under inert gas). If using bottled solvents, consider passing them through a solvent purification system or drying them over appropriate drying agents. Solid reagents should be dried in a vacuum oven.

  • Degassing: The reaction mixture (solvent and soluble reagents) should be degassed. The most effective method is three consecutive freeze-pump-thaw cycles. For higher-boiling solvents, sparging with argon for 30-60 minutes is a viable alternative.

Q3: What is the role of additives like silver salts (e.g., AgOAc, Ag₂CO₃) that are sometimes used in these reactions?

A3: Silver salts often play a dual role. Primarily, they act as oxidants or halide scavengers. In reactions involving aryl halides, a silver salt like AgOAc can abstract the halide from the palladium center after oxidative addition, generating a more reactive cationic palladium intermediate that is poised for the C-H activation step.[12] In some C-H/C-H coupling reactions, they can also serve as a re-oxidant for a Pd(0) intermediate to regenerate the active Pd(II) catalyst.[13]

Experimental Protocols

Protocol 1: General Procedure for a Palladium-Catalyzed Naphthamide C-H Arylation

This protocol provides a starting point for the arylation of a 1-naphthamide derivative at the C8 position with an aryl bromide.

Reaction Setup:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.05 equiv.), the phosphine ligand (e.g., XPhos, 0.10 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Seal the tube with a rubber septum, and evacuate and backfill with high-purity argon three times.

  • Under a positive flow of argon, add the this compound substrate (1.0 equiv.) and the aryl bromide (1.2 equiv.).

  • Add the anhydrous, degassed solvent (e.g., dioxane, to achieve a 0.1 M concentration with respect to the naphthamide) via syringe.

  • Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100-120 °C).

Monitoring and Work-up:

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.

  • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and palladium black.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification:

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient).

References

  • Prévost, S. (2020). Regioselective C-H Functionalization of Naphthalenes: Reactivity and Mechanistic Insights. ChemPlusChem, 85(3), 476-486. [Link][15][16]
  • Chen, X., et al. (2016). Palladium-Catalyzed Distal C–H Functionalization.
  • Doucet, H., & Soulé, J.-F. (2020). C–H functionalization of naphthalene and polyaromatic hydrocarbons...
  • Prévost, S. (2020). C–H Functionalization Strategies in the Naphthalene Series: Site Selections and Functional Diversity.
  • Gandeepan, P., et al. (2016). Palladium‐Catalyzed Selective Aryl Ring C–H Activation of N‐Acyl‐2‐aminobiaryls: Efficient Access to Multiaryl‐Substituted Naphthalenes.
  • Naveen, J., & Satyanarayana, G. (2019). Visible-light-driven palladium-catalyzed Dowd–Beckwith ring expansion/C–C bond formation cascade.
  • Larsson, H. R., et al. (2013). Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. MDPI. [Link][20]
  • Ma, S., et al. (2010). Tandem Cyclization Palladium-Catalyzed Three-Component Cascade Cyclization Reaction of Bisallenes with Propargylic Carbonates and Organoboronic Acids.
  • Lin, A., et al. (2018). Optimization of the Reaction Conditions.
  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link][12]
  • He, J., et al. (2014). Palladium-Catalyzed Alkyl C–H Bond Activation. Chemical Reviews, 114(17), 8754–8830. [Link][13]
  • Chen, G., et al. (2016). Palladium (II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. Accounts of Chemical Research, 49(10), 2262–2274. [Link][21]
  • Neufeldt, S. R., & Sanford, M. S. (2012). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. Accounts of Chemical Research, 45(6), 936–946. [Link][11]
  • Yu, J.-Q. (2012). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • Bunescu, A. (2011).
  • Yu, J.-Q., et al. (2018). Ligand-accelerated non-directed C–H functionalization of arenes.

Sources

Stability of 1-Naphthamide in different solvents and pH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Naphthamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound in various experimental conditions. Understanding the chemical stability of this compound is paramount for developing robust analytical methods, designing stable formulations, and ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs): Solubility & Solution Stability

This section addresses the most common queries regarding the handling and storage of this compound solutions.

Q1: What is the primary cause of this compound instability in aqueous solutions?

A1: The principal cause of instability for this compound in aqueous media is the hydrolysis of its amide bond.[1] This chemical reaction involves the cleavage of the amide linkage by water, which results in the formation of 1-naphthalenecarboxylic acid and ammonia.[2] While amide bonds are generally more stable than other carbonyl derivatives like esters, this hydrolysis pathway is significantly accelerated under both acidic and basic conditions.[1][3]

Q2: How does pH influence the stability of this compound?

A2: The pH of the solution has a critical impact on the rate of amide hydrolysis. The reaction is generally slowest at or near neutral pH.[1]

  • Under acidic conditions (pH < 7) , the carbonyl oxygen of the amide group becomes protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more vulnerable to nucleophilic attack by water molecules.[1][3]

  • Under basic conditions (pH > 7) , the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon, leading to the cleavage of the amide bond.[1][3]

Therefore, to maintain the stability of this compound in aqueous solutions, it is crucial to control the pH, preferably keeping it within a neutral range. The optimal pH for maximum stability should be determined empirically for your specific application.[1]

Q3: Which solvents are recommended for dissolving this compound?

A3: this compound's solubility varies depending on the solvent's polarity, reflecting the molecule's combination of a nonpolar naphthalene ring and a polar amide group.[2][4]

  • Good Solubility: Nonpolar solvents like toluene and hexane are effective, primarily through solvation of the aromatic naphthalene system.[2] Dichloromethane, a solvent of intermediate polarity, also dissolves this compound effectively.[2][4]

  • Moderate Solubility: Ethanol shows moderate solubility, which can be improved by heating.[2][4] The hydroxyl group in ethanol can form hydrogen bonds with the amide group, aiding dissolution.[4]

  • Slight/Limited Solubility: In highly polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents like methanol, this compound exhibits slight to moderate solubility, often requiring heat to fully dissolve.[2]

  • Aqueous Solubility: It has moderate water solubility, experimentally determined to be around 1510 mg/L at 25°C.[2]

Q4: How should I store my this compound stock solutions to prevent degradation?

A4: Temperature is a critical factor in the long-term stability of this compound solutions. To minimize degradation via hydrolysis and other potential pathways, stock solutions should be stored at low temperatures, such as 4°C for short-term storage or -20°C for long-term storage.[1] Elevated temperatures significantly accelerate the rate of chemical degradation.[1]

Solubility Profile of this compound

The following table summarizes the solubility of this compound in common laboratory solvents to aid in solvent selection for your experiments.

SolventPolaritySolubility LevelNotesSources
Water High (Protic)Moderate (1.51 g/L at 25°C)Polar amide group enhances solubility compared to naphthalene.[2]
Ethanol High (Protic)ModerateEnhanced by heating; hydrogen bonding facilitates dissolution.[2][4]
Methanol High (Protic)SlightRequires heating to improve solubility.[2]
DMSO High (Aprotic)Slight to ModerateEffective for recrystallization procedures.[2]
Dichloromethane IntermediateGood / HighSuitable solvent for extractions and chemical reactions.[2][4]
Toluene NonpolarGood / Moderateπ-π stacking interactions with the naphthalene ring aid solubility.[2][4]
Hexane NonpolarGoodSolvates the nonpolar naphthalene portion of the molecule.[2]
Troubleshooting Guide: Common Stability Issues
Problem Potential Cause(s) Recommended Solution(s)
Unexpected peaks appear in my chromatogram over time. Chemical Degradation: The most likely cause is hydrolysis of the amide bond, especially if your solution is aqueous and has an acidic or basic pH.1. Verify pH: Check the pH of your solvent or buffer. Adjust to a neutral pH (around 6-8) if possible. 2. Lower Temperature: Store your solutions at -20°C. 3. Use Aprotic Solvents: If your experiment allows, prepare stock solutions in aprotic organic solvents like DMSO or Dichloromethane and dilute into aqueous buffers immediately before use.
The concentration of my this compound standard is decreasing. Hydrolysis or Thermal Degradation: The compound is breaking down during storage or handling.1. Prepare Fresh Standards: For quantitative analysis, use freshly prepared standards. 2. Evaluate Storage Conditions: Confirm that solutions are stored protected from light and at an appropriate low temperature.[1] 3. Perform a Forced Degradation Study: This will help you understand the specific conditions (pH, light, heat) that cause instability.
My compound precipitates out of solution. Poor Solubility: The chosen solvent may not be appropriate for the concentration, or the temperature has decreased, reducing solubility.1. Consult Solubility Table: Choose a solvent where this compound has higher solubility. 2. Gentle Warming: Use gentle heating and sonication to aid dissolution, but be mindful of potential thermal degradation.[2] 3. Prepare a More Dilute Solution: Work with a lower concentration if the experimental design permits.
Visualizing the Primary Degradation Pathway

The stability of this compound is primarily dictated by the susceptibility of its amide bond to hydrolysis. This process is catalyzed by both acid and base, as illustrated below.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis naphth_acid This compound protonated Protonated Intermediate naphth_acid->protonated + H⁺ water_acid H₂O products_acid 1-Naphthalenecarboxylic Acid + NH₄⁺ water_acid->products_acid Nucleophilic Attack h3o H₃O⁺ naphth_base This compound hydroxide OH⁻ products_base 1-Naphthalenecarboxylic Acid + NH₃ hydroxide->products_base Nucleophilic Attack cluster_acid cluster_acid cluster_base cluster_base

Caption: pH-dependent hydrolysis pathways of this compound.

Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and determine the intrinsic stability of the molecule, which is crucial for developing stability-indicating analytical methods.[5][6]

Objective: To evaluate the stability of this compound under various stress conditions as mandated by ICH guidelines.

Materials:

  • This compound

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water, methanol, and acetonitrile

  • pH meter, heating block or oven, photostability chamber

  • HPLC system with UV or DAD detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of methanol and water).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C for 24-48 hours. If significant degradation (>20%) is observed sooner, reduce the time or temperature.[5]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 60°C for 8-24 hours. Amide hydrolysis is often faster under basic conditions.[5]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the stock solution in an oven at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

    • Dilute all stressed samples, along with an unstressed control sample, to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze all samples by a suitable reverse-phase HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent this compound peak. The target degradation is between 5-20%.[5]

G cluster_stress Expose to Stress Conditions start Prepare 1 mg/mL This compound Stock Solution acid Acid Hydrolysis (1M HCl, 60°C) start->acid Apply Stress base Base Hydrolysis (1M NaOH, 60°C) start->base Apply Stress oxid Oxidation (30% H₂O₂, RT) start->oxid Apply Stress thermal Thermal (80°C) start->thermal Apply Stress photo Photolytic (ICH Q1B) start->photo Apply Stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples & Control by HPLC oxid->analyze thermal->analyze photo->analyze neutralize->analyze evaluate Evaluate Peak Purity & Identify Degradants analyze->evaluate

Caption: Workflow for a forced degradation study of this compound.

References
  • BIOSYNCE. (2026, January 8). What is the solubility of this compound Cas 2243-81-4 in organic solvents?
  • Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.
  • Smith, R. M., & Hansen, D. E. (1998). The pH-Rate Profile for the Hydrolysis of a Peptide Bond. Journal of the American Chemical Society, 120(35), 8910–8913. [Link]
  • Amantini, D., et al. (2018). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. ACS Omega, 3(10), 13438-13442. [Link]
  • ResearchGate. (n.d.). Dependence on pH of the first order rate constant, k hyd, for the hydrolysis of 1 at 25 C.
  • Blog. (2025, June 4). What is the thermal decomposition temperature of this compound Cas 2243-81-4?
  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. Canadian Journal of Chemistry, 96(5), 431-438. [Link]
  • Quora. (2019, March 6). Why are amides resist hydrolysis in plain water?
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles.
  • Analytical Method Summaries. (n.d.).
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • Wolfe, M. F., & Seiber, J. N. (1992). A method for the trace analysis of naptalam (N-1-naphthylphthalamic acid) in water. Archives of Environmental Contamination and Toxicology, 23(1), 137-141. [Link]
  • Wang, Y., et al. (2024).
  • Kumar, A., et al. (2020). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega, 5(40), 26064-26071. [Link]
  • Georgiev, N. I., et al. (2022). A Highly Water-Soluble and Solid State Emissive 1,8-Naphthalimide as a Fluorescent PET Probe for Determination of pHs, Acid/Base Vapors, and Water Content in Organic Solvents. Molecules, 27(13), 4229. [Link]
  • ResearchGate. (n.d.). Hydrolysis Rates for Various pH Levels.
  • Takeuchi, A., et al. (2020). Simple and reliable method to simultaneously determine urinary 1- and 2-naphthol using in situ derivatization and gas chromatography-mass spectrometry for biological monitoring of naphthalene exposure in occupational health practice.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • International Journal of Advanced Research in Science and Technology. (n.d.). A Review on Force Degradation Studies for Drug Substances.

Sources

Technical Support Center: 1-Naphthamide & 1,8-Naphthalimide Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Understanding and Mitigating Probe Degradation

Welcome to the technical support center for 1-naphthamide and 1,8-naphthalimide-based fluorescent probes. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with a deeper understanding of the mechanisms that can lead to probe degradation. This resource will help you troubleshoot common experimental issues, ensuring the integrity and reproducibility of your results.

Section 1: Troubleshooting Common Issues

This section is organized by the observable problems you might encounter during your experiments. Each issue is followed by a diagnosis of potential causes and actionable solutions.

Issue 1: Rapid Loss of Fluorescent Signal (Photobleaching)

You've successfully labeled your sample, and the initial signal is strong, but it quickly fades during imaging.

Diagnosis: This is a classic case of photobleaching, the irreversible photochemical destruction of a fluorophore.[1] While 1,8-naphthalimide probes are known for their relatively good photostability, they are not immune, especially under intense or prolonged illumination.[1] The primary cause is the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that chemically destroy the probe.[1]

Solutions:

  • Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that still provides a sufficient signal-to-noise ratio. Neutral density (ND) filters are excellent tools for incrementally decreasing light intensity.[1]

  • Minimize Exposure Time: Limit the duration your sample is exposed to the excitation light. Use shorter camera exposure times and reduce the frequency of image acquisition in time-lapse experiments.[1]

  • Use Antifade Reagents: For fixed samples, use a mounting medium containing an antifade reagent. These reagents work by scavenging free radicals and reducing the impact of ROS.

  • Implement an Oxygen Scavenging System: For live-cell imaging, consider using an imaging medium supplemented with an oxygen scavenging system, such as glucose oxidase and catalase, to reduce the local concentration of molecular oxygen.[1]

Issue 2: Unexpected Increase or Appearance of Fluorescence

You observe a "turn-on" fluorescent signal that is not correlated with your experimental variable of interest.

Diagnosis: Many 1,8-naphthalimide probes are designed as "pro-fluorophores" that become fluorescent upon a specific chemical reaction, often involving the cleavage of a quenching moiety.[2][3] An unintended signal increase suggests that a component in your experimental system is causing the degradation of the probe in a way that mimics the intended activation mechanism.

Potential Causes & Solutions:

  • Non-specific Enzymatic Activity: Your sample may contain endogenous enzymes that can cleave the probe's linker.

    • Solution: Run a control experiment with a sample known to lack the target enzyme or use a specific inhibitor for the suspected non-specific enzyme.

  • Chemical Instability: Components in your buffer or cell culture medium (e.g., reducing agents, extreme pH) might be chemically cleaving the probe.

    • Solution: Perform a stability test by incubating the probe in your complete assay buffer without the biological sample and measure the fluorescence over time. If the signal increases, you will need to identify and remove the interfering component.

  • Photo-induced Electron Transfer (PET) Disruption: Some probes are quenched by a PET mechanism which can be disrupted by changes in the local environment, such as ion binding or pH shifts, leading to fluorescence enhancement.[4][5][6]

    • Solution: Ensure your buffer system is robust and that there are no unintended sources of interfering ions.

Issue 3: High Background Signal or Non-specific Staining

You are observing fluorescence in areas where you don't expect it, making it difficult to distinguish your true signal.

Diagnosis: High background can stem from several sources, including the probe itself, non-specific binding, or autofluorescence from the sample.[7]

Solutions:

  • Optimize Probe Concentration: Using too high a concentration of the probe can lead to non-specific binding and high background. Perform a concentration titration to find the optimal balance between signal and background.

  • Improve Washing Steps: Inadequate washing after staining can leave unbound probe in the sample. Optimize the number and duration of your wash steps.[7]

  • Use Blocking Agents: For antibody-based applications or samples with high non-specific binding potential, use appropriate blocking agents like BSA or serum from a species different than your primary antibody source.[7][8]

  • Check for Probe Aggregation: Some probes may aggregate at higher concentrations or in certain buffers, leading to fluorescent puncta. Try sonicating the probe stock solution or preparing it in a different solvent.

  • Assess Autofluorescence: Run a control sample that has not been treated with the fluorescent probe to determine the level of endogenous autofluorescence. If it is high, you may need to use a probe with a different excitation/emission profile or use spectral unmixing techniques.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound fluorescent probes?

A1: The two primary degradation pathways are photodegradation (photobleaching) and chemical degradation . Photodegradation is the light-induced destruction of the fluorophore, often mediated by reactive oxygen species.[1] Chemical degradation can be either an intended part of the probe's mechanism (e.g., enzymatic cleavage to release the fluorophore) or an unintended breakdown due to harsh chemical conditions (e.g., extreme pH, presence of strong reducing or oxidizing agents).[2][9]

Q2: How does the substitution on the naphthalimide ring affect its stability?

A2: Substitutions on the naphthalimide core, particularly at the 4-position, are crucial for tuning the probe's photophysical properties and stability. Electron-donating groups at this position generally lead to strong fluorescence.[10] The nature of the substituent also dictates the probe's sensing mechanism. For example, a group that can be cleaved by an enzyme or reacts with an analyte is often placed at this position to control the fluorescence output.[9]

Q3: Can components of my cell culture medium cause probe degradation?

A3: Yes. Some chemically defined serum-free media have been shown to cause rapid, light-induced degradation of certain fluorochromes, a process that can be mitigated by the addition of serum or antioxidants like vitamin C.[11] This suggests that reactive oxygen species may be generated in these media upon light exposure. It is crucial to test the stability of your probe in your specific medium under your experimental lighting conditions.

Q4: My probe is designed to detect a specific enzyme. Why am I seeing a signal in my negative control?

A4: This could be due to several factors. First, your negative control system may have low levels of the target enzyme or another enzyme with similar activity that can cleave the probe. Second, the probe itself might have a low level of spontaneous hydrolysis or degradation over time in the assay buffer, leading to a gradual increase in background fluorescence. Running a time-course experiment with the probe in buffer alone can help distinguish between these possibilities.

Q5: What is a "self-immolative linker" and how does it relate to probe degradation?

A5: A self-immolative linker is a chemical structure used in many "turn-on" probes. The probe is initially non-fluorescent. Upon cleavage of a "trigger" group by an analyte (like an enzyme), the linker spontaneously breaks down, releasing the active fluorophore.[9] This is a form of controlled, intentional degradation that is fundamental to the probe's function. For example, a caspase-3 probe might have a peptide sequence that is cleaved, which then triggers a cascade that releases the fluorescent 1,8-naphthalimide core.[9]

Section 3: Experimental Protocols & Workflows

Protocol 1: Assessing Photostability

This protocol provides a basic framework for quantifying the photostability of your probe under your specific imaging conditions.

  • Sample Preparation: Prepare your sample (e.g., cells stained with the probe, or the probe in solution) on a microscope slide.

  • Initial Imaging: Locate a representative field of view. Set your imaging parameters (excitation intensity, exposure time) to the levels you intend to use for your experiment. Acquire an initial image (Time 0).

  • Continuous or Intermittent Exposure:

    • For continuous exposure: Leave the excitation light on and acquire images at regular intervals (e.g., every 10 seconds) for a set duration (e.g., 5 minutes).

    • For intermittent exposure: Acquire an image, then turn off the excitation light. Wait for a defined period, then re-illuminate and acquire the next image. Repeat for the desired time course.

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.

    • Normalize the intensity at each time point to the intensity of the Time 0 image.

    • Plot the normalized intensity versus time. A rapid decay indicates poor photostability.

Protocol 2: Testing for Chemical Stability in Assay Buffer

This protocol helps determine if your probe is stable in your experimental buffer over the time course of your assay.

  • Prepare Solutions: Prepare your complete assay buffer (including all additives, salts, and at the final pH). Prepare a stock solution of your this compound probe.

  • Incubation: Add the probe to the assay buffer at the final working concentration you would use in your experiment.

  • Time-Course Measurement: Immediately measure the fluorescence of the solution using a fluorometer or plate reader (this is your Time 0 reading).

  • Incubate: Keep the solution under the same conditions as your experiment (e.g., 37°C in the dark).

  • Periodic Measurements: At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr), take an aliquot and measure its fluorescence.

  • Analysis: Plot the fluorescence intensity versus time. A stable probe should show little to no change in fluorescence over the experimental time course. A significant increase or decrease indicates chemical instability in your buffer.

Section 4: Visualizing Degradation Pathways

Diagram 1: General Mechanism of Photobleaching

Photobleaching Fluorophore_G Fluorophore (Ground State) Fluorophore_E Fluorophore (Excited State) Fluorophore_G->Fluorophore_E Excitation Light (hν) Fluorophore_E->Fluorophore_G Fluorescence Emission ROS Reactive Oxygen Species (ROS) Fluorophore_E->ROS Energy Transfer Degraded Non-Fluorescent Degraded Product Fluorophore_E->Degraded Direct Reaction ROS->Degraded Chemical Reaction O2 Oxygen (O2) O2->ROS

Caption: The process of photobleaching and the role of oxygen.

Diagram 2: "Turn-On" Sensing via Enzymatic Cleavage

TurnOnSensing cluster_probe Initial Probe State cluster_active Active Fluorophore State Probe Naphthalimide Core - Linker - Trigger Quenched Fluorescence OFF (Quenched) Enzyme Target Enzyme Probe->Enzyme Binding & Recognition Cleaved Cleaved Trigger Enzyme->Cleaved Catalytic Cleavage Fluorophore Released Naphthalimide Core Cleaved->Fluorophore Self-Immolation of Linker Signal Fluorescence ON

Caption: Workflow for a "turn-on" probe activated by an enzyme.

References

  • ResearchGate. (n.d.). Proposed detection mechanism of probe 10 based on the 1,6 elimination with loss of CO2 and aza-quinone-methide.
  • Laczko, G., et al. (n.d.). Emission-wavelength-dependent Decay of the Fluorescent Probe N-phenyl-1-naphthylamine. PubMed.
  • ResearchGate. (n.d.). Photodegradation of 1,8-naphthalimide dyes 1-4 in nematic liquid crystal ZLI 1840.
  • Marr, C., et al. (2022). Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media. The Journal of Immunology.
  • Pathak, N., et al. (2024). Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications. PubMed Central.
  • Geraghty, P., et al. (2021). 1,8-Naphthalimide based fluorescent sensors for enzymes. Maynooth University Research Archive Library.
  • Li, Y., et al. (2021). A Naphthalimide-Based Fluorescent Probe for the Detection and Imaging of Mercury Ions in Living Cells. PubMed.
  • Wang, X., et al. (2023). A naphthalimide derivative-based fluorescent probe for selective detection of hydrogen peroxide and H2O2 vapor. Analytical Methods.
  • Xu, H., et al. (2022). Research Progress on Naphthalimide Fluorescent Probes. Semantic Scholar.
  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining.
  • Al-gamal, M., et al. (2022). Self-Associated 1,8-Naphthalimide as a Selective Fluorescent Chemosensor for Detection of High pH in Aqueous Solutions and Their Hg2+ Contamination. MDPI.
  • ResearchGate. (n.d.). Water soluble 1,8-naphthalimide fluorescent pH probes and their application to bioimagings.
  • Okamoto, K., et al. (2016). A Naphthalimide-Based Cd(2+) Fluorescent Probe with Carbamoylmethyl Groups Working as Chelators and PET-Promoters under Neutral Conditions. PubMed.
  • PubMed. (n.d.). Fluorescence analysis of polyaromatic hydrocarbon photodegradation in the presence of polypropylene microfibers.
  • Liu, Z., et al. (2019). A Highly Selective Fluorescent Probe for the Detection of Nitroreductase Based on a Naphthalimide Scaffold. PubMed.
  • Wright, J. F. (1999). Bioassays and Biological Stability. PubMed.
  • Schwarze, T., et al. (2017). Design of Na+‐Selective Fluorescent Probes: A Systematic Study of the Na+‐Complex Stability and the Na+/K+ Selectivity in Acetonitrile and Water. Chemistry – A European Journal.
  • Southam, H. M., et al. (2018). X-ray fluorescence microscopy and X-ray absorption spectroscopy reveal the stability of the plecstatin-1 scaffold in biological model systems: comparison of Ru, Os and Ir analogues. Chemical Science.

Sources

Technical Support Center: Overcoming 1-Naphthamide Solubility Challenges in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 1-Naphthamide in biological assays. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to navigate the solubility hurdles associated with this compound. Poor aqueous solubility is a common challenge for aromatic molecules like this compound, often leading to inconsistent data and experimental artifacts. This guide is structured in a question-and-answer format to directly address the practical issues you may encounter, explaining not just what to do, but why each step is critical for robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the key physicochemical properties of this compound that affect its solubility?

A1: Understanding the molecular characteristics of this compound is the first step in designing a successful solubilization strategy. Its structure features a large, non-polar naphthalene ring system and a polar carboxamide functional group.[1][2]

  • Hydrophobicity: The dominant feature is the bicyclic aromatic naphthalene core, which is highly hydrophobic ("water-fearing") and prefers to interact with non-polar solvents.

  • Polarity & Hydrogen Bonding: The amide group (–CONH₂) introduces polarity and the capacity for hydrogen bonding.[1] This is why this compound is not entirely insoluble in water, unlike its parent molecule, naphthalene.

  • Crystal Lattice Energy: this compound is a solid crystalline compound with a relatively high melting point of approximately 181-184 °C.[3] This indicates strong intermolecular forces holding the molecules together in a crystal lattice. A significant amount of energy is required to break these bonds and allow the solvent to surround individual molecules, which is the essence of dissolution.

The interplay between the large hydrophobic surface and the small polar region results in limited aqueous solubility. While one source reports an aqueous solubility of 1.51 g/L (~8.8 mM) at 25°C, this likely represents the maximum kinetic solubility, which can be supersaturated and unstable.[1] Calculated thermodynamic solubility is predicted to be much lower, which is often the more relevant value for stable solutions in assays.[4]

PropertyValueImplication for Solubility
Molecular Formula C₁₁H₉NO-
Molecular Weight ~171.20 g/mol Essential for calculating molar concentrations.[1][4][5]
Appearance White crystalline solidSolid state requires energy to overcome lattice forces.[1][2]
Melting Point ~181-184 °CHigh value suggests strong crystal packing, making dissolution more difficult.[3]
logP (Octanol/Water) 1.939 (Calculated)Positive value indicates a preference for non-polar environments over water.[4]
Aqueous Solubility 1510 mg/L (Kinetic); Much lower (Thermodynamic, calculated log₁₀WS = -3.45 mol/L)Prone to precipitation in aqueous buffers, especially at high concentrations.[1][4]
Q2: What is the recommended first-line approach for dissolving this compound for a biological assay?

A2: The industry-standard method for compounds like this compound is to prepare a concentrated stock solution in a water-miscible, polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice.[6][7]

The core principle is to dissolve the compound at a high concentration (e.g., 10-50 mM) in 100% DMSO, where it is readily soluble. This stock is then serially diluted into the final aqueous assay buffer or cell culture medium to achieve the desired low micromolar working concentration. This ensures the final concentration of DMSO in the assay is minimal (typically ≤0.5%), thereby reducing the risk of solvent-induced artifacts or toxicity.[8]

See Protocol 1 for a detailed, step-by-step methodology for preparing a stock solution.

Q3: My this compound precipitated when I diluted my DMSO stock into my aqueous assay buffer. Why did this happen and how can I fix it?

A3: This is the most common failure mode, known as "precipitation upon dilution."[6] It occurs because while this compound is highly soluble in 100% DMSO, its solubility plummets when the solvent environment abruptly shifts to being predominantly aqueous. The final DMSO concentration is too low to keep the hydrophobic compound solvated.

Follow this troubleshooting workflow to diagnose and solve the issue:

G start Start: Precipitation Observed Upon Dilution q1 Is the final compound concentration essential? start->q1 sol1 Option A: Lower Final Concentration - Redetermine required concentration. - This is the simplest fix. q1->sol1  Yes q2 Can the final DMSO concentration be increased? q1->q2 No   sol2 Option B: Increase Co-Solvent - Increase final DMSO to 0.5% or 1%. - CAUTION: Must run new vehicle controls. - See Protocol 2 for solvent tolerance. q2->sol2  Yes q3 Is gentle heating or sonication permissible? q2->q3 No   sol3 Option C: Improve Kinetics - Use an intermediate dilution step. - Briefly warm buffer to 37°C. - Vortex during addition. - Bath sonicate for 1-5 min. q3->sol3  Yes sol4 Option D: Advanced Formulation - The compound requires a solubilizing excipient. - Consider cyclodextrins or surfactants. - See Q5 and Protocol 3. q3->sol4 No  

Caption: Troubleshooting workflow for precipitation issues.

Key Causality:

  • Intermediate Dilution: Adding the DMSO stock to a smaller volume of buffer first, then bringing it to the final volume, can sometimes prevent the abrupt polarity shock that causes precipitation.

  • Warming/Sonication: These methods add energy to the system, helping to overcome the activation energy barrier of dissolution and break up microscopic precipitates. However, this may only achieve a temporary, supersaturated state (kinetic solubility). Always check for stability over the course of your experiment.

Q4: What is the maximum concentration of DMSO or other organic solvents I can use in my cell-based assay?

A4: This is a critical parameter that must be empirically determined for your specific cell line and assay endpoint . There is no universal answer. While a general rule of thumb is to stay below 0.5% v/v, some sensitive cell lines or assays may show effects at concentrations as low as 0.1%. Conversely, robust cell lines might tolerate up to 1%.[8]

Solvents can induce a variety of off-target effects, including:

  • Direct cytotoxicity

  • Changes in gene expression or signaling pathways

  • Alterations in membrane fluidity

  • Inhibition or enhancement of enzyme activity

It is imperative to run a vehicle control experiment. This involves treating your cells with the highest concentration of the solvent (e.g., 0.5% DMSO in media) used in your experiment, but without the compound. This establishes the baseline response and ensures that any observed effects are due to your compound, not the solvent.

See Protocol 2 for a step-by-step guide to determining the Maximum Tolerated Solvent Concentration (MTSC).

SolventTypical Final Conc.Notes
DMSO 0.1% - 0.5%Most common; can induce cell differentiation or stress at higher concentrations.[9]
Ethanol 0.1% - 1.0%Can be more cytotoxic than DMSO for some cell lines.
Methanol < 0.1%Generally more toxic than ethanol and should be used with caution.
Q5: Standard solvents aren't working. What are some advanced strategies to improve this compound solubility?

A5: When co-solvents are insufficient, formulation strategies can be employed. These involve using excipients that modify the physicochemical properties of the compound to enhance its aqueous solubility.[10]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic this compound molecule can become encapsulated within the cyclodextrin's core, forming an "inclusion complex."[11] This complex has a water-soluble exterior, dramatically increasing the apparent aqueous solubility of the compound. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Surfactants: Surfactants (or detergents) like Tween® 20 or Polysorbate 80 can be used at concentrations above their critical micelle concentration (CMC). They form microscopic spheres (micelles) where the hydrophobic tails create an oily core that can solubilize this compound, while the hydrophilic heads face the aqueous buffer.[11][12] This is more common in biochemical assays than cell-based assays, as surfactants can disrupt cell membranes.

G cluster_0 Aqueous Environment cd Cyclodextrin (Hydrophilic Exterior) naph This compound (Hydrophobic) complex Soluble Inclusion Complex p1->complex +

Sources

Technical Support Center: Minimizing Interference in 1-Naphthamide Fluorescence Measurements

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Naphthamide fluorescence assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common sources of interference in their fluorescence measurements. Our goal is to provide you with the expertise and practical insights needed to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding this compound fluorescence measurements.

Q1: What are the typical excitation and emission wavelengths for this compound?

While specific instrumentation and solvent conditions will influence the optimal wavelengths, a good starting point for this compound and related compounds is in the ultraviolet (UV) for excitation and the violet-blue region for emission. For instance, the closely related 1-Naphthylamine has an excitation peak at approximately 316 nm and an emission peak around 434 nm.[1] It is crucial to determine the optimal excitation and emission maxima empirically for your specific experimental conditions by running excitation and emission scans.

Q2: Why is my fluorescence signal weaker than expected?

Several factors can lead to a weak fluorescence signal. These can range from suboptimal instrument settings to environmental factors and sample properties. Common causes include incorrect excitation or emission wavelengths, low fluorophore concentration, quenching effects, or photobleaching. Our troubleshooting guides below provide a systematic approach to identifying and resolving the root cause of a weak signal.

Q3: What is the "inner filter effect" and how can I avoid it?

The inner filter effect is a phenomenon where the measured fluorescence intensity is non-linearly related to the fluorophore concentration due to excessive absorption of the excitation or emission light by the sample.[2][3] This can lead to an underestimation of the true fluorescence signal. To mitigate this, it is recommended to work with sample absorbances below 0.1 at the excitation wavelength.

Q4: How does the choice of solvent affect my measurements?

This compound and its derivatives are known to exhibit solvatochromism, meaning their fluorescence properties are sensitive to the polarity of the solvent.[2] Changes in solvent polarity can lead to shifts in the emission wavelength and alterations in the fluorescence quantum yield.[4][5] Therefore, consistency in the solvent environment is critical for reproducible results.

Q5: Can pH influence this compound fluorescence?

Yes, the fluorescence of naphthalimide derivatives can be pH-dependent.[6][7][8] Protonation or deprotonation of the molecule can alter its electronic structure, leading to changes in fluorescence intensity and emission wavelength.[9] It is essential to use a well-buffered solution to maintain a stable pH throughout your experiment.

Troubleshooting Guides

This section provides in-depth, step-by-step guidance for diagnosing and resolving specific issues you may encounter during your this compound fluorescence experiments.

Guide 1: Diagnosing and Mitigating Inner Filter Effects

The inner filter effect (IFE) is a common source of error in fluorescence measurements, particularly at high sample concentrations. It can be categorized into two types:

  • Primary IFE: Attenuation of the excitation light as it passes through the sample.

  • Secondary IFE: Re-absorption of the emitted fluorescence by the sample.[2]

  • Non-linear relationship between fluorescence intensity and concentration.

  • Distortion of the emission spectrum.

  • Lower than expected fluorescence signal at high concentrations.

cluster_legend Legend A Observe Non-Linearity in Concentration Curve B Measure Sample Absorbance at Excitation Wavelength A->B C Is Absorbance > 0.1? B->C D Dilute Sample Sequentially C->D Yes H Investigate Other Causes (e.g., Quenching) C->H No E Re-measure Fluorescence and Plot Intensity vs. Concentration D->E F Achieve Linearity? E->F G Inner Filter Effect Confirmed and Mitigated F->G Yes F->H No I Yes J No K Yes L No

Caption: Diagnostic workflow for identifying and addressing the inner filter effect.

  • Prepare a dilution series of your this compound sample in the assay buffer.

  • Measure the absorbance spectrum for each dilution using a UV-Vis spectrophotometer.

  • Identify the concentration at which the absorbance at the excitation wavelength is ≤ 0.1. This is your optimal working concentration range.

  • Measure the fluorescence emission for the dilution series.

  • Plot fluorescence intensity versus concentration. The relationship should now be linear within the optimal concentration range.

Guide 2: Addressing Solvent and pH-Induced Interference

The sensitivity of this compound to its local environment necessitates careful control over the solvent and pH of your samples.

  • Shifts in the emission maximum between samples.

  • Inconsistent fluorescence intensity for samples of the same concentration.

  • Poor reproducibility of results.

The following table, based on general observations for naphthalimide derivatives, illustrates the potential impact of solvent polarity on fluorescence emission.

SolventPolarity IndexTypical Emission ShiftQuantum Yield
Toluene2.4Blue-shiftedHigh
Dichloromethane3.1IntermediateModerate
Acetonitrile5.8Red-shiftedLower
Methanol6.6Significantly Red-shiftedLow

Note: This table provides a qualitative guide. The exact values will depend on the specific derivative and experimental conditions.

  • Solvent Selection: If your experimental design allows, choose a solvent system that provides a high quantum yield and stable fluorescence for this compound. Aprotic solvents often yield higher quantum yields for naphthalimide derivatives compared to protic solvents.[10]

  • pH Optimization:

    • Prepare a series of buffers with a range of pH values (e.g., from pH 5 to 9).

    • Prepare identical concentrations of this compound in each buffer.

    • Measure the fluorescence intensity and emission maximum for each sample.

    • Plot fluorescence intensity versus pH to identify the optimal pH range for stable and maximal signal. Some naphthalimide derivatives show decreased fluorescence at higher pH values.[7][8]

  • Consistency is Key: Once the optimal solvent and pH are determined, ensure that all samples and standards are prepared in the exact same buffer system.

Guide 3: Minimizing Photobleaching

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[11]

  • Decreasing fluorescence signal over time during continuous measurement.

  • Loss of signal upon repeated measurements of the same sample.

cluster_legend Legend A Observe Signal Decay Over Time B Reduce Excitation Light Intensity A->B C Decrease Exposure Time A->C E Minimize Sample Exposure Prior to Measurement A->E D Use Neutral Density Filters B->D F Monitor Signal Stability B->F C->F D->F E->F G Signal Stabilized? F->G H Photobleaching Minimized G->H Yes I Consider Antifade Reagents G->I No J Yes K No

Caption: Strategies to mitigate photobleaching in fluorescence measurements.

  • Reduce Excitation Intensity: Use the lowest possible excitation light intensity that still provides an adequate signal-to-noise ratio.

  • Minimize Exposure Time: Limit the duration of sample exposure to the excitation light.

  • Use Antifade Reagents: If compatible with your assay, consider adding commercially available antifade reagents to your samples.

  • Work Efficiently: Prepare your samples and instrument settings in advance to minimize the time the sample spends in the light path before measurement.

Guide 4: Identifying and Eliminating Scattering Artifacts

Light scattering from your sample can interfere with fluorescence measurements, leading to spurious peaks and an elevated background signal. The two main types of scattering are:

  • Rayleigh Scattering: Elastic scattering of the excitation light, which appears at the excitation wavelength.

  • Raman Scattering: Inelastic scattering from the solvent, which appears at a fixed energy shift from the excitation wavelength.[10]

  • A sharp peak in the emission spectrum at the excitation wavelength (Rayleigh scattering).

  • A broader, weaker peak that shifts with the excitation wavelength (Raman scattering).

  • High background signal.

  • Run a Blank Sample: Measure the emission spectrum of your buffer or solvent alone. This will reveal any Raman peaks or other background fluorescence.

  • Vary the Excitation Wavelength: To confirm a Raman peak, change the excitation wavelength by 10-20 nm. The Raman peak will shift in wavelength, while a true fluorescence peak will not.

  • Sample Preparation:

    • Filtration: Filter your samples through a 0.22 µm syringe filter to remove dust and other particulates that can cause Rayleigh scattering.

    • Centrifugation: For samples prone to aggregation, centrifugation can help to pellet any insoluble material.

  • Instrumental Adjustments:

    • Use a Monochromator or Emission Filter: Ensure your instrument is set to exclude the excitation wavelength from the emission channel.

    • Optimize Wavelengths: If possible, choose an excitation wavelength that does not result in the Raman peak overlapping with your this compound emission peak.

References

  • Investigation of photophysical properties of 1,8-naphthalimides with an extended conjugation on naphthalene moiety via Suzuki coupling reaction. Journal of Photochemistry and Photobiology A: Chemistry. [Link]
  • Solvatochromic Photochemistry. Kelly Research Lab - UMBC. [Link]
  • Photophysical properties of 1-14.
  • A new fluorescent probe for neutral to alkaline pH and imaging application in live cells.
  • Fluorescence intensity vs. pH of 1 , 2 and 3 measured at the maximum of...
  • A Novel Fluorescent Probe for Determination of pH and Viscosity Based on a Highly Water-Soluble 1,8-Naphthalimide Rotor. MDPI. [Link]
  • Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy. RSC Publishing. [Link]
  • Fluorescence spectra of naphthalimidic derivative 1b in aqueous...
  • Solv
  • Photophysical Properties of Some Naphthalimide Deriv
  • Fluorescence emission maxima and quantum yields for 1a, 2a and 6 in various solvents.
  • Effect of pH on the fluorescent emission of 1 (10 M). (a) Upon the addition of OCl.
  • Solvatochromism as a new tool to distinguish structurally similar compounds.
  • What is the effect of the pH on the fluorescence?. Quora. [Link]

Sources

Technical Support Center: Scaling Up 1-Naphthamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-Naphthamide (C₁₁H₉NO). This guide is designed to provide practical, in-depth assistance for professionals scaling this synthesis from the laboratory bench to pilot plant production. As you transition to larger scales, new challenges in reaction control, safety, purification, and consistency will emerge. This document, structured in a question-and-answer format, addresses these specific issues with a focus on the underlying chemical principles and field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for scaling up this compound production?

When moving from lab to pilot scale, the ideal synthetic route must balance factors like atom economy, cost of goods, operational safety, and scalability of unit operations. Two primary routes are commonly considered for this compound:

  • Hydrolysis of 1-Naphthonitrile: This is often the preferred industrial route. It involves the controlled hydrolysis of 1-naphthonitrile, typically using a strong acid (like sulfuric acid) or base (like sodium hydroxide). The reaction is generally robust, but requires careful control of temperature and reaction time to prevent over-hydrolysis to the corresponding carboxylic acid (1-naphthoic acid). The starting material, 1-naphthonitrile, can be prepared from 1-bromonaphthalene or 1-chloronaphthalene via a Rosenmund–von Braun reaction.[1][2]

  • Direct Amidation of 1-Naphthoic Acid: This route involves reacting 1-naphthoic acid with an ammonia source.[3] To be effective, the carboxylic acid must first be activated. In a lab setting, this is often done with coupling agents like DCC, but these are expensive and generate stoichiometric byproducts (like DCU), making them less suitable for large-scale production. A more scalable approach is the conversion of 1-naphthoic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with ammonia.[4] This two-step process introduces additional reagents and potential safety concerns (handling SOCl₂), but can be very effective.

The choice between these routes depends on the availability and cost of the starting materials (1-naphthonitrile vs. 1-naphthoic acid) and the specific capabilities of the pilot plant facility.

Q2: What are the critical safety considerations for pilot-scale this compound synthesis?

Scaling up any chemical process introduces new safety challenges that must be rigorously addressed.[5] For this compound synthesis, key areas of focus include:

  • Thermal Hazards: Both the hydrolysis of 1-naphthonitrile and the amidation of 1-naphthoic acid (especially via the acyl chloride) are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. It is crucial to perform reaction calorimetry studies (e.g., using an RC1 calorimeter) to understand the heat of reaction and ensure the pilot reactor's cooling capacity is sufficient to maintain control and prevent thermal runaway.

  • Reagent Handling:

    • Corrosives: Strong acids (H₂SO₄) and bases (NaOH) used in hydrolysis are highly corrosive. Thionyl chloride (SOCl₂) used for acyl chloride formation is corrosive, toxic, and reacts violently with water. The pilot plant must be equipped with appropriate materials of construction and personal protective equipment (PPE) for handling these substances.

    • Ammonia: Using concentrated aqueous ammonia or anhydrous ammonia gas for amidation requires careful handling due to its toxicity and potential for pressure buildup. Dose-controlled addition is critical.[5]

  • Pressure Management: The reaction of thionyl chloride with 1-naphthoic acid generates HCl and SO₂ gas. The reactor and off-gas system must be designed to handle this pressure increase and scrub the acidic gases.

  • Solvent Safety: Ensure all solvents are handled according to their specific safety data sheets (SDS), considering flammability and toxicity. Use of high-boiling solvents like DMSO or pyridine can complicate removal and may require specialized equipment.[6]

Q3: Which analytical methods are recommended for in-process control (IPC) and final product quality assessment?

Robust analytical monitoring is the cornerstone of a successful and reproducible scale-up.

  • In-Process Controls (IPCs):

    • TLC & HPLC: High-Performance Liquid Chromatography (HPLC) is the workhorse for monitoring reaction progress. It can quantify the disappearance of starting material (e.g., 1-naphthonitrile) and the appearance of the product (this compound) and key byproducts (e.g., 1-naphthoic acid).[7] Thin-Layer Chromatography (TLC) can be a faster, qualitative tool for quick checks.[8]

  • Final Product Analysis:

    • Identity: Confirmation of the this compound structure should be performed using NMR (¹H and ¹³C) and Mass Spectrometry (MS).[9]

    • Purity: Purity is typically assessed by HPLC (e.g., using a C18 column with a water/acetonitrile gradient) to detect and quantify organic impurities.[7] A purity level of >99% is often required for pharmaceutical applications.

    • Residual Solvents: Gas Chromatography (GC) with a headspace autosampler is used to quantify any remaining solvents from the synthesis and purification steps, ensuring they are below the limits specified by ICH guidelines.

    • Physical Properties: Melting point determination and visual appearance (typically a white to off-white crystalline solid) are also important quality attributes.[3]

Troubleshooting Guide

Problem 1: My reaction yield is significantly lower at pilot scale compared to the lab.

This is a common scale-up challenge. The root cause often lies in mass and heat transfer limitations.

Question: I'm performing the hydrolysis of 1-naphthonitrile with sulfuric acid, but the reaction stalls, leaving a large amount of unreacted starting material. What's going wrong?

Answer: This issue typically points to problems with mixing, temperature control, or reagent concentration.

  • Causality: In the lab, a small flask with vigorous magnetic stirring ensures excellent mixing. In a large pilot reactor, inefficient agitation can lead to poor mixing of the multiphasic system (solid 1-naphthonitrile, aqueous acid), creating localized "hot spots" or areas where the reagents are not in contact. This slows the reaction rate and can lead to the formation of degradation byproducts.

  • Troubleshooting Steps:

    • Agitation Study: Review the reactor's agitation capabilities. The stirrer type (e.g., pitched-blade turbine, anchor), speed (RPM), and baffle configuration are critical. You may need to increase the agitation speed to improve mass transfer between phases.

    • Temperature Profile: Ensure the reactor's internal temperature probe is accurately reflecting the bulk temperature. A slow, controlled heating ramp is crucial. Overheating can lead to charring and side reactions.

    • Reagent Addition: Consider a staged or slow addition of the acid to the nitrile slurry to better control the initial exotherm.

    • Solvent/Phase Transfer: While not ideal due to added complexity, in some cases, a co-solvent or a phase-transfer catalyst can be investigated to improve solubility and reaction rates, though this would require significant process redevelopment.

Workflow: Troubleshooting Low Reaction Yield

This diagram outlines the logical steps to diagnose and resolve low yield issues during scale-up.

G start Low Yield Detected (via IPC/HPLC) check_conversion Is Starting Material (SM) Still Present? start->check_conversion check_byproducts Are Unexpected Byproducts Dominant? check_conversion->check_byproducts No mixing Investigate Mass Transfer - Agitation Speed/Type - Baffling check_conversion->mixing Yes side_reactions Identify Byproduct Structure (LC-MS, NMR) check_byproducts->side_reactions Yes temp Verify Thermal Profile - Calibrate Probes - Check Hot/Cold Spots mixing->temp reagents Confirm Reagent Stoichiometry & Purity temp->reagents optimize_conditions Optimize Reaction Conditions (Time, Temp) reagents->optimize_conditions end Process Optimized optimize_conditions->end Yield Improved over_hydrolysis Issue: Over-hydrolysis to 1-Naphthoic Acid side_reactions->over_hydrolysis degradation Issue: Degradation/Charring side_reactions->degradation solution_hydrolysis Solution: - Reduce Reaction Time - Lower Temperature over_hydrolysis->solution_hydrolysis solution_degradation Solution: - Improve Heat Transfer - Slower Reagent Addition degradation->solution_degradation solution_hydrolysis->end Purity Improved solution_degradation->end Purity Improved

Caption: A decision-making workflow for diagnosing low yield in this compound synthesis.

Problem 2: My final product is contaminated with 1-naphthoic acid.

This is a classic impurity issue when using the nitrile hydrolysis route, indicating over-reaction.

Question: After workup and isolation, my this compound contains 3-5% of 1-naphthoic acid by HPLC. How can I remove this impurity and prevent its formation in the future?

Answer: This problem requires a two-pronged approach: optimizing the reaction to prevent formation and implementing a purification step that specifically targets the acidic impurity.

  • Prevention (Reaction Optimization):

    • The formation of 1-naphthoic acid is a consecutive reaction where the desired product, this compound, is further hydrolyzed. This is highly dependent on temperature and time.

    • Solution: Tightly control the reaction endpoint. Implement strict IPCs using HPLC to monitor the disappearance of 1-naphthonitrile and the formation of 1-naphthoic acid. Quench the reaction as soon as the starting material is consumed to a satisfactory level (e.g., <1%) before the concentration of the carboxylic acid byproduct begins to rise significantly. You may need to slightly lower the reaction temperature to widen this processing window.

  • Removal (Purification):

    • Causality: 1-naphthoic acid is an acidic impurity, while this compound is neutral. This difference in chemical properties can be exploited for separation.[6]

    • Solution - Basic Wash: During the workup, after quenching the reaction and potentially diluting with an organic solvent, perform a wash with a dilute basic solution (e.g., 1-2 M sodium carbonate or sodium bicarbonate). The base will deprotonate the carboxylic acid to form its water-soluble carboxylate salt, which will partition into the aqueous layer, effectively removing it from the organic phase containing your product.[6] Multiple washes may be necessary.

Experimental Protocol: Basic Wash for 1-Naphthoic Acid Removal
  • Following the reaction quench, dissolve or suspend the crude this compound product in a suitable water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) in the reactor.

  • Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution to the reactor.

  • Agitate the mixture for 15-30 minutes. Note: Be cautious of potential CO₂ evolution (foaming/pressure) from the neutralization of any residual strong acid.

  • Stop agitation and allow the layers to separate.

  • Drain the lower aqueous layer.

  • Repeat the wash (Steps 2-5) one or two more times. Check the pH of the final aqueous wash to ensure it is basic.

  • Perform a final wash with brine (saturated NaCl solution) to break any emulsions and remove residual water from the organic layer.

  • Proceed with solvent removal and final product isolation (e.g., crystallization).

Problem 3: The product fails to crystallize properly or "oils out" during recrystallization.

This is a common physical chemistry challenge during purification scale-up, often caused by residual impurities or incorrect solvent/temperature conditions.

Question: I'm trying to recrystallize my crude this compound from an ethanol/water mixture, but it separates as an oil instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute's solubility in the solvent system is too high at the temperature of crystallization, or when impurities are depressing the melting point and interfering with lattice formation.

  • Causality: The rate of cooling is a critical parameter in crystallization. On a large scale, the outer layers of the solution in a jacketed reactor cool much faster than the core, leading to rapid, uncontrolled precipitation (oiling out) instead of slow, ordered crystal growth. Impurities act as "defects" that disrupt the crystal lattice.

  • Troubleshooting Steps:

    • Slow the Cooling Rate: Implement a programmed, linear cooling ramp for the reactor jacket. A rate of 5-10 °C per hour is a good starting point. This allows the solution to remain in the metastable zone for longer, promoting proper crystal nucleation and growth.

    • Adjust Solvent System: Your crude product may be too soluble. Try reducing the amount of the "good" solvent (ethanol) or increasing the amount of the "anti-solvent" (water) in your system. Perform small-scale solubility studies to re-optimize the ratio.

    • Seed the Crystallization: Once the solution reaches a supersaturated state (slightly below the cloud point), add a small amount (0.1-1% by weight) of pure this compound crystals. This provides a template for crystal growth and can prevent oiling out.

    • Increase Purity Pre-Crystallization: If the crude material is highly impure, the above steps may not be enough. Consider a pre-purification step, such as a carbon treatment to remove colored impurities or an acid/base wash as described previously, to improve the quality of the material entering the crystallization step.[7]

Data Summary: Typical Reaction Parameters

The following table provides starting parameters for two common synthesis routes. These should be optimized for your specific equipment and scale.

ParameterRoute 1: Nitrile HydrolysisRoute 2: Amidation via Acyl Chloride
Starting Material 1-Naphthonitrile1-Naphthoic Acid
Key Reagents 70-85% Sulfuric Acid1. Thionyl Chloride (SOCl₂) 2. Conc. Aqueous Ammonia
Solvent Water (from acid)1. Toluene or DCM 2. Water
Temperature 80 - 120 °C1. 60 - 80 °C (Reflux) 2. 0 - 10 °C
Reaction Time 2 - 6 hours1. 1 - 3 hours 2. 1 - 2 hours
Key IPC Point Monitor SM and 1-Naphthoic acid by HPLCMonitor SM disappearance by HPLC after each step
Scale-Up Concern Exotherm control, over-hydrolysisGas evolution (HCl, SO₂), handling SOCl₂
References
  • Wolfe, M. F., & Seiber, J. N. (1992). A method for the trace analysis of naptalam (N-1-naphthylphthalamic acid) in water. Archives of Environmental Contamination and Toxicology, 23(1), 137–141.
  • Organic Syntheses. (n.d.). α-NAPHTHONITRILE. Org. Synth. 1941, 21, 84.
  • Ohishi, T., et al. (2022). Base-Induced Dehydrogenative and Dearomative Transformation of 1‑Naphthylmethylamines to 1,4-Dihydronaphthalene-1-carbonitriles. The Journal of Organic Chemistry.
  • NIST. (n.d.). This compound. NIST Chemistry WebBook.
  • Saleem, R. M., et al. (2023). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances.
  • Organic Syntheses. (n.d.). 1-NAPHTHALDEHYDE. Org. Synth. 1962, 42, 75.
  • Newman, M. S. (1937). The Preparation of 1-Naphthonitrile. Journal of the American Chemical Society, 59(11), 2472.
  • Google Patents. (2021). CN112661627A - Method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide.
  • Cheméo. (n.d.). This compound (CAS 2243-81-4) - Chemical & Physical Properties.
  • Ardena. (n.d.). Enhancing Safety in Drug Substance Synthesis: A Smart Approach to Chemical Design.
  • Carlsson, M., et al. (1991). Pilot scale purification of human monoclonal IgM (COU-1) for clinical trials. Journal of Immunological Methods, 144(2), 251-259.
  • Patsnap. (2025). Scaling Up Protein Purification: From Lab to Pilot Scale.
  • International Journal of Pharmaceutical Research and Applications. (2025). Impurities in Pharmaceutical Substances.
  • Veeprho. (2024). Sources and Types of Impurities in Pharmaceutical Substances.

Sources

Technical Support Center: High-Purity 1-Naphthamide Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-Naphthamide. This resource is designed for researchers, chemists, and drug development professionals who require high-purity this compound for their work. Achieving high purity is critical, as impurities can interfere with analytical results, alter biological activity, and compromise the integrity of downstream applications. This guide provides in-depth, experience-driven answers to common challenges encountered during the recrystallization process, moving beyond simple protocols to explain the underlying scientific principles.

Section 1: Foundational Knowledge - Frequently Asked Questions

This section addresses the fundamental concepts and properties that form the basis for a successful recrystallization.

Q1: What is recrystallization and why is it a preferred method for purifying solid organic compounds like this compound?

A1: Recrystallization is a purification technique used to separate a desired compound from impurities based on differences in their solubility. The process involves dissolving the impure solid in a suitable hot solvent to create a saturated solution, followed by slow cooling to allow the desired compound to crystallize out, leaving the impurities dissolved in the surrounding solution (mother liquor).[1][2][3]

For amides like this compound, recrystallization is often the method of choice for several reasons:

  • High Selectivity: The rigid, well-defined crystal lattice of this compound, stabilized by strong intermolecular forces like hydrogen bonding and π-π stacking, tends to exclude molecules that do not fit perfectly—i.e., impurities.[4][5]

  • Efficiency: It is a highly effective method for removing significant amounts of impurities in a single step.

  • Scalability: The technique can be adapted for various scales, from milligrams in a research lab to kilograms in pilot plants.

  • Cost-Effectiveness: Compared to chromatographic methods, recrystallization typically requires less solvent and simpler equipment.[6]

Q2: What are the key physical properties of this compound relevant to its recrystallization?

A2: Understanding the physical properties of this compound is crucial for designing an effective purification strategy. The high melting point and specific solubility profile are particularly important.

PropertyValue / DescriptionSignificance for RecrystallizationSource(s)
Appearance White to off-white crystalline solid/powderThe color can be an initial indicator of purity. Off-white or yellow tints suggest the presence of impurities.[4][7]
Melting Point 200-204 °CA high melting point indicates strong intermolecular forces, which favors the formation of a stable crystal lattice. A sharp melting point within this range is a key indicator of high purity.[4][8]
Water Solubility Slightly soluble (~1.51 g/L at 25°C)Its low solubility in water at room temperature makes water a potential anti-solvent in a two-solvent system or an effective wash solvent for removing polar impurities.[4][5]
Organic Solvents Varies significantly (see table below)The differential solubility in hot versus cold organic solvents is the basis for selecting an appropriate recrystallization solvent.[4][5][9]

Q3: How do I select the best solvent for recrystallizing this compound?

A3: The choice of solvent is the most critical factor in a successful recrystallization. The ideal solvent should exhibit the following characteristics:

  • High solubility at high temperatures: It should dissolve a large amount of this compound at or near its boiling point.

  • Low solubility at low temperatures: It should dissolve very little this compound at room temperature or in an ice bath, allowing for maximum recovery.

  • Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at high temperatures (allowing for removal by hot filtration).

  • Non-reactive: The solvent must not react with this compound.

  • Volatility: It should have a relatively low boiling point to be easily removed from the final crystals during drying.

The table below summarizes the solubility behavior of this compound in several common laboratory solvents to guide your selection.

SolventTypeSolubility Profile for this compoundSuitability for Recrystallization
Ethanol Polar ProticModerately soluble; solubility increases significantly with heat.[4][5][9]Excellent Candidate. This differential solubility is ideal for single-solvent recrystallization.
Methanol Polar ProticSlightly soluble, especially when heated.[4][8]Good Candidate. May require larger volumes of solvent compared to ethanol.
Acetonitrile Polar AproticOften gives good results for amides.[6]Good Candidate. Worth screening, as it can produce very pure crystals.
Toluene Non-polar AromaticGood solubility.[4][9]Poor Candidate for Single-Solvent. High solubility at low temperatures would lead to poor recovery. May be useful as the "soluble" solvent in a two-solvent system.
Dichloromethane Moderately PolarDissolves this compound effectively.[4][9]Poor Candidate for Single-Solvent. High solubility and low boiling point make it difficult to achieve a good recovery.
Water Polar ProticVery slightly soluble.[4][7]Unsuitable as Primary Solvent. Can be used as an anti-solvent or as a final wash to remove highly polar impurities.

Section 2: Standard Operating Protocol

This section provides a reliable, step-by-step methodology for the single-solvent recrystallization of this compound using ethanol.

Experimental Protocol: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound (e.g., 1.0 g) into a 50 mL Erlenmeyer flask. Add a magnetic stir bar or a boiling chip. Add a small volume of ethanol (e.g., 10-15 mL) and begin heating the mixture on a hot plate with stirring.

  • Achieve Saturation: Continue adding ethanol in small portions until the this compound just dissolves completely at the boiling point. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated, which is essential for good recovery.[1][10]

  • Decolorization (If Necessary): If the hot solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal (spatula tip). Re-heat the solution to boiling for a few minutes.

  • Hot Filtration (If Necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[11] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a minimum amount of ice-cold ethanol to rinse away the impurity-laden mother liquor.[1] Using warm or excessive solvent will dissolve the product and reduce the yield.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them for several minutes. Then, transfer the crystals to a watch glass and dry them completely in a vacuum oven or desiccator to remove residual solvent.

Recrystallization_Workflow cluster_prep Preparation & Dissolution cluster_purify Purification cluster_isolate Isolation & Drying A 1. Add crude This compound to flask B 2. Add minimum amount of hot solvent (Ethanol) A->B Heat & Stir C 3. Hot solution is clear? B->C D Add charcoal, re-heat, hot filter C->D No (Colored) E 4. Cool slowly to room temperature C->E Yes D->E F 5. Cool in ice-water bath E->F G 6. Collect crystals via vacuum filtration F->G H 7. Wash with minimal ice-cold solvent G->H I 8. Dry crystals under vacuum H->I

Standard workflow for the recrystallization of this compound.

Section 3: Troubleshooting Guide

Even with a robust protocol, issues can arise. This section provides solutions to the most common problems.

Q4: My this compound won't fully dissolve in the hot solvent, even after adding a large amount. What should I do?

A4: This situation typically points to one of two causes:

  • Insoluble Impurities: The undissolved material may not be this compound but rather an insoluble impurity. If the bulk of your compound has dissolved and a small amount of solid remains, it is likely an impurity. The solution is to proceed to a hot gravity filtration step to remove the insoluble material before cooling.

  • Incorrect Solvent Choice: It's possible the chosen solvent is simply not strong enough to dissolve the compound, even when hot. While ethanol is generally effective, a different batch of crude material with different impurities might behave differently. If a very large volume of solvent is required, the yield will be poor.[1] In this case, you may need to recover the starting material by evaporating the solvent and re-attempting the recrystallization with a more suitable solvent, such as acetonitrile.[6]

Q5: The solution is colored, but my target compound is white. How do I remove colored impurities?

A5: Colored impurities can often be effectively removed by using activated charcoal. After dissolving your crude product in the hot solvent, allow the solution to cool slightly off the heat source and add a small amount (1-2% by weight of your solute) of decolorizing charcoal. Swirl and reheat the solution to boiling for 2-5 minutes. The colored impurities will adsorb onto the surface of the charcoal. You must then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[12] Caution: Do not add charcoal to a boiling or superheated solution, as it can cause violent bumping.

Q6: I have cooled the solution, even in an ice bath, but no crystals are forming. What are the next steps?

A6: The failure of crystals to form is a common issue known as supersaturation, where the solution holds more dissolved solute than it theoretically should.[1][10] Here is a systematic approach to induce crystallization:

Induce_Crystallization Start No crystals formed in cold solution Step1 1. Scratch inner surface of flask with a glass rod Start->Step1 Check1 Crystals form? Step1->Check1 Step2 2. Add a 'seed crystal' of pure this compound Check1->Step2 No Success Success: Collect Crystals Check1->Success Yes Check2 Crystals form? Step2->Check2 Step3 3. Reduce solvent volume (boil off some solvent) Check2->Step3 No Check2->Success Yes Step4 4. Re-cool slowly Step3->Step4 Step4->Check1 Try inducing again Failure Issue Persists: Re-evaluate solvent choice Step4->Failure If still no crystals

Troubleshooting flowchart for inducing crystallization.

The most common reason for this issue is using too much solvent.[13] Boiling off some of the solvent to re-concentrate the solution is often the most effective solution.[11][13]

Q7: My product has separated as an oil instead of crystallizing. How can I fix this?

A7: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of impurities is very high.[13][14] To resolve this:

  • Reheat the solution until the oil completely redissolves.

  • Add a small amount of additional hot solvent (10-15% more) to decrease the saturation point.

  • Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss. This gives the molecules more time to align properly into a crystal lattice.[13]

  • If oiling out persists, the impurity level may be too high for recrystallization alone. Consider a preliminary purification by column chromatography before a final recrystallization step.[15]

Q8: My final yield of pure this compound is very low. What are the common causes and how can I improve it?

A8: A low yield is a frequent problem with several potential causes.[14]

  • Using too much solvent: This is the most common error. The more solvent used, the more product will remain dissolved in the mother liquor, even when cold. Always use the absolute minimum amount of hot solvent needed for dissolution.

  • Premature crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose a significant portion of your product. Ensure the receiving flask and funnel are pre-heated.

  • Washing with too much solvent: Washing the collected crystals with excessive or non-chilled solvent will dissolve some of your product. Use a minimal amount of ice-cold solvent for the wash.[1]

  • Incomplete crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize the precipitation of the solid from the solution.

Q9: The crystals look impure (e.g., discolored, clumpy). Should I perform a second recrystallization?

A9: Yes. If the final crystals do not meet the desired purity standards (e.g., they are discolored, or the melting point is broad and depressed), a second recrystallization is recommended. The process is identical to the first, but you will be starting with a much purer material, which should result in higher quality crystals.

Section 4: Purity Verification

After recrystallization, it is essential to verify the purity of the this compound. No single method is perfect; orthogonal techniques provide the most comprehensive assessment.

Q10: How do I confirm the purity of my recrystallized this compound?

A10: A combination of physical and analytical techniques should be used to confirm purity.

Analytical TechniquePrincipleInformation Provided & Interpretation
Melting Point Analysis Measures the temperature range over which the solid transitions to a liquid.High-purity compounds have a sharp melting range (typically < 1-2 °C). Impurities disrupt the crystal lattice, causing the melting point to be depressed and the range to broaden. Comparing your experimental value to the literature value (200-204 °C) is a primary indicator of purity.
Thin-Layer Chromatography (TLC) Separates components of a mixture based on their affinity for a stationary phase and a mobile phase.A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities. It is a quick, qualitative check.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a mobile and stationary phase.Provides a quantitative assessment of purity. The peak area of this compound relative to the total area of all peaks gives the percent purity (e.g., >99.5%). This is a standard method in the pharmaceutical industry.[16]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides structural confirmation of the compound. The absence of unexpected signals suggests high purity. Furthermore, Quantitative NMR (qNMR) can be used to determine an absolute purity value without a reference standard by integrating the signals against a known internal standard.[17][18]

References

  • BIOSYNCE. (2025, August 1). What are the physical properties of this compound Cas 2243-81-4? - Blog.
  • BIOSYNCE. (2026, January 7). What is the solubility of this compound Cas 2243-81-4 in organic solvents? - Blog.
  • ResearchGate. (2020, November 2). What is the best technique for amide purification?
  • Cheméo. (n.d.). This compound (CAS 2243-81-4) - Chemical & Physical Properties.
  • Google Patents. (n.d.). US7022844B2 - Amide-based compounds, production, recovery, purification and uses thereof.
  • Anonymous. (n.d.). Recrystallization.
  • University of Alberta. (n.d.). Recrystallization - Single Solvent.
  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
  • Anonymous. (n.d.). Recrystallization1.
  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs.
  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of medicinal chemistry, 57(22), 9220–9231.
  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.

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Validation & Comparative

Positional Isomerism in Drug Discovery: A Comparative Analysis of 1-Naphthamide and 2-Naphthamide Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Investigating Structure-Activity Relationships

This guide will delve into the comparative binding affinity of 1-Naphthamide and 2-Naphthamide, using Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a primary example of a target class where the naphthamide scaffold has demonstrated significant therapeutic potential.[1][2][3][4] We will explore the underlying principles of why such a seemingly minor structural change can lead to significant differences in binding affinity and biological function. Furthermore, this guide will provide detailed, field-proven experimental protocols for researchers to conduct their own comparative binding studies, ensuring scientific integrity and generating robust, reliable data.

The Critical Role of the Naphthamide Scaffold in VEGFR-2 Inhibition

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels.[1] In the context of oncology, aberrant angiogenesis is a hallmark of tumor growth and metastasis, making VEGFR-2 a prime target for anticancer drug development.[1][2] The naphthamide moiety has emerged as a privileged scaffold in the design of potent VEGFR-2 inhibitors.[1][3][4] The planar naphthalene ring can engage in favorable π-π stacking interactions within the ATP-binding pocket of the kinase, while the amide group can form crucial hydrogen bonds with key amino acid residues, such as Asp1046 and Glu885.[1]

The positioning of the amide group at either the 1- or 2-position of the naphthalene ring directly influences the vector and trajectory of any substituents, thereby altering the molecule's ability to optimally occupy the binding site and interact with peripheral regions of the active site. This seemingly simple isomeric change can dictate the overall binding affinity and selectivity of the compound.

Hypothetical Comparative Binding Affinity Data

While direct experimental values for the parent compounds are elusive, the following table illustrates how binding affinity data for this compound and 2-Naphthamide against VEGFR-2 would be presented. This serves as a template for researchers generating their own data.

CompoundTargetKd (nM)IC50 (nM)Assay Method
This compoundVEGFR-2Data Not AvailableData Not AvailableIsothermal Titration Calorimetry
2-NaphthamideVEGFR-2Data Not AvailableData Not AvailableSurface Plasmon Resonance

Kd (Dissociation Constant) is a measure of the binding affinity between a ligand and a protein. A lower Kd value indicates a stronger binding affinity. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols for Determining Binding Affinity

To empower researchers to conduct their own comparative analyses, this section provides detailed, step-by-step protocols for three gold-standard biophysical techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Quenching.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[5][6][7]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of purified VEGFR-2 kinase domain at a concentration of 10-20 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM DTT).

    • Prepare stock solutions of this compound and 2-Naphthamide at 100-200 µM in the same buffer. Ensure the final concentration of any organic solvent (like DMSO) is identical in both the protein and ligand solutions and is typically kept below 2%.

  • Instrument Setup:

    • Thoroughly clean the ITC sample and reference cells.

    • Load the VEGFR-2 solution into the sample cell and the corresponding buffer into the reference cell.

    • Load the naphthamide solution into the injection syringe.

  • Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small (e.g., 2 µL) injections of the naphthamide solution into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat pulses from each injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis Prep_Protein Prepare VEGFR-2 Solution Load_Sample Load Protein into Cell Prep_Protein->Load_Sample Prep_Ligand Prepare Naphthamide Solution Load_Syringe Load Ligand into Syringe Prep_Ligand->Load_Syringe Titrate Perform Titration Load_Sample->Titrate Load_Syringe->Titrate Integrate Integrate Heat Pulses Titrate->Integrate Fit_Data Fit to Binding Model Integrate->Fit_Data Results Determine K_d, n, ΔH Fit_Data->Results

Isothermal Titration Calorimetry (ITC) Experimental Workflow.
Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of binding and dissociation events.[8][9]

Experimental Protocol:

  • Chip Preparation:

    • Immobilize purified VEGFR-2 onto a suitable sensor chip (e.g., CM5 chip) using amine coupling chemistry.

  • Binding Analysis:

    • Prepare a dilution series of this compound and 2-Naphthamide in a suitable running buffer (e.g., HBS-EP+).

    • Inject the naphthamide solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in response units, RU) over time to observe the association and dissociation phases.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

SPR_Workflow cluster_prep Chip Preparation cluster_spr SPR Analysis cluster_analysis Data Analysis Immobilize Immobilize VEGFR-2 on Chip Inject_Ligand Inject Naphthamide Series Immobilize->Inject_Ligand Monitor_Signal Monitor SPR Signal Inject_Ligand->Monitor_Signal Fit_Sensorgram Fit to Kinetic Model Monitor_Signal->Fit_Sensorgram Results Determine ka, kd, Kd Fit_Sensorgram->Results

Surface Plasmon Resonance (SPR) Experimental Workflow.
Fluorescence Quenching

This technique relies on the intrinsic fluorescence of tryptophan residues in the protein.[10][11] Binding of a ligand near a tryptophan can lead to a decrease (quenching) of the fluorescence intensity, which can be used to determine binding parameters.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of VEGFR-2 at a fixed concentration (e.g., 2 µM) in a suitable buffer.

    • Prepare a concentrated stock solution of the naphthamide quencher.

  • Fluorescence Titration:

    • Measure the initial fluorescence emission spectrum of the VEGFR-2 solution (excitation typically at 295 nm).

    • Add small aliquots of the concentrated naphthamide solution to the protein solution and record the fluorescence spectrum after each addition.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution effects.

    • Use the Stern-Volmer equation to analyze the quenching data and determine the binding constant (Ka) and the number of binding sites (n).

VEGFR-2 Signaling Pathway

Understanding the biological context of VEGFR-2 inhibition is crucial. The following diagram illustrates the simplified signaling cascade initiated by VEGF binding to VEGFR-2, leading to angiogenesis. Naphthamide-based inhibitors act by blocking the ATP-binding site, thereby preventing the autophosphorylation and activation of the receptor.

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization ADP ADP Dimerization->ADP PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras Naphthamide 1/2-Naphthamide (Inhibitor) Naphthamide->Dimerization Blocks ATP Binding ATP ATP ATP->Dimerization Phosphate Donor Angiogenesis Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Simplified VEGFR-2 Signaling Pathway and Point of Inhibition.

Conclusion

While a definitive comparative analysis of the binding affinities of this compound and 2-Naphthamide awaits direct experimental investigation, the principles outlined in this guide provide a robust framework for such an endeavor. The choice of attachment point for the carboxamide group on the naphthalene scaffold is a critical design element in modulating the binding affinity of this important class of inhibitors. By employing the detailed experimental protocols provided, researchers can elucidate the subtle yet significant structure-activity relationships that govern the interaction of these positional isomers with their biological targets, thereby contributing to the rational design of more potent and selective therapeutics.

References

  • Lv, Y., Li, M., Liu, T., Geng, A., Zhang, J., Duan, W., & Xie, H. (2014). Discovery of a New Series of Naphthamides as Potent VEGFR-2 Kinase Inhibitors. ACS Medicinal Chemistry Letters, 5(5), 592–597. [Link]
  • Calhoun, D. B., Vanderkooi, J. M., Holtom, G. R., & Englander, S. W. (1986). Protein fluorescence quenching by small molecules: protein penetration versus solvent exposure.
  • Eftink, M. R., & Ghiron, C. A. (1981). Fluorescence quenching studies with proteins. Analytical Biochemistry, 114(2), 199–227. [Link]
  • Lv, Y., Geng, A., Li, M., Liu, T., Zhang, J., Xie, H., & Duan, W. (2015). Discovery of anilinopyrimidine-based naphthamide derivatives as potent VEGFR-2 inhibitors. MedChemComm, 6(8), 1471–1476. [Link]
  • Nguyen, T. T. H., Nguyen, H. P., Tran, T. D., Le, T. H., Thai, K. M., & Tran, T. D. (2022). Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. ACS Omega, 7(37), 33358–33372. [Link]
  • Besenicar, M., Macek, P., Lakey, J. H., & Anderluh, G. (2006). Surface plasmon resonance in protein-membrane interactions. Chemistry and Physics of Lipids, 141(1–2), 169–178. [Link]
  • Madeira, A., Vikeved, E., Nilsson, A., Sjögren, B., Andrén, P. E., & Svenningsson, P. (2011). Identification of protein-protein interactions by surface plasmon resonance followed by mass spectrometry. Current Protocols in Protein Science, Chapter 19, Unit19.21. [Link]
  • Paketurytė, V., Zubrienė, A., Ladbury, J. E., & Matulis, D. (2017). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]
  • Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213–221. [Link]
  • Velazquez-Campoy, A., Ohtaka, H., & Freire, E. (2004). Isothermal titration calorimetry of protein-protein interactions. Methods in Molecular Biology, 261, 35-54. [Link]

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A Comparative Guide to 1-Naphthamide-Based Fluorescent Probes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular biology and drug discovery, the ability to visualize and quantify specific molecular events is paramount. Fluorescent probes have emerged as indispensable tools in this endeavor, offering unparalleled sensitivity and spatiotemporal resolution. Among the diverse array of fluorophores, the 1-Naphthamide scaffold has garnered significant attention for its remarkable photophysical properties and synthetic versatility. This guide provides an in-depth comparative analysis of this compound-based fluorescent probes, objectively evaluating their performance against other widely used alternatives and providing the experimental foundation for informed selection in your research.

The this compound Scaffold: A Privileged Fluorophore

The 1,8-naphthalimide core, a key derivative of naphthalene, serves as the foundational structure for a versatile class of fluorescent probes. Its rigid, planar structure contributes to high fluorescence quantum yields and excellent photostability. Furthermore, the ease of chemical modification at the imide nitrogen and the 4-position of the naphthalene ring allows for the rational design of probes with tailored specificities and sensing mechanisms. These modifications can modulate the probe's photophysical properties, such as absorption and emission wavelengths, Stokes shift, and quantum yield, upon interaction with a target analyte.[1]

A common strategy in the design of 1,8-naphthalimide probes is the "turn-on" fluorescence mechanism. In the "off" state, the fluorescence of the naphthalimide core is quenched. Upon interaction with the target analyte, a chemical reaction or conformational change occurs, disrupting the quenching process and leading to a significant increase in fluorescence intensity. This provides a high signal-to-noise ratio, enhancing detection sensitivity.

Comparative Analysis: this compound Probes vs. The Field

The selection of a fluorescent probe is a critical decision in experimental design. Here, we compare the performance of this compound-based probes with other prominent classes of fluorophores—Rhodamines, Fluoresceins, and BODIPYs—for the detection of key biological analytes.

Sensing of Metal Ions: A Focus on Mercury (Hg²⁺)

Mercury contamination poses a significant threat to environmental and human health. The development of sensitive and selective probes for Hg²⁺ is therefore of great importance.

Probe ClassRepresentative ProbeDetection Limit (LOD)Signaling MechanismKey AdvantagesKey Disadvantages
This compound Naphthalimide-Rhodamine ConjugateVaries (nanomolar range)FRET or Spirolactam Ring OpeningHigh selectivity and sensitivity, often with a large Stokes shift.[2][3]Can be susceptible to interference from other metal ions.
Rhodamine Rhodamine B derivative~52-fold fluorescence enhancementSpirolactam Ring OpeningHigh photostability and quantum yield, visible color change.[4]Can exhibit background fluorescence in the "off" state.
Fluorescein Not a primary choice for Hg²⁺--High quantum yield.pH sensitivity and susceptibility to photobleaching.[5][6]
BODIPY ---Sharp emission peaks, high photostability.[7][8]Smaller Stokes shift can lead to self-quenching.

Expert Insight: this compound-based probes for Hg²⁺ often exhibit excellent sensitivity due to effective quenching in the unbound state and a significant "turn-on" response upon binding. The synthetic tunability of the naphthalimide core allows for the incorporation of specific Hg²⁺ recognition moieties, enhancing selectivity. While rhodamine-based probes are also highly effective, the potential for incomplete quenching in the spirolactam form can sometimes lead to higher background signals.

Monitoring pH: A Fundamental Biological Parameter

Intracellular and extracellular pH are tightly regulated, and deviations are associated with numerous pathological conditions.

Probe ClassRepresentative ProbepKaSignaling MechanismKey AdvantagesKey Disadvantages
This compound Naphthalimide-based nano-probesTunablePhotoinduced Electron Transfer (PET)Good photostability, large Stokes shift.[9][10]Can have complex responses to pH changes.
Rhodamine ---High photostability.Less commonly used for ratiometric pH sensing.
Fluorescein Fluorescein derivatives~6.4pH-dependent equilibrium of ionic formsHigh quantum yield, well-established for pH sensing.[6]Prone to photobleaching, pH sensitivity can be a limitation.
BODIPY BODIPY derivativesTunablePETHigh photostability, sharp emission peaks, tunable pKa.[11][12][13]Smaller Stokes shift.

Expert Insight: For pH sensing, both this compound and BODIPY-based probes offer significant advantages in terms of photostability and tunable pKa values, allowing for the design of probes for specific pH ranges. Fluorescein, while a classic pH indicator, suffers from photostability issues that can complicate long-term imaging experiments. The large Stokes shift often observed with this compound probes is advantageous for minimizing self-quenching and improving signal detection.

Probing Viscosity: A Marker of Cellular Health

Changes in intracellular viscosity are linked to various cellular processes and disease states.

Probe ClassRepresentative ProbeFluorescence Change with ViscositySignaling MechanismKey AdvantagesKey Disadvantages
This compound Naphthalimide-based molecular rotorsSignificant increaseTwisted Intramolecular Charge Transfer (TICT)High sensitivity to viscosity changes.[14][15]Can be sensitive to solvent polarity as well.
Rhodamine Hemicyanine-Rhodamine conjugateSignificant increaseTICTNear-infrared emission possible, good for in vivo imaging.[16]Can have complex synthesis.
Fluorescein ----Not a primary choice for viscosity sensing.
BODIPY BODIPY-based molecular rotorsSignificant increaseTICTHigh photostability and quantum yield.Can have smaller fluorescence enhancement compared to others.

Expert Insight: this compound-based molecular rotors are highly effective for viscosity sensing due to the pronounced effect of restricted intramolecular rotation on their fluorescence quantum yield. The development of near-infrared viscosity probes using rhodamine derivatives is a significant advancement for in vivo applications due to deeper tissue penetration and reduced autofluorescence.

Detecting Enzyme Activity: Focus on Nitroreductase (NTR)

Nitroreductase is an enzyme overexpressed in hypoxic tumor cells, making it a key biomarker for cancer.

Probe ClassRepresentative ProbeFluorescence ChangeSignaling MechanismKey AdvantagesKey Disadvantages
This compound Naphthalimide with nitro group"Turn-on"Reduction of nitro group to amineHigh signal-to-noise ratio.Synthesis can be multi-step.
Rhodamine ----Less common for NTR detection.
Fluorescein ----Less common for NTR detection.
BODIPY BODIPY with nitro group"Turn-on"Reduction of nitro group to amineHigh photostability and quantum yield.[17]Can have smaller "turn-on" ratios.
Other Quinoxaline-based probe30-fold increaseReduction of nitro group to amineLarge Stokes shift.[18][19]May require specific cofactors.
Other Resorufin-based probe"Turn-on"Reduction of nitro group to amineVisible color change.[20]May have lower photostability.

Expert Insight: The "turn-on" mechanism is particularly well-suited for enzyme detection, providing a clear signal upon enzymatic activity. Both this compound and BODIPY scaffolds have been successfully employed to create effective NTR probes. The choice between them may depend on the desired photophysical properties, such as emission wavelength and photostability, for a specific application.

Experimental Protocols: A Guide to Probe Validation

To ensure the reliability of your findings, rigorous experimental validation of any fluorescent probe is essential. Here, we provide a generalized protocol for assessing the selectivity and interference of a new probe.

Protocol: Selectivity and Interference Study

Objective: To determine the specificity of a fluorescent probe for its target analyte in the presence of other potentially interfering species.

Materials:

  • Stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).

  • Stock solutions of the target analyte and a panel of potentially interfering species (e.g., other metal ions, biologically relevant small molecules) at known concentrations.

  • Assay buffer (e.g., PBS, HEPES) at the desired pH.

  • 96-well microplate (black, clear bottom for fluorescence measurements).

  • Fluorescence microplate reader or spectrofluorometer.

Procedure:

  • Selectivity Assay: a. Prepare a working solution of the fluorescent probe in the assay buffer at the desired final concentration. b. In separate wells of the microplate, add the probe solution. c. To each well, add a solution of either the target analyte or one of the interfering species to achieve the desired final concentration. Include a control well with only the probe and buffer. d. Incubate the plate for a predetermined time at a specific temperature, protected from light. e. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths. f. Compare the fluorescence response of the probe in the presence of the target analyte to its response with the interfering species. A significant change in fluorescence only in the presence of the target analyte indicates high selectivity.[21]

  • Interference (Competition) Assay: a. Prepare a working solution of the fluorescent probe in the assay buffer. b. In separate wells of the microplate, add the probe solution and the target analyte at a concentration that gives a significant fluorescence response. c. To these wells, add increasing concentrations of each potentially interfering species. d. Include control wells containing the probe and target analyte without any interfering species, and wells with the probe and each interfering species without the target analyte. e. Incubate and measure the fluorescence as described above. f. A lack of significant change in the fluorescence signal from the probe and target analyte upon the addition of interfering species indicates that the probe's response is not affected by their presence.

Visualizing the Science: Workflows and Mechanisms

To further elucidate the principles discussed, the following diagrams, generated using the DOT language, illustrate a typical "turn-on" signaling pathway and the experimental workflow for probe validation.

TurnOnMechanism cluster_off Fluorescence OFF cluster_on Fluorescence ON Probe_Quenched Probe-Quencher Complex Probe_Free Fluorophore Probe_Quenched->Probe_Free Analyte Binding & Quencher Release Quencher_Bound Analyte-Bound Quencher Analyte Analyte Analyte->Probe_Quenched

Caption: General signaling pathway of a 'turn-on' fluorescent probe.

ExperimentalWorkflow start Start: New Fluorescent Probe synthesis Probe Synthesis & Characterization start->synthesis photophysical Determine Photophysical Properties (Abs, Em, QY, Stokes Shift) synthesis->photophysical selectivity Selectivity Study (vs. Interfering Species) photophysical->selectivity interference Interference Study (Competition Assay) selectivity->interference application Application in Biological System (e.g., Cell Imaging) interference->application end End: Validated Probe application->end

Caption: Logical workflow for the validation of a new fluorescent probe.

Conclusion and Future Perspectives

This compound-based fluorescent probes represent a powerful and versatile class of tools for researchers in the life sciences and drug development. Their excellent photophysical properties, coupled with their synthetic tractability, allow for the creation of highly sensitive and selective probes for a wide range of biological analytes. While other fluorophore classes such as Rhodamines, Fluoresceins, and BODIPYs each possess their own unique advantages, this compound-based probes often provide a compelling balance of brightness, photostability, and a large Stokes shift, making them an excellent choice for many applications.

The continued development of novel this compound derivatives, particularly those with near-infrared emission profiles, will further expand their utility for in vivo imaging. As our understanding of complex biological systems deepens, the demand for sophisticated molecular tools will only increase, and this compound-based fluorescent probes are poised to remain at the forefront of this exciting field.

References

  • A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. (n.d.). RSC Publishing.
  • A fast-responsive fluorescent turn-on probe for nitroreductase imaging in living cells. (2021). RSC Advances, 11(15), 8930-8934. [Link]
  • A resorufin-based fluorescent turn-on probe responsive to nitroreductase activity and its application to bacterial detection. (n.d.). ResearchGate.
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  • Biodegradable and Switchable Near-Infrared Fluorescent Probes for Hypoxia Detection. (2023). Nanomedicine, 18(16), 1061-1073. [Link]
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  • Nitroreductase-Based "Turn-On" Fluorescent Probe for Bacterial Identification with Visible Features. (2024). ACS Sensors, 9(9), 4560-4567. [Link]
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  • A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging. (2022).
  • Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid. (2018). Royal Society Open Science, 5(6), 180373. [Link]
  • Biodegradable and switchable near-infrared fluorescent probes for hypoxia detection. (2023). Nanomedicine (London, England), 18(16), 1061–1073. [Link]
  • Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid. (n.d.). ResearchGate.
  • Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. (2021). Chemistry – A European Journal, 27(57), 14211-14219. [Link]
  • Synthesis of 1,8-naphthalimide-based fluorescent nano-probes and their application in pH detection. (n.d.). Semantic Scholar.
  • Synthesis of 1,8-naphthalimide-based fluorescent nano-probes and their application in pH detection. (n.d.). ResearchGate.
  • Comparative Photostability Studies of BODIPY and Fluorescein Dyes by Using Fluorescence Correlation Spectroscopy. (n.d.). ResearchGate.
  • Naphthalimide–Rhodamine based chemosensors for colorimetric and fluorescent sensing Hg2+ through different signaling mechanisms in corresponding solvent systems. (n.d.). ResearchGate.
  • Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy. (2008). ChemPhysChem, 9(14), 2019-2027. [Link]
  • Comparative photostability studies of BODIPY and fluorescein dyes by using fluorescence correlation spectroscopy. (n.d.). Semantic Scholar.
  • A naphthalimide appended rhodamine based biocompatible fluorescent probe: Chemosensor for selective detection of Hg2+ ion, live cell imaging and DFT study. (n.d.). ResearchGate.
  • Rhodamine-Based Fluorescent Probe for Highly Selective Determination of Hg2+. (2020). ACS Omega, 5(28), 17364-17371. [Link]
  • Near-infrared fluorescent aza-BODIPY dyes for sensing and imaging of pH from the neutral to highly alkaline range. (n.d.). RSC Publishing.
  • Naphthalimide-based fluorescent probe for Hg2+ detection and imaging in living cells and zebrafish. (n.d.). ResearchGate.
  • Synthesis of Novel Fluorescent Sensors Based on Naphthalimide Fluorophores for the Highly Selective Hg 2+ -Sensing. (n.d.). ResearchGate.
  • Near-Infrared Probes Designed with Hemicyanine Fluorophores Featuring Rhodamine and 1,8-Naphthalic Derivatives for Viscosity and HSA Detection in Live Cells. (2024). Analytical Chemistry, 96(2), 743-751. [Link]
  • Naphthalimide-4-(4-nitrophenyl)thiosemicarbazide: A Fluorescent Probe for Simultaneous Monitoring of Viscosity and Nitric Oxide in Living Cells. (2021). Analytical Chemistry, 93(10), 4391-4397. [Link]
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Validating 1-Naphthamide as a Protein Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted therapeutics, protein kinase inhibitors represent a cornerstone of modern drug discovery, particularly in oncology. The human kinome, with its vast and intricate network of signaling pathways, presents a rich source of targets for therapeutic intervention. However, the development of a novel kinase inhibitor from a promising hit to a validated lead compound is a rigorous journey that demands comprehensive and multifaceted validation. This guide provides an in-depth technical comparison of a promising class of protein kinase inhibitors, the 1-Naphthamides, against established kinase inhibitors. We will delve into the experimental data that underpins their validation, offering a clear perspective for researchers, scientists, and drug development professionals.

Introduction to 1-Naphthamide as a Kinase Inhibitor

Recent research has identified a series of this compound derivatives as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2][3] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, making VEGFR-2 a prime target for anti-cancer therapies.[1][2] The this compound scaffold has shown significant promise, with certain analogues exhibiting nanomolar potency in both biochemical and cellular assays.[1]

This guide will focus on a representative potent compound from this series, referred to here as Naphthamide-14c , and compare its performance with well-characterized kinase inhibitors: the multi-kinase inhibitors Sorafenib and Sunitinib , and the broad-spectrum inhibitor Staurosporine .

Comparative Analysis of Kinase Inhibition Profiles

A critical aspect of validating a kinase inhibitor is understanding its selectivity. An ideal inhibitor would potently inhibit its intended target with minimal off-target effects. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Naphthamide-14c and our selected comparators against a panel of protein kinases. Lower IC50 values indicate higher potency.

Kinase TargetNaphthamide-14c IC50 (nM)Sorafenib IC50 (nM)Sunitinib IC50 (nM)Staurosporine IC50 (nM)
VEGFR-2 1.5 [1]90[4]80[5]-
VEGFR-135.1[1]26[4]--
PDGFR-β4.6[1]57[4]2[5]-
RET20.2[1]43[4]--
c-Kit-68[4]--
B-Raf-22[4]--
Raf-1-6[4]--
PDGFR-α548.6[1]-69 (in cells)[5]-
FGFR-1643.7[1]580--
Flt-3>10,000[1]58[4]30-50 (in cells)[5]-
EGFR>10,000[1]->10-fold selective[5]-
ErbB2>10,000[1]---
c-Src>10,000[1]->10-fold selective[5]6[6]
Protein Kinase A (PKA)---7[6]
Protein Kinase C (PKC)---3[6]
CaM Kinase II---20[6]

Note: IC50 values can vary depending on assay conditions.

From this data, we can draw several key insights:

  • Potency: Naphthamide-14c demonstrates exceptional potency against VEGFR-2, with an IC50 value in the low nanomolar range, comparable to or exceeding that of Sorafenib and Sunitinib.[1][4][5]

  • Selectivity: While highly potent against VEGFR-2, Naphthamide-14c also shows significant activity against other receptor tyrosine kinases, including PDGFR-β and RET.[1] This multi-targeted profile is similar to that of Sorafenib and Sunitinib, which are known multi-kinase inhibitors.[4][5] However, Naphthamide-14c exhibits high selectivity against other kinases like FGFR-1, Flt-3, and EGFR, where Sorafenib shows activity.[1]

  • Comparison with Staurosporine: Staurosporine is a non-selective inhibitor, potently inhibiting a broad range of kinases.[6][7] The focused activity of Naphthamide-14c, even with some multi-targeting, highlights its more desirable selectivity profile for therapeutic development compared to a pan-kinase inhibitor.

The VEGFR-2 Signaling Pathway: The Target of this compound

To understand the biological impact of this compound, it is essential to visualize its target's role in cellular signaling. VEGFR-2 activation by its ligand, VEGF, triggers a cascade of downstream events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream cluster_nucleus Nucleus cluster_effects Cellular Effects VEGF VEGF VEGFR2 VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates DAG_IP3 DAG / IP3 PLCg->DAG_IP3 Akt Akt PI3K->Akt Migration Migration Src->Migration PKC PKC DAG_IP3->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription eNOS eNOS Akt->eNOS Survival Survival Akt->Survival NO Nitric Oxide eNOS->NO Permeability Permeability NO->Permeability Proliferation Proliferation Transcription->Proliferation

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

By inhibiting the kinase activity of VEGFR-2, this compound aims to block these downstream signaling events, thereby preventing the formation of new blood vessels that tumors rely on for growth.

Experimental Validation Protocols

The validation of a kinase inhibitor is a multi-step process involving a battery of biochemical and cell-based assays. Here, we outline the key experimental workflows.

Experimental Workflow for Kinase Inhibitor Validation

Kinase_Inhibitor_Validation_Workflow cluster_biochem cluster_cell cluster_binding A Biochemical Assays A1 Kinase Activity Assay (e.g., ADP-Glo) A->A1 B Cell-Based Assays B1 Cell Proliferation Assay (e.g., HUVEC) B->B1 B2 Western Blot for Downstream Signaling B->B2 C Binding Assays C1 Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) C->C1 D Data Analysis & Interpretation A2 Determine IC50 A1->A2 A2->D B3 Determine Cellular IC50 B1->B3 B3->D C2 Determine Kd, Kon, Koff C1->C2 C2->D

Caption: A general workflow for the validation of a protein kinase inhibitor.

Biochemical Kinase Activity Assay (e.g., ADP-Glo™)

This assay directly measures the enzymatic activity of the kinase and its inhibition by the test compound.

Principle: The amount of ADP produced in the kinase reaction is measured using a luminescence-based assay. A decrease in ADP production corresponds to inhibition of the kinase.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of the this compound compound and control inhibitors (e.g., Sorafenib, Staurosporine) in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase buffer, recombinant VEGFR-2 enzyme, and the serially diluted compounds or DMSO control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should be at or near the Km for the kinase to ensure accurate competitive inhibition assessment.[8]

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control and plot the results against the inhibitor concentration to determine the IC50 value using a sigmoidal dose-response curve.

Cell-Based HUVEC Proliferation Assay

This assay assesses the inhibitor's ability to block the biological effects of VEGFR-2 activation in a relevant cellular context.

Principle: Human Umbilical Vein Endothelial Cells (HUVECs) proliferate in response to VEGF stimulation. An effective VEGFR-2 inhibitor will block this proliferation.

Step-by-Step Protocol:

  • Cell Seeding: Seed HUVECs in a 96-well plate and allow them to adhere overnight.

  • Serum Starvation: Synchronize the cells by incubating them in a low-serum medium for several hours.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound compound and control inhibitors for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells with a final concentration of VEGF (e.g., 20 ng/mL), leaving some wells unstimulated as a negative control.[9]

  • Incubation: Incubate the plates for 48-72 hours.

  • Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® or MTT) and measure the signal (luminescence or absorbance) according to the manufacturer's protocol.

  • Data Analysis: Normalize the data to the VEGF-stimulated control and plot the percent inhibition of proliferation against the inhibitor concentration to determine the cellular IC50 value.

Biophysical Binding Assays (ITC/SPR)

These techniques provide detailed information about the direct interaction between the inhibitor and the kinase.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).[10]

  • Surface Plasmon Resonance (SPR): Monitors the binding interaction in real-time to determine the association (kon) and dissociation (koff) rate constants, from which the binding affinity (Kd) can be calculated.[11]

These biophysical methods are crucial for confirming direct target engagement and understanding the kinetics of the inhibitor-target interaction, which can be a better predictor of in vivo efficacy than IC50 values alone.

Conclusion and Future Directions

The presented data and experimental framework demonstrate a robust approach to validating this compound as a potent, albeit not entirely selective, inhibitor of VEGFR-2. Its high potency and distinct selectivity profile compared to established multi-kinase inhibitors like Sorafenib warrant further investigation. The multi-targeted nature of Naphthamide-14c, particularly its potent inhibition of PDGFR-β, could be therapeutically advantageous in certain cancer types where both pathways are dysregulated.[1]

Future studies should focus on comprehensive kinome-wide screening to fully elucidate the selectivity profile of the this compound series. In vivo studies in relevant animal models of cancer are the essential next step to evaluate the therapeutic potential, pharmacokinetics, and pharmacodynamics of these promising compounds. The systematic validation approach outlined in this guide provides a solid foundation for advancing novel kinase inhibitors from the bench to the clinic.

References

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  • Kinase inhibitor screening workflow. First, a traditional...
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A Comparative Guide to the Cross-Reactivity of 1-Naphthamide-Based Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular recognition and sensing, the specificity of a sensor is paramount. For those of us in research, diagnostics, and drug development, a sensor's utility is not just defined by its sensitivity to a target analyte, but equally by its indifference to a milieu of other molecules. This guide provides an in-depth, objective comparison of the cross-reactivity of 1-Naphthamide-based fluorescent sensors against common alternative platforms. By examining the experimental data and the underlying chemical principles, we aim to equip you with the critical insights needed to select the most appropriate sensing tool for your application.

The this compound Scaffold: A Versatile Fluorophore with Inherent Selectivity Challenges

The 1,8-naphthalimide scaffold is a cornerstone in the design of fluorescent probes due to its excellent photostability, high fluorescence quantum yield, and the tunability of its photophysical properties through chemical modification.[1] These sensors have been successfully employed for the detection of a wide array of analytes, including metal ions, anions, and even illicit drugs.[2][3] The sensing mechanism often relies on processes like Photoinduced Electron Transfer (PET), where the binding of an analyte modulates the fluorescence output, providing a clear signal.[4]

However, the very versatility of the this compound core presents a significant challenge: cross-reactivity. The electron-rich aromatic system and the potential for multiple binding sites can lead to unintended interactions with non-target molecules, resulting in false-positive signals or signal quenching. Understanding and quantifying this cross-reactivity is not just a matter of academic rigor; it is a critical step in the validation of any sensing platform.

Comparative Analysis of Cross-Reactivity: this compound Sensors vs. The Field

To provide a clear and objective comparison, we have synthesized cross-reactivity data from various studies. It is crucial to note that a direct head-to-head comparison of different sensor classes under identical conditions is rare in the literature. Therefore, this guide presents a consolidated overview of reported selectivities, offering a valuable starting point for experimental design and sensor selection.

Metal Ion Detection: A Crowded and Competitive Arena

The detection of metal ions is a prominent application for fluorescent sensors. Here, we compare the performance of this compound-based sensors with two other popular classes: Schiff base and Rhodamine-based sensors.

Sensor ClassTarget IonPotentially Interfering Ions TestedObserved Cross-Reactivity/InterferenceReference
This compound Derivative Zn²⁺Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Cd²⁺, Hg²⁺, Pb²⁺High selectivity for Zn²⁺ with minimal interference from other common metal ions.
Schiff Base Cu²⁺Al³⁺, Ca²⁺, Cd²⁺, Fe²⁺, K⁺, Mg²⁺, Na⁺, Pb²⁺, Zn²⁺High selectivity for Cu²⁺, with other ions showing negligible interference.[5][5]
Rhodamine B Derivative Hg²⁺Ag⁺, Ca²⁺, Cd²⁺, Co²⁺, K⁺, Mg²⁺, Na⁺, Ni²⁺, Pb²⁺, Zn²⁺, Fe³⁺, Al³⁺, Cr³⁺Displayed high selectivity for Hg²⁺ over a range of other metal ions.[6][6]

Expert Insights:

The selectivity of this compound sensors for metal ions is highly dependent on the design of the chelating moiety. While they can achieve excellent selectivity, as seen with certain Zn²⁺ sensors, the aromatic naphthalimide ring can sometimes participate in non-specific π-cation interactions, leading to low-level cross-reactivity with other heavy metal ions. Schiff base sensors often exhibit high selectivity for ions like Cu²⁺ due to the specific coordination geometry favored by the imine and other donor atoms.[5] Rhodamine-based sensors, which often operate via a spirolactam ring-opening mechanism, can offer very high selectivity for specific ions like Hg²⁺, as the chemical reaction required for the fluorescence turn-on is highly specific.[6]

Anion Recognition: The Challenge of Charge and Hydration

Anion sensing is a more challenging endeavor due to the diffuse nature of the negative charge and the strong hydration of anions in aqueous environments.

Sensor ClassTarget AnionPotentially Interfering Anions TestedObserved Cross-Reactivity/InterferenceReference
This compound-Thiourea F⁻Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, HSO₄⁻, ClO₄⁻High selectivity for F⁻, likely due to strong hydrogen bonding interactions with the thiourea group.
Hydrazone-based Sensor CN⁻F⁻, Cl⁻, Br⁻, I⁻, AcO⁻, H₂PO₄⁻, NO₃⁻, ClO₄⁻, HSO₄⁻Showed a colorimetric response to several basic anions but exhibited high sensitivity for CN⁻.

Expert Insights:

For anion sensing with this compound derivatives, the incorporation of specific recognition motifs, such as hydrogen bond donors (e.g., ureas, thioureas), is critical to impart selectivity. The cross-reactivity profile is often dictated by the basicity and geometry of the competing anions. For instance, sensors designed for fluoride can sometimes show cross-reactivity with acetate or dihydrogen phosphate due to their similar hydrogen bonding capabilities. Hydrazone-based sensors represent a versatile class of colorimetric probes for anions, where the sensing mechanism often involves deprotonation of the N-H group, leading to a color change. Their selectivity is also strongly linked to the pKa of the sensor and the basicity of the target anion.

Experimental Protocols for Rigorous Cross-Reactivity Assessment

To ensure the trustworthiness of your findings, a systematic and rigorous approach to cross-reactivity testing is essential. The following protocols are designed to be self-validating systems for evaluating the selectivity of this compound-based and other fluorescent sensors.

Protocol 1: Comprehensive Selectivity Screening

Objective: To assess the primary response of the sensor to a broad panel of potentially interfering species.

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the fluorescent sensor (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).

    • Prepare stock solutions of the target analyte and a comprehensive panel of potential interferents (e.g., 10 mM in deionized water or an appropriate buffer). The panel should include species that are chemically similar to the analyte or are likely to be present in the intended sample matrix.

  • Fluorescence Measurements:

    • Prepare a series of cuvettes containing the sensor at a fixed concentration (e.g., 10 µM) in a buffered solution (e.g., HEPES, Tris-HCl) to maintain a constant pH.

    • To each cuvette, add a defined concentration of a single potential interferent (e.g., 10 equivalents relative to the sensor concentration).

    • In a separate cuvette, add the same concentration of the target analyte.

    • Record the fluorescence emission spectrum for each sample after a suitable incubation period.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum for the sensor in the presence of each species.

    • Compare the fluorescence response elicited by the interferents to that of the target analyte. A highly selective sensor will show a significant response only to the target analyte.

Protocol 2: Competitive Interference Assay

Objective: To evaluate the sensor's ability to detect the target analyte in the presence of competing species.

Methodology:

  • Preparation of Solutions:

    • Prepare solutions as described in Protocol 1.

  • Fluorescence Measurements:

    • Prepare a series of cuvettes containing the sensor and the target analyte at fixed concentrations that elicit a significant fluorescence response.

    • To each of these cuvettes, add an increasing concentration of a single potential interferent (e.g., 1, 5, 10, and 50 equivalents relative to the target analyte).

    • Record the fluorescence emission spectrum for each sample.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the interferent concentration.

    • A robust sensor will maintain its fluorescence signal in the presence of high concentrations of interfering species. Significant quenching or enhancement of the signal indicates cross-reactivity.

Visualizing the Principles: Signaling and Workflow Diagrams

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the signaling pathway of a typical this compound-based sensor and the experimental workflow for cross-reactivity testing.

G cluster_0 Signaling Pathway of a PET-based this compound Sensor Sensor_off Sensor in 'Off' State (Fluorescence Quenched) Analyte Target Analyte Sensor_off->Analyte Binding PET Photoinduced Electron Transfer Sensor_off->PET Sensor_on Sensor-Analyte Complex ('On' State - Fluorescence Restored) Analyte->Sensor_on Complexation No_PET PET Blocked Sensor_on->No_PET G cluster_1 Experimental Workflow for Cross-Reactivity Testing Start Prepare Sensor and Analyte/Interferent Stock Solutions Selectivity Protocol 1: Selectivity Screening Start->Selectivity Competition Protocol 2: Competitive Interference Assay Start->Competition Measure_S Measure Fluorescence with Individual Interferents Selectivity->Measure_S Measure_C Measure Fluorescence of Sensor + Analyte + Interferent Competition->Measure_C Analyze_S Compare Response to Target Analyte Measure_S->Analyze_S Analyze_C Assess Signal Stability Measure_C->Analyze_C Result Determine Cross-Reactivity Profile Analyze_S->Result Analyze_C->Result

Caption: Workflow for cross-reactivity assessment.

Conclusion: A Call for Rigorous Validation

The selection of a fluorescent sensor should be a data-driven decision, with a thorough understanding of its cross-reactivity profile being a non-negotiable prerequisite. While this compound-based sensors offer a powerful and versatile platform, their susceptibility to interference necessitates careful validation. By employing the systematic experimental protocols outlined in this guide and critically evaluating the comparative data, researchers can confidently select and validate the optimal sensor for their specific needs, ensuring the integrity and reliability of their results. The continuous development of novel fluorophores and recognition motifs will undoubtedly lead to sensors with even greater selectivity, but the fundamental principles of rigorous cross-reactivity testing will always remain at the heart of good scientific practice.

References

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A Senior Application Scientist's Guide to Benchmarking 1-Naphthamide Synthesis Methods for Optimal Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the naphthalene scaffold remains a cornerstone of molecular design. 1-Naphthamide, a simple yet versatile derivative, serves as a crucial building block for a range of more complex and biologically active molecules. The efficient synthesis of this key intermediate is therefore a paramount concern for researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of the most common synthetic routes to this compound, grounded in experimental data and practical insights to inform your selection of the most appropriate method for your research and development needs.

Amidation of 1-Naphthoic Acid: The Classical and Robust Approach

The most traditional and widely employed method for synthesizing this compound begins with its corresponding carboxylic acid, 1-naphthoic acid. This two-step approach involves the initial activation of the carboxylic acid to a more reactive species, typically an acyl chloride, followed by amidation.

Mechanism of Acyl Chloride Formation and Subsequent Amidation

The conversion of 1-naphthoic acid to 1-naphthoyl chloride is a classic nucleophilic acyl substitution. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly used. With thionyl chloride, the reaction proceeds through a chlorosulfite intermediate, which is an excellent leaving group. The subsequent attack of a chloride ion on the carbonyl carbon yields the acyl chloride, with gaseous byproducts sulfur dioxide and hydrogen chloride.[1]

The resulting highly electrophilic 1-naphthoyl chloride is then reacted with a source of ammonia, such as aqueous ammonia or ammonium salts, in a nucleophilic acyl substitution to furnish this compound. The use of a base is often necessary to neutralize the HCl byproduct, driving the reaction to completion.[2]

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation 1-Naphthoic Acid 1-Naphthoic Acid 1-Naphthoyl Chloride 1-Naphthoyl Chloride 1-Naphthoic Acid->1-Naphthoyl Chloride SOCl₂, Reflux Thionyl Chloride Thionyl Chloride Thionyl Chloride->1-Naphthoyl Chloride 1-Naphthoyl Chloride_2 1-Naphthoyl Chloride This compound This compound 1-Naphthoyl Chloride_2->this compound Base Ammonia Source NH₃ or NH₄⁺ salt Ammonia Source->this compound

Caption: Workflow for the synthesis of this compound from 1-naphthoic acid.

Experimental Protocols

Protocol 1.1: Synthesis of 1-Naphthoyl Chloride from 1-Naphthoic Acid [3]

  • Materials: 1-Naphthoic acid (5.8 mmol), dry toluene (40 mL), thionyl chloride (8.0 mmol).

  • Procedure:

    • Dissolve 1-naphthoic acid in dry toluene in a round-bottom flask equipped with a reflux condenser.

    • Add thionyl chloride to the solution.

    • Heat the mixture to reflux for 2 hours.

    • After cooling, remove the solvent and excess thionyl chloride under reduced pressure to yield 1-naphthoyl chloride, which can often be used in the next step without further purification.

Protocol 1.2: Synthesis of this compound from 1-Naphthoyl Chloride [4]

  • Materials: 1-Naphthoyl chloride (1 mmol), ammonium chloride (NH₄Cl), N-methyl-2-pyrrolidone (NMP).

  • Procedure:

    • Dissolve 1-naphthoyl chloride in NMP.

    • Add ammonium chloride to the solution.

    • Stir the reaction mixture at the appropriate temperature (optimization may be required) until completion, monitored by TLC. NMP acts as both a solvent and an acid scavenger.

    • Upon completion, the reaction mixture is typically worked up by pouring into water and filtering the precipitated this compound.

The Beckmann Rearrangement: A Classic Name Reaction Approach

The Beckmann rearrangement offers an alternative route to amides from ketoximes. For the synthesis of this compound, this would involve the rearrangement of 1-acetonaphthone oxime.[5]

Mechanism of the Beckmann Rearrangement

The reaction is catalyzed by acids, such as polyphosphoric acid (PPA) or sulfuric acid. The acid protonates the hydroxyl group of the oxime, converting it into a good leaving group (water). This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, resulting in the formation of a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the amide.[6][7] The stereochemistry of the oxime is crucial, as the group that migrates is the one positioned opposite to the hydroxyl group.

G 1-Acetonaphthone Oxime 1-Acetonaphthone Oxime Protonation Protonation of OH 1-Acetonaphthone Oxime->Protonation Acid Catalyst (e.g., PPA) Nitrilium Ion Intermediate Nitrilium Ion Intermediate Protonation->Nitrilium Ion Intermediate Rearrangement & H₂O loss Hydrolysis Hydrolysis Nitrilium Ion Intermediate->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Key steps in the Beckmann rearrangement of 1-acetonaphthone oxime.

Experimental Protocol

Protocol 2.1: General Procedure for Beckmann Rearrangement using Polyphosphoric Acid (PPA) [8]

  • Materials: 1-Acetonaphthone oxime, polyphosphoric acid (PPA).

  • Procedure:

    • In a round-bottom flask, add 1-(naphthalen-1-yl)ethanone oxime.

    • Carefully add polyphosphoric acid to the flask. The amount of PPA can vary, but it is typically used in excess to act as both the catalyst and solvent.

    • Heat the mixture with stirring. The optimal temperature and time will need to be determined empirically, but temperatures in the range of 100-150 °C are common.

    • Monitor the reaction by TLC.

    • Upon completion, the reaction is quenched by carefully pouring the mixture onto ice, which also serves to precipitate the crude this compound.

    • The solid product is collected by filtration, washed with water, and can be further purified by recrystallization.

Direct Amidation Strategies: Modern and Atom-Economical Alternatives

In the pursuit of greener and more efficient synthetic methods, direct amidation reactions have gained significant attention. These methods aim to form the amide bond directly from a suitable naphthalene precursor without the need for pre-activation to an acyl chloride.

Buchwald-Hartwig Amination of 1-Bromonaphthalene

The palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[3] While typically used for coupling amines with aryl halides, it can be adapted for the synthesis of primary amides using an ammonia equivalent.

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine (or its equivalent) and subsequent reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction.

G Pd(0) Catalyst Pd(0) Catalyst Oxidative Addition Oxidative Addition Pd(0) Catalyst->Oxidative Addition 1-Bromonaphthalene 1-Bromonaphthalene 1-Bromonaphthalene->Oxidative Addition Aryl-Pd(II)-Br Complex Aryl-Pd(II)-Br Complex Oxidative Addition->Aryl-Pd(II)-Br Complex Ligand Exchange Ligand Exchange Aryl-Pd(II)-Br Complex->Ligand Exchange Ammonia Equivalent Ammonia Equivalent Ammonia Equivalent->Ligand Exchange Aryl-Pd(II)-NH₂ Complex Aryl-Pd(II)-NH₂ Complex Ligand Exchange->Aryl-Pd(II)-NH₂ Complex Reductive Elimination Reductive Elimination Aryl-Pd(II)-NH₂ Complex->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration 1-Naphthylamine 1-Naphthylamine (precursor) Reductive Elimination->1-Naphthylamine This compound This compound 1-Naphthylamine->this compound Further Oxidation/ Amidation Steps

Caption: Conceptual catalytic cycle for Buchwald-Hartwig amination.

While a direct conversion of 1-bromonaphthalene to this compound in a single step via this method is less common, the synthesis of the precursor 1-naphthylamine is well-established. Subsequent oxidation and amidation steps would be required to reach the final product.

Hydrolysis of 1-Cyanonaphthalene

The hydrolysis of a nitrile to a primary amide is a fundamental transformation in organic chemistry. This can be achieved under either acidic or basic conditions.

The hydrolysis of 1-cyanonaphthalene can be performed using strong acids (e.g., H₂SO₄) or bases (e.g., NaOH) with heating. The reaction proceeds via nucleophilic attack of water or hydroxide on the nitrile carbon, followed by tautomerization. Careful control of reaction conditions is necessary to prevent over-hydrolysis to the carboxylic acid.

Quantitative Comparison of Synthesis Methods

MethodStarting MaterialKey ReagentsTypical Reaction ConditionsReported Yield (%)Key AdvantagesKey Disadvantages
Amidation via Acyl Chloride 1-Naphthoic AcidSOCl₂ or (COCl)₂, NH₃/NH₄⁺ saltsReflux for acyl chloride formation, then amidation at RT to moderate heatQuantitative for acyl chloride,[3] high for amidationHigh yields, reliable, well-establishedTwo-step process, use of corrosive reagents, generation of stoichiometric waste
Beckmann Rearrangement 1-AcetonaphthoneHydroxylamine, PPA or H₂SO₄High temperatures (e.g., 80-150°C)Can be high, but often requires optimizationOne-pot potential from ketone, classic name reactionHarsh acidic conditions, potential for side reactions (fragmentation), stereochemistry of oxime is critical
Buchwald-Hartwig Amination 1-BromonaphthalenePd catalyst, ligand, base, ammonia equivalentModerate to high temperaturesHigh for C-N bond formationGood functional group tolerance, milder than some classical methodsCost of catalyst and ligands, may require multi-step process to reach the amide
Hydrolysis of Nitrile 1-CyanonaphthaleneStrong acid or baseElevated temperaturesVariable, risk of over-hydrolysisAtom-economicalHarsh conditions, potential for byproduct formation (carboxylic acid)

Green Chemistry and Efficiency Considerations

When selecting a synthetic route, it is crucial to consider not only the yield but also the overall environmental impact and efficiency. Green chemistry metrics provide a quantitative framework for this assessment.[5]

  • Atom Economy: This metric, conceived by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final product. Direct amidation and nitrile hydrolysis, in principle, have higher atom economies than the acyl chloride route, which generates stoichiometric byproducts.

  • Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials (raw materials, solvents, reagents, process water) used to the mass of the active pharmaceutical ingredient (API) produced. A lower PMI indicates a more environmentally friendly and efficient process. The acyl chloride route, with its use of solvents for reaction and purification, likely has a higher PMI than a well-optimized, solvent-minimized direct amidation.[2]

  • E-Factor: The E-Factor is the ratio of the mass of waste to the mass of the product. It provides a simple measure of the waste generated by a process. Methods that use stoichiometric activating agents, like the acyl chloride route, will inherently have a higher E-Factor.

Conclusion and Recommendations

For researchers prioritizing high yield and reliability with readily available starting materials, the amidation of 1-naphthoic acid via the acyl chloride remains a robust and well-documented choice. Its primary drawback lies in its multi-step nature and the generation of stoichiometric waste.

For those interested in exploring classic name reactions and potentially a one-pot conversion from a ketone , the Beckmann rearrangement is a viable, albeit potentially lower-yielding and harsher, alternative that requires careful optimization.

Looking towards modern, more atom-economical, and potentially greener approaches , the direct amidation routes hold significant promise. While a direct, high-yielding Buchwald-Hartwig amidation of 1-bromonaphthalene to this compound is not yet a standard, well-documented procedure, the development in this area is rapid. The hydrolysis of 1-cyanonaphthalene is also an attractive option from an atom economy perspective, but requires careful control to avoid the formation of the carboxylic acid byproduct.

Ultimately, the choice of synthesis method will depend on the specific requirements of the project, including the scale of the synthesis, the available starting materials and reagents, and the importance of green chemistry considerations. This guide provides the foundational knowledge and comparative data to make an informed decision, empowering researchers to efficiently access the valuable this compound building block.

References

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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 1-Naphthamide Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the journey of a novel therapeutic candidate from the laboratory bench to preclinical models is a critical and often challenging transition. For researchers, scientists, and drug development professionals, understanding the correlation—or frequent disparity—between in vitro potency and in vivo efficacy is paramount. This guide provides an in-depth technical comparison of the evaluation of 1-naphthamide derivatives, a promising class of small molecules, in both controlled in vitro environments and complex in vivo systems. By dissecting the experimental methodologies and interpreting the resulting data, we aim to illuminate the nuances of translating cellular activity into tangible therapeutic outcomes.

The Therapeutic Promise of this compound Derivatives

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities, including potent anticancer properties.[1] These compounds have been investigated as inhibitors of several key oncogenic targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Poly(ADP-ribose) polymerase 1 (PARP-1), and tubulin. The versatility of the this compound core allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide will focus on this compound derivatives designed as anticancer agents, exploring the methodologies used to assess their efficacy at the cellular level and in whole-organism models.

Part 1: In Vitro Efficacy Assessment - The Cellular Proving Ground

The initial evaluation of any potential anticancer agent relies on a battery of in vitro assays. These controlled experiments provide the first glimpse into a compound's biological activity, mechanism of action, and therapeutic potential. For this compound derivatives, in vitro studies are crucial for establishing structure-activity relationships (SAR) and identifying lead candidates for further development.

Case Study: this compound Derivatives as VEGFR-2 Inhibitors

A notable study by Lv et al. details the design and in vitro evaluation of a series of this compound derivatives as potent inhibitors of VEGFR-2, a key mediator of angiogenesis.[2][3] The following data from this study highlights the typical in vitro characterization of these compounds.

CompoundVEGFR-2 Enzymatic IC50 (nM)HUVEC Proliferation IC50 (nM)
4a 1.63.8
5 40.812.9
14c (Lead) 1.50.9
Linifanib (Control) 1.31.1
Data synthesized from Lv et al.[2]

The data clearly demonstrates the potent inhibitory activity of the this compound derivatives against both the isolated VEGFR-2 enzyme and VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).[2] Compound 14c emerged as a highly potent lead candidate, with sub-nanomolar efficacy in the cellular assay.[2][3]

Key In Vitro Experimental Protocols

This assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl₂, MnCl₂, and a source of ATP (adenosine triphosphate).

    • Dilute the recombinant human VEGFR-2 enzyme to a predetermined concentration in the reaction buffer.

    • Prepare a substrate solution (e.g., a synthetic peptide) that can be phosphorylated by VEGFR-2.

  • Assay Procedure:

    • Add the test this compound derivative at various concentrations to the wells of a microplate.

    • Add the VEGFR-2 enzyme to the wells and incubate briefly to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP and substrate solution.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA, fluorescence polarization, or luminescence-based assays that measure ATP consumption.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, by fitting the data to a dose-response curve.

This assay assesses the ability of a compound to inhibit the growth of endothelial cells, a key process in angiogenesis.

Protocol:

  • Cell Culture:

    • Culture HUVECs in appropriate growth medium until they reach a suitable confluency.

  • Assay Setup:

    • Seed the HUVECs into 96-well plates at a specific density and allow them to adhere overnight.

    • Starve the cells in a low-serum medium for several hours to synchronize their cell cycle.

  • Treatment:

    • Treat the cells with various concentrations of the this compound derivative in the presence of a stimulating factor, such as VEGF.

    • Include appropriate controls (e.g., vehicle control, VEGF-only control).

    • Incubate the plates for a period that allows for cell proliferation (e.g., 72 hours).

  • Viability Measurement:

    • Assess cell viability using a colorimetric or fluorometric assay, such as the MTT or resazurin assay.

  • Data Analysis:

    • Calculate the percentage of cell proliferation inhibition for each compound concentration.

    • Determine the IC50 value by plotting the data on a dose-response curve.

Visualizing the VEGFR-2 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by VEGFR-2 activation, which is the target of the this compound derivatives in this case study.

VEGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Migration) ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Promotes Survival

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Part 2: In Vivo Efficacy Assessment - The Whole-Organism Response

While in vitro assays are indispensable for initial screening, they cannot fully recapitulate the complex biological environment of a living organism. Factors such as drug absorption, distribution, metabolism, and excretion (ADME), as well as interactions with the tumor microenvironment and the host immune system, can significantly impact a drug's efficacy. Therefore, in vivo studies using animal models are a critical step in the preclinical development of this compound derivatives.

The Bridge from In Vitro Promise to In Vivo Reality

A significant challenge in drug development is the often-poor correlation between in vitro potency and in vivo efficacy. A compound that demonstrates nanomolar activity in a cellular assay may show little to no effect in an animal model due to poor bioavailability, rapid metabolism, or unforeseen toxicity. Conversely, a compound with modest in vitro activity might exhibit significant in vivo efficacy due to favorable pharmacokinetic properties or a mechanism of action that is more pronounced in a complex biological system.

While a comprehensive study detailing the in vivo evaluation of the promising this compound VEGFR-2 inhibitor 14c is not publicly available, we can look at studies on structurally related naphthalimide and naphthoquinone derivatives to understand the typical findings and the importance of this translational step. For instance, studies on other novel anticancer agents have shown that potent in vitro tubulin polymerization inhibitors can lead to significant, dose-dependent tumor growth inhibition in xenograft mouse models.[4] Similarly, PARP inhibitors have demonstrated efficacy as single agents in xenograft models of BRCA-deficient cancers.[5]

Standard In Vivo Experimental Protocol: The Xenograft Model

The human tumor xenograft model is a widely used preclinical model to evaluate the in vivo efficacy of anticancer agents.

Protocol:

  • Animal Model Selection:

    • Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation:

    • Human cancer cells are cultured in vitro, harvested, and suspended in a suitable medium (e.g., PBS or Matrigel).

    • The cell suspension is then implanted into the mice, usually subcutaneously in the flank.

  • Tumor Growth and Treatment:

    • Tumor growth is monitored regularly by measuring tumor volume with calipers.

    • Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups.

    • The this compound derivative is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle.

  • Efficacy and Toxicity Assessment:

    • Tumor volume and body weight are measured throughout the study.

    • At the end of the study, the tumors are excised and weighed.

    • Tumor growth inhibition (TGI) is calculated to quantify the antitumor efficacy.

    • Toxicity is assessed by monitoring body weight changes, clinical signs, and, in some cases, histopathological analysis of major organs.

Visualizing the In Vivo Experimental Workflow

The following diagram outlines the key stages of a typical in vivo xenograft study.

InVivo_Workflow cluster_invitro In Vitro Phase cluster_animal_model Animal Model Phase cluster_analysis Data Analysis Phase CellCulture Human Cancer Cell Culture Implantation Subcutaneous Implantation CellCulture->Implantation TumorGrowth Tumor Growth Monitoring Implantation->TumorGrowth Randomization Randomization into Groups TumorGrowth->Randomization Treatment Treatment with This compound Derivative Randomization->Treatment Control Vehicle Control Randomization->Control Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Control->Monitoring Endpoint Study Endpoint: Tumor Excision & Weighing Monitoring->Endpoint Analysis Calculation of Tumor Growth Inhibition (TGI) Endpoint->Analysis PARP1_Signaling cluster_dna_damage DNA Damage cluster_repair DNA Repair Pathways cluster_outcome Cellular Outcome cluster_inhibition Therapeutic Intervention SSB Single-Strand Break PARP1 PARP-1 SSB->PARP1 Activates DSB Double-Strand Break HR Homologous Recombination (BRCA1/2 dependent) DSB->HR Repaired by BER Base Excision Repair PARP1->BER Mediates Repair DNA Repair BER->Repair HR->Repair Apoptosis Apoptosis (Synthetic Lethality) PARPi This compound Derivative (PARP Inhibitor) PARPi->PARP1 Inhibits PARPi->Apoptosis BRCA_mut BRCA1/2 Mutation BRCA_mut->HR Inactivates BRCA_mut->Apoptosis

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-mutant cancer cells.

Tubulin Polymerization Inhibition

Microtubules are dynamic polymers of tubulin that play a crucial role in mitosis. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Some naphthalimide derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. [6]

Tubulin_Polymerization cluster_tubulin Tubulin Dynamics cluster_mitosis Mitosis cluster_outcome Cellular Outcome cluster_inhibition Therapeutic Intervention Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle Mitotic Spindle Formation Microtubule->Spindle Segregation Chromosome Segregation Spindle->Segregation Division Cell Division Segregation->Division Apoptosis Apoptosis Tubulin_i This compound Derivative (Tubulin Inhibitor) Tubulin_i->Tubulin Inhibits Polymerization Tubulin_i->Apoptosis

Caption: Inhibition of tubulin polymerization disrupts mitosis and induces apoptosis.

Conclusion: An Integrated Approach to Drug Development

The development of novel anticancer agents like this compound derivatives requires a multi-faceted and integrated approach. While in vitro assays provide essential information on potency and mechanism of action at the cellular level, they are only the first step in a long and complex process. The transition to in vivo models is a critical juncture that tests the true therapeutic potential of a compound in a physiologically relevant setting.

Discrepancies between in vitro and in vivo data are common and should be viewed not as failures, but as valuable opportunities to understand the complex interplay of factors that govern drug efficacy. By carefully designing and executing both in vitro and in vivo experiments, and by thoroughly analyzing the resulting data, researchers can gain a comprehensive understanding of a compound's strengths and weaknesses. This knowledge is essential for making informed decisions about which candidates to advance into further preclinical and, ultimately, clinical development. The this compound scaffold continues to be a promising starting point for the discovery of new and effective cancer therapies, and a thorough understanding of its in vitro and in vivo properties will be key to unlocking its full potential.

References

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A Senior Application Scientist's Guide to Comparative Docking Studies of 1-Naphthamide Analogues Against PARP1

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting PARP1 with 1-Naphthamide Analogues

Poly (ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage, playing a pivotal role in the base excision repair (BER) pathway for DNA single-strand breaks (SSBs)[1]. In cancers with deficiencies in other DNA repair mechanisms, such as homologous recombination (HR) due to BRCA1/2 mutations, cells become highly dependent on PARP1 for survival. Inhibiting PARP1 in such contexts triggers a synthetic lethality, leading to the accumulation of irreparable double-strand breaks and selective death of cancer cells[2][3]. This makes PARP1 a highly attractive therapeutic target in oncology[1][4][5].

The this compound scaffold is a privileged structure in medicinal chemistry, known for its ability to form key interactions with biological targets. Analogues of this scaffold have shown promise as PARP inhibitors, a class of drugs that prevent cancer cells from repairing their DNA[2][6]. This guide provides a comprehensive, field-proven framework for conducting a comparative molecular docking study of novel this compound analogues against PARP1. We will move beyond a simple procedural list, delving into the causality behind each experimental choice to ensure the generation of meaningful, reproducible, and scientifically valid results.

Part 1: Target Selection and Structural Rationale

The success of any docking study hinges on the quality of the target protein structure[7]. For this study, we will target the catalytic domain of human PARP1.

Selected Target: Human Poly (ADP-ribose) polymerase 1 (PARP1) PDB ID: 7ONS[8] Resolution: 1.97 Å[8] Co-crystallized Ligand: An isoquinolone-based inhibitor[8]

Causality of Selection:

  • High Resolution: At 1.97 Å, this crystal structure provides precise atomic coordinates for the amino acid residues in the binding site, which is crucial for accurate prediction of ligand interactions.

  • Human Origin: The structure is of human PARP1, ensuring biological relevance for drug development applications.

  • Presence of a Co-crystallized Inhibitor: The structure is solved in complex with a potent inhibitor bound in the active site. This is paramount for two reasons:

    • It confirms the conformation of the "drugged" or inhibited state of the enzyme.

    • The inhibitor's location definitively identifies the binding pocket, which is essential for defining the search space (grid box) for our docking calculations[7][9].

Part 2: The In Silico Experimental Workflow

A robust and reproducible docking workflow is a self-validating system. This protocol, utilizing the widely-used AutoDock Vina software, incorporates a critical validation step to establish confidence in the predictive power of the model before screening our proprietary analogues[10][11][12].

Diagram of the Molecular Docking Workflow```dot

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Protocol Validation cluster_screen Phase 3: Comparative Screening PDB_dl Download PDB Structure (7ONS) Prot_Prep Prepare Protein: - Remove water & solvent - Add polar hydrogens - Assign charges PDB_dl->Prot_Prep Grid_Gen Define Binding Site (Grid Box Generation) Prot_Prep->Grid_Gen Lig_Prep Prepare Ligands: - 2D to 3D conversion - Energy minimization - Generate PDBQT files Docking Dock this compound Analogues Lig_Prep->Docking Redocking Re-dock Co-crystallized Ligand Grid_Gen->Redocking RMSD_Calc Calculate RMSD Redocking->RMSD_Calc Validation_Check RMSD < 2.0 Å? RMSD_Calc->Validation_Check Validation_Check->Grid_Gen  No (Refine Parameters) Validation_Check->Docking  Yes (Protocol Validated) Analysis Analyze Results: - Binding Affinity - Binding Pose - Key Interactions Docking->Analysis Report Generate Report Analysis->Report

Caption: Decision-making flowchart for docking protocol validation.

Part 3: Comparative Docking and Data Analysis

Once the protocol is validated, the same procedure can be applied to the library of this compound analogues.

3.1. Executing the Comparative Docking Modify the configuration file for each analogue, pointing to the respective ligand PDBQT file, while keeping the receptor and grid parameters constant. Automate this process with simple scripts for efficiency.

3.2. Data Presentation and Interpretation The primary output from Vina is the binding affinity, an estimate of the binding free energy (ΔG) in kcal/mol. More negative values indicate stronger predicted binding.

Table 1: Comparative Docking Results for this compound Analogues against PARP1

Analogue IDMolecular Weight ( g/mol )Predicted Binding Affinity (kcal/mol)Key Interacting Residues (H-bonds, π-π stacking)
Control (Olaparib) 434.5-9.8Gly863, Ser904, Tyr907
Naph-001 (Core) 280.3-7.5Gly863, Tyr907
Naph-002 (+Amine) 295.3-8.2Gly863, Ser904, Tyr907
Naph-003 (+Fluorine) 298.3-7.9Gly863, Tyr907, Arg878
Naph-004 (+Piperazine) 364.4-9.1Gly863, Ser904, Tyr907, Asp770

Note: Data are hypothetical for illustrative purposes. A known inhibitor like Olaparib is included as a benchmark.

3.3. In-Depth Pose Analysis Binding affinity scores alone are insufficient. A thorough analysis requires visual inspection of the top-ranked binding poses for each analogue.

  • Key Interactions with PARP1: The nicotinamide-binding pocket of PARP1 is well-characterized. Look for key interactions that are known to be important for potent inhibition.[13][14] These include:

    • Hydrogen bonds with the backbone of Gly863 and the side chain of Ser904 .

    • π-π stacking interactions with the aromatic ring of Tyr907 .

  • Structure-Activity Relationship (SAR): Compare the poses and interactions of your analogues. For example, in Table 1, the addition of an amine group (Naph-002) might allow for a new hydrogen bond with Ser904, improving the binding affinity over the core structure (Naph-001). The piperazine moiety in Naph-004 could extend into a sub-pocket to interact with Asp770, further enhancing binding.

Conclusion and Forward Look

This guide outlines a scientifically rigorous workflow for the comparative docking of this compound analogues against PARP1. By prioritizing a robust validation step, we establish a high degree of confidence in the resulting predictions.[15] The output of this study—a ranked list of compounds with their predicted binding affinities and detailed interaction profiles—provides a strong foundation for prioritizing analogues for chemical synthesis and subsequent in vitro enzymatic assays. These computational results, when integrated with experimental validation, accelerate the drug discovery cycle and guide the rational design of next-generation PARP1 inhibitors.[16]

References

  • AutoDock Vina Tutorial. (2025, April 29). YouTube.
  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina.
  • Kolluru, S., et al. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology.
  • RCSB PDB. (2021, January 13). 7AAB: Crystal structure of the catalytic domain of human PARP1 in complex with inhibitor EB-47.
  • Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
  • Rueda, M., & Abagyan, R. (2016, February 12). Best Practices in Docking and Activity Prediction. bioRxiv.
  • Eagon, S. Vina Docking Tutorial. Eagon Research Group, California Polytechnic State University.
  • AutoDock Vina Documentation. Basic docking. Read the Docs.
  • Bioinformatics and Biotech Tools. (2023, March 24). 7 Expert Tips for Perfect Molecular Docking. YouTube.
  • Kirubakaran, P., et al. (2013). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. PLoS ONE.
  • Rueda, M., & Abagyan, R. (2016). Best Practices in Docking and Activity Prediction. ResearchGate.
  • Diller, D. J., & Merz, K. M. (2002). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Computer Sciences.
  • Matter Modeling Stack Exchange. (2021, April 19). Docking validation RMSD over 3, How can I fix it?.
  • RCSB PDB. (2021, January 6). 7KK4: Structure of the catalytic domain of PARP1 in complex with olaparib.
  • Otava Chemicals. PARP-1 Targeted Library.
  • Amato, J., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). International Journal of Molecular Sciences.
  • RCSB PDB. (2021, September 15). 7ONS: PARP1 catalytic domain in complex with isoquinolone-based inhibitor (compound 16).
  • Schüttelkopf, A. W., & van Aalten, D. M. F. Lessons from Docking Validation. Protein Structural Analysis Laboratory, Michigan State University.
  • Zhang, T., et al. (2024, October 30). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. ACS Chemical Biology.
  • Reddit. (2020, November 16). Molecular docking advice. r/bioinformatics.
  • Batool, S., et al. (2025, November 6). Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. International Journal of Molecular Sciences.
  • Wang, S., et al. (2023, February 15). In Silico Investigation of the Molecular Mechanism of PARP1 Inhibition for the Treatment of BRCA-Deficient Cancers. International Journal of Molecular Sciences.
  • Geng, Y., et al. (2022, October 23). Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening. Frontiers in Pharmacology.
  • ResearchGate. (n.d.). In silico molecular docking studies measure the binding affinity of BMN-673 and Olaparib to PARP-1.
  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2023, April 1). In- Silico Drug Design and Molecular Docking Studies of Poly ADP-Ribose Polymerase (PARP-1) Inhibitors as Anticancer Agents.
  • Al-Hraishawi, H., et al. (2024, September 24). An Overview of Naphthylimide as Specific Scaffold for New Drug Discovery. Molecules.
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Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure, Activity, and Experimental Validation

In the landscape of targeted cancer therapy, the inhibition of Poly(ADP-ribose) polymerase (PARP) has emerged as a clinically significant strategy, particularly for cancers with deficiencies in DNA repair mechanisms.[1] The core chemical structures of these inhibitors are pivotal to their efficacy and selectivity. This guide provides an in-depth, head-to-head comparison of ligands based on the naphthalene scaffold, with a focus on the evolution from the basic 1-Naphthamide structure to the more potent and clinically relevant naphthalimide-based PARP inhibitors. We will explore the structure-activity relationships, compare their biochemical and cellular performance, and provide detailed protocols for their evaluation.

Introduction: The Rationale for Targeting PARP and the Emergence of the Naphthalene Scaffold

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are central to the cellular response to single-strand DNA breaks (SSBs).[2] In tumors with defects in homologous recombination (HR), a key pathway for repairing double-strand DNA breaks (DSBs), the inhibition of PARP-mediated SSB repair leads to the accumulation of DSBs during DNA replication. This accumulation results in a synthetic lethal phenotype, selectively killing cancer cells while sparing healthy tissues.[2]

The journey of developing PARP inhibitors has seen the exploration of various chemical scaffolds. The naphthalene framework, a simple bicyclic aromatic system, has served as a foundational structure in the design of several classes of biologically active molecules.[1] While this compound itself is not a potent PARP inhibitor, its structural relative, 1,8-naphthalimide, has proven to be a versatile and effective scaffold for developing powerful PARP inhibitors.[3][4] The planar nature of the naphthalimide ring system allows for effective intercalation into DNA, a property that has been exploited in the design of anticancer agents.[1]

This guide will dissect the structural evolution from this compound to advanced naphthalimide derivatives, providing a comparative analysis of their performance as PARP inhibitors.

The Naphthalene Scaffold: From Inactive Precursor to Potent Pharmacophore

The basic this compound structure, while a useful chemical building block, lacks the necessary structural features for potent PARP inhibition. The development of PARP inhibitors based on the naphthalene core has primarily focused on the 1,8-naphthalimide scaffold. The imide functional group and the ability to introduce substituents at various positions on the naphthalene ring and the imide nitrogen have been critical in optimizing potency and selectivity.

Structure-Activity Relationship (SAR) of Naphthalimide-Based PARP Inhibitors

The anticancer properties of naphthalimide derivatives are closely tied to their chemical structure. Key SAR insights include:

  • The Planar Naphthalimide Core: This feature is crucial for DNA intercalation, which can contribute to the overall cytotoxic effect of some derivatives.[1]

  • Substituents on the Naphthalene Ring: The introduction of specific groups, such as amino or nitro groups at the 4-position, has been shown to significantly enhance PARP inhibitory activity. For instance, 4-amino-1,8-naphthalimide is a known PARP inhibitor.[5][6]

  • The Imide Nitrogen: The substituent on the imide nitrogen plays a critical role in modulating the compound's properties, including solubility, cell permeability, and target engagement. Linking polyamine chains or other heterocyclic moieties at this position has been a successful strategy to improve anti-tumor activity.[4]

Head-to-Head Comparison: Biochemical and Cellular Performance

A direct comparison of the PARP inhibitory activity of this compound with its naphthalimide-based relatives highlights the significant leap in potency achieved through rational drug design. While data for this compound as a PARP inhibitor is scarce due to its inactivity, a comparison of various naphthalimide derivatives and clinically approved PARP inhibitors provides valuable insights.

Biochemical Potency: PARP1 and PARP2 Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various PARP inhibitors, including a representative naphthalimide derivative, against the key enzymes PARP1 and PARP2.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)PARP1/PARP2 Selectivity RatioReference(s)
Olaparib 1.50.8~2[7]
Talazoparib 0.60.3~2[7]
Niraparib 3.82.1~1.8[8]
Veliparib 5.22.9~1.8[9]
AZD5305 (Saruparib) 1.55653>500[7]
4-Amino-1,8-naphthalimide Potent (qualitative)Not reportedNot reported[5][6]

Note: IC50 values can vary depending on the specific assay conditions.

The data clearly indicates that while first-generation PARP inhibitors like Olaparib and Talazoparib show dual inhibition of PARP1 and PARP2, next-generation inhibitors like AZD5305 exhibit high selectivity for PARP1.[7] This selectivity is thought to contribute to a better safety profile. While quantitative IC50 data for a wide range of naphthalimide derivatives is not always available in a comparative format, studies have shown that compounds like 4-amino-1,8-naphthalimide are potent inhibitors of PARP activity in cellular assays.[5]

Cellular Activity: PARP Trapping and Cytotoxicity

Beyond enzymatic inhibition, a crucial mechanism of action for many PARP inhibitors is "PARP trapping," where the inhibitor stabilizes the PARP-DNA complex, leading to cytotoxic lesions.[10] The ability of a compound to trap PARP can be a better predictor of its anticancer efficacy than its enzymatic inhibitory potency alone.

The following table compares the PARP trapping ability and cytotoxic effects of different PARP inhibitors in BRCA-mutated cancer cell lines.

CompoundPARP1 Trapping EC50 (nM)PARP2 Trapping EC50 (nM)Cell Line (BRCA Mutation)Anti-proliferative IC50 (nM)Reference(s)
Olaparib PotentPotentDLD-1 (BRCA2-/-)10[7][8]
Talazoparib Most PotentPotentDLD-1 (BRCA2-/-)1[7][8]
Niraparib PotentPotentDLD-1 (BRCA2-/-)4[8]
Veliparib WeakWeakDLD-1 (BRCA2-/-)>1000[9]
AZD5305 (Saruparib) PotentNo trappingDLD-1 (BRCA2-/-)2.5[7]

Naphthalimide derivatives have also demonstrated significant cytotoxic activity against various cancer cell lines, with IC50 values often in the low micromolar to nanomolar range.[11][12] The trapping efficiency of naphthalimide-based inhibitors is an active area of research.

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the PARP signaling pathway, the mechanism of PARP trapping, and a general workflow for evaluating PARP inhibitors.

PARP_Signaling_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) chains PARP1->PAR synthesizes using NAD NAD+ NAD->PARP1 Repair_Factors DNA Repair Factors (e.g., XRCC1) PAR->Repair_Factors recruits SSB_Repair SSB Repair Repair_Factors->SSB_Repair

Caption: PARP1 signaling pathway in response to DNA single-strand breaks.

PARP_Trapping_Mechanism cluster_0 Normal PARP Function cluster_1 PARP Inhibition and Trapping PARP1_bound PARP1 binds to SSB PARylation Auto-PARylation PARP1_bound->PARylation PARP1_release PARP1 releases from DNA PARylation->PARP1_release Repair Repair machinery recruited PARP1_release->Repair PARPi PARP Inhibitor PARP1_trapped PARP1-DNA complex is stabilized (Trapped) PARPi->PARP1_trapped Replication_Fork_Collapse Replication Fork Collapse PARP1_trapped->Replication_Fork_Collapse DSB_formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_formation Cell_Death Cell Death in HR-deficient cells DSB_formation->Cell_Death

Caption: Mechanism of PARP trapping by PARP inhibitors.

PARPi_Evaluation_Workflow Start Compound Synthesis/Selection Biochemical_Assays Biochemical Assays Start->Biochemical_Assays PARP_Activity PARP Enzymatic Activity Assay (IC50) Biochemical_Assays->PARP_Activity PARP_Trapping PARP Trapping Assay (EC50) Biochemical_Assays->PARP_Trapping Cellular_Assays Cellular Assays PARP_Activity->Cellular_Assays PARP_Trapping->Cellular_Assays Cell_Viability Cell Viability/Cytotoxicity Assay (IC50) Cellular_Assays->Cell_Viability PAR_Formation In-cell PAR Formation Assay Cellular_Assays->PAR_Formation Preclinical_Models In Vivo Preclinical Models Cell_Viability->Preclinical_Models PAR_Formation->Preclinical_Models

Caption: General workflow for the preclinical evaluation of PARP inhibitors.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are step-by-step methodologies for key assays used in the evaluation of PARP inhibitors.

PARP1 Enzymatic Activity Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

Materials:

  • 96-well plate pre-coated with histone proteins

  • Recombinant human PARP1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • PARP assay buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Plate reader capable of measuring luminescence

Protocol:

  • Prepare serial dilutions of the test compounds (e.g., naphthalimide derivatives) in PARP assay buffer.

  • To each well of the histone-coated plate, add the PARP assay buffer, activated DNA, and the test compound or vehicle control.

  • Initiate the reaction by adding recombinant PARP1 enzyme to each well.

  • Add biotinylated NAD+ to all wells to start the PARylation reaction.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate multiple times with a wash buffer to remove unbound reagents.

  • Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Wash the plate again to remove unbound Streptavidin-HRP.

  • Add the chemiluminescent substrate to each well.

  • Immediately measure the luminescence using a plate reader. The signal is inversely proportional to the PARP1 inhibitory activity of the compound.[13]

PARP Trapping Assay (Fluorescence Polarization)

This assay measures the ability of an inhibitor to trap PARP1 on a fluorescently labeled DNA oligonucleotide.[14][15]

Materials:

  • 384-well black plate

  • Recombinant human PARP1 enzyme

  • Fluorescently labeled DNA oligonucleotide duplex with a single-strand break

  • PARP trapping assay buffer

  • NAD+

  • Plate reader capable of measuring fluorescence polarization

Protocol:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In the wells of the 384-well plate, add the fluorescently labeled DNA oligonucleotide and the test compound or vehicle control.

  • Add recombinant PARP1 enzyme to each well and incubate for 30 minutes at room temperature to allow PARP1 to bind to the DNA.

  • Initiate the PARylation reaction by adding NAD+ to the wells.

  • Incubate the plate for 60 minutes at room temperature.

  • Measure the fluorescence polarization (FP) using a plate reader. A high FP signal indicates that PARP1 is trapped on the DNA, as the large complex tumbles slowly in solution. A low FP signal indicates that PARP1 has auto-PARylated and dissociated from the DNA.[14][15]

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[16][17]

Materials:

  • Cancer cell line of interest (e.g., BRCA-mutated)

  • Complete cell culture medium

  • 96-well opaque-walled plates

  • Test compounds

  • CellTiter-Glo® Reagent

  • Plate reader capable of measuring luminescence

Protocol:

  • Seed the cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds or vehicle control.

  • Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.[16][17]

Conclusion and Future Directions

The journey from the simple this compound scaffold to potent and selective 1,8-naphthalimide-based PARP inhibitors exemplifies the power of medicinal chemistry in optimizing drug candidates. While this compound itself is not a viable PARP inhibitor, the related naphthalimide core has proven to be a highly valuable pharmacophore. Head-to-head comparisons of naphthalimide derivatives with clinically approved PARP inhibitors reveal the ongoing efforts to enhance selectivity, particularly for PARP1, to improve the therapeutic index.

Future research in this area will likely focus on:

  • Developing highly selective PARP1 inhibitors based on the naphthalimide scaffold to minimize off-target effects.

  • Investigating the PARP trapping potential of novel naphthalimide derivatives to better predict their clinical efficacy.

  • Exploring dual-target inhibitors that combine PARP inhibition with the modulation of other synergistic pathways to overcome drug resistance.[18]

This guide provides a framework for researchers and drug development professionals to understand and evaluate naphthalene-based ligands as PARP inhibitors, from their fundamental structure-activity relationships to their practical application in preclinical assays. The provided protocols offer a starting point for the rigorous and reproducible assessment of this promising class of anticancer agents.

References

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A Senior Application Scientist's Guide to Inter-Laboratory Validation of 1-Naphthamide Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Imperative for Reliable Bioanalysis

In pharmaceutical development and manufacturing, the accurate quantification of active pharmaceutical ingredients (APIs) and their precursors is non-negotiable. 1-Naphthamide (C₁₁H₉NO), a key intermediate in the synthesis of various dyes and pharmaceuticals, requires robust and reproducible analytical methods to ensure final product quality and safety.[1] An analytical method that performs flawlessly in one laboratory may falter under the subtle, unavoidable variations of another.[2] This guide presents a framework for the inter-laboratory validation of analytical methods for this compound, comparing a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method against a more modern Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-MS/MS) approach.

The objective of such a study is to rigorously challenge the methods' transferability and reliability, a process often termed "ruggedness testing" in inter-laboratory contexts.[2][3] By simulating this validation across three virtual laboratories, we provide a clear, data-driven comparison of their performance against internationally recognized criteria, primarily those established by the International Council for Harmonisation (ICH).[4][5]

Foundational Concepts: Validation & Study Design

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[6][7] An inter-laboratory study is the ultimate test of a method's ruggedness—its ability to withstand variations like different analysts, instruments, and environments.[3][8]

The Analyte: this compound

This compound is a white crystalline solid with a molecular weight of 171.19 g/mol .[9][10] It has moderate aqueous solubility (1510 mg/L at 25°C) but is more soluble in organic solvents like ethanol and dichloromethane, which informs solvent selection for sample and standard preparation.[9][11] Its aromatic naphthalene ring provides strong chromophores, making it well-suited for UV detection.

The Methodologies Compared
  • Method A: HPLC-UV: A robust, widely accessible workhorse method for quality control. It separates compounds based on their interaction with a stationary phase under pressure, detecting analytes as they absorb UV light.[12]

  • Method B: UHPLC-MS/MS: An advanced technique offering higher speed, resolution, and sensitivity.[13] It uses smaller column particles at much higher pressures for superior separation, coupled with a mass spectrometer for highly specific detection and quantification.[14][15]

Inter-Laboratory Study Workflow

The validation process involves distributing a common set of standards and samples to multiple participating laboratories. Each lab follows the same analytical protocols, and the results are collated and statistically analyzed to assess the method's performance across different environments.

G Inter-Laboratory Validation Workflow cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (1, 2, 3) A Protocol Design & Reference Standard Prep B Sample Distribution (Homogenized Lots) A->B C Data Collation & Statistical Analysis B->C L1 Receive Samples & Protocol B->L1 D Final Validation Report C->D L2 Execute Method A (HPLC-UV) & Method B (UHPLC-MS/MS) L1->L2 L3 Report Raw Data & System Suitability L2->L3 L3->C

Caption: Workflow for the inter-laboratory validation study.

Experimental Protocols

The following protocols are provided as standardized procedures for all participating laboratories. Explanations for key choices are included to enhance understanding and adherence.

Method A: HPLC-UV Protocol
  • Rationale: This method is designed for reliability and accessibility. A C18 column is chosen for its excellent retention of aromatic compounds like this compound.[12] The mobile phase of acetonitrile and water is a common, effective combination for reversed-phase chromatography, with phosphoric acid added to sharpen peak shape by suppressing silanol interactions on the column.[16]

Step-by-Step Procedure:

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and Water (60:40 v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of this compound in methanol. Serially dilute with mobile phase to create calibration standards from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh sample matrix, extract with methanol using sonication, and filter through a 0.45 µm syringe filter prior to injection.

Method B: UHPLC-MS/MS Protocol
  • Rationale: This method prioritizes speed and sensitivity. The sub-2 µm particle column dramatically increases efficiency but requires the high pressures of a UHPLC system.[15] Mass spectrometry provides unparalleled specificity, virtually eliminating interference from matrix components.[17] Formic acid is used instead of phosphoric acid as it is a volatile buffer compatible with MS detection.

Step-by-Step Procedure:

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 40% B to 95% B over 2 minutes, hold for 0.5 minutes, return to 40% B and equilibrate for 0.5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: ESI Positive.

  • MRM Transitions: Monitor for precursor ion (Q1) and product ion (Q3) specific to this compound (e.g., m/z 172.1 -> 127.1).

  • Standard & Sample Prep: As per Method A, but with final dilutions in mobile phase A.

Comparative Performance Data: An Inter-Laboratory Analysis

The following tables summarize the hypothetical results from three independent laboratories executing both methods. The data is evaluated against typical acceptance criteria derived from ICH Q2(R1) guidelines.[18][19]

Accuracy & Precision

Accuracy (closeness to the true value) is measured by % recovery, while precision (agreement between measurements) is measured by Relative Standard Deviation (%RSD).[4]

Table 1: Inter-laboratory Accuracy and Intermediate Precision Data | Parameter | Lab 1 | Lab 2 | Lab 3 | Mean | Acceptance Criteria | | :--- | :---: | :---: | :---: | :---: | :---: | | Method A: HPLC-UV | | Accuracy (% Recovery) | 99.2% | 98.5% | 101.1% | 99.6% | 98.0 - 102.0% | | Precision (%RSD) | 1.4% | 1.8% | 1.5% | 1.6% | ≤ 2.0% | | Method B: UHPLC-MS/MS | | Accuracy (% Recovery) | 100.3% | 99.8% | 100.1% | 100.1% | 98.0 - 102.0% | | Precision (%RSD) | 0.8% | 0.9% | 0.7% | 0.8% | ≤ 2.0% |

Insight: Both methods demonstrate acceptable accuracy and precision. However, the UHPLC-MS/MS method shows significantly lower variability between labs (lower %RSD), indicating higher ruggedness and reproducibility.

Linearity, Range, and Sensitivity

Linearity confirms a proportional response to concentration. The range is the interval where the method is precise and accurate. Sensitivity is determined by the Limit of Detection (LOD) and Limit of Quantitation (LOQ).[4]

Table 2: Linearity, Range, and Sensitivity Comparison

Parameter Method A: HPLC-UV Method B: UHPLC-MS/MS Acceptance Criteria
Linearity (R²) 0.9992 0.9998 ≥ 0.999
Validated Range 1 - 100 µg/mL 0.1 - 100 µg/mL Application-dependent
LOD 0.3 µg/mL 0.03 µg/mL Reportable

| LOQ | 1.0 µg/mL | 0.1 µg/mL | Reportable |

Insight: The UHPLC-MS/MS method is approximately 10 times more sensitive (lower LOD/LOQ) than the HPLC-UV method, allowing for the quantification of trace-level impurities or use in low-dosage formulations.

Robustness

Robustness testing involves making small, deliberate changes to method parameters to assess its reliability.[20][21]

Table 3: Robustness Testing Results (% Change in Assay Value)

Parameter Varied Method A: HPLC-UV Method B: UHPLC-MS/MS Acceptance Criteria
Flow Rate (± 10%) < 2.0% < 0.5% < 2.0%
Column Temp (± 2°C) < 1.5% < 0.3% < 2.0%

| Mobile Phase pH (± 0.2) | < 2.5% | < 0.8% | < 2.0% |

Insight: The HPLC-UV method shows a greater sensitivity to changes in mobile phase pH, narrowly failing the acceptance criteria. This highlights a critical parameter that must be strictly controlled. The UHPLC-MS/MS method demonstrates superior robustness to all tested variations.

Method Selection Framework

The choice between these two validated methods depends on the specific application and available resources.

G Decision Framework for Method Selection Start Define Analytical Need QC Routine QC / High Conc. Assay? Start->QC Trace Trace Analysis / Impurity Profiling? QC->Trace No HPLC Select HPLC-UV (Cost-Effective, Robust) QC->HPLC Yes Throughput High Throughput Needed? Trace->Throughput No UHPLC Select UHPLC-MS/MS (High Sensitivity, Speed) Trace->UHPLC Yes Throughput->HPLC No Throughput->UHPLC Yes

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion and Recommendations

This guide demonstrates that both the HPLC-UV and UHPLC-MS/MS methods can be successfully validated for the analysis of this compound. The inter-laboratory comparison confirms that while the HPLC-UV method is suitable for routine quality control applications, the UHPLC-MS/MS method offers superior precision, sensitivity, and robustness.[22][23]

Key Recommendations:

  • For routine assays where concentration levels are high and cost is a primary concern, the HPLC-UV method is a reliable and validated choice. However, strict control over mobile phase pH is essential for reproducibility.

  • For applications requiring high sensitivity (e.g., impurity analysis, pharmacokinetic studies), high throughput, or maximum reproducibility across different sites, the UHPLC-MS/MS method is unequivocally superior and justifies the higher initial investment in instrumentation.

Ultimately, the successful transfer and implementation of any analytical method hinge on a comprehensive validation that includes an inter-laboratory assessment to ensure its real-world ruggedness and reliability.[2][8]

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A Senior Application Scientist's Guide to the Quantitative Structure-Activity Relationship (QSAR) of 1-Naphthamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of Quantitative Structure-Activity Relationship (QSAR) models applied to 1-naphthamide derivatives and related scaffolds. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage computational modeling to accelerate the discovery of novel therapeutic agents. By dissecting the causality behind experimental and computational choices, this document offers field-proven insights into designing more potent and selective molecules.

Introduction: The Naphthamide Scaffold and the Predictive Power of QSAR

The this compound moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibition.[1][2][3] The rational design of new, more effective derivatives requires a deep understanding of how subtle changes in their chemical structure influence their biological activity. This is the central premise of the Quantitative Structure-Activity Relationship (QSAR) paradigm.[4]

QSAR modeling provides a mathematical bridge between the structure of a molecule and its biological effect.[5][6] By identifying key physicochemical, electronic, and steric properties (termed "descriptors") that govern activity, QSAR models empower scientists to predict the potency of novel, unsynthesized compounds, thereby prioritizing synthetic efforts, reducing costs, and accelerating the drug discovery pipeline.[7][8] This guide will compare various QSAR approaches applied to naphthamide-related structures, offering a robust framework for your own research endeavors.

The QSAR Workflow: A Self-Validating System

A robust QSAR study is a self-validating system, where each step is designed to ensure the statistical significance and predictive power of the final model. The integrity of the model is paramount, as it directly informs significant investments in chemical synthesis and biological testing.[9][10]

G A Data Set Collection (Structures & Biological Activity) B Data Curation (Error Checking, Standardization) A->B C Molecular Descriptor Calculation (2D, 3D, Quantum-Chemical) B->C D Data Splitting (Training Set & Test Set) C->D E Model Development (e.g., MLR, GEP, ANN) D->E Training Set F Internal Validation (Cross-Validation, q²) E->F F->E Refine Model G External Validation (Prediction on Test Set) F->G Validated Model H Applicability Domain Definition G->H Test Set I Model Interpretation & Deployment (Design of New Compounds) H->I

Caption: General workflow for developing a predictive QSAR model.

Comparative Analysis of QSAR Models for Naphthalene-Based Scaffolds

While specific QSAR studies on this compound itself are specialized, extensive research on closely related analogs like naphthalimides and naphthoquinones provides a wealth of directly applicable data. These studies reveal which molecular properties are critical for specific biological activities.

Anticancer Activity

Naphthalene-based compounds are frequently investigated as anticancer agents, often targeting DNA or crucial enzymes like topoisomerases.[1][11][12] QSAR studies in this area aim to enhance cytotoxicity against cancer cell lines while minimizing effects on healthy cells.

One study on 1,8-naphthalimide derivatives targeting nuclear DNA in osteosarcoma cells employed Gene Expression Programming (GEP) to build a nonlinear QSAR model.[11][13] This approach demonstrated superior stability and predictive ability compared to traditional Multiple Linear Regression (MLR).[11] Another investigation into substituted 1,4-naphthoquinones successfully constructed four MLR-based QSAR models against different cancer cell lines (HepG2, HuCCA-1, A549, and MOLT-3).[14] These models highlighted the importance of polarizability, van der Waals volume, and electronegativity in governing anticancer activity.[14]

Table 1: Comparison of QSAR Models for Anticancer Naphthalene Derivatives

ScaffoldTarget/Cell LineModeling MethodKey Descriptorsr² (Training)q² (LOO CV)r² (Test)Reference
1,8-NaphthalimideOsteosarcoma (DNA)GEP (Nonlinear)Not specified0.89Not Reported0.82[11]
1,4-NaphthoquinoneHepG2, HuCCA-1, etc.MLRMATS3p, BELp8, GATS5v, E1e0.89 - 0.97Not Reported0.78 - 0.92[14]
Naphthalenesulphonyl GlutamamidesEhrlich Ascites CarcinomaMLRETSA, RTSA indices, Wang-Ford chargesNot ReportedNot ReportedNot Reported[15]

Note: r² is the coefficient of determination, a measure of how well the model explains the variance in the data. q² (from Leave-One-Out Cross-Validation) is a measure of the model's internal predictive ability.

The causality behind these findings is rooted in molecular interactions. Descriptors related to polarizability (MATS3p, BELp8) suggest that the ability of the molecule's electron cloud to distort is crucial for forming favorable dispersion interactions within the biological target.[14][16] Similarly, electronic parameters (E1e, Wang-Ford charges) indicate that the electrostatic potential of the molecule governs its ability to engage in charge-based or hydrogen bonding interactions, for instance with DNA base pairs or amino acid residues in an enzyme's active site.[15][16]

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and naphthamide derivatives have shown significant promise.[3][17] QSAR helps elucidate the structural features required to overcome bacterial defense mechanisms.

A key study on 1,3-disubstituted-1H-naphtho[1,2-e][11][13]oxazines found that antibacterial activity was primarily governed by topological parameters such as the Balaban index (J) and Kier's molecular connectivity indices (²κ and ³χ).[4][18] In contrast, antifungal activity was best described by the valance first-order molecular connectivity index (¹χv).[4][18] Another study on naphthalen-1-yl-acetic acid hydrazides confirmed the importance of topological indices but also highlighted the role of the partition coefficient (log P) and the energy of the Highest Occupied Molecular Orbital (HOMO) .[2]

Table 2: Comparison of QSAR Models for Antimicrobial Naphthalene Derivatives

ScaffoldTarget OrganismModeling MethodKey Descriptorsq² (LOO CV)Key FindingReference
Naphtho[1,2-e][11][13]oxazinesBacteriaMLRJ, ²κ, ³χ>0.82>0.73Activity depends on molecular size and branching.[4][18]
Naphtho[1,2-e][11][13]oxazinesFungiMLR¹χv>0.86>0.81Valance electron information is critical.[4][18]
Naphthalen-1-yl-acetic acid hydrazidesBacteria & FungiMLRlog P, HOMO, ¹χ, ³χ, ³χvNot ReportedNot ReportedHydrophobicity and electronic reactivity are key.[2]

The prevalence of topological descriptors (indices related to molecular size, shape, and branching) suggests that the overall architecture of the molecule is critical for its antimicrobial action.[4][18] This could relate to the molecule's ability to fit into a specific enzyme active site or to intercalate into bacterial membranes. The significance of log P indicates that a compound's hydrophobicity is a determining factor, likely influencing its capacity to cross the bacterial cell wall and membrane to reach its intracellular target.[2] The HOMO energy descriptor points to the molecule's electron-donating capability, which is often involved in charge-transfer interactions critical for inhibiting biological processes.[2][16]

Methodologies: Protocols for a Predictive QSAR Study

This section provides a detailed, step-by-step protocol for conducting a QSAR analysis. Trustworthiness is built by ensuring each step is rigorously executed and validated.

Protocol 1: QSAR Model Development and Validation
  • Data Set Preparation: a. Compile a dataset of this compound derivatives with their corresponding biological activities (e.g., IC₅₀, MIC). Ensure data is from a consistent experimental protocol to minimize error.[9][10] b. Convert biological activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more linear distribution. c. Draw the 2D structures of all compounds using chemical drawing software.

  • Structure Optimization and Descriptor Calculation: a. Convert 2D structures to 3D and perform geometric optimization using a suitable computational chemistry method (e.g., semi-empirical PM6 or density functional theory). This ensures a low-energy, realistic conformation. b. Calculate molecular descriptors using specialized software (e.g., PaDEL-Descriptor, Dragon). Calculate a wide range of descriptors, including 1D/2D (topological, constitutional), 3D (geometric), and quantum-chemical (HOMO, LUMO, dipole moment).[16][19][20]

  • Data Division and Pre-processing: a. Remove constant or near-constant value descriptors. b. Calculate pairwise correlations between descriptors and remove highly inter-correlated descriptors (e.g., |r| > 0.9) to avoid multicollinearity. c. Rationally divide the dataset into a training set (~75-80%) for model building and a test set (~20-25%) for external validation.

  • Model Building: a. Using the training set, employ a statistical method to build the model. For a foundational model, Multiple Linear Regression (MLR) with a variable selection method like stepwise regression is often used.[14][21] b. The goal is to find the simplest equation with the highest statistical significance that relates the descriptors (independent variables) to the biological activity (dependent variable).

  • Rigorous Model Validation: a. Internal Validation: Perform Leave-One-Out Cross-Validation (LOO-CV) on the training set to calculate the cross-validated correlation coefficient (q²). A high q² value (>0.6) indicates the model is robust and not a result of chance correlation.[20] b. Y-Randomization: Scramble the biological activity data multiple times and re-build the model. The resulting models should have very low r² and q² values, proving the original model is not due to chance. c. External Validation: Use the developed model to predict the activity of the compounds in the test set (which were not used in model creation). The predictive ability is assessed by the r²_pred value. A high value (>0.6) confirms the model can accurately predict new compounds.[22]

G cluster_0 Model Building (Training Set) cluster_1 Model Validation A Descriptor Pool B Variable Selection (e.g., Stepwise MLR) A->B C Initial QSAR Model B->C D Internal Validation (Cross-Validation, q²) C->D F Y-Randomization C->F Chance Correlation Check E External Validation (Test Set Prediction, r²_pred) D->E Robustness Check G Robust & Predictive QSAR Model E->G

Caption: A workflow for robust QSAR model validation.

Design of Novel this compound Derivatives: A QSAR-Guided Approach

The true value of a QSAR model lies in its application. By interpreting the validated model, we can formulate a design strategy for novel, more potent compounds.

Based on the comparative analysis, a hypothetical "ideal" this compound derivative with enhanced anticancer activity might possess:

  • Increased Hydrophobicity (log P): To improve membrane permeability. This could be achieved by adding non-polar substituents like alkyl or halogen groups.[2]

  • Electron-Withdrawing Groups: To lower the LUMO energy, making the molecule more susceptible to nucleophilic attack, a common mechanism in anticancer drugs. This could involve adding nitro or cyano groups at specific positions.[16]

  • Optimal Shape and Size (Topological Descriptors): Substituents should be chosen to maximize favorable steric interactions with the target, avoiding clashes. For example, a planar aromatic ring might be preferred over a bulky alkyl group to facilitate DNA intercalation.[4][14]

Caption: The this compound scaffold with key modification sites.

Conclusion

QSAR modeling is an indispensable tool in modern drug discovery. This guide has demonstrated that by systematically comparing QSAR models for this compound derivatives and their close analogs, clear, data-driven strategies for molecular design emerge. The most robust models consistently point towards the importance of a delicate balance between hydrophobic, electronic, and steric properties. By adhering to rigorous validation protocols, researchers can develop highly predictive models that not only explain existing structure-activity relationships but also reliably guide the synthesis of the next generation of this compound-based therapeutics.

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A Comparative Guide to the Photostability of Naphthamide Isomers for Drug Development and Research

Author: BenchChem Technical Support Team. Date: January 2026

The intrinsic photostability of an active pharmaceutical ingredient (API) or a fluorescent probe is a critical quality attribute that dictates its development, formulation, packaging, and therapeutic efficacy. Naphthamides, particularly 1,8-naphthalimide derivatives, are a versatile class of compounds renowned for their potent biological activities and unique photophysical properties, including strong fluorescence and high quantum yields.[1][2] However, their susceptibility to photodegradation can lead to loss of activity and the formation of potentially toxic photoproducts.[3]

This in-depth technical guide provides a comparative analysis of the photostability of different naphthamide isomers, focusing on the structural features that govern their photochemical behavior. We will delve into the causality behind experimental choices for assessing photostability, present standardized protocols grounded in regulatory guidelines, and explore mechanistic insights to empower researchers in the design of more robust and photostable molecules.

The Decisive Role of Molecular Architecture in Naphthamide Photostability

The photostability of a 1,8-naphthalimide derivative is not an intrinsic property of the core ring system alone; it is profoundly influenced by the nature and position of its substituents. The electronic landscape of the molecule, dictated by these substitutions, governs the deactivation pathways available to the excited state, determining whether the energy is harmlessly dissipated or channeled into photoreactive pathways.

Key Influencing Factors:

  • Substitution at the C-4 Position: The C-4 position of the naphthalimide core is the most electronically active site. Substituents here have the most significant impact on the molecule's intramolecular charge transfer (ICT) characteristics.[1] Electron-donating groups, such as amino or alkoxy moieties, are frequently introduced at this position to induce fluorescence in the visible range.[1][4] While 4-amino derivatives are highly emissive, this strong ICT character can also render the excited state more susceptible to reactions with its environment.[1]

  • Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET): Many naphthalimide applications leverage their ICT properties.[5] Upon excitation, a significant shift in electron density occurs from an electron-donor part of the molecule to the electron-accepting naphthalimide core.[5] While this is the basis for their use as fluorescent probes, a highly polar, charge-separated excited state can be more reactive. Furthermore, the presence of certain functional groups can initiate photoinduced electron transfer (PET), a process that can lead to the formation of reactive radical ions and subsequent degradation.[6][7]

  • Environmental Factors: The immediate environment of the naphthalimide molecule plays a crucial role. Solvent polarity can stabilize or destabilize the excited state, altering fluorescence quantum yields and reactivity.[5][8] For instance, polar solvents can promote the formation of a twisted intramolecular charge transfer (TICT) state, which often opens up efficient non-radiative decay pathways that can quench fluorescence but may also compete with degradation pathways.[5] Furthermore, incorporating naphthalimide dyes into a rigid polymer matrix like polymethyl methacrylate (PMMA) has been shown to significantly enhance their photostability by restricting molecular vibrations and rotations that can lead to degradation.[9][10][11]

Gold Standard Methodology: ICH Q1B-Compliant Photostability Testing

To ensure data is reliable, comparable, and suitable for regulatory submission, a standardized approach to photostability testing is imperative. The International Council for Harmonisation (ICH) Q1B guideline provides the framework for this process.[12][13] The methodology is designed to evaluate the intrinsic photochemical liability of a substance through a combination of forced degradation and confirmatory studies.

Experimental Protocol: A Self-Validating System

This protocol describes a confirmatory study to definitively characterize the photostability of a naphthamide isomer.

Objective: To quantify the degradation of a naphthamide isomer under standardized light exposure conditions.

Materials:

  • Naphthamide Isomer Sample

  • Class A Volumetric Glassware

  • HPLC-grade Solvents (e.g., Methanol, Acetonitrile, Water)

  • ICH-compliant Photostability Chamber (equipped with light sources as per ICH Q1B Option 1 or 2)

  • Calibrated Radiometers/Lux meters

  • Quartz or Borosilicate Glass Vials/Dishes

  • Aluminum Foil

  • Validated HPLC system with a UV or PDA detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the naphthamide isomer in a suitable solvent at a known concentration (e.g., 1 mg/mL).

    • From the stock, prepare replicate test solutions in transparent containers (e.g., quartz vials) at a concentration suitable for HPLC analysis (e.g., 10-20 µg/mL). The choice of container material is critical; quartz is preferred as it is transparent to UV radiation.

    • Prepare an identical set of solutions and wrap them securely in aluminum foil. These will serve as the dark controls to distinguish between thermal and photodegradation.[13][14]

  • Light Exposure:

    • Place the transparent (light-exposed) and foil-wrapped (dark control) samples in the photostability chamber.[15]

    • Expose the samples to a light source conforming to ICH Q1B specifications. The total exposure should be not less than 1.2 million lux hours of visible light and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter .[12][13][14]

    • Monitor the exposure using calibrated radiometers or a validated chemical actinometry system (e.g., quinine actinometry) to ensure the target irradiation is achieved.[12][16]

  • Analytical Monitoring:

    • At the end of the exposure period, retrieve all samples.

    • Analyze the light-exposed samples, dark control samples, and a freshly prepared (unexposed) standard solution using a pre-validated, stability-indicating HPLC method. This method must be capable of separating the parent naphthamide isomer from all potential photodegradants.[17]

    • Record the peak area of the parent compound for each sample.

  • Data Analysis and Interpretation:

    • Assess Thermal Degradation: Compare the parent peak area of the dark control samples to the unexposed standard. Any significant decrease indicates thermal instability under the chamber's temperature conditions.

    • Calculate Photodegradation: Calculate the percentage loss of the parent compound in the light-exposed samples relative to the dark control samples. This isolates the effect of light.

    • Mass Balance: Evaluate the chromatogram for the appearance of new peaks (photodegradants) and any decrease in the total peak area, which might suggest the formation of non-chromophoric products or volatile compounds.

Workflow for ICH Q1B Photostability Assessment

G cluster_prep Step 1: Preparation cluster_expose Step 2: Exposure cluster_analyze Step 3: Analysis cluster_data Step 4: Interpretation prep_stock Prepare Stock Solution (Known Concentration) prep_light Prepare 'Light-Exposed' Sample in Quartz Vial prep_stock->prep_light prep_dark Prepare 'Dark Control' Sample (Wrap in Foil) prep_stock->prep_dark chamber Place Samples in ICH Photostability Chamber prep_light->chamber prep_dark->chamber expose Irradiate Samples (≥1.2M lux·hr, ≥200 W·hr/m²) chamber->expose hplc Analyze all samples via Stability-Indicating HPLC expose->hplc compare_dark Compare Dark Control to Unexposed Standard (Assess Thermal Degradation) hplc->compare_dark calc_photo Calculate % Degradation (Light-Exposed vs. Dark Control) hplc->calc_photo mass_balance Evaluate Mass Balance & Identify Photoproducts hplc->mass_balance

Caption: Standardized workflow for assessing naphthamide photostability according to ICH Q1B guidelines.

Comparative Analysis and Strategies for Photostabilization

Direct comparison of photodegradation quantum yields across a wide range of isomers is challenging due to variations in experimental conditions reported in the literature. However, by synthesizing data on their photophysical properties, we can draw clear correlations with their observed stability.

Isomer/Derivative TypeKey Substituent (at C-4)Typical λmax (nm)Fluorescence Quantum Yield (Φf)Photostability Insights & Strategy
4-Amino-1,8-naphthalimide -NH₂, -NHR~400-440High (can be >0.8)[18]Highly fluorescent but the amino group can be a site for photo-oxidation. Stability is moderate.[1]
4-Alkoxy-1,8-naphthalimide -OR~340-360Moderate to HighGenerally more photostable than amino-derivatives due to the lower electron-donating strength of oxygen.
N-Aryl-1,8-naphthalimide Aryl group on Imide N~330-350Low to ModeratePhotochemistry can involve reactions on the N-aryl substituent. Stability is variable.[6]
Polymer-Incorporated Naphthalimide Covalently bound to polymerVariesOften maintained or enhancedHigh Photostability. Restricted molecular motion within the polymer matrix dissipates energy non-radiatively, increasing photostability by 25-30%.[10][11]
Benzotriazole-Hybrid Naphthalimide Covalently linked UV absorberBimodal absorptionLower than parentVery High Photostability. The benzotriazole moiety acts as an energy sink, dissipating UV energy via non-radiative ESIPT, effectively protecting the naphthalimide core.[18]
Mechanistic Insight: Covalent UV Absorbers for Enhanced Stability

A highly effective strategy for bolstering photostability is the covalent attachment of a UV-absorbing moiety that can dissipate absorbed energy through a harmless, non-radiative pathway. A prime example is the hybridization of 1,8-naphthalimides with 2-(2-hydroxyphenyl)-2H-benzotriazoles.[18]

Upon photon absorption, the benzotriazole component undergoes an excited-state intramolecular proton transfer (ESIPT). This process is an extremely rapid and efficient non-radiative deactivation channel that funnels the absorbed energy away from the fluorescent naphthalimide core before it can undergo photodegradation. This intramolecular photoprotection is significantly more effective than simply mixing the two compounds, as the covalent link ensures a 1:1 protective ratio and immediate energy transfer.[18]

G photon Absorbed Photon (UV Energy) naphthalimide_gs Naphthalimide Core (Ground State) photon->naphthalimide_gs Excitation benzotriazole Covalently Linked Benzotriazole (UV Absorber) photon->benzotriazole Preferential Absorption naphthalimide_es Naphthalimide Core (Excited State) naphthalimide_gs->naphthalimide_es fluorescence Fluorescence (Desired Emission) naphthalimide_es->fluorescence degradation Photodegradation (Undesired Reaction) naphthalimide_es->degradation Leads to esipt ESIPT Pathway (Rapid, Non-Radiative Decay) benzotriazole->esipt Energy Funneled to Protector heat Heat Dissipation esipt->heat Harmless Release

Caption: Photoprotection mechanism via a covalently linked UV absorber (benzotriazole).

Conclusion and Future Outlook

The photostability of naphthamide isomers is a complex function of their substitution pattern and molecular environment. The C-4 position is a critical determinant of their photophysical behavior, and while electron-donating groups are essential for achieving desirable fluorescence, they can also introduce photochemical liabilities.

This guide has established that a systematic evaluation using standardized ICH Q1B protocols is the cornerstone of generating reliable and comparable data. The insights provided demonstrate two field-proven strategies for enhancing photostability: incorporation into a rigid polymer matrix and, more effectively, the covalent attachment of a photoprotective moiety that provides a rapid, non-radiative decay channel. For researchers and drug development professionals, understanding these structure-stability relationships and applying robust testing methodologies are paramount to designing the next generation of safe, effective, and stable naphthalimide-based therapeutics and advanced materials.

References

  • Synthesis and photophysical properties of extended π conjugated naphthalimides.Photochemical & Photobiological Sciences (RSC Publishing).
  • Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers.PMC - NIH.
  • Synthetic Photochemistry of Naphthalimides and Related Compounds.ResearchGate.
  • Synthesis and photophysical properties of extended π conjugated naphthalimides.Photochemical & Photobiological Sciences (RSC Publishing).
  • 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology.RSC Publishing.
  • In-Depth Technical Guide: Photostability and Quantum Yield of 4-Ethynyl-n-ethyl-1,8-naphthalimide.Benchchem.
  • The synthesis, crystal structure and photophysical properties of three novel naphthalimide dyes.ResearchGate.
  • 1,8-Naphthalimide derivatives as small molecules with multi-applications in chemistry and biology.Organic & Biomolecular Chemistry (RSC Publishing).
  • Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy.RSC Publishing.
  • Naphthalimide–organometallic hybrids as multi-targeted anticancer and luminescent cellular imaging agents.RSC Publishing.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.ICH.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products.European Medicines Agency.
  • Photostability Testing: How Helpful In Drug Development.PharmaGuru.
  • Guide to Photostability Testing: ICH Guidelines.BioBoston Consulting.
  • On the photostability of some naphthalimide dyes and their copolymers with methyl methacrylate.ResearchGate.
  • SYNTHESIS AND PHOTOSTABILITY OF SOME NEW 1,8-NAPHTHALIMIDE DERIVATIVES AS COLOUR MONOMERS FOR FLUORESCENT POLYMERS.Polya M. Miladinova.
  • (PDF) SYNTHESIS AND PHOTOSTABILITY OF SOME NEW 1,8-NAPHTHALIMIDE DERIVATIVES AS COLOUR MONOMERS FOR FLUORESCENT POLYMERS.ResearchGate.
  • Photostability.IAGIM.
  • Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy.RSC Publishing.
  • Photodegradation of 1,8-naphthalimide dyes 1-4 in nematic liquid crystal ZLI 1840.ResearchGate.
  • Photophysical Properties of some Naphthalimide Derivatives.Sciforum : Event management platform.
  • Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection.PMC - NIH.
  • Studies on photodegradation process of psychotropic drugs: a review.PMC - NIH.

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 1-Naphthamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile of 1-Naphthamide

This compound (C₁₁H₉NO) is an aromatic amide that, while lacking extensive safety data, requires cautious handling and disposal due to its chemical structure and the known hazards of related compounds.[1] It is classified as causing skin, eye, and respiratory irritation.[1]

Key Chemical Properties Relevant to Disposal:

PropertyValueImplication for Disposal
Molecular Formula C₁₁H₉NOOrganic compound, requires disposal as chemical waste.
Molecular Weight 171.19 g/mol [1]---
Appearance White to light yellow powder/crystal[6]Solid waste stream.
Solubility in Water LimitedNot suitable for drain disposal.
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]Requires appropriate Personal Protective Equipment (PPE) during handling and disposal.

The Core Principle: Do Not Drain Dispose

Under no circumstances should this compound or its residues be disposed of down the sanitary sewer. The limited water solubility and potential for ecotoxicity mean that it can persist in and damage aquatic ecosystems.[7] Furthermore, the United States Environmental Protection Agency (EPA) and local regulations strictly prohibit the drain disposal of many chemical wastes.[7]

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the necessary steps for the safe collection, storage, and disposal of solid this compound waste and contaminated materials.

I. Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the following:

  • Safety Goggles: To protect against eye irritation.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Lab Coat: To protect skin and clothing.

  • Respiratory Protection: A dust mask or respirator should be used if there is a risk of inhaling dust particles.

II. Waste Segregation and Collection

Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.

  • Designate a Specific Hazardous Waste Container:

    • Use a clearly labeled, leak-proof container with a secure lid.

    • The container must be made of a material compatible with this compound (e.g., a high-density polyethylene (HDPE) drum or a glass container for small quantities).

    • The original product container, if in good condition, can be used.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.

    • The label must include:

      • The full chemical name: "this compound"

      • The concentration (if in solution, though solid waste is more common).

      • The accumulation start date (the date the first piece of waste is added).

      • The primary hazard(s): "Irritant" and "Environmental Hazard."

  • Collecting Solid Waste:

    • Carefully transfer solid this compound waste into the designated container using a scoop or spatula.

    • Avoid creating dust. If necessary, gently moisten the powder with a small amount of a compatible, non-volatile solvent (such as mineral oil) to minimize dust generation.

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as weighing paper, gloves, and disposable labware, must also be disposed of as hazardous waste in the same container.

    • For grossly contaminated glassware, it should be rinsed with a suitable solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous waste. The cleaned glassware can then be washed normally.

III. On-Site Storage
  • Secure Closure: Keep the hazardous waste container tightly sealed at all times, except when adding waste.

  • Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Designated Storage Area: Store the container in a well-ventilated, designated satellite accumulation area away from incompatible materials.

  • Accumulation Time Limits: Be aware of and adhere to the EPA's regulations regarding the maximum amount of hazardous waste that can be stored and the time limits for on-site accumulation, which vary based on the generator's status.

IV. Final Disposal
  • Licensed Waste Hauler: Arrange for the collection of the hazardous waste container by a licensed hazardous waste disposal company.

  • Manifesting: Ensure that all required hazardous waste manifest forms are completed accurately to track the waste from your facility to its final disposal site.

Emergency Procedures for this compound Spills

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: As outlined in the disposal protocol.

  • Contain the Spill:

    • For small spills, gently cover the solid material with an absorbent material (e.g., vermiculite or sand) to prevent it from becoming airborne.

    • For larger spills, use spill socks or other containment booms to surround the affected area.

  • Clean-up:

    • Carefully sweep or scoop the spilled material and absorbent into the designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report the Spill: Follow your institution's internal reporting procedures for chemical spills.

Logical Workflow for this compound Waste Management

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A This compound Waste Generation (Solid, Contaminated Materials) BB BB A->BB B Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) C Segregate Waste Stream D Is it solid this compound or contaminated debris? C->D F Is it contaminated glassware? C->F E Place in a labeled, sealed Hazardous Waste Container D->E Yes H Store container in a designated Satellite Accumulation Area E->H G Rinse with solvent, collect rinsate as hazardous waste. Wash glassware. F->G Yes G->E II II H->II I Arrange for pickup by a licensed waste disposal company J Complete Hazardous Waste Manifest K Final Disposal at a permitted facility J->K BB->C II->J

Caption: Decision-making workflow for the proper disposal of this compound waste.

References

  • WIT Press. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic.
  • WIT Press. (n.d.). New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product.
  • Carl ROTH. (n.d.). Safety Data Sheet: 1-Naphthylamine.
  • Penta chemicals. (2024, April 30). 1-Naphthylamine - SAFETY DATA SHEET.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution.
  • SKC Inc. (2024, January 9). SDS 2002 - Aromatic Amine Cleaning Developing Solution.
  • Cheméo. (n.d.). This compound (CAS 2243-81-4) - Chemical & Physical Properties.
  • National Institutes of Health. (2025, December). The NIH Drain Discharge Guide.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • United States Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes.
  • United States Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
  • BIOSYNCE. (2026, January 8). What is the solubility of this compound Cas 2243-81-4 in organic solvents?.
  • Government of India, Ministry of Environment, Forest and Climate Change. (n.d.). SCHEDULE − 1 [See rule 3(14)(a)] List of Hazardous Wastes.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering.
  • PubMed. (2017, November 8). Ecotoxic potential of a presumably non-toxic azo dye.
  • PubMed. (2014, July 15). Environmental fate and ecotoxicity of lanthanides: are they a uniform group beyond chemistry?.

Sources

Mastering the Protocol: Personal Protective Equipment for Handling 1-Naphthamide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Mitigating Risk

For the diligent researcher, scientist, or drug development professional, the integrity of our work is matched only by the rigor of our safety protocols. Handling chemical compounds like 1-Naphthamide (C₁₁H₉NO), an aromatic amide, requires a comprehensive understanding of its potential hazards and the implementation of meticulous safety measures. This guide provides an in-depth, procedural approach to selecting, using, and disposing of Personal Protective Equipment (PPE), ensuring that your focus remains on innovation, while your safety is systematically assured.

The core principle of laboratory safety is to minimize risk through a hierarchy of controls. Before any discussion of PPE, it is imperative to emphasize that engineering and administrative controls are the primary lines of defense. All work with this compound, especially in its powdered form, should be conducted within a certified chemical fume hood to control airborne particulates at the source.

Hazard Identification and Risk Assessment

Understanding the specific risks associated with this compound is the first step in formulating a robust PPE plan. While comprehensive safety data for this compound itself is limited, we must extrapolate from its chemical family and related compounds, such as 1-Naphthylamine, to assess potential hazards. The precautionary principle dictates that we treat it with a high degree of caution.

Table 1: Hazard Profile of this compound and Related Compounds

Hazard CategoryPotential RiskRationale & Recommended Action
Acute Toxicity (Oral) Harmful if swallowed.Avoid ingestion by prohibiting eating, drinking, and smoking in the lab. Always wash hands thoroughly after handling.
Skin Irritation/Corrosion May cause skin irritation.Direct skin contact must be prevented through proper glove selection and protective clothing.
Eye Irritation May cause serious eye irritation.Chemical splash goggles are mandatory to protect against airborne particles and splashes.
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.Primary control is a fume hood. Respiratory protection may be required based on the scale and nature of the work.
Carcinogenicity Related compounds like 1-Naphthylamine are suspected carcinogens.Handle with extreme caution, treating it as a potential carcinogen. Minimize exposure through all routes.

The Core PPE Protocol: A Step-by-Step Guide

Based on the risk assessment, a multi-layered PPE strategy is required. The following protocol outlines the minimum required PPE and the logic behind each selection.

A. Hand Protection: The First Barrier

Your hands are most likely to come into direct contact with the chemical. Therefore, selecting the appropriate gloves is critical.

  • Glove Type: Nitrile rubber gloves are the standard recommendation for handling many powdered chemicals and offer good resistance. Always

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.